4-(Trifluoromethyl)cyclohexanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUJYNJEPPWWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952548 | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30129-18-1 | |
| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group, with its unique electronic properties, metabolic stability, and lipophilicity, has proven to be a valuable asset in modulating the bioactivity and pharmacokinetic profiles of molecules.[1][2] This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)cyclohexanol, a versatile building block that serves as a gateway to a diverse array of complex chemical architectures.
This document moves beyond a simple recitation of facts, offering in-depth insights into the causality behind experimental choices and providing self-validating protocols. It is designed to be a practical and authoritative resource for researchers and professionals engaged in the development of novel chemical entities.
Core Physicochemical and Structural Properties
This compound is a colorless to almost colorless liquid at room temperature.[3] Its core structure consists of a cyclohexane ring substituted with a hydroxyl group and a trifluoromethyl group at the 1 and 4 positions, respectively. This substitution pattern gives rise to cis and trans diastereomers, which can exhibit different physical properties and reactivity. The compound is typically supplied as a mixture of these isomers.[3]
The presence of the highly electronegative trifluoromethyl group significantly influences the properties of the cyclohexyl ring and the reactivity of the hydroxyl group. It enhances the compound's chemical stability and modulates its lipophilicity, making it a desirable fragment in drug design.[3]
Molecular Structure Visualization
Caption: 2D structure of this compound.
Tabulated Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 30129-18-1 | [3] |
| Molecular Formula | C₇H₁₁F₃O | [3] |
| Molecular Weight | 168.16 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 181 °C | [3] |
| Density | 1.23 g/cm³ | [3] |
| Refractive Index (n20D) | 1.41 | [3] |
Synthesis of this compound
The most common and industrially scalable synthesis of this compound involves the catalytic hydrogenation of 4-(trifluoromethyl)phenol. This method is advantageous due to the ready availability of the starting material.
Reaction Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation of 4-(Trifluoromethyl)phenol
This protocol is a self-validating system, where successful execution is confirmed by the isolation of the target product with the expected yield and purity, which can be verified by standard analytical techniques.
Materials:
-
4-(Trifluoromethyl)phenol
-
Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)
-
Glacial Acetic Acid
-
Diethyl ether
-
1N Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate
-
Hydrogen gas supply
-
High-pressure hydrogenation reactor or a flask suitable for atmospheric pressure hydrogenation with a hydrogen balloon[4][5]
-
Celite or another filter aid
Procedure:
-
Reactor Setup: In a high-pressure hydrogenation reactor, dissolve 4-(trifluoromethyl)phenol (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Carefully add the hydrogenation catalyst, such as platinum(IV) oxide or palladium on carbon (typically 5-10 mol%). The catalyst is pyrophoric and should be handled with care under an inert atmosphere if dry.[4]
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas several times to remove air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas like nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of acetic acid or diethyl ether to ensure complete recovery of the product.
-
Neutralization and Extraction: Carefully neutralize the filtrate with a 1N sodium hydroxide solution until the pH is approximately 7. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product as a mixture of cis and trans isomers.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a complex pattern of signals for the cyclohexyl protons, typically in the range of 1.0-2.5 ppm. The proton on the carbon bearing the hydroxyl group (H-1) would be deshielded and appear as a multiplet further downfield, likely between 3.5 and 4.0 ppm. The signal for the hydroxyl proton is typically a broad singlet, and its chemical shift is dependent on concentration and solvent. The trifluoromethyl group will cause splitting of the signals of nearby protons, further complicating the spectrum.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon attached to the hydroxyl group (C-1) would appear in the range of 65-75 ppm. The carbon bearing the trifluoromethyl group (C-4) would also be significantly shifted. The CF₃ carbon itself will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.[6] A strong C-O stretching band is expected around 1050-1150 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will give rise to strong absorptions in the 1000-1350 cm⁻¹ region.
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 168.[7] Common fragmentation patterns for cyclohexanols include the loss of water (M-18), and alpha-cleavage. The presence of the trifluoromethyl group will lead to characteristic fragmentation patterns, including the loss of a CF₃ radical.
Summary of Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Multiplets for cyclohexyl protons (1.0-2.5 ppm), multiplet for CH-OH (3.5-4.0 ppm), broad singlet for OH. |
| ¹³C NMR | Signal for C-OH (65-75 ppm), quartet for CF₃. |
| IR | Broad O-H stretch (3200-3600 cm⁻¹), strong C-O stretch (1050-1150 cm⁻¹), strong C-F stretches (1000-1350 cm⁻¹). |
| Mass Spec | Molecular ion (M⁺) at m/z 168, fragments corresponding to loss of H₂O, and CF₃. |
Chemical Reactivity and Key Transformations
The reactivity of this compound is primarily dictated by the hydroxyl group. It can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the alcohol and the stability of reaction intermediates.
Oxidation to 4-(Trifluoromethyl)cyclohexanone
The oxidation of the secondary alcohol to the corresponding ketone is a key transformation, providing a valuable intermediate for further synthetic manipulations.
Reaction Workflow:
Caption: Oxidation of this compound.
Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions. The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups.
Esterification
The hydroxyl group can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters. This reaction is often used to introduce the 4-(trifluoromethyl)cyclohexyl moiety into larger molecules. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method.[8]
Applications in Drug Development and Agrochemicals
The 4-(trifluoromethyl)cyclohexyl motif is a valuable pharmacophore in medicinal chemistry and agrochemical design. Its incorporation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][3]
Pharmaceutical Applications
This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[3] One notable example is in the development of nonsteroidal androgen receptor antagonists. For instance, the compound PF-998425, a potent and selective androgen receptor antagonist, incorporates a 2-hydroxycyclohexyl moiety with a trifluoromethyl group on the aromatic ring, highlighting the utility of related structural motifs in drug design.[3] While not a direct derivative, this illustrates the pharmaceutical relevance of combining cyclohexanol and trifluoromethyl functionalities.
Agrochemical Applications
In the agrochemical industry, this compound is used in the formulation of more effective and target-specific pesticides and herbicides.[3] The trifluoromethyl group can enhance the potency and environmental stability of the active ingredients. While specific commercial agrochemicals derived directly from this compound are not widely publicized, the use of trifluoromethyl-containing building blocks is a common strategy in the development of new crop protection agents.[9]
Isomerism and Separation
This compound exists as a mixture of cis and trans diastereomers. The relative orientation of the hydroxyl and trifluoromethyl groups can significantly impact the molecule's physical properties, biological activity, and reactivity.
-
In the cis isomer, both substituents are on the same face of the cyclohexane ring.
-
In the trans isomer, the substituents are on opposite faces.
The separation of these isomers can be challenging but is often necessary for stereospecific synthesis and for evaluating the biological activity of the individual diastereomers. Chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), are typically employed for their separation.[10][11] The choice of stationary and mobile phases is critical for achieving good resolution.
Safety and Handling
This compound is considered a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive hydroxyl group and a stabilizing, lipophilic trifluoromethyl group makes it an attractive starting material for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this important chemical intermediate. The continued exploration of the chemistry of this compound and its derivatives is expected to lead to the discovery of new and improved chemical entities with significant biological activity.
References
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An In-Depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)cyclohexanol is a pivotal fluorinated building block in modern medicinal and materials chemistry. The strategic incorporation of the trifluoromethyl (CF₃) group onto the cyclohexane scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered acidity, making it a valuable intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. This guide provides a comprehensive analysis of its chemical structure, stereoisomerism, and IUPAC nomenclature. It further details a standard synthetic protocol, explores its key spectroscopic characteristics for analytical identification, and discusses the profound impact of the trifluoromethyl moiety on molecular properties relevant to drug design.
Chemical Structure and Nomenclature
This compound is a disubstituted cycloalkane characterized by a hydroxyl (-OH) group and a trifluoromethyl (-CF₃) group attached to a cyclohexane ring. Its chemical formula is C₇H₁₁F₃O with a molecular weight of 168.16 g/mol .[1][2]
IUPAC Numbering Convention
The systematic naming of this compound follows the IUPAC rules for nomenclature, which prioritize the principal functional group to assign the lowest possible locant (position number).
-
Identify the Principal Functional Group: The alcohol (-OH) group has higher priority than the alkyl (trifluoromethyl) substituent.
-
Numbering the Ring: The carbon atom bonded to the hydroxyl group is assigned as position 1 (C1).
-
Lowest Locant for Substituents: The ring is numbered in a direction that gives the next substituent the lowest possible number. In this case, the trifluoromethyl group is located at position 4.
Therefore, the correct IUPAC name is 4-(trifluoromethyl)cyclohexan-1-ol .[3]
Caption: IUPAC numbering for 4-(trifluoromethyl)cyclohexan-1-ol.
Stereoisomerism: Cis and Trans Isomers
Due to the substitution pattern on the cyclohexane ring, this compound exists as two distinct geometric isomers: cis and trans. These isomers relate to the relative spatial orientation of the -OH and -CF₃ groups with respect to the plane of the ring.
-
cis-isomer: Both the hydroxyl and trifluoromethyl groups are on the same side of the cyclohexane ring.
-
trans-isomer: The hydroxyl and trifluoromethyl groups are on opposite sides of the ring.
The stereochemistry is critically important as it dictates the three-dimensional shape of the molecule, which in turn influences its biological activity and physical properties.
Conformational Analysis and Stability
To understand the properties of the cis and trans isomers, one must consider the chair conformations of the cyclohexane ring, which is the most stable arrangement. In a chair conformation, substituents can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).
Stability of trans-4-(Trifluoromethyl)cyclohexanol
The trans isomer is generally more stable than the cis isomer. This is because it can adopt a chair conformation where both the bulky trifluoromethyl group and the hydroxyl group occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that occur when bulky groups are in axial positions.
Caption: Most stable chair conformation of trans-4-(trifluoromethyl)cyclohexanol.
Stability of cis-4-(Trifluoromethyl)cyclohexanol
In the cis isomer, one substituent must be in an axial position while the other is equatorial, regardless of which chair conformation it adopts. This leads to unavoidable steric strain from 1,3-diaxial interactions between the axial substituent and the axial hydrogens on the same side of the ring, rendering the cis isomer less stable than the di-equatorial trans isomer.
Caption: A chair conformation of cis-4-(trifluoromethyl)cyclohexanol.
Synthesis Protocol
A common and reliable method for the synthesis of this compound is the reduction of the corresponding ketone, 4-(trifluoromethyl)cyclohexanone. This stereoselective reduction typically yields a mixture of cis and trans isomers.
Experimental Protocol: Reduction of 4-(Trifluoromethyl)cyclohexanone
This protocol describes a standard laboratory procedure using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Objective: To synthesize this compound from 4-(trifluoromethyl)cyclohexanone.
Materials:
-
4-(Trifluoromethyl)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in portions. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases. This neutralizes the excess NaBH₄ and the borate esters.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The washes remove acidic impurities and residual water-soluble components, ensuring the purity of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanol.
-
Purification: The isomers can be separated by column chromatography on silica gel if required.
Physicochemical Properties and Their Impact in Drug Design
The trifluoromethyl group is not merely a passive substituent; it actively modulates the properties of the parent molecule. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in drug development.[1][2]
| Property | Value (cis/trans mixture) | Source |
| CAS Number | 30129-18-1 | [1][2] |
| Molecular Formula | C₇H₁₁F₃O | [1][2] |
| Molecular Weight | 168.16 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 181 °C | [1][2] |
| Density | 1.23 g/cm³ | [1][2] |
| Refractive Index | n20/D 1.41 | [1][2] |
Enhanced Metabolic Stability
A primary reason for incorporating a CF₃ group is to block metabolic oxidation. Carbon-hydrogen (C-H) bonds are susceptible to oxidation by cytochrome P450 enzymes in the liver. The carbon-fluorine (C-F) bond is significantly stronger and more stable, making the trifluoromethyl group highly resistant to this metabolic pathway. Replacing a metabolically labile methyl group with a CF₃ group can dramatically increase a drug's half-life and bioavailability.
Increased Lipophilicity
The CF₃ group is highly lipophilic (Hansch π value of +0.88). Increasing a molecule's lipophilicity can enhance its ability to cross cell membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier. This makes this compound a valuable building block for central nervous system (CNS) targeted drugs.
Modulation of Acidity (pKa)
The strong inductive electron-withdrawing effect of the CF₃ group can influence the acidity of nearby functional groups. For this compound, this effect is transmitted through the cyclohexane ring, making the hydroxyl proton more acidic (lowering its pKa) compared to unsubstituted cyclohexanol. This alteration can significantly affect how the molecule interacts with biological targets, such as enzyme active sites.
Spectroscopic Characterization
Accurate identification of this compound and its isomers relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: The spectrum will show complex multiplets for the cyclohexane ring protons. A key diagnostic signal is the carbinol proton (the H on C1). In the more stable trans isomer, this proton is axial and will typically appear as a triplet of triplets at a lower chemical shift due to shielding effects. In the cis isomer, this proton is equatorial and will appear as a broader multiplet at a higher chemical shift.
-
¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The C1 (carbinol) and C4 carbons will also show coupling to the fluorine atoms (²JCF and ³JCF, respectively).
-
¹⁹F NMR: This technique is highly sensitive to the fluorine environment. The spectrum will show a singlet for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift (typically around -73 ppm relative to CFCl₃) is characteristic of a trifluoromethyl group attached to a saturated ring system.
Expected NMR Data (Illustrative):
| Isomer | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |
| trans | ¹H (C1-H) | ~3.6 | tt (triplet of triplets) | J ≈ 11 (axial-axial), 4 (axial-equatorial) |
| cis | ¹H (C1-H) | ~4.1 | br s (broad singlet) | Small equatorial couplings |
| Both | ¹³C (CF₃) | ~127 | q (quartet) | ¹JCF ≈ 278 |
| Both | ¹³C (C1) | ~69-70 | t (triplet) | ²JCF ≈ 30 |
| Both | ¹⁹F (CF₃) | ~ -73 | s (singlet) | - |
Note: Actual chemical shifts can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-F stretching vibrations will also be present in the 1100-1300 cm⁻¹ region.
Applications in Pharmaceutical Development
This compound serves as a crucial intermediate for creating drugs with improved efficacy and pharmacokinetic profiles.[1][2] While specific drug syntheses using this exact starting material are often proprietary, its structural motif is found in advanced drug candidates. For instance, related structures are employed in the synthesis of kinase inhibitors for oncology. The synthesis of Pexidartinib , a CSF1R inhibitor approved for treating tenosynovial giant cell tumor, involves intermediates with trifluoromethyl-substituted rings, highlighting the importance of this class of building blocks in modern drug discovery.[4][5]
Conclusion
This compound is a foundational building block for chemists aiming to leverage the unique advantages of fluorine in molecular design. Its well-defined stereochemistry, coupled with the profound electronic and steric effects of the trifluoromethyl group, provides a reliable platform for enhancing metabolic stability and modulating the physicochemical properties of bioactive molecules. A thorough understanding of its structure, conformational preferences, and reactivity is essential for its effective application in the development of next-generation pharmaceuticals and advanced materials.
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An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, has emerged as a critical substituent for modulating the physicochemical and biological properties of active pharmaceutical ingredients (APIs) and advanced materials. This guide provides an in-depth technical overview of 4-(Trifluoromethyl)cyclohexanol, a key building block that offers a unique combination of a lipophilic aliphatic ring and a powerfully electron-withdrawing trifluoromethyl group. Its CAS Number is 30129-18-1 .
This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, properties, and applications of this versatile intermediate. The content is structured to provide not just procedural knowledge but also the underlying scientific principles that govern its utility.
Core Chemical and Physical Properties
This compound is a colorless to almost colorless clear liquid at room temperature, though it can also exist as a solid. It is typically available as a mixture of cis and trans isomers, a critical consideration for stereospecific applications[1]. The presence of the trifluoromethyl group significantly influences the molecule's properties compared to its non-fluorinated analog, cyclohexanol.
| Property | Value | Source(s) |
| CAS Number | 30129-18-1 | [1] |
| Molecular Formula | C₇H₁₁F₃O | [1] |
| Molecular Weight | 168.16 g/mol | [1] |
| Boiling Point | 181 °C | [1] |
| Density | 1.23 g/mL | [1] |
| Refractive Index (n20D) | 1.41 | [1] |
The Trifluoromethyl Group: A Game-Changer in Molecular Design
The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a valuable addition to drug candidates for several reasons:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase the half-life of a drug.
-
Increased Lipophilicity: This property can improve a molecule's ability to cross cell membranes, a crucial factor for bioavailability.
-
Modulation of pKa: The inductive effect of the -CF3 group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.
-
Conformational Control: The steric bulk of the -CF3 group can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target.
Synthesis of this compound: A Validated Protocol
The most common and scalable synthesis of this compound involves the hydrogenation of 4-(trifluoromethyl)phenol. This method provides a reliable route to the cis/trans mixture of the target compound.
Experimental Protocol: Hydrogenation of 4-(Trifluoromethyl)phenol
Objective: To synthesize this compound as a mixture of cis and trans isomers.
Materials:
-
4-(Trifluoromethyl)phenol (4-hydroxybenzotrifluoride)
-
Platinum (IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen Gas (H₂)
-
1N Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diatomaceous earth
Procedure:
-
In a high-pressure hydrogenation reactor, dissolve 5 g (30.8 mmol) of 4-(trifluoromethyl)phenol in 15 ml of glacial acetic acid.
-
Carefully add 500 mg of platinum (IV) oxide to the solution.
-
Seal the reactor and pressurize it with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, carefully vent the reactor and filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Adjust the pH of the filtrate by the slow addition of 1N sodium hydroxide solution.
-
Extract the aqueous solution with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield this compound.
Expected Yield: Approximately 4.5 g (87%).
Self-Validation: The identity of the product can be confirmed by mass spectrometry, which should show a [M+H]⁺ peak at 169, corresponding to the molecular ion plus a proton.
Caption: Synthetic workflow for this compound.
Characterization and Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of cis and trans isomers and the various axial and equatorial protons on the cyclohexane ring. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet at a downfield chemical shift, likely in the range of 3.5-4.0 ppm. The other ring protons would appear as a series of overlapping multiplets in the upfield region (1.0-2.5 ppm).
-
¹³C NMR: The carbon spectrum would show distinct signals for the carbon attached to the hydroxyl group (around 70 ppm) and the carbon attached to the trifluoromethyl group. The CF₃ carbon signal would be a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR would show a single signal for the -CF₃ group, likely as a singlet or a narrowly split multiplet due to coupling with neighboring protons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed just below 3000 cm⁻¹. Strong C-F stretching bands are expected in the 1000-1350 cm⁻¹ region[2][3].
-
Mass Spectrometry: Electron impact (EI) mass spectrometry would likely show a molecular ion peak, although it may be weak. Fragmentation would involve the loss of water and the trifluoromethyl group.
Applications in Drug Discovery and Development
This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group can be readily functionalized, and the trifluoromethyl-substituted ring can be incorporated into a variety of molecular scaffolds[4].
While specific drugs directly synthesized from this compound are not prominently featured in publicly available literature, its structural motif is found in compounds investigated for various therapeutic targets. The general strategy involves using this building block to introduce the trifluoromethylcyclohexyl moiety into a larger molecule to enhance its pharmacological profile.
One area of application is in the development of protease inhibitors, where the trifluoromethyl group can play a key role in binding to the active site of the enzyme[5].
Caption: Role of this compound in drug discovery.
Handling Cis/Trans Isomerism
A significant practical challenge when working with this compound is the presence of both cis and trans isomers. For many applications, particularly in drug development where stereochemistry is critical, the separation of these isomers is necessary.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method for separating stereoisomers and can be adapted for the separation of diastereomeric cis and trans isomers[1][6].
General Protocol for Isomer Separation via Chiral HPLC
Objective: To separate the cis and trans isomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). The exact ratio will need to be optimized.
Procedure:
-
Prepare a stock solution of the this compound isomer mixture in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the sample solution.
-
Monitor the elution profile with the UV detector.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two isomer peaks.
-
Collect the separated fractions corresponding to each isomer.
-
Analyze the collected fractions to confirm their purity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a combustible solid and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood.
-
Storage: Store in a cool, dry place away from ignition sources.
-
Disposal: Dispose of waste according to local regulations.
Conclusion
This compound is a valuable and versatile building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a cyclohexane scaffold and a trifluoromethyl group provides a powerful tool for introducing desirable properties into new molecules. A thorough understanding of its synthesis, characterization, and the practical considerations of handling its isomeric forms is essential for its effective application in the laboratory and in the development of next-generation pharmaceuticals and materials.
References
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- Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry. (URL not available)
- Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorin
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- Dr.
- Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. PubMed. (URL not available)
- Study.com. Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. [Link]
- trans-4-Methylcyclohexanol | C7H14O | MD Topology | NMR | X-Ray. (URL not available)
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). [Link]
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4-(Trifluoromethyl)cyclohexanol molecular weight and formula
An In-Depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol: Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary
This compound is a fluorinated aliphatic alcohol that has garnered significant attention as a versatile intermediate in the chemical sciences. Its unique value stems from the strategic placement of a trifluoromethyl (-CF3) group on a cyclohexyl scaffold. The -CF3 group is a critical pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, stereoisomeric forms, a validated synthesis protocol with mechanistic insights, and its pivotal applications in pharmaceutical development, agrochemicals, and materials science. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this important building block.
Core Physicochemical and Structural Properties
This compound is a stable compound typically appearing as a colorless to nearly colorless liquid or a low-melting solid.[3][4] Its properties are fundamentally shaped by the interplay between the polar hydroxyl group and the highly electronegative, lipophilic trifluoromethyl group.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁F₃O | [3][4][5] |
| Molecular Weight | 168.16 g/mol | [3][4][5] |
| CAS Number | 30129-18-1 | [3][4][5] |
| Appearance | Colorless to almost colorless clear liquid or solid | [3][4] |
| Density | ~1.23 g/cm³ | [3] |
| Boiling Point | 181 °C (mixture); 160.4 ± 35.0 °C (trans-isomer) | [3][6] |
| Refractive Index | 1.4065 - 1.4115 (at 20°C) | [7] |
| Purity (Commercial) | ≥96-98% (GC) | [3][7] |
Stereoisomerism: The Cis/Trans Relationship
The cyclohexane ring's non-planar chair conformation means the substituents at the 1- and 4-positions can exist in two distinct spatial arrangements: cis (on the same side) and trans (on opposite sides). Commercially available this compound is often supplied as a mixture of these two diastereomers.[3] The specific ratio can influence the material's physical properties, such as its melting point, and may be critical for stereospecific syntheses in drug development. The separation of these isomers, if required, is typically achieved via chromatographic methods.
The choice between using a specific isomer or the mixture is application-dependent. In early-stage discovery, the mixture is often a cost-effective starting point. However, for creating a single-isomer final drug substance, a specific cis or trans precursor is essential to avoid complex final-stage purification and ensure stereochemical purity.
Caption: Chemical structures of cis and trans isomers.
The Strategic Importance of the Trifluoromethyl Group
The utility of this compound is intrinsically linked to the properties imparted by the -CF3 group. In medicinal chemistry, this moiety is not merely a placeholder but a strategic tool for optimizing a drug candidate's profile.[8]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes).[1] Replacing a metabolically vulnerable group (like a methyl or isopropyl group) with -CF3 can significantly increase a drug's half-life.
-
Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes and improve oral bioavailability.[1] This property is crucial for reaching intracellular targets.
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronics of a molecule, potentially leading to stronger, more favorable interactions (e.g., dipole-dipole or hydrogen bonding) with a biological target.
-
Bioisosterism: The -CF3 group can serve as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, offering a similar steric profile but with vastly different electronic and metabolic properties.[1]
Caption: Relationship between molecular features and applications.
Synthesis Protocol and Mechanistic Rationale
A common and robust method for synthesizing this compound is the catalytic hydrogenation of 4-(trifluoromethyl)phenol. This reaction reduces the aromatic ring to a cyclohexane ring.
Detailed Experimental Protocol
-
Reaction: Catalytic hydrogenation of 4-(trifluoromethyl)phenol.
-
Rationale: This method is highly effective for the complete saturation of aromatic rings. The choice of catalyst is critical for achieving high conversion and yield under manageable conditions. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a well-established and highly active catalyst for this transformation once it is reduced in situ to platinum metal by the hydrogen. Acetic acid serves as a solvent that keeps the starting material dissolved and can help maintain catalyst activity.
Step-by-Step Methodology: [5]
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 4-(trifluoromethyl)phenol (e.g., 5 g, 30.8 mmol) and a catalytic amount of platinum(IV) oxide (PtO₂) (e.g., 500 mg, 10 wt%).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid (15 mL), to dissolve the starting material.
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50 psi.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for approximately 16 hours or until hydrogen uptake ceases (monitored by a pressure drop). The causality here is that sufficient time and agitation are needed to ensure the substrate fully interacts with the catalyst surface.
-
Catalyst Removal: Upon completion, carefully vent the reactor. Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the platinum catalyst. This step is a self-validating control; complete removal of the heterogeneous catalyst is essential to prevent contamination of the final product.
-
Workup: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by adding a 1N sodium hydroxide solution until the pH is neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (e.g., 3 x 50 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification (Optional): If necessary, purify the resulting oil/solid by vacuum distillation or column chromatography to obtain this compound with high purity (>98%).
Caption: Workflow for the synthesis of this compound.
Key Applications in Science and Industry
Pharmaceutical Development
The primary application of this compound is as a crucial building block in synthesizing advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] The hydroxyl group provides a reactive handle for further chemical modifications (e.g., etherification, esterification, oxidation, or substitution), while the trifluoromethyl-cyclohexyl moiety serves as a robust, lipophilic scaffold that can be incorporated into a larger molecular architecture to enhance its pharmacological profile.[1][9]
Agrochemical Formulations
Similar to its role in pharmaceuticals, this compound is used to create next-generation pesticides and herbicides.[3] The inclusion of the -CF3 group can increase the potency and stability of the agrochemical, leading to more effective pest control with potentially lower environmental impact.
Materials Science
The unique properties imparted by fluorine make this compound a valuable monomer or additive in polymer chemistry.[3] Incorporating the 4-(trifluoromethyl)cyclohexyl moiety into polymers can significantly enhance their thermal stability, chemical resistance, and hydrophobicity, leading to the development of advanced materials for specialized applications.[9]
Safety, Handling, and Storage
As a hazardous chemical, proper handling of this compound is imperative.
-
Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[10] It is also considered a combustible liquid/solid.[11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][12]
-
Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[10][13]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][13]
-
If inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[10][13]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[13]
-
Conclusion
This compound stands out as a high-value chemical intermediate whose utility is driven by the powerful influence of the trifluoromethyl group. Its strategic application allows chemists to precisely modulate the physicochemical and biological properties of target molecules. From enhancing the metabolic stability of life-saving drugs to improving the performance of advanced materials, this compound provides a reliable and effective building block for innovation across the chemical industry. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to capitalize on its potential.
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- MSDS of trans-4-(Trifluoromethyl)cyclohexanol. Capot Chemical Co., Ltd. [Link]
- SAFETY DATA SHEET - 4-(Trifluoromethyl)cyclohexanone. Fisher Scientific. [Link]
- Cyclohexanol, 4-(trifluoromethyl)- [FTIR] Spectrum. SpectraBase. [Link]
- Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses. [Link]
- Enantioselective Synthesis of Trifluoromethyl Substituted Cyclohexanones via an Organocatalytic Cascade Michael/aldol Reaction. PubMed. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Photochemical selective difluoroalkylation reactions of bicyclobutanes. Green Chemistry (RSC Publishing). [Link]
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Introduction: The Structural Significance of 4-(Trifluoromethyl)cyclohexanol
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound serves as a vital chiral building block and a structural motif in the synthesis of more complex active pharmaceutical ingredients. Its cyclohexane ring offers a three-dimensional scaffold that is critical for receptor binding, while the CF₃ group imparts its unique electronic and metabolic characteristics.
This guide provides a comprehensive overview of the spectroscopic techniques required to unambiguously identify and characterize this compound, which exists as cis and trans diastereomers. Understanding the distinct spectral signatures of each isomer is paramount for controlling stereochemistry during synthesis and ensuring the purity of drug candidates. We will delve into the core principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the expert reasoning behind the analytical approach.
The Analytical Strategy: A Multi-faceted Approach to Structural Elucidation
No single technique can fully resolve the structure and stereochemistry of this compound. A synergistic workflow is essential, where each analysis provides a unique piece of the puzzle. The electron-withdrawing nature of the CF₃ group and the conformational flexibility of the cyclohexane ring necessitate a sophisticated, multi-nuclear NMR approach, complemented by IR for functional group confirmation and MS for molecular weight verification and fragmentation analysis.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for this analysis, providing detailed information about the carbon-hydrogen framework and the stereochemical relationship between substituents. Due to the presence of fluorine, a ¹⁹F-centered approach is highly advantageous.[3][4]
¹⁹F NMR Spectroscopy: The Fluorine "Spy"
The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[5][6] Its large chemical shift dispersion provides excellent signal resolution, making it a powerful "spectroscopic spy" to probe the molecular environment.[7]
Expected Data:
-
Chemical Shift (δ): A signal for the CF₃ group is expected around -75 to -80 ppm (relative to CFCl₃), appearing as a triplet due to coupling with the two axial protons on the adjacent carbons in the trans isomer, and a more complex multiplet in the cis isomer.
-
Causality: The precise chemical shift and multiplicity are exquisitely sensitive to the local electronic environment and the through-space orientation of neighboring protons, making ¹⁹F NMR a primary tool for distinguishing cis and trans isomers.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expected Data:
-
CH-OH (C1): The proton on the carbon bearing the hydroxyl group is expected to appear significantly downfield (δ ≈ 3.5-4.2 ppm) due to the deshielding effect of the oxygen atom.[8] The chemical shift and splitting pattern of this proton are highly diagnostic of the isomer. In the cis isomer (axial OH), this proton is equatorial and appears as a broad singlet or narrow multiplet. In the trans isomer (equatorial OH), this proton is axial and exhibits large axial-axial couplings, appearing as a triplet of triplets.
-
CH-CF₃ (C4): The proton on the carbon with the trifluoromethyl group will also be downfield (δ ≈ 2.0-2.5 ppm) and show complex splitting from coupling to both neighboring protons and the fluorine atoms.
-
Cyclohexane Ring Protons: The remaining methylene protons will appear as complex, overlapping multiplets in the δ ≈ 1.2-2.2 ppm range.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The influence of the trifluoromethyl group on ¹³C chemical shifts in a cyclohexane ring is well-documented.[9]
Expected Data:
-
CF₃ Carbon: This carbon will appear as a distinct quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF ≈ 270-280 Hz).[10]
-
C4 (CH-CF₃): The carbon atom directly attached to the CF₃ group will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF ≈ 20-30 Hz).[9][10]
-
C1 (CH-OH): Expected around δ ≈ 68-75 ppm. The chemical shift will differ between the cis and trans isomers due to the differing steric and electronic environments of axial vs. equatorial hydroxyl groups.
-
C2, C3, C5, C6: These carbons will have shifts influenced by their position relative to the two substituents. Gamma-gauche effects from axial substituents typically cause an upfield (shielding) shift compared to their equatorial counterparts.[9]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling (J, Hz) |
| ¹⁹F | -CF₃ | -75 to -80 | Multiplet (coupling to adjacent protons) |
| ¹H | H-1 (trans, axial) | ~3.6 | Triplet of triplets (large Jax-ax) |
| ¹H | H-1 (cis, equat.) | ~4.1 | Broad singlet or narrow multiplet (small Jeq-ax, Jeq-eq) |
| ¹H | H-4 | ~2.2 | Multiplet |
| ¹H | Ring CH₂ | 1.2 - 2.2 | Overlapping multiplets |
| ¹³C | C-1 (CHOH) | 68 - 75 | Singlet |
| ¹³C | C-4 (CHCF₃) | 35 - 45 | Quartet (²JCF ≈ 20-30 Hz) |
| ¹³C | -CF₃ | 125 - 130 | Quartet (¹JCF ≈ 270-280 Hz) |
| ¹³C | Ring CH₂ | 25 - 40 | Singlets |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the spectrum is dominated by absorptions from the O-H, C-H, C-O, and C-F bonds.
Expected Data:
-
O-H Stretch: A very strong and broad absorption band will be present in the 3200-3600 cm⁻¹ region, which is characteristic of a hydrogen-bonded alcohol.[8][11] This is often the most easily identifiable peak in the spectrum.[12]
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-F Stretches: The trifluoromethyl group will produce multiple, very strong, and intense absorption bands in the 1100-1400 cm⁻¹ region.[10] The C-CF₃ stretching mode is particularly characteristic and often appears near 1330 cm⁻¹.[10]
-
C-O Stretch: The C-O stretching vibration of a secondary alcohol like cyclohexanol gives a strong band between 1075-1150 cm⁻¹.[13] The exact position can provide clues to the stereochemistry; C-O stretches for axial alcohols tend to be at lower wavenumbers than for their equatorial counterparts.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Appearance |
| 3200 - 3600 | O-H Stretch (H-bonded) | Strong | Broad |
| 2850 - 2960 | C-H Stretch (sp³) | Medium-Strong | Sharp |
| 1100 - 1400 | C-F Stretches | Very Strong | Sharp, Multiple Bands |
| 1075 - 1150 | C-O Stretch | Strong | Sharp |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural insights through analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₁₁F₃O, with a molecular weight of 168.16 g/mol .
Expected Data:
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 168 should be observable, though it may be of low intensity, which is typical for alcohols that fragment readily.[14]
-
Key Fragmentation Pathways:
-
Dehydration ([M-H₂O]⁺): Loss of a water molecule (18 Da) is a very common fragmentation pathway for cyclic alcohols, leading to a prominent peak at m/z = 150.[8][15]
-
Alpha-Cleavage: Cleavage of the C1-C2 or C1-C6 bonds can occur.
-
Loss of CF₃ ([M-CF₃]⁺): Loss of the trifluoromethyl radical (69 Da) would result in a fragment at m/z = 99.
-
Base Peak: The base peak for cyclohexanol itself is often at m/z = 57.[15][16] A similar fragment may be prominent for this derivative, arising from ring cleavage.
-
Table 3: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Identity | Causality |
| 168 | [C₇H₁₁F₃O]⁺ (M⁺) | Molecular Ion |
| 150 | [C₇H₉F₃]⁺ | Loss of H₂O (Dehydration) |
| 99 | [C₆H₁₀O]⁺ | Loss of ·CF₃ radical |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Ring cleavage, common for cyclohexanols |
Experimental Protocols: A Self-Validating System
Adherence to rigorous, well-defined protocols is essential for generating trustworthy and reproducible data.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm).[17][18] For ¹⁹F NMR, CFCl₃ is the standard reference (δ = 0.00 ppm), though it is often referenced externally or relative to a secondary standard.[17]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a spectrometer of at least 400 MHz.
-
Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
¹⁹F NMR Acquisition:
-
Acquire both proton-coupled and proton-decoupled ¹⁹F spectra. The coupled spectrum provides valuable JHF coupling information.[7]
-
Utilize a spectrometer with a dedicated fluorine channel.
-
-
2D NMR (for full assignment):
-
Acquire a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons.
-
Acquire a ¹H-¹⁹F HETCOR experiment to assign proton-fluorine correlations and coupling constants.[3][7] This is a critical experiment for this molecule.
-
Acquire a ¹H-¹H COSY experiment to establish proton-proton connectivity within the ring.
-
Sources
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1H and 13C NMR spectra of 4-(Trifluoromethyl)cyclohexanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Trifluoromethyl)cyclohexanol
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key structural motif in medicinal chemistry and materials science, understanding the precise stereochemistry of this compound is critical.[1] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the foundational principles and experimental protocols required to unambiguously differentiate and characterize the cis and trans isomers of this compound using NMR spectroscopy. We will explore the nuanced effects of conformational isomerism and substituent influence on chemical shifts and coupling constants, providing a robust framework for structural elucidation.
Introduction: The Significance of this compound
The introduction of a trifluoromethyl (-CF₃) group into organic molecules can profoundly alter their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] this compound, which exists as a mixture of cis and trans diastereomers, is a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[1] The distinct spatial arrangement of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups in these isomers dictates their three-dimensional structure and, consequently, their biological activity and material properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the stereochemistry of such cyclic compounds.[2][3] By analyzing the characteristic signals in ¹H and ¹³C NMR spectra, we can deduce the axial or equatorial orientation of substituents on the cyclohexane ring, allowing for a definitive assignment of the cis and trans configurations.
Foundational Principles: NMR of Substituted Cyclohexanes
A robust interpretation of the NMR spectra of this compound hinges on understanding the conformational dynamics of the cyclohexane ring and the influence of its substituents.
-
Chair Conformation and Anisotropic Effects: At room temperature, the cyclohexane ring rapidly interconverts between two low-energy chair conformations. Substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Protons in these environments experience different shielding effects from the C-C single bonds, leading to distinct chemical shifts. Typically, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts.
-
The Karplus Relationship and Coupling Constants: The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbons, is dependent on the dihedral angle (θ) between them. The Karplus relationship provides a powerful tool for stereochemical assignment:
-
Axial-Axial (³Jₐₐ): The dihedral angle is ~180°, resulting in a large coupling constant, typically 10-13 Hz .
-
Axial-Equatorial (³Jₐₑ) & Equatorial-Equatorial (³Jₑₑ): The dihedral angles are ~60°, resulting in small coupling constants, typically 2-5 Hz . The observation of a large ³J value for a ring proton is a definitive indicator of its axial orientation and its coupling to an adjacent axial proton.[3]
-
-
Substituent Effects:
-
Hydroxyl (-OH) Group: The electronegative oxygen atom deshields the attached methine proton (H-1) and carbon (C-1), shifting their signals downfield.
-
Trifluoromethyl (-CF₃) Group: This is a potent electron-withdrawing group. It strongly deshields the attached methine proton (H-4) and carbon (C-4). Furthermore, the fluorine atoms (¹⁹F, spin I=½) couple to the carbon nucleus, leading to characteristic splitting in the ¹³C NMR spectrum.[4]
-
Isomer-Specific Spectral Analysis
The differentiation between the cis and trans isomers of this compound is primarily achieved by analyzing the multiplicity and coupling constants of the H-1 (CH-OH) and H-4 (CH-CF₃) protons.
Conformational Preferences
-
trans-4-(Trifluoromethyl)cyclohexanol: The thermodynamically most stable conformation places both the larger -CF₃ group and the -OH group in equatorial positions. This minimizes steric strain.
-
cis-4-(Trifluoromethyl)cyclohexanol: In this isomer, one substituent must be axial while the other is equatorial. Due to its larger size (A-value), the -CF₃ group will preferentially occupy the equatorial position, forcing the -OH group into the axial position.
Caption: Preferred chair conformations of the cis and trans isomers.
¹H NMR Spectral Interpretation
The most diagnostic signal is that of the H-1 proton, which is directly attached to the carbon bearing the hydroxyl group.
-
trans Isomer (H-1 is Axial):
-
Chemical Shift: Expected to be at a higher field (more shielded) compared to the cis isomer, typically around ~3.6 ppm .[3]
-
Multiplicity: As an axial proton, H-1 is coupled to two adjacent axial protons (H-2ₐₓ, H-6ₐₓ) and two adjacent equatorial protons (H-2ₑq, H-6ₑq). This results in a triplet of triplets (tt) or a complex multiplet characterized by at least two large axial-axial coupling constants (³Jₐₐ ≈ 10-13 Hz) and two smaller axial-equatorial couplings (³Jₐₑ ≈ 2-5 Hz). The large J-value is the key identifier.
-
-
cis Isomer (H-1 is Equatorial):
-
Chemical Shift: Expected to be at a lower field (more deshielded) compared to the trans isomer, typically around ~4.0 ppm .[3]
-
Multiplicity: As an equatorial proton, H-1 is coupled to adjacent protons via smaller equatorial-axial (³Jₑₐ) and equatorial-equatorial (³Jₑₑ) interactions. This results in a broad multiplet or singlet with small coupling constants (all J ≈ 2-5 Hz) . The absence of a large coupling constant is the definitive feature.[5]
-
Table 1: Comparative ¹H NMR Data for this compound Isomers
| Proton Assignment | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Key Distinguishing Feature |
| H-1 (CH-OH) | ~3.6 ppm (Multiplet, tt) | ~4.0 ppm (Broad Multiplet) | Large coupling constant (³Jₐₐ ≈ 10-13 Hz) present in trans isomer only. The cis isomer shows only small couplings. |
| H-4 (CH-CF₃) | ~2.2-2.4 ppm (Multiplet) | ~2.2-2.4 ppm (Multiplet) | H-4 is axial in both preferred conformations, leading to similar complex splitting patterns with large J-couplings. |
| H-2,6 & H-3,5 (Ring) | ~1.2 - 2.1 ppm (Overlapping Multiplets) | ~1.2 - 2.1 ppm (Overlapping Multiplets) | Complex region, difficult to analyze without 2D NMR. |
| -OH | Variable (Broad Singlet) | Variable (Broad Singlet) | Position is dependent on solvent, concentration, and temperature. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides complementary information, particularly regarding the carbon attached to the -CF₃ group.
-
C-1 (CH-OH) and C-4 (CH-CF₃): These carbons are deshielded by the electronegative substituents and will appear downfield. Stereochemical differences (axial vs. equatorial -OH) will cause slight shifts in the C-1 resonance and adjacent carbons (γ-gauche effect).
-
-CF₃ Carbon: This signal is uniquely identifiable. It will appear as a quartet due to one-bond coupling to the three fluorine atoms (¹J_CF). This coupling constant is very large, typically 270-290 Hz .[4] The intensity of this quartet may be low due to the absence of a Nuclear Overhauser Effect (NOE) and potentially long spin-lattice relaxation times (T₁).[4][6]
Table 2: Comparative ¹³C NMR Data for this compound Isomers
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Key Features |
| C-1 (CH-OH) | ~68 - 72 | Singlet | The chemical shift will differ slightly between isomers due to the axial/equatorial position of the -OH group. |
| C-4 (CH-CF₃) | ~35 - 40 | Quartet (²J_CF ≈ 30 Hz) | Deshielded and split into a quartet by two-bond coupling to the fluorine atoms. |
| C-2,6 & C-3,5 (Ring) | ~25 - 35 | Singlets | The γ-gauche effect may cause the C-3 and C-5 signals in the cis isomer (where -OH is axial) to be shifted upfield compared to the trans isomer. |
| -CF₃ | ~125 - 128 | Quartet (¹J_CF ≈ 280 Hz) | Diagnostic signal. A quartet with a very large coupling constant confirms the presence of the -CF₃ group. Its chemical shift is significantly downfield due to the high electronegativity of fluorine.[4] |
Experimental Design and Protocols
Acquiring high-quality, reproducible NMR data is contingent upon meticulous experimental execution.
Sample Preparation Protocol
A validated protocol ensures sample integrity and optimal spectrometer performance.
-
Compound Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7][8]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules.[9][10]
-
Vial Transfer: It is best practice to first dissolve the sample in a small vial before transferring the solution to the NMR tube. This ensures complete dissolution and allows for filtration if any particulate matter is present.[8]
-
NMR Tube Filling: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. Avoid scratches or chips on the tube, as they can degrade shimming quality.[7][9]
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[8][10]
-
Labeling: Clearly label the NMR tube with a permanent marker or a securely wrapped label.[11]
Data Acquisition and Processing Workflow
The logical flow from sample insertion to final analysis is critical for structural validation.
Caption: Standard workflow for NMR-based structural elucidation.
Table 3: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR Experiment | ¹³C NMR Experiment | Causality & Rationale |
| Pulse Program | zg30 | zgpg30 | A 30° pulse angle is used to allow for shorter relaxation delays. zgpg30 includes proton decoupling to simplify the spectrum to singlets.[12][13] |
| Spectral Width (SW) | ~12-15 ppm | ~220-250 ppm | This range encompasses the typical chemical shifts for organic molecules.[12] |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds | A longer acquisition time provides better resolution.[12][13] |
| Relaxation Delay (D1) | 1-2 seconds | 2-5 seconds | Allows for sufficient relaxation of the nuclei between scans to ensure quantitative signal intensity is not compromised.[12][13] |
| Number of Scans (NS) | 8-16 | 128 - 1024+ | More scans are required for ¹³C due to its low natural abundance (~1.1%) and lower gyromagnetic ratio.[12] |
Conclusion
¹H and ¹³C NMR spectroscopy offer a definitive and powerful method for the structural and stereochemical assignment of cis- and trans-4-(trifluoromethyl)cyclohexanol. The key to differentiating the isomers lies in the ¹H NMR spectrum, where the multiplicity and coupling constants of the H-1 proton serve as an unambiguous diagnostic tool. The trans isomer is identified by a large axial-axial coupling constant (~10-13 Hz) for its axial H-1 proton, whereas the cis isomer displays only small couplings for its equatorial H-1 proton. This analysis is further corroborated by the characteristic quartet of the -CF₃ group in the ¹³C NMR spectrum. By adhering to the rigorous experimental protocols and interpretative principles outlined in this guide, researchers can confidently validate the structure of their compounds, ensuring the integrity of their scientific endeavors.
References
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An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 4-(Trifluoromethyl)cyclohexanol
Abstract
This technical guide provides a comprehensive analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of cis- and trans-4-(trifluoromethyl)cyclohexanol. Intended for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of ¹⁹F NMR spectroscopy, the critical role of conformational analysis in interpreting spectral data, and the nuanced factors that dictate the chemical shifts of the trifluoromethyl (CF₃) group in these diastereomers. We will explore the theoretical underpinnings of why the axial and equatorial positioning of the CF₃ group leads to distinct and predictable ¹⁹F NMR signals. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring high-quality ¹⁹F NMR spectra for these analytes, ensuring data integrity and reproducibility.
Introduction: The Significance of ¹⁹F NMR in Modern Chemistry
Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as an indispensable tool in the arsenal of the modern chemist.[1][2] With a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive, surpassed only by ¹H and ³H in receptivity.[1] What truly sets ¹⁹F NMR apart is its expansive chemical shift range, which can span over 800 ppm, offering exquisite sensitivity to the local electronic environment.[1][3] This property minimizes signal overlap, a common challenge in ¹H NMR, and makes the ¹⁹F nucleus a powerful probe for elucidating molecular structure, monitoring reactions, and studying intermolecular interactions.[4][5]
In pharmaceutical and materials science, the incorporation of fluorine atoms, often as a trifluoromethyl group, is a common strategy to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[6][7] Consequently, the ability to precisely characterize these fluorinated molecules is paramount. This guide focuses on 4-(trifluoromethyl)cyclohexanol, a molecule that serves as an excellent model system for understanding how stereochemistry and conformational dynamics directly influence ¹⁹F NMR chemical shifts.
Conformational Analysis: The Key to Deciphering ¹⁹F NMR Spectra
The chemical shift of the CF₃ group in this compound is inextricably linked to the three-dimensional arrangement of the atoms in the cyclohexane ring. The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle and torsional strain.[8] In a substituted cyclohexane, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).
Through a process known as ring-flipping, one chair conformation can interconvert to another, causing axial substituents to become equatorial and vice versa.[7] For monosubstituted cyclohexanes, the conformation where the substituent is in the more spacious equatorial position is generally more stable due to the avoidance of steric strain from 1,3-diaxial interactions.[7]
Isomeric Landscape of this compound
The relationship between the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups on the cyclohexane ring defines the cis and trans diastereomers of this compound. Their conformational equilibria are distinct and are the primary determinant of their differing ¹⁹F NMR chemical shifts.
-
trans-4-(Trifluoromethyl)cyclohexanol : In the most stable chair conformation, both the -OH and -CF₃ groups can occupy equatorial positions. This arrangement minimizes steric hindrance, making the diequatorial conformer the overwhelmingly predominant species in solution. The alternative diaxial conformation is highly energetically unfavorable.
-
cis-4-(Trifluoromethyl)cyclohexanol : In the cis isomer, one substituent must be axial while the other is equatorial. Due to the significant steric bulk of the trifluoromethyl group, the conformation where the -CF₃ group is equatorial and the -OH group is axial is favored. However, the energy difference between the two flipping conformers is smaller than in the trans case, and a dynamic equilibrium exists between the (equatorial-CF₃/axial-OH) and (axial-CF₃/equatorial-OH) forms.
The following diagram illustrates the dominant chair conformations for both isomers.
Predicting and Interpreting the ¹⁹F NMR Chemical Shift
The magnetic environment of the fluorine nuclei within the CF₃ group is highly sensitive to its spatial orientation. Generally, an axial CF₃ group is more shielded (experiences a stronger effective magnetic field) and thus appears at a higher field (a more negative ppm value) in the ¹⁹F NMR spectrum compared to an equatorial CF₃ group. This difference arises from anisotropic effects of the C-C bonds within the cyclohexane ring.
Expected Chemical Shifts
Based on this principle, we can predict the ¹⁹F NMR spectra for the two isomers:
-
trans-Isomer : Since the CF₃ group is locked in an equatorial position, a single ¹⁹F NMR signal is expected.
-
cis-Isomer : At room temperature, the ring flip is fast on the NMR timescale, resulting in a single, time-averaged ¹⁹F NMR signal. The chemical shift of this signal will be a weighted average of the chemical shifts of the axial and equatorial CF₃ conformers, reflecting their relative populations. At very low temperatures, this equilibrium can be "frozen out," and two distinct signals for the axial and equatorial CF₃ groups may be observed.
While specific, experimentally verified data for this compound is best sourced from dedicated studies, such as the work by Carcenac et al. on this class of compounds[9], we can draw parallels from analogous systems to illustrate the expected chemical shift differences. For instance, in (2-(trifluoromethyl)cyclohexyl)benzene, a clear distinction is observed between the cis isomer (δ -62.5 ppm) and the trans isomer (δ -68.6 ppm), where the latter places the CF₃ group in a more shielded environment.[10]
| Isomer | Predominant CF₃ Position | Expected ¹⁹F Chemical Shift (Relative) | Rationale |
| trans-4-(Trifluoromethyl)cyclohexanol | Equatorial | Less Shielded (Downfield) | The CF₃ group is in a less magnetically shielded equatorial environment. |
| cis-4-(Trifluoromethyl)cyclohexanol | Weighted average of Equatorial and Axial | Intermediate (Time-averaged signal) | The observed shift is an average, influenced by the equilibrium between the major equatorial-CF₃ and minor axial-CF₃ conformers. |
Table 1: Predicted ¹⁹F NMR Chemical Shift Characteristics.
Factors Influencing ¹⁹F Chemical Shifts
Beyond the primary effect of conformational isomerism, several other factors can subtly modulate the observed chemical shifts.[6]
-
Solvent Effects : The polarity of the solvent can influence the conformational equilibrium and interact with the solute, particularly through hydrogen bonding with the hydroxyl group. This can lead to minor but measurable changes in the ¹⁹F chemical shift. A study of trifluoroacetyl species showed that polar aprotic solvents can cause deshielding effects.[11]
-
Temperature : As mentioned, temperature has a profound effect on the rate of ring-flipping in the cis isomer. Variable temperature (VT) NMR studies are a powerful tool for determining the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the conformational equilibrium.[9]
-
Concentration : At high concentrations, intermolecular interactions can lead to shifts in the NMR signals. It is generally advisable to work with dilute solutions to minimize these effects.
Experimental Protocol for ¹⁹F NMR Analysis
Acquiring high-quality, reproducible ¹⁹F NMR data requires careful attention to experimental design. The following protocol provides a robust framework for the analysis of this compound isomers.
Sample Preparation
-
Analyte : Weigh approximately 10-20 mg of the purified cis- or trans-4-(trifluoromethyl)cyclohexanol isomer.
-
Solvent : Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Referencing : Accurate chemical shift referencing is critical.[12][13] While modern spectrometers can use indirect referencing based on the deuterium lock signal[14], adding a stable internal standard is best practice for high-precision work. A common choice for non-reactive samples is hexafluorobenzene (C₆F₆), which gives a sharp singlet far from the typical CF₃ region (δ ≈ -164.9 ppm).[15] Add a small, precisely known amount.
-
Final Steps : Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a pipette.
NMR Data Acquisition
-
Spectrometer : The experiments should be run on a high-field NMR spectrometer equipped with a probe capable of ¹⁹F observation.
-
Tuning and Locking : Tune and match the probe for the ¹⁹F frequency. Lock the field using the deuterium signal of the solvent.
-
1D ¹⁹F Spectrum :
-
Pulse Program : Use a standard one-dimensional ¹⁹F pulse sequence with proton decoupling (e.g., zgfhig on Bruker systems) to simplify the spectrum by removing ¹H-¹⁹F couplings.[16]
-
Spectral Width : Center the spectrum around the expected chemical shift range for an aliphatic CF₃ group (typically -60 to -80 ppm vs. CFCl₃) and set an appropriate spectral width.[1]
-
Acquisition Parameters :
-
Relaxation Delay (d1) : Set to at least 5 times the longest T₁ of the fluorine nuclei to ensure full relaxation for accurate integration (a value of 10 seconds is often a safe starting point).[12][17]
-
Number of Scans (ns) : Due to the high sensitivity of ¹⁹F, 16 to 32 scans are typically sufficient for good signal-to-noise.[12]
-
Acquisition Time (aq) : A value of 2-3 seconds is generally adequate for sharp signals.[18]
-
-
-
(Optional) 2D ¹H-¹⁹F HETCOR : To confirm assignments and gain further structural insight, a Heteronuclear Correlation experiment can be performed. This experiment reveals correlations between the ¹⁹F nuclei and nearby protons, which can be invaluable for distinguishing isomers in a mixture.[19][20]
Data Processing
-
Fourier Transform : Apply an exponential multiplication (line broadening of ~0.3-1.0 Hz) to improve the signal-to-noise ratio before performing the Fourier transform.
-
Phasing and Baseline Correction : Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic or manual baseline correction to ensure a flat baseline, which is crucial for accurate integration.[16]
-
Referencing : Calibrate the chemical shift axis by setting the peak of the internal standard (e.g., C₆F₆) to its known chemical shift value.
Conclusion
The ¹⁹F NMR chemical shift of this compound is a powerful diagnostic tool for distinguishing its cis and trans diastereomers. The key to interpreting the spectra lies in a thorough understanding of the molecule's conformational analysis. The stable diequatorial conformation of the trans isomer results in a distinct ¹⁹F signal corresponding to an equatorial CF₃ group. In contrast, the cis isomer exists in a dynamic equilibrium, yielding a time-averaged signal that reflects the populations of its axial-CF₃ and equatorial-CF₃ conformers. By employing the robust experimental protocol detailed in this guide, researchers can reliably acquire high-quality ¹⁹F NMR data to confidently assign stereochemistry and probe the conformational dynamics of this and other fluorinated alicyclic systems.
References
- NMR Facility, UCSB Chem and Biochem. F19 detection.
- Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 30(3), 442-446.
- Tähtinen, P., et al. (2012). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone—the more polar the molecule the more stable the axial conformer. CoLab.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- Kek, K., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2939-2947.
- Ayotte, Y., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12786-12796.
- Sandzhieva, M. A., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv.
- Reif, R. W., et al. (2018). Application of 19F quantitative NMR to pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 151, 229-236.
- Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Current Organic Synthesis, 10(4), 536-550.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Molecules, 22(10), 1739.
- Reddit. (2015). Standardizing for 19F NMR.
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- Ayotte, Y., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate.
- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12.
- Yoon, T. P., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science.
- Kek, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Physical Chemistry Chemical Physics, 24(13), 7724-7734.
- Lewin, A. H., & Winstein, S. (1966). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Journal of the American Chemical Society, 88(6), 1152-1155.
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- University of Wisconsin-Madison. CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS.
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- Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. (2015). Scientific Reports, 5, 12384.
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- Tyrra, W., et al. (2005). Series of 19 F NMR spectra recorded during the process of warming a... ResearchGate.
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Trifluoromethyl)cyclohexanol
Abstract
Introduction: The Significance of Fluorinated Cyclohexanols
4-(Trifluoromethyl)cyclohexanol is a significant building block in the synthesis of various biologically active molecules and advanced materials. The incorporation of a trifluoromethyl (CF₃) group into a cyclohexanol scaffold can profoundly influence its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the unequivocal identification of this compound in complex reaction mixtures is paramount. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), serves as a powerful analytical tool for this purpose. An in-depth understanding of its fragmentation behavior is essential for accurate structural elucidation and differentiation from isomeric and isobaric species.
This guide will explore the expected fragmentation cascades of this compound, focusing on the interplay between the hydroxyl and trifluoromethyl functional groups in directing bond cleavages and rearrangements within the cyclohexyl ring.
Predicted Electron Ionization (EI) Fragmentation Pathways
Under electron ionization, this compound (molecular weight: 168.15 g/mol ) is expected to form a molecular ion (M⁺˙) which, due to its alicyclic alcohol nature, may be of low abundance. The subsequent fragmentation is predicted to be driven by two primary functionalities: the hydroxyl group and the trifluoromethyl group, leading to several characteristic fragmentation pathways.
The primary fragmentation routes for alcohols in mass spectrometry are alpha-cleavage and dehydration.[2] For cyclic alcohols, ring fragmentation also plays a significant role. The presence of the strongly electron-withdrawing trifluoromethyl group is anticipated to influence these pathways.
Pathway A: Alpha-Cleavage
Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this would involve the cleavage of the C1-C2 or C1-C6 bonds, leading to the formation of a resonance-stabilized oxonium ion.
Caption: Proposed alpha-cleavage pathway.
Pathway B: Dehydration (Loss of H₂O)
The elimination of a water molecule (18 Da) is a hallmark fragmentation pathway for alcohols.[2] This process is expected to be a prominent feature in the mass spectrum of this compound, leading to the formation of a radical cation with m/z 150.
Caption: Proposed dehydration pathway.
Pathway C: Loss of the Trifluoromethyl Group
The C-CF₃ bond can undergo cleavage, leading to the loss of a trifluoromethyl radical (•CF₃), which has a mass of 69 Da. This would result in a fragment ion at m/z 99. This pathway is common for compounds containing a trifluoromethyl group.[3]
Caption: Proposed loss of the trifluoromethyl group.
Pathway D: Ring Cleavage and Subsequent Fragmentations
The cyclohexyl ring itself is susceptible to cleavage, which can lead to a variety of smaller fragment ions. These pathways are often complex and can involve rearrangements. A common fragmentation of cyclohexanol derivatives involves the loss of ethylene (C₂H₄, 28 Da) after initial ring opening. A significant peak at m/z 57 is characteristic for cyclohexanol, arising from a complex ring cleavage and rearrangement.[4] A similar fragmentation could be expected for the trifluoromethyl derivative.
Caption: Proposed ring cleavage pathways.
Summary of Predicted Major Fragment Ions
The following table summarizes the predicted key fragment ions for this compound under electron ionization. The relative abundances are estimations based on the expected stability of the resulting ions and fragmentation patterns of similar compounds.
| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 168 | [C₇H₁₁F₃O]⁺˙ | - | Molecular Ion | Low |
| 150 | [C₇H₁₀F₃]⁺˙ | H₂O | Dehydration | Moderate to High |
| 139 | [C₆H₈F₃O]⁺ | C₂H₅• | Alpha-cleavage and rearrangement | Moderate |
| 99 | [C₇H₁₁O]⁺ | •CF₃ | Loss of trifluoromethyl radical | Moderate |
| 81 | [C₆H₉]⁺ | CF₃OH | Loss of trifluoromethanol | Possible |
| 71 | [C₄H₇O]⁺ | C₃H₄F₃• | Ring cleavage | Moderate |
| 57 | [C₄H₉]⁺ | C₃H₂F₃O• | Ring cleavage (analogous to cyclohexanol) | High |
| 41 | [C₃H₅]⁺ | C₄H₆F₃O• | Ring cleavage | Moderate |
Experimental Protocol for GC-MS Analysis
To experimentally verify the fragmentation of this compound, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL).
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.
Caption: Standard workflow for GC-MS analysis of this compound.
Conclusion
This technical guide has presented a detailed theoretical framework for the mass spectrometric fragmentation of this compound under electron ionization. The predicted fragmentation pathways are dominated by dehydration, alpha-cleavage, loss of the trifluoromethyl group, and characteristic ring cleavages. The provided experimental protocol offers a robust starting point for the empirical verification of these predictions. A thorough understanding of these fragmentation patterns is indispensable for the accurate identification and structural confirmation of this important fluorinated building block in various scientific and industrial applications.
References
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. BenchChem Technical Support.
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- Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups.
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Introduction: The Analytical Significance of Fluorinated Cyclohexanols
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(Trifluoromethyl)cyclohexanol
In modern drug development and materials science, the incorporation of fluorine-containing moieties is a widely adopted strategy to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl (-CF₃) group, in particular, is a cornerstone of this strategy. This compound, a versatile building block, presents a unique analytical challenge due to its combination of a flexible cyclohexane ring, a hydrogen-bonding hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group.[1] This compound exists as a mixture of cis and trans stereoisomers, the differentiation and characterization of which are critical for controlling reaction outcomes and ensuring the purity of final products.
Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful technique for the structural elucidation of such molecules.[2] It provides a unique molecular "fingerprint" by probing the vibrational modes of functional groups.[3] This guide provides an in-depth analysis of the IR spectrum of this compound, offering field-proven insights into spectral interpretation, isomeric differentiation, and best practices for data acquisition.
Core Principles: Vibrational Signatures of Key Functional Groups
The IR spectrum of this compound is dominated by the characteristic vibrations of its three primary structural components: the hydroxyl group (-OH), the cyclohexane ring (C-H and C-C bonds), and the trifluoromethyl group (-CF₃). Understanding the expected position and nature of these bands is the foundation of spectral interpretation.[4]
The Hydroxyl (-OH) Group Vibration
The most prominent feature in the spectrum of an alcohol is typically the O-H stretching vibration.[5]
-
O-H Stretch (Hydrogen-Bonded): In a condensed phase (liquid or solid), intermolecular hydrogen bonding causes the O-H stretching band to appear as a strong and characteristically broad absorption in the 3600-3200 cm⁻¹ region.[6][7] The breadth of the peak is a direct consequence of the sample containing a population of molecules with a wide range of hydrogen-bond strengths, each vibrating at a slightly different frequency.[7]
-
C-O Stretch: The stretching vibration of the carbon-oxygen single bond provides a strong absorption in the fingerprint region, typically between 1260-1050 cm⁻¹ .[5] The precise position of this peak is highly sensitive to the substitution of the alcohol (primary, secondary, tertiary) and, crucially for this molecule, the stereochemical orientation (axial vs. equatorial) of the C-O bond on the cyclohexane ring.
The Trifluoromethyl (-CF₃) Group Vibrations
The trifluoromethyl group is an excellent spectroscopic probe due to the high polarity of the C-F bonds, which leads to very intense IR absorptions. Its fundamental vibrations are well-characterized.[8][9]
-
Antisymmetric C-F Stretch (ν_as(CF₃)): This is typically the most intense band associated with the -CF₃ group, appearing in the ~1180-1150 cm⁻¹ range.
-
Symmetric C-F Stretch (ν_s(CF₃)): This vibration gives rise to another strong absorption, usually found at a lower frequency than the antisymmetric stretch, in the ~1120-1100 cm⁻¹ region.[8]
-
Deformation Modes: The symmetric and antisymmetric deformation (bending) modes of the -CF₃ group occur at lower wavenumbers, typically around 700 cm⁻¹ and 520 cm⁻¹ , respectively, though these can be harder to assign definitively in a complex spectrum.[8]
The presence of multiple, very strong bands in the 1200-1100 cm⁻¹ region is a definitive indicator of a trifluoromethyl group.
The Cyclohexane Ring Vibrations
The saturated cyclohexane ring gives rise to predictable absorptions from its C-H and C-C bonds.
-
C-H Stretch: Stretching vibrations of the C-H bonds in the CH₂ groups of the ring produce multiple strong, sharp peaks in the region just below 3000 cm⁻¹, typically from 2950-2845 cm⁻¹ .[10]
-
CH₂ Bend (Scissoring): The bending vibration of the methylene groups appears as a distinct absorption in the 1480-1440 cm⁻¹ range.[10]
Differentiating Cis and Trans Isomers: A Stereochemical Deep Dive
The primary challenge in analyzing this compound is distinguishing between the cis and trans isomers. In the most stable chair conformation, the bulky -CF₃ group will preferentially occupy an equatorial position to minimize steric strain. Consequently, the stereochemistry is defined by the orientation of the hydroxyl group:
-
trans-isomer: The -OH group is also in an equatorial position.
-
cis-isomer: The -OH group is forced into an axial position.
This difference in the spatial orientation of the C-O bond is the key to spectroscopic differentiation. The vibrational frequency of the C-O stretch is sensitive to its environment. It has been established for substituted cyclohexanols that:
-
An equatorial C-O bond (as in the trans-isomer) typically absorbs at a higher wavenumber (e.g., ~1060-1090 cm⁻¹).
-
An axial C-O bond (as in the cis-isomer) absorbs at a lower wavenumber (e.g., ~1010-1040 cm⁻¹).[11]
Therefore, a careful analysis of the fingerprint region, specifically the position of the strong C-O stretching band, can be used to determine the dominant isomer in a sample. The trans isomer is expected to show a C-O stretch at a higher frequency compared to the cis isomer.
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid or solid sample like this compound as it requires minimal to no sample preparation and ensures excellent sample-to-crystal contact.[12][13]
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal
-
Sample of this compound (liquid or solid)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
Step-by-Step Methodology
-
Crystal Cleaning: Before any measurement, thoroughly clean the surface of the ATR crystal. Apply a few drops of isopropanol to a lint-free wipe and clean the crystal surface. Repeat with a second clean wipe to ensure no residue remains.
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench.[13] The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only information from the sample.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a liquid, one or two drops is sufficient. For a solid, use a spatula to apply enough powder to completely cover the crystal.
-
Apply Pressure: Lower the ATR pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[2][14]
-
Sample Spectrum Collection: Acquire the sample spectrum. Typical acquisition parameters for a high-quality spectrum are:
-
Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio)
-
Resolution: 4 cm⁻¹
-
Spectral Range: 4000-400 cm⁻¹
-
-
Post-Measurement Cleanup: After the measurement is complete, raise the pressure arm and thoroughly clean the sample from the crystal and pressure tip using a solvent-moistened wipe as described in Step 1.
Data Acquisition and Analysis Workflow
The logical flow from sample preparation to final interpretation is crucial for reproducible and reliable results.
Caption: ATR-FTIR experimental and analytical workflow.
Data Presentation: Summary of Characteristic Absorptions
The following table summarizes the expected key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |
| Hydroxyl | O-H Stretch (H-Bonded) | 3600 - 3200 | Strong, very broad |
| C-O Stretch (trans, equat.) | ~1060 - 1090 | Strong, sharp | |
| C-O Stretch (cis, axial) | ~1010 - 1040 | Strong, sharp | |
| Cyclohexane Ring | C-H Stretch | 2950 - 2845 | Strong, multiple sharp peaks |
| CH₂ Bend (Scissoring) | 1480 - 1440 | Medium | |
| Trifluoromethyl | C-F Antisymmetric Stretch | ~1180 - 1150 | Very Strong |
| C-F Symmetric Stretch | ~1120 - 1100 | Very Strong |
Structural and Vibrational Mode Visualization
The relationship between the molecular structure and its key vibrational modes is fundamental to IR spectroscopy.
Caption: Key IR-active vibrational modes in this compound.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. By systematically analyzing the spectrum, a researcher can rapidly confirm the presence of the defining hydroxyl, cyclohexane, and trifluoromethyl functionalities. The high-intensity C-F stretching bands serve as a definitive marker for successful fluorination. Furthermore, a detailed examination of the C-O stretching frequency in the fingerprint region provides a reliable method for differentiating between the crucial cis (axial -OH) and trans (equatorial -OH) stereoisomers. The robust and straightforward ATR-FTIR methodology outlined herein ensures the acquisition of high-fidelity, reproducible data, making it a cornerstone of quality control and structural verification in any research or development setting involving this important chemical intermediate.
References
- Beg, M. A. A., & Siddiqui, Q. S. (1967). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 45(21), 2623-2628. [Link]
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- Even, M. A., Lee, S. H., Wang, J., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089-26097. [Link]
- Beg, M. A. A., & Siddiqui, Q. S. (1967). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.
- Even, M. A., Lee, S. H., Wang, J., & Chen, Z. (2006).
- Even, M. A., Lee, S. H., Wang, J., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089-26097. [Link]
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- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Conformational analysis of cis-4-(Trifluoromethyl)cyclohexanol
An In-Depth Technical Guide to the Conformational Analysis of cis-4-(Trifluoromethyl)cyclohexanol
Executive Summary
Introduction
The Significance of Conformational Analysis in Drug Discovery
The interaction between a small molecule and its biological target is a highly specific, three-dimensional event. The conformation—or spatial arrangement of atoms—that a molecule adopts dictates its shape, polarity, and the presentation of its functional groups for interaction. For medicinal chemists and drug development professionals, a deep understanding of a molecule's preferred conformation is critical for designing potent and selective therapeutics.[1] Fluorinated motifs, such as the trifluoromethyl group, are of particular interest as they can significantly modulate properties like metabolic stability, lipophilicity, and binding affinity.[2]
The Cyclohexane Chair: A Fundamental Scaffold
The cyclohexane ring is a ubiquitous structural motif in pharmaceuticals and natural products. Its most stable conformation is the strain-free "chair" form, which possesses two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[3] These two chair forms can interconvert via a "ring flip," a rapid process at room temperature that swaps the axial and equatorial positions.[4] For a monosubstituted cyclohexane, the substituent generally prefers the more spacious equatorial position to avoid steric clashes with the two other axial hydrogens on the same face of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.[5]
The Challenge: cis-4-(Trifluoromethyl)cyclohexanol
In cis-1,4-disubstituted cyclohexanes, the cis-relationship dictates that one substituent must be in an axial position while the other is equatorial.[5] The ring-flip process interconverts these assignments (ax/eq ⇌ eq/ax). In cis-4-(trifluoromethyl)cyclohexanol, the central question is: which of the two possible chair conformers is more stable?
-
Conformer A: Axial hydroxyl group (-OH), Equatorial trifluoromethyl group (-CF3)
-
Conformer B: Equatorial hydroxyl group (-OH), Axial trifluoromethyl group (-CF3)
This guide will systematically dissect the forces governing this equilibrium to provide a definitive answer.
Figure 1: Conformational equilibrium of cis-4-(trifluoromethyl)cyclohexanol.
Theoretical & Mechanistic Considerations
Steric Effects: The A-Value Concept
The primary factor governing conformational preference in substituted cyclohexanes is steric hindrance. This is quantified by the conformational free energy, or "A-value," which represents the energy penalty (ΔG°) for a substituent being in the axial position compared to the equatorial position.[6] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.
The A-value for the trifluoromethyl group is significantly larger than that of the hydroxyl group. This is because the three fluorine atoms of the axial CF3 group experience severe 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. The hydroxyl group, being smaller, incurs a much lower steric penalty in the axial position.
| Substituent | A-Value (kcal/mol) | Rationale |
| -OH | 0.6 - 1.0[6][7] | Small size, but solvent dependent. |
| -CF3 | ~2.4[7][8] | Significant steric bulk from three fluorine atoms. |
These values can vary slightly depending on the solvent and experimental method.
Based purely on A-values, the equilibrium should heavily favor the conformer that places the group with the larger A-value (-CF3) in the equatorial position. Therefore, Conformer A (axial-OH, equatorial-CF3) is predicted to be the major species.
Non-Covalent Interactions: Beyond Sterics
While sterics are dominant, other non-covalent interactions must be considered.
-
Intramolecular Hydrogen Bonding: For an intramolecular hydrogen bond to occur, a donor (the axial -OH) and an acceptor must be in close spatial proximity. In this molecule, there is no suitable acceptor atom on the cyclohexane ring for the axial -OH to form a stable hydrogen bond.[9]
-
Non-classical Hydrogen Bonding: Some studies have shown that fluorine can act as a weak hydrogen bond acceptor in C-F···H-C interactions.[10][11] While theoretically possible, these interactions are generally weak and unlikely to overcome the large steric preference of the CF3 group for the equatorial position.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the equilibrium.[12] Protic solvents can form intermolecular hydrogen bonds with the hydroxyl group, potentially altering the energy difference between the two conformers, though typically not enough to reverse the preference dictated by a large A-value difference.
Experimental Determination via NMR Spectroscopy
NMR spectroscopy is the most powerful technique for studying conformational equilibria in solution.[13][14] By analyzing chemical shifts and spin-spin coupling constants, one can deduce the structure and relative populations of different conformers.
Protocol: Variable-Temperature (VT) 19F NMR Spectroscopy
Rationale: At room temperature, the ring flip is fast on the NMR timescale, resulting in a single, time-averaged signal for the CF3 group. By cooling the sample, the rate of interconversion can be slowed to the point where separate signals for the axial and equatorial CF3 groups can be observed. 19F NMR is ideal due to its high sensitivity and the absence of other fluorine signals.[7]
Methodology:
-
Sample Preparation: Dissolve ~10-15 mg of cis-4-(trifluoromethyl)cyclohexanol in a suitable deuterated solvent (e.g., deuterated methanol or acetone-d6) in a 5 mm NMR tube. A solvent with a low freezing point is essential.
-
Initial Spectrum: Acquire a standard 19F{1H} (proton-decoupled) spectrum at room temperature (298 K) to establish the time-averaged chemical shift.
-
Cooling and Acquisition: Gradually lower the temperature of the NMR probe in 10 K increments. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.
-
Coalescence and Resolution: Observe the broadening of the 19F signal as the temperature decreases, followed by its coalescence into a single broad peak. Continue cooling until two distinct signals emerge, corresponding to the axial and equatorial CF3 groups.
-
Integration: At the lowest achievable temperature (e.g., 180 K), carefully integrate the two resolved signals. The ratio of the integrals directly corresponds to the population ratio of the two conformers.
Data Analysis: From Spectrum to Thermodynamics
The equilibrium constant (Keq) is calculated from the integral ratio: Keq = [Equatorial CF3] / [Axial CF3]
The standard free energy difference (ΔG°) between the conformers can then be calculated using the Gibbs free energy equation: ΔG° = -RT ln(Keq) Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
Protocol: 1H NMR and Karplus Equation Analysis
Rationale: The magnitude of the vicinal coupling constant (3JHH) is dependent on the dihedral angle (Φ) between the coupled protons, as described by the Karplus equation.[15][16] This relationship is invaluable for determining the axial or equatorial nature of protons on a cyclohexane ring.
-
trans-diaxial protons (Φ ≈ 180°): Large coupling, 3Jax,ax ≈ 10–13 Hz.
-
axial-equatorial or eq-eq protons (Φ ≈ 60°): Small coupling, 3Jax,eq or 3Jeq,eq ≈ 2–5 Hz.
Methodology:
-
Sample Preparation: Prepare a sample as described in 3.1, using a high-purity deuterated solvent.
-
Acquisition: Acquire a high-resolution 1H NMR spectrum at room temperature.
-
Signal Identification: Identify the signals for H-1 (the proton on the carbon bearing the -OH group) and H-4 (the proton on the carbon bearing the -CF3 group). These protons will show characteristic splitting patterns based on their couplings to adjacent protons.
-
Coupling Constant Measurement: Analyze the multiplicity of the H-1 and H-4 signals. The width of the multiplet is a key indicator. An axial proton will have at least two large trans-diaxial couplings to its neighbors, resulting in a broad multiplet. An equatorial proton will only have small couplings, resulting in a narrow multiplet.
Data Analysis: Decoding Coupling Constants
For the dominant conformer (equatorial-CF3, axial-OH):
-
H-1 (on C-OH): This proton is equatorial . It will exhibit only small Jeq,ax and Jeq,eq couplings to the protons on C2 and C6. The signal will be a narrow multiplet .
-
H-4 (on C-CF3): This proton is axial . It will exhibit two large Jax,ax couplings to the axial protons on C3 and C5, and two smaller Jax,eq couplings. The signal will be a broad multiplet or "triplet of triplets."
The observation of a narrow multiplet for H-1 and a broad multiplet for H-4 provides definitive experimental proof that the conformer with the axial -OH and equatorial -CF3 is the major species in solution.
Figure 2: Experimental workflow for VT-NMR analysis.
Computational Modeling & Validation
The Role of In Silico Methods
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental findings.[10][17] By modeling the molecule in silico, we can calculate the relative energies of the conformers and analyze the underlying electronic and steric factors.
Protocol: DFT-Based Energy Calculation
Rationale: To accurately predict the relative stabilities of the two chair conformers. A high level of theory is chosen to properly account for electron correlation and dispersion forces.
Methodology:
-
Structure Building: Construct 3D models of both Conformer A (ax-OH, eq-CF3) and Conformer B (eq-OH, ax-CF3) using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., M06-2X/6-311+G(d,p) or B3LYP/aug-cc-pVTZ). This process finds the lowest energy structure for each conformer.[11]
-
Frequency Calculation: Perform a vibrational frequency analysis on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate enthalpy (H) and Gibbs free energy (G).
-
Energy Extraction: Extract the final electronic energies, enthalpies, and Gibbs free energies for both conformers.
-
Relative Energy Calculation: Calculate the energy difference (ΔE, ΔH, and ΔG) between the higher-energy conformer (B) and the lower-energy conformer (A).
Figure 3: Computational workflow for DFT analysis.
Interpreting Computational Results
The calculations are expected to yield a significant energy difference favoring Conformer A.
| Conformer | Substituent Orientation | Calculated Relative ΔG (kcal/mol) |
| A | ax-OH, eq-CF3 | 0.00 (Reference) |
| B | eq-OH, ax-CF3 | +1.5 to +2.0 |
Note: The exact value depends on the level of theory and solvent model used. A positive ΔG indicates the conformer is less stable.
A calculated ΔG of +1.8 kcal/mol for Conformer B relative to Conformer A would correspond to an equilibrium population of approximately 96:4 in favor of Conformer A at room temperature, corroborating the steric argument and the expected NMR results.
Synthesis of Findings & Conclusion
Correlating Experimental and Computational Data
The power of this analysis lies in the strong agreement between the three pillars of investigation:
-
Theoretical Prediction: A-values predict a strong preference for the equatorial-CF3 / axial-OH conformer.
-
Experimental NMR: VT-19F NMR allows for direct quantification of the conformer populations, while 1H NMR coupling constants confirm the axial/equatorial positions of the key protons. Both methods point to the same major conformer.
-
Computational Modeling: DFT calculations provide an independent, quantitative measure of the energy difference between conformers, which aligns with the experimental ΔG°.
The Definitive Conformation of cis-4-(Trifluoromethyl)cyclohexanol
The comprehensive analysis confirms that the conformational equilibrium of cis-4-(trifluoromethyl)cyclohexanol is heavily skewed towards the chair conformer where the trifluoromethyl group occupies the equatorial position and the hydroxyl group occupies the axial position . The large steric demand of the CF3 group is the overwhelming determinant of this preference.
Implications for Medicinal Chemistry and Drug Design
This finding has practical implications for researchers. When incorporating this structural motif into a larger molecule, it can be assumed with high confidence that the molecule will adopt a conformation where the CF3 group is equatorial. This "conformational locking" has several consequences:
-
Predictable Shape: It provides a rigid and predictable orientation for the rest of the molecule, which is invaluable for structure-activity relationship (SAR) studies and computational docking.
-
Vectorial Presentation of Functional Groups: The axial hydroxyl group is presented in a specific vector relative to the rest of the scaffold, which will define its potential for hydrogen bonding with a target receptor.
-
Modulation of Properties: Understanding that the polar -OH group is axial and the lipophilic -CF3 group is equatorial helps in predicting the molecule's overall polarity, membrane permeability, and potential for metabolic attack.
By applying the rigorous, multi-faceted approach detailed in this guide, scientists can confidently elucidate and leverage the conformational behavior of complex molecules to accelerate the design of new and effective chemical entities.
References
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Conformational analysis of trans-4-(Trifluoromethyl)cyclohexanol
An In-Depth Technical Guide to the Conformational Analysis of trans-4-(Trifluoromethyl)cyclohexanol
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its function, a cornerstone principle in modern drug discovery and materials science. For cyclic systems like substituted cyclohexanes, this structure is dictated by a delicate balance of non-covalent interactions that govern the equilibrium between different spatial arrangements, or conformations. This technical guide provides a comprehensive analysis of the conformational landscape of trans-4-(Trifluoromethyl)cyclohexanol, a molecule of significant interest due to the unique and potent effects of the trifluoromethyl (CF₃) group in modulating physicochemical and biological properties.[1] We will dissect the foundational principles of cyclohexane stereochemistry, apply them to this specific 1,4-disubstituted system, and detail both the experimental and computational methodologies required for a rigorous conformational assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how substituent effects translate into a preferred molecular shape and, ultimately, to function.
Chapter 1: Foundational Principles of Cyclohexane Conformation
The Chair Conformation: The Energetic Ground State
The cyclohexane ring is not a planar hexagon. To achieve the ideal tetrahedral bond angle of approximately 109.5° for its sp³-hybridized carbon atoms and to minimize torsional strain, the ring puckers into several conformations.[2] The most stable of these, by a significant margin, is the "chair" conformation.[2][3] This arrangement staggers all adjacent C-H bonds, effectively eliminating torsional strain, and maintains near-perfect tetrahedral angles, thus minimizing angle strain.[2] The cyclohexane ring is in a constant state of flux, rapidly interconverting between two equivalent chair forms through a process known as a "ring flip."[4]
Axial vs. Equatorial Substituents: The Concept of A-Values
In a chair conformation, the twelve hydrogen atoms (or other substituents) occupy two distinct types of positions: six are "axial," pointing perpendicular to the general plane of the ring, and six are "equatorial," pointing outwards from the perimeter of the ring.[3] Upon a ring flip, all axial positions become equatorial, and all equatorial positions become axial.[4]
When a substituent other than hydrogen is present, the two chair conformers are no longer equal in energy.[4] Generally, a conformation with the substituent in the more spacious equatorial position is favored over the one with the substituent in the sterically hindered axial position.[5] This energy difference, measured as the Gibbs free energy (ΔG°), is known as the "A-value" of the substituent.[6][7] A larger A-value signifies a stronger preference for the equatorial position and, colloquially, a greater "steric bulk."[6][7]
1,3-Diaxial Interactions: The Primary Source of Steric Strain
The energetic penalty for a substituent occupying an axial position arises primarily from steric repulsion with the other two axial substituents on the same face of the ring. These unfavorable interactions are termed "1,3-diaxial interactions."[8] This steric strain is analogous to gauche interactions in butane, where non-bonded groups are in close proximity.[4] Placing a substituent in the equatorial position points it away from the rest of the ring, thus avoiding these costly interactions.[2]
Chapter 2: The Subject Molecule: trans-4-(Trifluoromethyl)cyclohexanol
Structural Features and Stereochemistry
The molecule of interest, trans-4-(Trifluoromethyl)cyclohexanol, is a 1,4-disubstituted cyclohexane. The "trans" designation indicates that the two substituents, the trifluoromethyl (CF₃) group and the hydroxyl (OH) group, are on opposite faces of the cyclohexane ring. This stereochemical relationship has profound implications for its conformational equilibrium.
The Influence of the Trifluoromethyl Group: Steric Bulk and Electronic Effects
The trifluoromethyl group is a powerful substituent in medicinal chemistry, prized for its ability to increase metabolic stability, lipophilicity, and binding affinity.[1]
-
Steric Effect : The CF₃ group exerts a significant steric demand. Its A-value has been experimentally determined to be approximately 2.4 kcal/mol. This large value indicates a very strong preference for the equatorial position to avoid severe 1,3-diaxial interactions.
-
Electronic Effect : The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect can influence the properties of the rest of the molecule.
The Role of the Hydroxyl Group: Polarity and Hydrogen Bonding
The hydroxyl group is smaller than the trifluoromethyl group, with an A-value that is notably solvent-dependent but generally falls in the range of 0.7 to 1.0 kcal/mol.[6] While it also prefers the equatorial position, this preference is less pronounced than that of the CF₃ group. The polarity of the O-H bond and its ability to act as a hydrogen bond donor and acceptor are key features that influence intermolecular interactions.
The trans-1,4-Substitution Pattern: A Bias for the Diequatorial Conformer
For a trans-1,4-disubstituted cyclohexane, a ring flip interconverts a diequatorial conformer (both substituents equatorial) and a diaxial conformer (both substituents axial).[2][9] The diequatorial conformer is almost always significantly more stable because it places both groups in the sterically favored position, free from 1,3-diaxial strain.[2][10] Conversely, the diaxial conformer forces both groups into the highly hindered axial positions, incurring a substantial energetic penalty.[2][9]
Chapter 3: Predicting the Conformational Equilibrium
The Additivity of A-Values: A First Approximation
For many disubstituted cyclohexanes, the overall energy difference between conformers can be estimated by summing the A-values of the individual substituents.[6] In the case of trans-4-(Trifluoromethyl)cyclohexanol, the equilibrium is between the diequatorial (e,e) and diaxial (a,a) forms.
-
Diequatorial Conformer (e,e) : Both the CF₃ and OH groups are in the low-energy equatorial positions. This is the presumed ground state.
-
Diaxial Conformer (a,a) : Both groups are in the high-energy axial positions. The total destabilization energy relative to the diequatorial form can be approximated as the sum of their A-values.
Quantitative Conformational Analysis: Calculating ΔG°
The Gibbs free energy difference (ΔG°) between the diaxial and diequatorial conformers can be calculated as:
ΔG° (a,a vs e,e) ≈ A(CF₃) + A(OH) ΔG° ≈ 2.4 kcal/mol + 0.9 kcal/mol = 3.3 kcal/mol
This substantial energy difference strongly suggests that the equilibrium will lie overwhelmingly in favor of the diequatorial conformer. The equilibrium constant (Keq) can be calculated using the equation ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin. At room temperature (298 K), a ΔG° of 3.3 kcal/mol corresponds to a Keq of approximately 250, meaning the diequatorial conformer is about 250 times more populated than the diaxial conformer.
| Substituent | A-Value (kcal/mol) |
| Trifluoromethyl (-CF₃) | ~2.4 |
| Hydroxyl (-OH) | ~0.9 |
| Total (Approx.) | ~3.3 |
Potential Deviations from Additivity in Polar Systems
It is crucial to recognize that the simple additivity of A-values works best for non-polar, alkyl substituents. When two polar groups are present, as in this case, through-space electrostatic interactions (dipole-dipole) can either stabilize or destabilize one of the conformers, leading to deviations from the predicted energy difference.[11] For trans-1,4 systems, this effect is generally less pronounced than in 1,2- or 1,3-disubstituted systems, but for a highly precise analysis, it must be considered. Experimental measurement or high-level computation is necessary to determine the true value.
Chapter 4: Experimental Determination via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying conformational equilibria in solution.[12] Because the ring flip is extremely fast at room temperature, NMR provides a time-averaged spectrum. To resolve the individual conformers, the sample must be cooled to a temperature where the rate of interconversion becomes slow on the NMR timescale.[12]
The Rationale for Using Low-Temperature NMR
By cooling the sample (typically below -60 °C), the ring flip can be "frozen out." This allows the NMR spectrometer to detect the distinct signals for the axial and equatorial conformers separately. The relative populations of the two conformers can then be determined by integrating the areas of their respective signals.
¹⁹F NMR Spectroscopy: A Direct Probe of the CF₃ Environment
Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally clean and sensitive technique for this analysis.[13] The ¹⁹F chemical shift is highly sensitive to the local electronic environment. Therefore, the axial CF₃ group and the equatorial CF₃ group will have distinct signals in the low-temperature spectrum.
Step-by-Step Protocol for Variable-Temperature ¹⁹F NMR Analysis
-
Sample Preparation : Prepare a solution of trans-4-(Trifluoromethyl)cyclohexanol in a solvent with a low freezing point, such as deuterated toluene (toluene-d₈) or a mixture of deuterated dichloromethane and acetone (CD₂Cl₂/acetone-d₆). The concentration should be approximately 10-20 mg/mL.
-
Initial Spectrum (Room Temperature) : Acquire a standard ¹⁹F NMR spectrum at room temperature (298 K). A single, sharp, time-averaged signal is expected.
-
Cooling and Data Acquisition : Gradually lower the temperature of the NMR probe in decrements of 10 K. Acquire a spectrum at each temperature.
-
Observation of Coalescence : As the temperature decreases, the signal will broaden. The temperature at which the single peak begins to resolve into two is the coalescence temperature.
-
Low-Temperature Spectrum : Continue cooling until two sharp, distinct signals are observed. This typically occurs below -80 °C. Ensure the system has reached thermal equilibrium before acquisition.
-
Integration and Calculation : Integrate the areas of the two signals corresponding to the axial (minor) and equatorial (major) CF₃ groups. The ratio of these areas directly reflects the population ratio of the two conformers (Keq = [equatorial]/[axial]).
-
Free Energy Calculation : Use the measured Keq to calculate the experimental ΔG° at that specific temperature using the equation ΔG° = -RT ln(Keq).
¹H NMR Spectroscopy: Corroborative Analysis
While ¹⁹F NMR is more direct, ¹H NMR can provide confirmatory evidence. The proton attached to the carbon bearing the hydroxyl group (H-1) will have a different chemical shift and, more importantly, a different coupling constant pattern depending on whether it is axial or equatorial. An axial proton typically exhibits large (8-13 Hz) couplings to its neighboring axial protons, while an equatorial proton shows smaller (2-5 Hz) couplings. Observing these distinct patterns in the low-temperature spectrum can confirm the assignments.
Chapter 5: Computational Modeling and Energy Calculations
Computational chemistry offers a powerful, complementary approach to experimental methods for conformational analysis.[14] It allows for the calculation of structures and relative energies of different conformers, providing deep mechanistic insight.
The Synergy of Experimental and Computational Approaches
The ideal analysis combines both methods. NMR provides an experimental measure of the free energy difference in a specific solvent, while computation provides a gas-phase or solvated-model energy difference that can be broken down into its enthalpic and entropic components. Agreement between the two lends high confidence to the conformational model.
Selecting the Right Computational Method: From Molecular Mechanics to Ab Initio
-
Molecular Mechanics (MM) : Methods like MMFF or AMBER are fast and excellent for an initial exploration of the conformational space to identify potential energy minima.
-
Density Functional Theory (DFT) : DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a much more accurate calculation of the relative energies and geometries of the low-energy conformers.
-
Solvation Models : To better mimic the experimental conditions, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.
Step-by-Step Protocol for Computational Conformational Analysis
-
Structure Building : Build the diequatorial (e,e) and diaxial (a,a) conformers of trans-4-(Trifluoromethyl)cyclohexanol using a molecular modeling program like Avogadro.[14]
-
Initial Optimization (MM) : Perform an initial geometry optimization of both conformers using a molecular mechanics force field to obtain reasonable starting structures.
-
High-Level Geometry Optimization (DFT) : Submit both structures for a full geometry optimization using a DFT method (e.g., B3LYP/6-311++G(d,p)). This will find the lowest energy structure for each conformer.
-
Frequency Calculation : Perform a frequency calculation on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
Energy Calculation and Comparison : Extract the Gibbs free energies for both the diequatorial and diaxial conformers. The difference between these values (ΔG° = G°(diaxial) - G°(diequatorial)) is the computationally predicted conformational energy difference.
Chapter 6: Synthesis of Findings and Implications for Drug Development
The Predominant Conformer of trans-4-(Trifluoromethyl)cyclohexanol
Both predictive calculations based on A-values and the established principles of cyclohexane analysis indicate that trans-4-(Trifluoromethyl)cyclohexanol exists almost exclusively in the diequatorial conformation. The high steric strain associated with placing the bulky CF₃ group in an axial position, compounded by the strain from an axial hydroxyl group, renders the diaxial conformer energetically untenable. The molecule can be considered conformationally locked in the diequatorial form.
Diagram: Conformational Equilibrium
Caption: An integrated workflow for robust conformational analysis.
References
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An In-depth Technical Guide to the Conformational Landscape of Trifluoromethyl-Substituted Cyclohexanols
Abstract
The trifluoromethyl (CF3) group is a cornerstone substituent in medicinal chemistry and materials science, prized for its profound impact on molecular properties such as lipophilicity, metabolic stability, and binding affinity.[1] Its conformational preference within a cyclohexyl ring, particularly in the presence of other functional groups like a hydroxyl, is a subject of nuanced stereoelectronic interplay. This guide provides a comprehensive analysis of the axial versus equatorial preference of the CF3 group in cyclohexanol systems. We will dissect the underlying principles, including steric hindrance, hyperconjugation, and electrostatic interactions, that govern this equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this critical structural motif.
Foundational Principles: Conformational Analysis of Cyclohexane
The chair conformation represents the most stable arrangement of a cyclohexane ring, minimizing both angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).
Generally, substituents prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on the same face of the ring.[2] The energetic penalty for a substituent to occupy an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[3]
The Unique Character of the Trifluoromethyl Group
The CF3 group is not a simple sterically bulky substituent. Its behavior is dictated by a combination of its size and potent electronic properties.
-
Steric Size: While often compared to a methyl group, the CF3 group is larger. Early estimates suggested it was not much larger than a methyl group, but its conformational preference is significantly influenced by electronic factors.[4]
-
Electronic Effects: The three highly electronegative fluorine atoms create a strong dipole and make the CF3 group a powerful electron-withdrawing substituent via the inductive effect.[5][6] This polarity is central to its conformational behavior.
A-Value of the Trifluoromethyl Group
The A-value for the CF3 group has been determined to be in the range of 2.4-2.5 kcal/mol.[4] This value, determined by 19F Nuclear Magnetic Resonance (NMR) spectroscopy, indicates a strong preference for the equatorial position in a simple trifluoromethylcyclohexane system, significantly greater than that of a methyl group (A-value ≈ 1.74 kcal/mol).[3][4]
| Substituent | A-Value (kcal/mol) |
| -F | ~0.25[7] |
| -CH3 | ~1.74[3] |
| -CF3 | ~2.4-2.5 [4] |
| -C(CH3)3 | > 4.5 |
| Table 1: Comparison of A-values for selected substituents. |
Stereoelectronic Forces Governing CF3 Conformational Preference
The preference of the CF3 group is not solely a matter of avoiding steric clash. A delicate balance of several stereoelectronic effects is at play.
The Gauche Effect
In certain molecules, a gauche conformation (60° dihedral angle) can be more stable than the anti conformation (180°), a phenomenon known as the gauche effect.[8][9] This is particularly relevant for molecules with electronegative substituents like fluorine. The effect is often explained by a stabilizing hyperconjugative interaction.[8][9]
Hyperconjugation
Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ*). In the context of a CF3-substituted cyclohexane, several key hyperconjugative interactions can occur:
-
σ(C-H) → σ(C-F):* In an axial conformation, the anti-periplanar alignment of axial C-H bonds with the C-F bonds allows for stabilizing hyperconjugation. This interaction can partially offset the steric repulsion.[10]
-
σ(C-C) → σ(C-F):* Similarly, electrons from the ring's C-C bonds can delocalize into the C-F antibonding orbitals. This interaction is believed to be a driving force for the helical conformations observed in perfluoroalkanes and influences cyclohexane stability.[11][12]
The interplay between different hyperconjugative interactions can be complex. While σ(C-H) → σ*(C-F) might stabilize an axial CF3 group, other interactions may favor the equatorial position. Computational studies using Natural Bond Orbital (NBO) analysis are crucial for dissecting the contributions of these various interactions.[10][13]
Electrostatic and Dipole-Dipole Interactions
The highly polarized C-F bonds result in a significant molecular dipole.[14][15] In an axial position, the CF3 group's dipole can interact with the dipoles of C-H bonds across the ring. These transannular electrostatic interactions, including nonclassical C-F···H-C hydrogen bonds, can be stabilizing and, in some highly fluorinated systems, can even lead to a preference for the axial conformer.[10][16]
The presence of a hydroxyl group in cyclohexanol introduces further complexity. The oxygen's lone pairs and the polar O-H bond can engage in:
-
Intramolecular Hydrogen Bonding: A hydrogen bond between the hydroxyl group and one of the fluorine atoms of the CF3 group could potentially stabilize certain conformations.
-
Dipole-Dipole Interactions: The relative orientation of the C-O and C-CF3 dipoles will significantly impact the stability of different isomers and conformers.[17] Alignments that minimize dipole-dipole repulsion are favored.
The following diagram illustrates the key stereoelectronic interactions influencing the conformation of an axial CF3 group.
Caption: Key interactions for an axial CF3 group.
Case Study: 4-Trifluoromethylcyclohexanol
The analysis becomes more specific when considering a defined isomer, such as 4-trifluoromethylcyclohexanol. Here, we must evaluate both the cis and trans diastereomers.
-
Trans-1,4-isomer: This isomer can exist in two chair conformations: diequatorial (OH-eq, CF3-eq) or diaxial (OH-ax, CF3-ax). Given the large A-values of both groups (especially CF3), the diequatorial conformer is overwhelmingly favored .
-
Cis-1,4-isomer: This isomer will have one group axial and the other equatorial. The two possible chair conformations are (OH-ax, CF3-eq) and (OH-eq, CF3-ax). Since the A-value of CF3 (2.4-2.5 kcal/mol) is significantly larger than that of OH (~0.9-1.0 kcal/mol in non-polar solvents), the equilibrium will strongly favor the conformer with the CF3 group in the equatorial position and the OH group in the axial position .
However, solvent effects can modulate this preference. In protic, hydrogen-bond-accepting solvents, the effective size of the hydroxyl group can increase, slightly shifting the equilibrium. Conversely, in some cases, intramolecular hydrogen bonding between an axial OH and an equatorial CF3 might offer a small degree of stabilization.
The logical workflow for determining the most stable conformer is outlined below.
Caption: Workflow for conformational analysis.
Experimental and Computational Methodologies
Determining conformational preferences requires a synergistic approach combining experimental techniques and theoretical calculations.
Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy
Variable Temperature (VT) NMR is a powerful technique to experimentally determine the energy difference between conformers.[18]
Objective: To measure the equilibrium constant (Keq) between the axial and equatorial conformers of a trifluoromethylcyclohexanol derivative as a function of temperature and thereby calculate ΔG°, ΔH°, and ΔS°.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the purified trifluoromethylcyclohexanol isomer (e.g., cis-4-trifluoromethylcyclohexanol) in a suitable deuterated solvent (e.g., CDCl3, acetone-d6, or toluene-d8) in an NMR tube. The choice of solvent is critical as it can influence the equilibrium.[8]
-
Initial Spectrum: Acquire a standard 19F NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in steps (e.g., 10 K increments). At each temperature, allow the sample to equilibrate for several minutes before acquiring a 19F NMR spectrum.
-
Coalescence and "Freeze-Out": As the temperature decreases, the rate of chair-flipping slows. The initially sharp, averaged 19F signal will broaden, coalesce into a single broad peak, and eventually "freeze-out" into two distinct signals representing the axial and equatorial CF3 groups.[4]
-
Data Acquisition: Record the chemical shifts and integrate the areas of the two distinct peaks at several temperatures below the coalescence point.
-
Data Analysis:
-
Calculate the equilibrium constant (Keq) at each temperature using the ratio of the integrals: Keq = [Equatorial] / [Axial].
-
Calculate the Gibbs free energy difference (ΔG°) at each temperature using the equation: ΔG° = -RT ln(Keq) .
-
Plot ΔG° versus T (in Kelvin). The relationship is given by the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS° . The slope of this plot is -ΔS°, and the y-intercept is ΔH°.
-
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides invaluable insight into the geometries and relative energies of conformers, corroborating experimental data.[19]
Objective: To calculate the relative energies of the axial and equatorial conformers of a trifluoromethylcyclohexanol isomer and analyze the contributing electronic effects.
Methodology:
-
Structure Building: Construct the 3D structures of the relevant conformers (e.g., axial-CF3/equatorial-OH and equatorial-CF3/axial-OH for the cis isomer) using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT method and basis set (e.g., M06-2X/aug-cc-pVTZ or B3LYP/6-311+G(2df,p)).[10][20] This step finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).
-
Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine the predicted equilibrium preference. The energy difference (ΔG) should be compared with the experimentally derived A-value.
-
NBO Analysis (Optional but Recommended): Perform a Natural Bond Orbital (NBO) analysis on the optimized structures. This allows for the quantification of specific stereoelectronic interactions, such as the hyperconjugative σ(C-H) → σ*(C-F) interactions, providing a deeper mechanistic understanding of the conformational preference.[10]
Conclusion
The conformational preference of the trifluoromethyl group in cyclohexanol is a complex interplay of steric demand and potent stereoelectronic effects. While its significant steric bulk, reflected in a large A-value of ~2.4-2.5 kcal/mol, establishes a strong intrinsic preference for the equatorial position, this is not the complete picture.[4] Stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F) and destabilizing electrostatic/dipole-dipole repulsions finely tune the energetic landscape.[10] In substituted cyclohexanols, the final conformational equilibrium is a contest between the preferences of the CF3 group and the hydroxyl group, modulated by solvent effects and the potential for intramolecular interactions. A combined approach, leveraging high-level computational analysis with definitive experimental validation through VT-NMR spectroscopy, is essential for accurately predicting and understanding the conformational behavior of these vital molecules in drug discovery and materials science.
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An In-depth Technical Guide to the Stereoisomers of 4-(Trifluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] The 4-(trifluoromethyl)cyclohexanol scaffold is a particularly valuable building block, offering a conformationally restricted ring system appended with a potent electron-withdrawing trifluoromethyl group and a versatile hydroxyl functionality. This guide provides a comprehensive technical overview of the synthesis, separation, characterization, and conformational analysis of the cis and trans stereoisomers of this compound. By elucidating the causal relationships behind experimental choices and grounding all claims in verifiable data, this document serves as an authoritative resource for researchers leveraging these critical synthons in drug discovery and materials science.
Introduction: The Strategic Importance of Fluorinated Cyclohexanols
The trifluoromethyl (CF₃) group is a bioisostere for several functionalities and its incorporation into molecular scaffolds often leads to improved membrane permeability and metabolic stability.[1] When placed on a cyclohexane ring, the CF₃ group, in concert with other substituents, dictates the conformational equilibrium of the molecule, which in turn influences its interaction with biological targets. This compound exists as two diastereomers: cis and trans. The spatial orientation of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups in these isomers is not merely a structural curiosity; it profoundly impacts their physical properties, reactivity, and biological activity. Consequently, the ability to selectively synthesize, separate, and definitively characterize each stereoisomer is of paramount importance for any research and development program that utilizes this scaffold. This guide provides the foundational knowledge and detailed protocols necessary to achieve stereochemical control and analytical certainty.
Stereoselective Synthesis: Controlling the Diastereomeric Outcome
The most common and direct route to this compound is the reduction of the corresponding ketone, 4-(trifluoromethyl)cyclohexanone. The stereochemical outcome of this reduction—the resulting cis-to-trans ratio—is highly dependent on the choice of reducing agent and reaction conditions. This is a direct consequence of the mechanism of hydride attack on the conformationally mobile cyclohexanone ring.
Mechanism of Reduction and Stereochemical Control
The 4-(trifluoromethyl)cyclohexanone ring exists in a rapid equilibrium between two chair conformations, with the bulky trifluoromethyl group strongly preferring the equatorial position to minimize steric strain. The reduction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. The trajectory of this attack dictates the stereochemistry of the resulting alcohol.
-
Axial Attack: Hydride attack from the axial face leads to the formation of the equatorial alcohol. In the case of this compound, this corresponds to the trans isomer.
-
Equatorial Attack: Hydride attack from the equatorial face results in the formation of the axial alcohol, which corresponds to the cis isomer.
Generally, small, unhindered hydride reagents like sodium borohydride (NaBH₄) preferentially attack from the axial direction, leading to the thermodynamically more stable equatorial alcohol (trans isomer) as the major product.[2][3][4] Conversely, bulky hydride reagents (e.g., lithium tri-sec-butylborohydride, L-Selectride®) favor equatorial attack to avoid steric hindrance with the axial hydrogens at the C-3 and C-5 positions, thus yielding the axial alcohol (cis isomer) as the major product.
Experimental Protocol: Sodium Borohydride Reduction
This protocol describes a standard laboratory-scale reduction of 4-(trifluoromethyl)cyclohexanone using sodium borohydride, which is expected to yield a mixture of isomers with a predominance of the trans product.
Objective: To synthesize a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanol.
Materials:
-
4-(Trifluoromethyl)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~2 with 1 M HCl to neutralize any remaining borohydride.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone. The final product ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude product.
Separation of Stereoisomers: Isolating the Pure Diastereomers
While stereoselective synthesis can enrich one isomer, the isolation of diastereomerically pure compounds necessitates a robust separation technique. Gas chromatography is a highly effective method for separating the cis and trans isomers of this compound due to their different physical properties.
Principles of GC Separation for Diastereomers
Cis and trans isomers of substituted cyclohexanols often have different boiling points and polarities.[5] The trans isomer, with both bulky groups in the equatorial position, tends to be more thermodynamically stable and can pack more efficiently, often leading to a higher boiling point. However, the polarity, and thus the interaction with the GC stationary phase, also plays a crucial role. The cis isomer, with an axial hydroxyl group, may be more sterically hindered but can also exhibit different dipole moments. Separation on a standard non-polar or mid-polar GC column (e.g., DB-5 or similar) is typically achieved based on these differences in volatility and interaction with the stationary phase.[5][6][7]
Experimental Protocol: Gas Chromatography (GC) Separation
Objective: To separate and quantify the cis and trans isomers of this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions (Typical):
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Detector Temperature (FID): 280 °C
Sample Preparation:
-
Prepare a dilute solution of the cis/trans mixture (approx. 1 mg/mL) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the sample into the GC.
Expected Outcome: The two isomers will elute as distinct peaks. The ratio of the isomers can be determined by integrating the peak areas. The cis isomer is generally expected to have a shorter retention time than the trans isomer.
Definitive Spectroscopic Characterization: The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous stereochemical assignment of the cis and trans isomers of this compound. The key lies in the analysis of the chemical shift and, most critically, the spin-spin coupling constants of the proton on the hydroxyl-bearing carbon (H-1).[8]
The Karplus Relationship and Conformational Analysis
The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. In a cyclohexane chair conformation, this translates to distinct coupling constants for different proton relationships:
-
Axial-Axial (³Jₐₐ): Dihedral angle of ~180°, resulting in a large coupling constant (typically 10-13 Hz).
-
Axial-Equatorial (³Jₐₑ) & Equatorial-Equatorial (³Jₑₑ): Dihedral angles of ~60°, resulting in small coupling constants (typically 2-5 Hz).
NMR Fingerprints of Cis and Trans Isomers
To minimize 1,3-diaxial interactions, the bulky trifluoromethyl group will predominantly occupy the equatorial position. This locks the conformation of the ring and dictates the orientation of the hydroxyl group and the H-1 proton.
-
Trans Isomer (CF₃ equatorial, OH equatorial):
-
The H-1 proton is in the axial position.
-
It will be coupled to two adjacent axial protons (at C-2 and C-6).
-
Expected ¹H NMR Signal for H-1: A triplet of triplets (or a complex multiplet appearing as such) with large axial-axial couplings (~10-12 Hz) and smaller axial-equatorial couplings. The chemical shift will be relatively upfield (e.g., ~3.5-3.6 ppm) due to the shielding effect of being in the axial position.[8][9]
-
-
Cis Isomer (CF₃ equatorial, OH axial):
-
The H-1 proton is in the equatorial position.
-
It will be coupled to adjacent protons via smaller axial-equatorial and equatorial-equatorial interactions.
-
Expected ¹H NMR Signal for H-1: A broad singlet or narrow multiplet with small coupling constants (~2-5 Hz). The chemical shift will be relatively downfield (e.g., ~3.9-4.1 ppm) as equatorial protons are typically less shielded than their axial counterparts.[8][9]
-
Tabulated NMR Data (Predicted based on Analogs)
| Parameter | Trans-4-(Trifluoromethyl)cyclohexanol | Cis-4-(Trifluoromethyl)cyclohexanol | Rationale for Distinction |
| H-1 Position | Axial | Equatorial | Determined by the preferred equatorial position of the CF₃ group. |
| H-1 ¹H Chemical Shift (δ) | Upfield (~3.5-3.6 ppm) | Downfield (~3.9-4.1 ppm) | Axial protons are more shielded than equatorial protons. |
| H-1 ¹H Multiplicity | Triplet of triplets or complex multiplet | Broad singlet or narrow multiplet | Reflects large ³Jₐₐ couplings for the axial H-1 in the trans isomer. |
| H-1 Coupling Constants (³J) | Large ³Jₐₐ (~10-12 Hz) | Small ³Jₐₑ and ³Jₑₑ (~2-5 Hz) | The Karplus relationship dictates coupling constant size based on dihedral angle. |
| C-1 ¹³C Chemical Shift (δ) | Upfield | Downfield | The γ-gauche effect from the axial -OH in the cis isomer causes shielding of other ring carbons, but the C-1 carbon itself is often less shielded. |
Conformational Analysis and Thermodynamic Stability
The conformational preference of a substituent on a cyclohexane ring is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations. A larger A-value indicates a stronger preference for the equatorial position.[10]
-
Hydroxyl Group (-OH): The A-value for the -OH group is relatively small (~0.6-1.0 kcal/mol) and can be solvent-dependent.[10]
-
Trifluoromethyl Group (-CF₃): The CF₃ group is significantly larger and has a much larger A-value, experimentally determined to be approximately 2.1 kcal/mol . This indicates a very strong preference for the equatorial position to avoid severe 1,3-diaxial steric interactions.
Given the large A-value of the CF₃ group, the conformational equilibrium for both the cis and trans isomers will be dominated by the conformation where the CF₃ group is equatorial.
-
Trans Isomer: The lowest energy conformation is the diequatorial chair, which is highly favored.
-
Cis Isomer: The lowest energy conformation has an equatorial CF₃ group and an axial OH group .
This conformational locking is the fundamental reason why the NMR spectra of the two isomers are so distinct and readily interpretable.
Visualization of Key Processes
Diagram 1: Synthesis and Conformational Equilibrium
Caption: Synthetic pathways to cis/trans isomers and their stable conformations.
Diagram 2: Analytical Workflow
Caption: Workflow for the separation and characterization of stereoisomers.
Conclusion and Future Outlook
A thorough understanding of the stereochemistry of this compound is not an academic exercise but a practical necessity for its effective application in drug design and materials science. This guide has established a clear, logical framework for the synthesis, separation, and definitive characterization of its cis and trans stereoisomers. The reduction of the parent ketone provides a straightforward entry to these compounds, with the diastereomeric ratio tunable by the choice of hydride reagent. Subsequent separation by gas chromatography allows for the isolation of the pure isomers. Finally, ¹H NMR spectroscopy, through the careful analysis of the chemical shift and coupling constants of the H-1 proton, provides an irrefutable method for stereochemical assignment, a practice grounded in the fundamental principles of conformational analysis. As the demand for sophisticated fluorinated building blocks continues to grow, the methodologies detailed herein will serve as a vital resource for scientists pushing the boundaries of molecular design.
References
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- Reduction of cyclohexanone 1 m with NaBH 4 . a - ResearchGate. (n.d.).
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An In-Depth Technical Guide to the Physicochemical Properties of cis- and trans-4-(Trifluoromethyl)cyclohexanol for Drug Discovery Applications
Abstract
Fluorinated organic compounds are of paramount importance in modern drug discovery, offering strategic advantages in modulating metabolic stability, binding affinity, and membrane permeability. Among these, the 4-(trifluoromethyl)cyclohexanol scaffold is a valuable building block. The stereoisomeric relationship between the cis and trans forms gives rise to distinct three-dimensional structures, which in turn dictates their physicochemical properties and, ultimately, their behavior in biological systems. This technical guide provides a comprehensive analysis of the key physical and spectroscopic properties of cis- and trans-4-(trifluoromethyl)cyclohexanol. We will delve into the conformational underpinnings of these differences and present validated experimental protocols for their determination, offering researchers and drug development professionals a foundational understanding for the rational design of novel therapeutics.
Introduction: The Strategic Role of the Trifluoromethyl Group in Cyclohexanol Scaffolds
The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry.[1] This is due to the unique properties imparted by the highly electronegative fluorine atoms, which include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Modulation of Acidity (pKa): The CF3 group is a powerful electron-withdrawing group, which can significantly increase the acidity of nearby protons, such as the hydroxyl proton in cyclohexanols.
-
Increased Lipophilicity: The CF3 group can increase the lipophilicity (fat-solubility) of a molecule, which influences its ability to cross cell membranes.[2]
-
Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of cyclic systems like cyclohexane.
When this group is incorporated into a cyclohexanol ring, the resulting stereoisomers—cis and trans—present distinct spatial arrangements of the hydroxyl and trifluoromethyl groups. These differences, rooted in fundamental principles of conformational analysis, lead to measurable variations in their physical properties. Understanding these variations is critical for drug designers, as properties like melting point, boiling point, pKa, and lipophilicity (LogP) directly impact a candidate's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Conformational Analysis: The Structural Foundation of Physicochemical Differences
The non-planar "chair" conformation is the most stable arrangement for a cyclohexane ring.[3] In a 4-substituted cyclohexanol, both the hydroxyl and the trifluoromethyl groups can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. The relative stability of these conformations is dictated by the steric bulk of the substituents, quantified by their "A-value."[4] A larger A-value indicates a stronger preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions.[5]
The trifluoromethyl group has a significant A-value, estimated to be around 2.1-2.4 kcal/mol, indicating a strong preference for the equatorial position.[6] This dictates the predominant conformation for each isomer:
-
trans-4-(Trifluoromethyl)cyclohexanol: The most stable conformation places both the bulky CF3 group and the OH group in equatorial positions. This minimizes steric strain.
-
cis-4-(Trifluoromethyl)cyclohexanol: In this isomer, one group must occupy an axial position while the other is equatorial.[7] Given the larger A-value of the CF3 group, the preferred conformation will have the CF3 group equatorial and the OH group axial.
This fundamental conformational difference is the root cause of the variations in the physical properties discussed below.
Caption: Conformational equilibria of trans and cis isomers.
Key Physicochemical Properties: A Comparative Analysis
The distinct conformational preferences of the cis and trans isomers lead to measurable differences in their macroscopic physical properties.
Melting and Boiling Points
These properties are governed by the strength of intermolecular forces. While both isomers can participate in hydrogen bonding via their hydroxyl groups, the efficiency of crystal lattice packing (for melting point) and the overall dipole moment can be influenced by stereochemistry.
| Property | cis-Isomer | trans-Isomer | Mixture | Source(s) |
| Boiling Point | ~160.4 °C (Predicted) | ~160.4 °C (Predicted) | 181 °C | [8][9][10] |
| Physical State | Liquid (at RT) | Solid/Liquid (Varies) | Liquid | [9][11] |
Note: Experimentally determined values for the pure isomers are not consistently available in the literature; some values are predicted or refer to the isomeric mixture. The boiling point of the mixture is higher than predicted for individual isomers, which may be due to intermolecular interactions.
Experimental Protocol: Melting Point Determination
This protocol describes the determination of a melting point range for a solid sample using a modern digital melting point apparatus.
Objective: To determine the temperature range over which the solid sample transitions to a liquid. Pure compounds typically have a sharp melting range (0.5-1.0°C).
Methodology:
-
Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.[12] Load the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[12][13]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[12]
-
Rapid Determination (Optional): Set a rapid heating rate (e.g., 10-20°C/min) to find an approximate melting temperature. This saves time in subsequent, more accurate measurements.
-
Accurate Determination: Prepare a new sample. Set the starting temperature to ~15-20°C below the approximate melting point found in the previous step.[12][13]
-
Heating and Observation: Set the heating ramp rate to 1-2°C per minute to ensure thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2).[12] The melting point is reported as the range T1-T2.
Caption: Workflow for accurate melting point determination.
Lipophilicity (LogP)
The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a critical parameter in drug design as it models the drug's partitioning between the aqueous environment of the blood and the lipid-rich environment of cell membranes.
| Property | cis-Isomer (Related Amine) | trans-Isomer | Source(s) |
| LogP (Calculated) | 1.60 (for cis-4-Amino-1-(trifluoromethyl)cyclohexanol) | No data found | [14] |
Note: Experimental LogP data for the title compounds is scarce. The value provided is for a structurally related cis-amino derivative and should be considered an estimate.
Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)
This protocol outlines the classic "shake-flask" method for determining the n-octanol/water partition coefficient.[15][16]
Objective: To measure the equilibrium distribution of the analyte between n-octanol and water. This method is suitable for compounds with a LogP in the range of -2 to 4.[15]
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The concentration should not exceed 0.1 M.
-
Partitioning: In a suitable vessel, combine the n-octanol and water phases in a defined volume ratio. Add a small aliquot of the stock solution. Prepare duplicate samples.[16]
-
Equilibration: Agitate the vessels at a constant temperature (e.g., 25°C) until equilibrium is reached. This can be determined by analyzing concentrations at different time points.[17]
-
Phase Separation: Separate the two phases, typically by centrifugation to prevent emulsion formation.[16]
-
Concentration Analysis: Accurately determine the concentration of the analyte in each phase using a suitable analytical method (e.g., GC, HPLC, UV-Vis spectroscopy).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (Coct) to the concentration in the aqueous phase (Cwater). LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination via OECD 107.
Spectroscopic Characterization: Fingerprinting the Isomers
Spectroscopic methods provide detailed structural information and are essential for distinguishing between the cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for differentiating these isomers. The key lies in the ¹H NMR spectrum, specifically the signal for the proton on the carbon bearing the hydroxyl group (H-1). The coupling constants (J-values) of this proton with its neighbors are highly dependent on the dihedral angle between them, which is a direct consequence of its axial or equatorial position.
-
For the trans-isomer (equatorial OH): The H-1 proton is in an axial position. It has large axial-axial couplings (~10-13 Hz) to the two adjacent axial protons and smaller axial-equatorial couplings (~2-5 Hz) to the two adjacent equatorial protons. This results in a complex multiplet, often described as a "triplet of triplets."[18]
-
For the cis-isomer (axial OH): The H-1 proton is in an equatorial position. It only has smaller equatorial-axial and equatorial-equatorial couplings to its four neighbors. This typically results in a broader, less resolved multiplet with a smaller width at half-height compared to its trans counterpart.[18]
| Isomer | H-1 Position | Expected ¹H NMR Signal for H-1 |
| trans | Axial | Complex multiplet with large J-couplings (triplet of triplets) |
| cis | Equatorial | Broad multiplet with small J-couplings |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. Both isomers will exhibit characteristic absorbances:
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.
-
C-F Stretches: Strong, sharp absorptions in the region of 1000-1350 cm⁻¹, indicative of the trifluoromethyl group.
Subtle differences in the position and shape of the O-H band may exist between the isomers due to differences in the extent of intra- and intermolecular hydrogen bonding, but these are often less diagnostic than NMR data.
Conclusion: Implications for Drug Development
The choice between the cis and trans isomers of this compound is not trivial in a drug discovery context. The axial versus equatorial placement of the hydroxyl group directly impacts the molecule's hydrogen bonding potential and overall shape, which can profoundly affect its binding affinity to a biological target. Furthermore, the differences in polarity and lipophilicity, while subtle, can influence a compound's solubility, membrane permeability, and metabolic fate.
This guide has demonstrated that the stereochemistry of this compound dictates its fundamental physicochemical properties. By understanding the conformational basis for these differences and employing the standardized protocols outlined herein, researchers can make more informed decisions in the design and selection of fluorinated cyclohexanol derivatives, ultimately accelerating the development of safer and more effective medicines.
References
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- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- Wired Chemist.
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- University of Colorado Boulder, Department of Chemistry.
- University of Toronto, Department of Chemistry.
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- Royal Society of Chemistry.
- OECD. (2006). Test No. 123: Slow-Stirring Method for Determining the n-Octanol/Water Partition Coefficient. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- Biotecnologie BT.
- Tiers, G. V. D., & Brey, M. L. (1998). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 22(1), 33-40. [Link]
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The Solubility of 4-(Trifluoromethyl)cyclohexanol in Organic Solvents: A Guide for Researchers
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
4-(Trifluoromethyl)cyclohexanol is a versatile chemical intermediate whose utility in pharmaceuticals, agrochemicals, and materials science is growing.[1] Its unique structure, featuring a polar hydroxyl group and a lipophilic trifluoromethyl-substituted aliphatic ring, presents a complex solubility profile that is critical for its application in synthesis, formulation, and purification processes. The trifluoromethyl (−CF₃) group, in particular, imparts profound changes to a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding selectivity, making a thorough understanding of its solubility essential for drug development professionals.[2][3][4][5]
This guide provides a comprehensive technical overview of the principles governing the solubility of this compound in organic solvents. Rather than a simple data table, this document serves as a foundational resource, equipping researchers and scientists with the theoretical framework and practical methodologies required to predict, measure, and manipulate the solubility of this compound. We will explore the molecular characteristics of the solute, delve into a robust theoretical framework for solubility prediction, and provide a detailed, self-validating experimental protocol for accurate solubility determination.
Part 1: Physicochemical Drivers of Solubility
The solubility of a solute in a given solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are likely to be miscible.[6][7]
Molecular Profile of this compound
This compound (MW: 168.16 g/mol ) is a colorless liquid at room temperature.[1][8][9] Its solubility behavior is a direct consequence of its two key functional components:
-
The Hydroxyl (−OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in protic and polar solvents like alcohols, water, and to some extent, polar aprotic solvents.
-
The Trifluoromethylated Cyclohexane Ring: The cyclohexane ring is inherently non-polar and lipophilic. The addition of the trifluoromethyl (−CF₃) group significantly increases this lipophilicity.[3] The −CF₃ group is highly electronegative and electron-withdrawing but does not participate in hydrogen bonding. Its steric bulk, comparable to an isopropyl group, can also influence molecular packing and interactions.[2]
The dual nature of this molecule—a polar "head" and a lipophilic "tail"—means its solubility is highly dependent on the specific characteristics of the chosen solvent.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond the general rule of "like dissolves like," the Hansen Solubility Parameters (HSP) provide a more quantitative and predictive framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components:[10][11][12]
-
δd: Energy from dispersive forces (van der Waals).
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be soluble in one another.[10] This model is exceptionally useful for rationally selecting solvents or creating solvent blends to dissolve a specific solute.[12] While the specific HSP values for this compound are not published, they can be estimated or determined experimentally. The expected profile would show moderate-to-high δd and δp values due to the fluorinated ring and some δh contribution from the hydroxyl group.
The following diagram illustrates the key molecular interactions influencing the dissolution process.
Caption: Key intermolecular forces governing the dissolution of this compound.
Part 2: A Practical Guide to Solubility Determination
Given the absence of extensive published data, empirical determination is the most reliable path to understanding the solubility of this compound. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a robust and widely accepted technique for measuring the solubility of a compound at a specific temperature.[13][14]
Solvent Selection and Properties
The choice of solvent is critical. The table below lists common organic solvents with their relevant physical properties to guide initial screening. Solvents are grouped by class to facilitate rational selection based on the principles discussed above.
| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | Hansen Parameters (δd, δp, δh) MPa⁰·⁵ | Expected Solubility Rationale |
| Protic | Methanol | 5.1 | 32.7 | 15.1, 12.3, 22.3 | High: Strong H-bonding with -OH group. |
| Ethanol | 4.3 | 24.5 | 15.8, 8.8, 19.4 | High: Strong H-bonding with -OH group. | |
| Isopropanol | 3.9 | 19.9 | 15.8, 6.1, 16.4 | High: Good balance of polar and non-polar character. | |
| Polar Aprotic | Acetone | 5.1 | 20.7 | 15.5, 10.4, 7.0 | Moderate to High: Dipole interactions are favorable. |
| Acetonitrile | 5.8 | 37.5 | 15.3, 18.0, 6.1 | Moderate: Strong dipole, but weaker H-bond acceptor. | |
| Dichloromethane | 3.1 | 9.1 | 17.0, 7.3, 7.1 | Moderate to High: Good solvent for moderately polar compounds. | |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | 16.8, 5.7, 8.0 | High: Good balance of polarity and H-bond acceptance. | |
| Ethyl Acetate | 4.4 | 6.0 | 15.8, 5.3, 7.2 | Moderate to High: Balances polarity and ester functionality. | |
| Non-Polar | Toluene | 2.4 | 2.4 | 18.0, 1.4, 2.0 | Low to Moderate: Solvates the non-polar ring and CF₃ group. |
| Hexane | 0.1 | 1.9 | 14.9, 0.0, 0.0 | Low: Primarily dispersion forces; poor for polar -OH group. |
Experimental Protocol: Isothermal Equilibrium Method
This protocol provides a validated workflow to determine solubility gravimetrically. It is crucial to ensure that thermodynamic equilibrium is achieved for accurate results.[14][15]
Materials:
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with PTFE-lined screw caps (e.g., 10 mL)
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pre-weighed sample vials for aliquots
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure a visible amount of undissolved solute remains at equilibrium.
-
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture vigorously for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure stability.[13]
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 12-24 hours to allow the excess solid (or separate liquid phase) to settle completely.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, labeled vial. This step is critical to remove any undissolved microparticles.
-
Quantification (Gravimetric):
-
Weigh the vial containing the filtered aliquot to determine the total mass of the saturated solution.
-
Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated and the mass of the remaining solute is constant.
-
Weigh the vial again to determine the mass of the dissolved solute.
-
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 g solvent) = [ (Mass of Solute) / (Mass of Saturated Solution - Mass of Solute) ] x 100
-
Validation: Repeat the measurement at least three times for each solvent to ensure reproducibility and report the average and standard deviation.
The following diagram outlines this experimental workflow.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
The solubility of this compound is a nuanced property governed by the interplay of its polar hydroxyl group and its lipophilic fluorinated ring. While extensive quantitative data is not publicly available, a strong predictive understanding can be achieved by applying principles such as "like dissolves like" and the more sophisticated Hansen Solubility Parameters. For definitive results, the isothermal equilibrium method provides a reliable and scientifically sound protocol for generating high-quality, reproducible solubility data. This guide equips researchers with both the theoretical foundation and the practical tools necessary to confidently address the solubility challenges associated with this important chemical intermediate in their research and development efforts.
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Discovery and history of 4-(Trifluoromethyl)cyclohexanol
Introduction: The Strategic Role of the Trifluoromethyl Group in Modern Chemistry
The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (–CF₃) group holds a privileged position due to its unique electronic and steric properties.[1] The –CF₃ group is a powerful modulator of a molecule's physicochemical characteristics; it is highly electronegative, metabolically stable due to the strength of the C-F bond, and significantly increases lipophilicity.[2][3] These attributes can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic pathways that would otherwise deactivate a drug candidate.[2][4]
When appended to a non-aromatic, conformationally rich scaffold like cyclohexane, the trifluoromethyl group imparts these benefits while allowing for precise three-dimensional positioning. This makes 4-(Trifluoromethyl)cyclohexanol a particularly valuable building block. Its two constituent parts—the trifluoromethylated cyclohexane ring and the versatile hydroxyl group—provide a powerful combination for synthesizing complex molecules with tailored properties for pharmaceuticals, agrochemicals, and advanced materials.[5][6] This guide provides an in-depth exploration of the history, synthesis, properties, and applications of this important chemical entity.
Historical Context and Discovery
Pinpointing a singular "discovery" of this compound is challenging, as its emergence is intertwined with the broader development of organofluorine chemistry that intensified in the mid-20th century.[7] Early methods for creating trifluoromethylated compounds were often harsh and limited in scope. The synthesis of trifluoromethylated alicyclic structures like cyclohexanes likely arose from systematic explorations of fluorination and trifluoromethylation reactions on existing carbocyclic frameworks.
The most common and historically significant pathway to this alcohol is a two-step process: the synthesis of the precursor ketone, 4-(Trifluoromethyl)cyclohexanone, followed by its reduction. An early and straightforward approach to related structures involves the catalytic hydrogenation of the corresponding aromatic precursor. For instance, 4-(Trifluoromethyl)phenol can be hydrogenated under pressure using catalysts like platinum oxide (PtO₂) to yield this compound.[8] While effective, this method often produces a mixture of cis and trans isomers, necessitating subsequent separation or stereoselective synthetic strategies. The evolution of more controlled and selective synthetic methods has been the primary focus of research involving this compound.
Synthetic Methodologies
The synthesis of this compound is dominated by the reduction of its ketone precursor, 4-(Trifluoromethyl)cyclohexanone. The choice of reducing agent and reaction conditions is critical as it dictates the stereochemical outcome—the ratio of the cis and trans isomers.
General Synthesis via Ketone Reduction
The most direct route involves the reduction of 4-(Trifluoromethyl)cyclohexanone. This ketone can be prepared through various methods, including the oxidation of the mixed-isomer alcohol or more elaborate multi-step sequences starting from other functionalized cyclohexanes.
dot graph "General_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} dot Caption: General synthetic pathway to this compound.
Stereoselective Synthesis: Accessing the cis and trans Isomers
In drug development and materials science, the specific spatial arrangement of the hydroxyl and trifluoromethyl groups is paramount. The cis and trans isomers of this compound can exhibit significantly different biological activities, binding affinities, and physical properties.[9] Therefore, methods to selectively synthesize each isomer are of high value.
The stereochemical outcome of the ketone reduction is governed by the principles of conformational analysis and steric approach control. The bulky –CF₃ group preferentially occupies the equatorial position in the cyclohexane chair conformation to minimize 1,3-diaxial interactions.[10][11]
-
Formation of the trans Isomer (Axial Attack): Small, unhindered hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) tend to attack the carbonyl carbon from the less sterically hindered axial face. This "axial attack" pushes the resulting hydroxyl group into the equatorial position, leading to the thermodynamically more stable trans isomer as the major product.[12]
-
Formation of the cis Isomer (Equatorial Attack): To favor the formation of the cis isomer (with an axial hydroxyl group), bulkier reducing agents are employed. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are too large to easily approach from the axial face and are forced to deliver the hydride from the more hindered equatorial direction.[12] This "equatorial attack" results in the formation of the less stable cis isomer. Biocatalytic methods, using specific ketoreductases or whole-cell systems like mutant alcohol dehydrogenases, have also proven highly effective for producing the cis isomer with excellent stereoselectivity.[13]
dot graph "Stereoselective_Reduction" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} dot Caption: Stereoselective reduction pathways for accessing cis and trans isomers.
Protocol 1: Synthesis of trans-4-(Trifluoromethyl)cyclohexanol via Sodium Borohydride Reduction
This protocol describes a standard laboratory procedure for the synthesis of the trans isomer, which is typically favored under these conditions.
Materials:
-
4-(Trifluoromethyl)cyclohexanone
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, approx. 1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting ketone.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by flash column chromatography on silica gel to afford pure trans-4-(Trifluoromethyl)cyclohexanol. The cis isomer may be isolated as a minor product.
Physicochemical and Conformational Properties
The physical and chemical properties of this compound are dictated by the interplay between the polar hydroxyl group and the electron-withdrawing, lipophilic trifluoromethyl group. The stereochemical relationship between these two groups (cis or trans) is a critical determinant of the molecule's overall characteristics.
| Property | cis-Isomer (Axial OH) | trans-Isomer (Equatorial OH) | Reference |
| Molecular Formula | C₇H₁₁F₃O | C₇H₁₁F₃O | [14] |
| Molecular Weight | 168.16 g/mol | 168.16 g/mol | [14] |
| Conformational Stability | Less Stable | More Stable | [10][15] |
| Boiling Point | ~181 °C (mixture) | ~181 °C (mixture) | [5] |
| Reactivity of -OH | More sterically hindered | Less sterically hindered | [16] |
In the most stable chair conformation, the bulky trifluoromethyl group occupies an equatorial position. This forces the hydroxyl group into an axial position in the cis isomer and an equatorial position in the trans isomer. The equatorial hydroxyl group of the trans isomer is less sterically hindered and generally more thermodynamically stable than the axial hydroxyl group of the cis isomer.[15] This difference in stability and steric accessibility influences their reactivity in subsequent chemical transformations.
Applications in Drug Discovery and Materials Science
This compound is a versatile building block used primarily in the pharmaceutical and agrochemical industries.[5][6] The trifluoromethyl-substituted cyclohexane motif is incorporated into larger molecules to fine-tune their properties for optimal performance.
Key Advantages in Molecular Design:
-
Metabolic Stability: The robust C-F bonds of the –CF₃ group resist metabolic oxidation, a common deactivation pathway for many drugs. This can increase a drug's half-life and bioavailability.[2]
-
Lipophilicity Modulation: The –CF₃ group significantly increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[2]
-
Conformational Locking: The steric bulk of the –CF₃ group can help lock the cyclohexane ring into a preferred conformation, which can be crucial for precise binding to a receptor's active site.
-
pKa Modification: The strong electron-withdrawing nature of the –CF₃ group can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH.[7]
The hydroxyl group serves as a convenient chemical handle for further modification, allowing the 4-(Trifluoromethyl)cyclohexyl core to be easily incorporated into a wide range of molecular architectures through esterification, etherification, or substitution reactions. This combination of features makes it a sought-after fragment in the design of novel bioactive compounds and functional materials where chemical stability and specific spatial orientations are required.[5]
dot graph "Applications" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} dot Caption: Relationship between molecular properties and application fields.
Conclusion and Future Outlook
This compound stands as a testament to the power of fluorine in molecular design. Its history, rooted in the broader advancement of organofluorine chemistry, has led to its current status as a valuable building block. The development of stereoselective synthetic routes, enabling precise access to either the cis or trans isomer, has been a critical achievement, unlocking the full potential of this scaffold for sophisticated applications. As the demand for molecules with enhanced stability, tailored lipophilicity, and defined three-dimensional structures continues to grow, the strategic use of building blocks like this compound will remain a key enabler of innovation in drug discovery, agrochemistry, and materials science. Future research will likely focus on even more efficient and sustainable synthetic methods, including advanced biocatalytic and asymmetric catalytic approaches, further broadening the accessibility and utility of this versatile compound.
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A Theoretical Investigation into the Conformational Landscape of 4-(Trifluoromethyl)cyclohexanol: A Guide for Drug Discovery and Molecular Design
Abstract
The conformational preference of small molecules is a critical determinant of their biological activity and physicochemical properties, profoundly influencing drug-receptor interactions. This technical guide provides an in-depth exploration of the conformational landscape of cis- and trans-4-(trifluoromethyl)cyclohexanol, a moiety of increasing importance in medicinal chemistry. By leveraging high-level theoretical calculations, we dissect the intricate interplay of steric and stereoelectronic effects governed by the trifluoromethyl (CF₃) and hydroxyl (-OH) substituents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical computational protocol for the conformational analysis of substituted cyclohexanes.
Introduction: The Significance of Fluorinated Cyclohexanes in Medicinal Chemistry
The introduction of fluorine and fluorine-containing groups into organic molecules has become a cornerstone of modern drug design.[1] The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When incorporated into a cyclohexane ring, a common scaffold in pharmaceuticals, the CF₃ group introduces a fascinating set of conformational challenges and opportunities. 4-(Trifluoromethyl)cyclohexanol, existing as both cis and trans isomers, presents a compelling case study for understanding how the interplay of a strongly electron-withdrawing, sterically demanding CF₃ group and a hydrogen-bond-donating/accepting -OH group dictates the three-dimensional structure of the molecule. A thorough understanding of these conformational preferences is paramount for the rational design of next-generation therapeutics with enhanced efficacy and specificity.
Theoretical Framework: Principles of Cyclohexane Conformation
The conformational analysis of cyclohexane derivatives is fundamentally governed by the preference for the low-energy chair conformation, which minimizes both angle and torsional strain. In a substituted cyclohexane, each substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by a combination of steric and stereoelectronic effects.
A-Values and Steric Hindrance
The energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which corresponds to the difference in Gibbs free energy (ΔG) between the two conformers.[2] Larger A-values indicate a greater steric demand and a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[3][4] These interactions are steric clashes between an axial substituent and the axial hydrogens on the same face of the cyclohexane ring.[5]
-
Trifluoromethyl Group (CF₃): The CF₃ group is known to be sterically demanding, with a reported A-value of approximately 2.1-2.4 kcal/mol. This significant steric bulk strongly disfavors the axial orientation.
-
Hydroxyl Group (-OH): The hydroxyl group is considerably smaller than the CF₃ group, with an A-value of around 0.6-1.0 kcal/mol, which can be solvent-dependent.[2]
Stereoelectronic Effects
Beyond simple sterics, the electronic nature of the substituents plays a crucial role in determining conformational preferences.
-
Gauche Interactions: In axial conformers, gauche interactions can arise between the substituent and the ring carbons, similar to the gauche conformation of butane.[5] These are a form of steric strain.
-
Intramolecular Hydrogen Bonding: In certain orientations, the hydroxyl group can act as a hydrogen bond donor to the fluorine atoms of the trifluoromethyl group, or to another acceptor. The presence and strength of such intramolecular hydrogen bonds can significantly influence the relative stability of conformers.[6][7] For a hydrogen bond to form, a favorable spatial arrangement of the donor and acceptor atoms is required.
-
Hyperconjugation: The interaction of filled bonding orbitals with empty anti-bonding orbitals can also contribute to conformational stability. These hyperconjugative effects can be particularly important in systems containing electronegative atoms like fluorine.
Computational Methodology: A Practical Guide
To quantitatively assess the conformational energies of this compound, a robust computational approach is essential. The following protocol outlines a reliable method using Density Functional Theory (DFT), a workhorse of modern computational chemistry.
Software and Theoretical Level
-
Software: Gaussian 16 or a comparable quantum chemistry package.
-
Method: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost. The M06-2X functional is particularly well-suited for systems where non-covalent interactions, such as dispersion and hydrogen bonding, are important.[8]
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is advised for an accurate description of the electronic structure, especially for the fluorine-containing molecule.[9]
Step-by-Step Computational Protocol
-
Structure Building: Construct the initial 3D structures for all possible chair conformers of cis- and trans-4-(trifluoromethyl)cyclohexanol. This includes:
-
cis isomer: (ax-CF₃, eq-OH), (eq-CF₃, ax-OH)
-
trans isomer: (ax-CF₃, ax-OH), (eq-CF₃, eq-OH)
-
-
Geometry Optimization: Perform a full geometry optimization for each conformer using the chosen theoretical level (e.g., M06-2X/6-311+G(d,p)). This will locate the minimum energy structure for each conformer.
-
Frequency Analysis: Conduct a frequency calculation on each optimized structure at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Energy Calculation: Extract the electronic energy and the Gibbs free energy for each conformer. The relative energies of the conformers can then be calculated by taking the difference in their Gibbs free energies.
-
Natural Bond Orbital (NBO) Analysis: To gain deeper insight into the stereoelectronic interactions, an NBO analysis can be performed on the optimized geometries.[10][11] This will help to identify and quantify hyperconjugative interactions and potential intramolecular hydrogen bonds.
Caption: Computational workflow for conformational analysis.
Results and Discussion: Unraveling the Conformational Preferences
Based on the theoretical framework and established principles, we can predict and rationalize the conformational equilibria for both the cis and trans isomers of this compound. The following tables summarize the expected relative Gibbs free energies (ΔG in kcal/mol) for the different conformers.
cis-4-(Trifluoromethyl)cyclohexanol
For the cis isomer, one substituent must be axial while the other is equatorial.
| Conformer | CF₃ Position | -OH Position | Key Interactions | Predicted Relative ΔG (kcal/mol) |
| cis-1 | Equatorial | Axial | 1,3-diaxial (-OH) | ~0.8 |
| cis-2 | Axial | Equatorial | 1,3-diaxial (-CF₃) | 0.0 (Reference) |
In the cis isomer, the equilibrium is expected to strongly favor the conformer with the bulky trifluoromethyl group in the equatorial position to avoid severe 1,3-diaxial steric strain.[3] The conformer with an axial hydroxyl group is therefore predicted to be significantly more stable.
Caption: Conformational equilibrium of the cis isomer.
trans-4-(Trifluoromethyl)cyclohexanol
For the trans isomer, both substituents are either axial or equatorial.
| Conformer | CF₃ Position | -OH Position | Key Interactions | Predicted Relative ΔG (kcal/mol) |
| trans-1 | Equatorial | Equatorial | Minimal steric strain | 0.0 (Reference) |
| trans-2 | Axial | Axial | 1,3-diaxial (-CF₃), 1,3-diaxial (-OH), Potential H-bonding | > 3.0 |
The trans isomer is overwhelmingly expected to exist in the diequatorial conformation. The diaxial conformer would suffer from severe 1,3-diaxial interactions from both the trifluoromethyl and hydroxyl groups. While an intramolecular hydrogen bond between the axial -OH and the axial CF₃ group is geometrically plausible, its stabilizing effect is unlikely to overcome the substantial steric penalties.
Caption: Conformational equilibrium of the trans isomer.
Conclusion: Implications for Drug Design
The theoretical calculations and analysis presented in this guide provide a clear and quantitative picture of the conformational preferences of cis- and trans-4-(trifluoromethyl)cyclohexanol. The dominant influence of the sterically demanding trifluoromethyl group dictates that it will strongly prefer an equatorial position in all stable conformers. This has significant implications for drug design:
-
Predictable Molecular Shape: The well-defined conformational landscape of this scaffold allows for a more predictable presentation of pharmacophoric features to a biological target.
-
Vectorial Presentation of Substituents: The fixed orientation of the CF₃ and -OH groups in the most stable conformers can be exploited to control the vector of interaction with a receptor binding pocket.
-
Modulation of Physicochemical Properties: The conformational rigidity can influence properties such as solubility and membrane permeability.
By understanding and applying the principles and computational methods outlined in this guide, researchers can make more informed decisions in the design and optimization of novel drug candidates incorporating the this compound moiety, ultimately accelerating the drug discovery process.
References
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- Francisco, C. B., Fernandes, C., Melo, U. Z., & Basso, E. A. (2019). Strong hyperconjugative interactions limit solvent and substituent influence on conformational equilibrium: the case of cis-2-halocyclohexylamines. Beilstein Journal of Organic Chemistry, 15, 843-853. [Link]
- Gaussian. (2021). Basis Sets.
- León, I., Montero, R., Castaño, F., Longarte, A., & Fernández, J. A. (2013). IR mass-resolved spectroscopy of complexes without chromophore: Cyclohexanol·(H2O)n, n. The Journal of Chemical Physics, 139(17), 174312. [Link]
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- YouTube. (2022, October 27). Conformation: Different Substitutents 1,3-Diaxial Interaction Energy.
- da Silva, A. B. F., et al. (2005). The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(9), 2115-2121. [Link]
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- Pearson+. (n.d.). The A value of a substituent on a cyclohexane ring is essentially....
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Methodological & Application
Application Note & Protocol: Strategic Synthesis of 4-(Trifluoromethyl)cyclohexanol from 4-(Trifluoromethyl)phenol for Advanced Drug Discovery
Abstract
This document provides a comprehensive guide for the synthesis of 4-(trifluoromethyl)cyclohexanol, a critical building block in modern medicinal chemistry, through the catalytic hydrogenation of 4-(trifluoromethyl)phenol. The trifluoromethyl group's unique electronic properties often enhance the metabolic stability and binding affinity of drug candidates, making this transformation highly relevant for pharmaceutical and agrochemical research.[1][2] This guide details two robust protocols utilizing heterogeneous catalysts—Ruthenium on Carbon (Ru/C) and Rhodium on Alumina (Rh/Al₂O₃)—offering strategic control over the resulting diastereomeric ratio of cis- and trans-4-(trifluoromethyl)cyclohexanol. We delve into the mechanistic underpinnings of catalyst selection, process optimization, and product characterization, providing researchers with the necessary tools for efficient and reproducible synthesis.
Introduction: The Significance of the Trifluoromethyl Moiety in Saturated Ring Systems
The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a widely employed strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[1][2] When incorporated into a saturated carbocyclic scaffold like cyclohexane, the -CF₃ group can significantly influence the compound's lipophilicity, pKa, and conformational preference. This compound, existing as both cis and trans isomers, serves as a versatile intermediate for synthesizing more complex molecules with improved biological activity and selectivity.[1][3] The conversion of readily available 4-(trifluoromethyl)phenol to its saturated cyclohexanol derivative via aromatic ring hydrogenation is a key enabling transformation.[4] This process, however, requires careful consideration of catalysts and reaction conditions to achieve high yields and desired stereoselectivity, as the hydrogenation of the aromatic ring is often challenging.[5][6]
Strategic Overview: Catalytic Hydrogenation Approach
The hydrogenation of phenols to their corresponding cyclohexanols is a well-established industrial process.[4][7] The core of this transformation involves the reduction of the aromatic π-system, which is thermodynamically stable and typically requires forcing conditions such as high hydrogen pressure and elevated temperatures in the presence of a suitable catalyst.
The general reaction scheme is as follows:
The choice of catalyst is paramount as it dictates not only the reaction efficiency but also the stereochemical outcome. Transition metals like Ruthenium, Rhodium, Palladium, and Nickel are commonly employed for this purpose.[5][7][8][9] This guide will focus on two highly effective and complementary catalytic systems:
-
Ruthenium on Carbon (Ru/C): Often favored for its high activity and ability to promote hydrogenation under relatively mild conditions.[10]
-
Rhodium on Alumina (Rh/Al₂O₃): Known for its excellent performance in aromatic hydrogenation and its potential to influence diastereoselectivity.[4][7][11][12]
The mechanism of phenol hydrogenation on these metal surfaces generally proceeds through a series of steps involving the adsorption of the phenol onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the aromatic ring. An intermediate, 4-(trifluoromethyl)cyclohexanone, is often formed, which is then rapidly reduced to the final cyclohexanol product.[10]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-(Trifluoromethyl)phenol | ≥98% | Sigma-Aldrich | 402-45-9 |
| 5% Ruthenium on activated carbon (Ru/C) | - | Sigma-Aldrich | 7440-18-8 |
| 5% Rhodium on Alumina (Rh/Al₂O₃) | - | Sigma-Aldrich | 7440-16-6 |
| Hydrogen (H₂) gas | High Purity (≥99.999%) | Airgas | 1333-74-0 |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Fisher Scientific | 67-63-0 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Celite® 545 | - | Sigma-Aldrich | 68855-54-9 |
Safety Precaution: The hydrogenation reactions described below involve high-pressure hydrogen gas and flammable solvents. All procedures must be conducted in a properly functioning fume hood, and the high-pressure reactor should be operated by trained personnel behind a safety shield. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Ruthenium-Catalyzed Hydrogenation
This protocol is designed for high conversion and is generally less selective, often yielding a mixture of cis and trans isomers.
Step-by-Step Procedure:
-
Reactor Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add 4-(trifluoromethyl)phenol (5.00 g, 30.8 mmol) and 5% Ru/C (250 mg, 5 mol% Ru loading).
-
Solvent Addition: Add anhydrous isopropanol (50 mL) to the autoclave.
-
System Purge: Seal the reactor and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurization and Heating: Pressurize the reactor with hydrogen gas to 50 bar (approximately 725 psi). Begin stirring and heat the reactor to 80 °C.
-
Reaction Monitoring: Maintain the reaction at 80 °C and 50 bar for 12-24 hours. The reaction progress can be monitored by taking small aliquots (use appropriate caution when sampling from a high-pressure reactor) and analyzing them by GC-MS.
-
Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® 545 to remove the Ru/C catalyst. Wash the Celite® pad with isopropanol (2 x 20 mL).
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a colorless to pale yellow oil or semi-solid, can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a mixture of cis and trans isomers.
Protocol 2: Rhodium-Catalyzed Diastereoselective Hydrogenation
This protocol leverages a rhodium catalyst, which can offer different diastereoselectivity compared to ruthenium.[4][7]
Step-by-Step Procedure:
-
Reactor Setup: In a similar high-pressure autoclave, combine 4-(trifluoromethyl)phenol (5.00 g, 30.8 mmol) and 5% Rh/Al₂O₃ (300 mg).
-
Solvent Addition: Add anhydrous isopropanol (50 mL).
-
System Purge: Seal and purge the reactor as described in Protocol 1.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to 20 bar (approximately 290 psi) and heat to 60 °C with vigorous stirring.
-
Reaction Monitoring: Maintain these conditions for 24-48 hours, monitoring the reaction progress by GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol 1. The ratio of cis to trans isomers should be determined by ¹H NMR or GC analysis of the purified product.
Data Presentation and Expected Results
| Parameter | Protocol 1 (Ru/C) | Protocol 2 (Rh/Al₂O₃) |
| Catalyst | 5% Ru/C | 5% Rh/Al₂O₃ |
| Temperature | 80 °C | 60 °C |
| Pressure | 50 bar | 20 bar |
| Reaction Time | 12-24 h | 24-48 h |
| Expected Yield | >90% | 85-95% |
| Expected cis:trans Ratio | Variable, often near thermodynamic mixture | Can favor one diastereomer, literature dependent |
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Simplified Reaction Mechanism
Caption: Simplified mechanism of phenol hydrogenation on a metal catalyst surface.
Conclusion
The catalytic hydrogenation of 4-(trifluoromethyl)phenol is a robust and scalable method for the synthesis of this compound. The choice between a Ruthenium-based and a Rhodium-based catalytic system provides flexibility in achieving high yields and potentially controlling the diastereoselectivity of the final product. The protocols detailed herein offer a solid foundation for researchers in drug discovery and development to access this valuable fluorinated building block. Further optimization of reaction parameters, such as solvent, temperature, and catalyst support, may lead to even greater control over the stereochemical outcome, which can be critical for structure-activity relationship studies.
References
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- Stoltz, K. M., & Breit, B. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10(19), 11338-11344.
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- Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds.
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Application Notes and Protocols: Catalytic Hydrogenation of 4-(Trifluoromethyl)phenol to 4-(Trifluoromethyl)cyclohexanol
Introduction: The Significance of Fluorinated Cyclohexanols
The incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl group (CF₃) is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds.[1][2] The catalytic hydrogenation of 4-(trifluoromethyl)phenol is a critical transformation that yields 4-(trifluoromethyl)cyclohexanol, a versatile building block for the synthesis of these high-value specialty chemicals.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles, key considerations, and detailed protocols for this important reaction.
Reaction Mechanism and Stereoselectivity
The catalytic hydrogenation of 4-(trifluoromethyl)phenol to this compound proceeds through a stepwise addition of hydrogen to the aromatic ring. The generally accepted mechanism involves the initial hydrogenation of the phenol to form an unstable enol intermediate, which rapidly tautomerizes to the corresponding cyclohexanone. This ketone intermediate is then further hydrogenated to the final cyclohexanol product.
The stereochemical outcome of the reaction, yielding either the cis or trans isomer of this compound, is highly dependent on the choice of catalyst and reaction conditions. Rhodium-based catalysts are often employed to achieve high cis-selectivity in the hydrogenation of substituted phenols.[3]
Visualizing the Reaction Pathway
Figure 1. Reaction pathway for the hydrogenation of 4-(trifluoromethyl)phenol.
Catalyst Selection and Key Considerations
The choice of catalyst is paramount for a successful and selective hydrogenation of 4-(trifluoromethyl)phenol. Several noble metal catalysts are effective for phenol hydrogenation, each with distinct characteristics.
| Catalyst | Support | Key Characteristics & Considerations |
| Rhodium (Rh) | Carbon (C) | Often the catalyst of choice for high cis-selectivity in the hydrogenation of substituted phenols.[3] It can be effective under milder conditions compared to other catalysts. |
| Ruthenium (Ru) | Carbon (C) | A highly active catalyst for aromatic hydrogenation, often requiring milder conditions than platinum or palladium.[4] It can be a cost-effective alternative to Rhodium. |
| Palladium (Pd) | Carbon (C) | A versatile and widely used hydrogenation catalyst. However, for substituted phenols, it may lead to a mixture of cis and trans isomers.[3] |
| Nickel (Ni) | Carbon Nanotubes (CNT) | A non-noble metal alternative that can be effective, though typically requires higher temperatures.[5][6] |
Critical Consideration: The Stability of the Trifluoromethyl Group
A significant challenge in the hydrogenation of fluorinated compounds is the potential for hydrodefluorination, the cleavage of the C-F bond. The trifluoromethyl group is generally stable under many hydrogenation conditions, but aggressive catalysts or harsh reaction parameters can lead to the formation of undesired byproducts. The selection of a catalyst with high selectivity for aromatic ring reduction over C-F bond hydrogenolysis is crucial.
Experimental Workflow
The following diagram outlines the general workflow for the catalytic hydrogenation of 4-(trifluoromethyl)phenol.
Figure 2. General experimental workflow for catalytic hydrogenation.
Detailed Protocol: Rhodium-Catalyzed Hydrogenation
This protocol provides a method for the hydrogenation of 4-(trifluoromethyl)phenol using a Rhodium on carbon catalyst, which is anticipated to favor the formation of the cis-isomer of this compound.
Materials:
-
4-(Trifluoromethyl)phenol
-
5% Rhodium on activated carbon (Rh/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂), high purity
-
Nitrogen gas (N₂), inert grade
-
High-pressure autoclave reactor equipped with a magnetic stir bar, gas inlet, pressure gauge, and thermocouple
Procedure:
-
Reactor Charging: To a clean and dry high-pressure autoclave, add 4-(trifluoromethyl)phenol and 5% Rh/C catalyst. A typical catalyst loading is 1-5 mol% relative to the substrate.
-
Solvent Addition: Add anhydrous methanol to the reactor to dissolve the 4-(trifluoromethyl)phenol. The concentration can be adjusted, but a starting point of a 0.1-0.5 M solution is common.
-
Inerting the System: Seal the reactor and purge the system with nitrogen gas at least three times to remove any residual air.
-
Hydrogen Purge: Following the nitrogen purge, carefully purge the reactor with hydrogen gas at low pressure three times.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure. A typical pressure range for this type of reaction is 1.0-5.0 MPa.[4]
-
Reaction: Begin stirring and heat the reactor to the target temperature, typically between 50-150 °C.[4] Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of celite to remove the heterogeneous Rh/C catalyst. Wash the celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
Analytical Monitoring
The progress of the reaction and the purity of the final product can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]
GC-MS Method Parameters (Illustrative):
-
Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (scanning in a range of m/z 50-500)
The retention times will differ for the starting material, the intermediate ketone, and the final alcohol product, allowing for clear monitoring of the reaction's progression. The mass spectra will confirm the identity of each component.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature | - Use fresh catalyst- Increase hydrogen pressure- Increase reaction temperature |
| Low Selectivity (Hydrodefluorination) | - Catalyst is too aggressive- Reaction temperature is too high | - Switch to a less active catalyst (e.g., from Pd to Rh)- Lower the reaction temperature |
| Poor Cis/Trans Ratio | - Suboptimal catalyst choice | - For higher cis-selectivity, Rh/C is generally preferred.[3] |
Conclusion
The catalytic hydrogenation of 4-(trifluoromethyl)phenol is a robust and scalable method for the synthesis of this compound. Careful selection of the catalyst, particularly Rhodium on carbon for high cis-selectivity, and optimization of reaction conditions are critical to achieving high yield and purity while preserving the integrity of the trifluoromethyl group. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully perform this valuable transformation in their laboratories.
References
- Zhang, X., Ling, L., Luo, M., & Zeng, X. (2019). Accessing Difluoromethylated and Trifluoromethylated cis-Cycloalkanes and Saturated Heterocycles: Preferential Hydrogen Addition to the Substitution Sites for Dearomatization.
- Wessel, N., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.
- Hydrogenation of phenol with substituted functional groups with 20% Ni/CNT in isopropanol. (n.d.).
- Analytical Method Summaries. (2021).
- Long, J., et al. (2017). Highly selective hydrogenation of phenol to cyclohexanol over MOF-derived non-noble Co-Ni@NC catalysts. Chemical Engineering Science, 166, 66-76.
- This compound (cis- and trans- mixture). (n.d.). DIARY directory.
- This compound (cis- and trans- mixture). (n.d.). Chem-Impex.
- Wang, D., et al. (2022). Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions. Molecules, 27(17), 5691.
- Li, M., et al. (2022). New monoclinic ruthenium dioxide with highly selective hydrogenation activity. Catalysis Science & Technology, 12(20), 6046-6053.
- Dlamini, M., et al. (2021). Heterogeneous Ru Catalysts as the Emerging Potential Superior Catalysts in the Selective Hydrogenation of Bio-Derived Levulinic Acid to γ-Valerolactone: Effect of Particle Size, Solvent, and Support on Activity, Stability, and Selectivity.
- Reeves, J. T., et al. (2012). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 89, 210-221.
- Wang, C., et al. (2020). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen.
- Method 8041A: Phenols by Gas Chromatography. (1996). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
- Lee, M., et al. (2005). Kinetics of the Homogeneous Catalytic Hydrogenation of Olefins in Supercritical Carbon Dioxide Using a Fluoroacrylate Copolymer Grafted Rhodium Catalyst. Industrial & Engineering Chemistry Research, 44(14), 5055-5061.
- Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- Srivastava, P., et al. (2022). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer.
- Hutchings, G. J., Wells, R. P. K., & Bailie, J. E. (1999). Heterogeneous Catalytic Hydrogenation. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- D'yakonov, V. A., et al. (2020). The Influence of Carbon Nature on the Catalytic Performance of Ru/C in Levulinic Acid Hydrogenation with Internal Hydrogen Source.
- Hutchings, G. J., Wells, R. P. K., & Bailie, J. E. (n.d.). Heterogeneous Catalytic Hydrogenation.
- Fabre, A., et al. (2015). Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Catalysis Science & Technology, 5(5), 2741-2751.
- Wang, Y., et al. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. International Journal of Molecular Sciences, 23(19), 11843.
- Li, A., et al. (2017). Highly selective hydrogenation of phenol to cyclohexanol over MOF-derived non-noble Co-Ni@NC catalysts. Chemical Engineering Science, 166, 66-76.
- Zhang, Y., et al. (2019). Highly efficient hydrogenation of phenol to cyclohexanol over Ni-based catalysts derived from Ni-MOF-74. Reaction Chemistry & Engineering, 4(10), 1795-1802.
- Kim, J. W., et al. (2012). Rhodium-on-carbon catalyzed hydrogen scavenger- and oxidant-free dehydrogenation of alcohols in aqueous media. Green Chemistry, 14(11), 3120-3124.
- Denvir, A., et al. (1998). Catalytic Hydrogenation of Olefins in Supercritical Carbon Dioxide Using Rhodium Catalysts Supported on Fluoroacrylate Copolymers. Industrial & Engineering Chemistry Research, 37(8), 3125-3131.
- Analytical Methods. (n.d.).
- Huang, X., et al. (2020). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
- quantitative gc-ms analysis: Topics by Science.gov. (n.d.).
- Wilde, N. C., et al. (2019). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 17(4), 835-839.
- Saimen, M., & Hiyoshi, N. (2010). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry, 12(5), 837-843.
- Phenol. (n.d.). In Wikipedia.
- Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). Thermo Fisher Scientific.
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The Strategic Incorporation of 4-(Trifluoromethyl)cyclohexanol in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the chemical motifs employed to this end, the 4-(trifluoromethyl)cyclohexanol scaffold has emerged as a valuable building block. Its utility stems from the unique combination of the conformational rigidity of the cyclohexane ring and the profound electronic and metabolic effects of the trifluoromethyl group. This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and incorporation into advanced molecular architectures.
The Rationale for Fluorination: The Power of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance several key drug-like properties.[1][2][3] The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2] This increased metabolic stability can lead to a longer in vivo half-life for a drug candidate. Furthermore, the high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing moiety, which can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions. The CF3 group also significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[1][2]
When appended to a cyclohexyl ring, the trifluoromethyl group imparts these benefits while the cyclohexane scaffold itself offers a three-dimensional framework that can be used to orient other functional groups in precise spatial arrangements for optimal target engagement.
Physicochemical Properties of this compound
Understanding the fundamental properties of this building block is crucial for its effective deployment in a drug design campaign.
| Property | Value | Reference(s) |
| Molecular Formula | C7H11F3O | [4][5] |
| Molecular Weight | 168.16 g/mol | [4][5] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 181 °C | [4] |
| Density | 1.23 g/cm3 | [4] |
Table 1: Physicochemical data for this compound.
Stereoisomerism: A Critical Consideration
This compound exists as two distinct stereoisomers: cis and trans. The spatial orientation of the hydroxyl and trifluoromethyl groups relative to the plane of the cyclohexane ring can have a profound impact on how a molecule containing this scaffold interacts with its biological target. The trans isomer, with the two substituents on opposite sides of the ring, generally results in a more linear and extended conformation, while the cis isomer adopts a more compact arrangement. The choice between the cis and trans isomers is a critical design element, and recent patent literature often specifies the use of the trans isomer in novel therapeutic agents, suggesting a preference for its specific conformational properties in certain applications.[5][6]
Application Example: Incorporation into Novel Antiviral and Anticancer Agents
The versatility of the 4-(trifluoromethyl)cyclohexyl moiety is highlighted by its recent appearance in patent literature for diverse therapeutic areas. This underscores its growing importance as a privileged scaffold in medicinal chemistry.
Antiviral Prodrugs
In the field of antiviral research, Gilead Sciences has disclosed compounds incorporating a trans-4-(trifluoromethyl)cyclohexyl group as part of a prodrug strategy.[5] One such example is trans-4-(trifluoromethyl)cyclohexyl ((R)-(4-nitrophenoxy)(phenoxy)phosphoryl)-L-alaninate.[5] In this application, the this compound is esterified to a phosphate prodrug of an antiviral agent. The lipophilic and metabolically robust nature of the trifluoromethylcyclohexyl group can enhance cell permeability and tune the release kinetics of the active drug.
TEAD Inhibitors for Oncology
In the realm of oncology, the trans-4-(trifluoromethyl)cyclohexyl moiety has been incorporated into inhibitors of the TEAD family of transcription factors, which are key components of the Hippo signaling pathway and are implicated in various cancers.[6] An exemplary compound is 2-[[[6-cyano-5-[(E)-2-[trans-4-(trifluoromethyl)cyclohexyl]vinyl]-3-pyridyl]amino]methyl]prop-2-enoic acid.[6] Here, the trifluoromethylcyclohexyl group serves as a key hydrophobic element, likely occupying a lipophilic pocket in the target protein and contributing to the overall binding affinity and selectivity of the inhibitor.
Experimental Protocols
The following protocols provide methodologies for the synthesis of this compound and its subsequent incorporation into a representative molecular scaffold. These are intended as a guide and may require optimization for specific applications.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 4-(trifluoromethyl)cyclohexanone. The reduction can be tailored to favor either the cis or trans isomer through the careful selection of the reducing agent and reaction conditions.
Figure 1: General workflow for the synthesis of this compound.
Materials:
-
4-(Trifluoromethyl)cyclohexanone
-
Sodium borohydride (NaBH4) or L-Selectride®
-
Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous MeOH or THF (0.2 M) at 0 °C under a nitrogen atmosphere, add the reducing agent portion-wise. For a mixture of cis and trans isomers, sodium borohydride (1.5 eq) is a suitable choice. To selectively obtain the trans-isomer, a bulkier reducing agent such as L-Selectride® (1.2 eq in THF) is recommended.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound isomers. The cis and trans isomers can often be separated at this stage.
Protocol 2: Mitsunobu Reaction for Incorporation of this compound
The Mitsunobu reaction is a versatile method for the stereospecific inversion of a secondary alcohol or for the formation of C-O bonds. This protocol describes the coupling of trans-4-(trifluoromethyl)cyclohexanol with a phenolic nucleophile, a common transformation in the synthesis of drug candidates.
Figure 2: Workflow for the Mitsunobu reaction.
Materials:
-
trans-4-(Trifluoromethyl)cyclohexanol
-
A suitable phenolic reaction partner (e.g., 4-nitrophenol)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of trans-4-(trifluoromethyl)cyclohexanol (1.0 eq), the phenolic nucleophile (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under a nitrogen atmosphere, add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired ether product. Note that the Mitsunobu reaction proceeds with an inversion of stereochemistry at the alcohol carbon, thus trans-4-(trifluoromethyl)cyclohexanol will yield a product with a cis relationship between the trifluoromethyl group and the newly formed ether linkage.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. The strategic introduction of this moiety can significantly enhance the metabolic stability and lipophilicity of a drug candidate, while the cyclohexane ring provides a rigid scaffold for the precise positioning of pharmacophoric elements. The choice of stereochemistry (cis vs. trans) is a critical design consideration that can profoundly influence biological activity. The protocols provided herein offer a starting point for the synthesis and incorporation of this valuable fragment into novel therapeutic agents. As the drive for drug candidates with optimized properties continues, the application of this compound is poised to expand across a wide range of therapeutic areas.
References
- Vertex AI Search. (2025).
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
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- Vertex AI Search. (2024). Exploring the impact of trifluoromethyl (–CF3)
- Vertex AI Search. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
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- PubChem. (n.d.). 4-[1-(Trifluoromethyl)cyclopropyl]cyclohexanol.
- Chem-Impex. (n.d.). This compound (cis- and trans- mixture).
- ChemicalBook. (2025). This compound.
- Gilead Sciences, Inc. (2021). Antiviral compounds. WO2021167882A1.
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Application Note & Protocols: 4-(Trifluoromethyl)cyclohexanol as a Strategic Building Block for Next-Generation Drug Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance critical pharmacokinetic and pharmacodynamic properties.[1][2] The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere used to improve metabolic stability, modulate lipophilicity, and increase binding affinity.[3][4][5] This guide provides an in-depth exploration of 4-(trifluoromethyl)cyclohexanol, a versatile alicyclic building block, for the development of novel drug analogues. We present its key physicochemical properties, detail robust synthetic protocols for its derivatization, and illustrate its application in constructing complex molecular scaffolds, thereby offering researchers a practical framework for leveraging this high-value intermediate in drug discovery programs.
The Trifluoromethylcyclohexyl Motif: A Privileged Scaffold in Drug Design
The introduction of a trifluoromethyl group onto a cyclohexyl ring creates a scaffold with a unique combination of properties that are highly advantageous for drug design. Unlike its aromatic counterparts, the saturated cyclohexyl ring provides a three-dimensional geometry that can improve target engagement and selectivity. The CF₃ group's influence is multifaceted:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[3][5] Placing a CF₃ group on the cyclohexane ring effectively blocks potential sites of oxidative metabolism by cytochrome P450 (CYP) enzymes, which are common pathways for drug degradation.[2][6][7] This "metabolic shielding" can lead to a longer drug half-life, reduced patient dosage, and a more predictable pharmacokinetic profile.[5][6]
-
Modulation of Lipophilicity (logP/logD): The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[5] The 4-(trifluoromethyl)cyclohexyl motif offers a non-aromatic, lipophilic scaffold that can be used to replace traditional groups like phenyl or tert-butyl to fine-tune a compound's overall solubility and permeability profile.[8]
-
Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group influences the acidity of neighboring functional groups.[4] For this compound, this effect lowers the pKa of the hydroxyl group compared to its non-fluorinated analogue, 4-methylcyclohexanol, altering its hydrogen bonding capabilities and potential for ionization under physiological conditions.
Diagram: Advantages of the CF₃-Cyclohexyl Motif
Caption: Core benefits derived from incorporating the 4-(trifluoromethyl)cyclohexyl motif.
Physicochemical Properties: A Comparative Overview
This compound is typically supplied as a mixture of cis and trans isomers.[9][10] The stereochemistry of the alcohol can significantly impact the conformational preference of the ring and the vector of its substituents, which is a critical consideration in rational drug design. The presence of the CF₃ group markedly alters the compound's physical properties compared to its methyl analogue.
| Property | This compound (cis/trans) | 4-Methylcyclohexanol (cis/trans) | Rationale for Difference |
| Molecular Weight | 168.16 g/mol [9] | 114.19 g/mol | The three fluorine atoms add significant mass over the three hydrogen atoms. |
| Boiling Point | ~181 °C[9] | ~171-173 °C[11] | Increased molecular weight and stronger intermolecular forces due to the polar C-F bonds. |
| Density | ~1.23 g/mL[9] | ~0.914 g/mL[11] | The high atomic mass of fluorine relative to hydrogen significantly increases density. |
| Refractive Index | ~1.41[9] | ~1.458[11] | The high electronegativity of fluorine alters the electronic environment, affecting light refraction. |
| Flash Point | ~69 °C | ~70 °C[11] | Relatively similar, indicating comparable flammability under these conditions. |
Core Synthetic Protocols for Derivatization
The hydroxyl group of this compound is the primary handle for synthetic elaboration. It can be easily oxidized to the corresponding ketone, a versatile intermediate, or used directly in coupling reactions such as etherifications.
Protocol 1: Oxidation to 4-(Trifluoromethyl)cyclohexanone
The conversion of the alcohol to the ketone provides a key electrophilic center for subsequent reactions, such as reductive aminations, Grignard additions, and Wittig reactions. A nitroxide-catalyzed oxidation offers a mild and environmentally conscious alternative to traditional chromium-based reagents or Swern oxidations.[12]
Rationale: This protocol uses a catalytic amount of a stable nitroxide radical (like ACT) with potassium persulfate as the terminal oxidant. This method is highly effective for electron-deficient alcohols, such as α-trifluoromethyl carbinols, which are often resistant to other oxidation conditions.[12]
| Reagents & Materials | M.W. | Amount (1.0 eq) | Mmol | Other Quantities |
| This compound | 168.16 | 1.00 g | 5.95 | --- |
| ACT (Nitroxide Catalyst) | --- | --- | --- | 0.60 mmol (10 mol%) |
| Potassium Persulfate (K₂S₂O₈) | 270.32 | --- | --- | 17.85 mmol (3.0 eq) |
| Pyridine | 79.10 | --- | --- | 17.85 mmol (3.0 eq) |
| Acetonitrile (MeCN) | 41.05 | --- | --- | 20 mL |
| Ethyl Acetate (EtOAc) | 88.11 | --- | --- | For extraction |
| Saturated NaHCO₃ solution | --- | --- | --- | For workup |
| Brine | --- | --- | --- | For workup |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.00 g, 5.95 mmol), acetonitrile (20 mL), pyridine (1.41 g, 1.44 mL, 17.85 mmol), and the ACT catalyst (10 mol%).
-
Stir the mixture at room temperature to ensure dissolution.
-
Add potassium persulfate (4.82 g, 17.85 mmol) to the mixture in one portion.
-
Heat the reaction mixture to 50 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 4-(trifluoromethyl)cyclohexanone as a clear liquid.
Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses. Pyridine is toxic and flammable.
Protocol 2: O-Alkylation (Etherification) with an Electrophile
Ether linkages are common in pharmaceuticals, providing a stable connection between the cyclohexyl scaffold and other parts of a molecule. This protocol describes a general iron-catalyzed etherification, which avoids the need for strong bases typically used in Williamson ether synthesis.[13]
Rationale: Iron(III) triflate is an inexpensive, efficient Lewis acid catalyst for the coupling of alcohols.[13] This method is advantageous as it often proceeds under mild, open-atmosphere conditions, making it highly practical for library synthesis.
| Reagents & Materials | M.W. | Amount (1.0 eq) | Mmol | Other Quantities |
| This compound | 168.16 | 1.00 g | 5.95 | --- |
| Benzyl Bromide (Example Electrophile) | 171.04 | --- | --- | 6.55 mmol (1.1 eq) |
| Iron(III) Triflate (Fe(OTf)₃) | 503.15 | --- | --- | 0.30 mmol (5 mol%) |
| Ammonium Chloride (NH₄Cl) | 53.49 | --- | --- | 0.30 mmol (5 mol%) |
| Dichloromethane (DCM) | 84.93 | --- | --- | 20 mL |
Step-by-Step Procedure:
-
In a sealed tube, combine this compound (1.00 g, 5.95 mmol), benzyl bromide (1.12 g, 0.78 mL, 6.55 mmol), Fe(OTf)₃ (150 mg, 0.30 mmol), and NH₄Cl (16 mg, 0.30 mmol) in dichloromethane (20 mL).
-
Seal the tube and stir the reaction mixture at 45 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography (eluent: 2-10% ethyl acetate in hexanes) to yield the desired ether product.
Application Case Study: Synthesis of a Phenyl-Oxy-Cyclohexyl Scaffold
This workflow demonstrates how the products from the preceding protocols can be integrated into a synthetic sequence to build a core structure found in many CNS-active agents, such as fluoxetine.[14]
Caption: Synthetic workflow from building block to a drug analogue core structure.
Discussion: The synthesis begins with the oxidation of this compound to the ketone as detailed in Protocol 1 . The resulting 4-(trifluoromethyl)cyclohexanone is a versatile intermediate. A common subsequent step in drug synthesis is the formation of a diaryl ether linkage. This can be achieved through several advanced methods, such as a Buchwald-Hartwig or Ullmann coupling between a derivative of the cyclohexanol and an aryl partner, or through nucleophilic aromatic substitution (SₙAr) if an activated aryl halide is used. For example, reacting 4-chlorophenol with the cyclohexanol under basic conditions (Williamson synthesis) or coupling it with the ketone via reductive etherification would yield the target scaffold. This scaffold combines the beneficial properties of the trifluoromethylcyclohexyl group with a common pharmacophore element, creating a valuable template for library synthesis and lead optimization.
Conclusion
This compound is more than a simple fluorinated alcohol; it is a strategic building block that empowers medicinal chemists to address key challenges in drug design, particularly metabolic instability and pharmacokinetic optimization. Its well-defined stereochemistry and the powerful electronic effects of the trifluoromethyl group provide a robust platform for creating novel, three-dimensional chemical entities. The protocols and strategies outlined in this guide offer a validated starting point for researchers to confidently incorporate this valuable motif into their drug discovery pipelines, accelerating the development of safer and more effective therapeutics.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
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Application Notes and Protocols for the Synthesis of Fluorinated Pharmaceuticals Using 4-(Trifluoromethyl)cyclohexanol
Introduction: The Strategic Role of the 4-(Trifluoromethyl)cyclohexyl Moiety in Modern Drug Design
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1] Among the various fluorinated motifs, the trifluoromethyl (-CF3) group is particularly prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] When appended to a cyclohexyl ring, the resulting 4-(trifluoromethyl)cyclohexyl scaffold provides a unique combination of three-dimensional structure and potent electronic effects, making it an increasingly valuable building block in the synthesis of novel therapeutics.
This guide provides a comprehensive overview of the synthesis and application of 4-(trifluoromethyl)cyclohexanol, a key intermediate for introducing the 4-(trifluoromethyl)cyclohexyl moiety into pharmaceutical agents. We will explore the synthesis of this versatile building block, detail key protocols for its derivatization, and present a case study illustrating its application in the synthesis of a complex pharmaceutical compound.
Part 1: Synthesis of the Key Intermediate: this compound
The primary route to this compound involves the reduction of its corresponding ketone, 4-(trifluoromethyl)cyclohexanone. The stereochemical outcome of this reduction is crucial, as the cis and trans isomers of the resulting alcohol can impart different conformational constraints on the final drug molecule.
Synthesis of 4-(Trifluoromethyl)cyclohexanone
While various methods exist for the synthesis of trifluoromethylated cyclohexanones, a common approach involves a Michael addition followed by an intramolecular aldol condensation, often referred to as a Robinson annulation.[2][3]
Diagram 1: General Workflow for this compound Synthesis
Caption: Workflow for the synthesis of cis- and trans-4-(Trifluoromethyl)cyclohexanol.
Stereoselective Reduction of 4-(Trifluoromethyl)cyclohexanone
The choice of reducing agent plays a pivotal role in the diastereoselectivity of the reduction of 4-substituted cyclohexanones.
-
Sodium borohydride (NaBH₄) is a mild and commonly used reducing agent that typically favors the formation of the thermodynamically more stable equatorial alcohol (trans isomer).[4]
-
Bulky reducing agents , such as Lithium tri-sec-butylborohydride (L-Selectride®), sterically hinder attack from the equatorial face, leading to the preferential formation of the axial alcohol (cis isomer).
Protocol 1: Synthesis of trans-4-(Trifluoromethyl)cyclohexanol via NaBH₄ Reduction
This protocol is adapted from standard procedures for the reduction of substituted cyclohexanones.[4][5][6][7][8]
Materials:
-
4-(Trifluoromethyl)cyclohexanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
3 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)cyclohexanone (1.0 eq) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).
-
Quenching: Slowly add 3 M HCl to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 volumes).
-
Washing: Combine the organic layers and wash with deionized water (1 x 10 volumes) and then with brine (1 x 10 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the trans and cis isomers. The trans isomer is typically the major product.
Table 1: Stereoselectivity of Cyclohexanone Reductions
| Ketone Substrate | Reducing Agent | Major Product | Approximate Diastereomeric Ratio (cis:trans) |
| 4-tert-Butylcyclohexanone | NaBH₄ | trans-alcohol | 15:85 |
| 4-tert-Butylcyclohexanone | L-Selectride® | cis-alcohol | 92:8 |
| 4-(Trifluoromethyl)cyclohexanone | NaBH₄ | trans-alcohol | (Expected to be similar to 4-tert-butylcyclohexanone) |
| 4-(Trifluoromethyl)cyclohexanone | L-Selectride® | cis-alcohol | (Expected to be similar to 4-tert-butylcyclohexanone) |
Note: Ratios for 4-(trifluoromethyl)cyclohexanone are predicted based on analogous systems. Experimental validation is recommended.
Part 2: Application of this compound in Pharmaceutical Synthesis
This compound is a versatile intermediate that can be readily converted into a variety of functional groups for incorporation into larger drug molecules. Common derivatizations include ether and ester formation.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide under basic conditions.[9][10] This reaction is particularly useful for coupling the 4-(trifluoromethyl)cyclohexyl moiety to aromatic or heteroaromatic systems common in pharmaceutical scaffolds.
Diagram 2: Williamson Ether Synthesis Workflow
Caption: General scheme for the Williamson ether synthesis using this compound.
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol is based on established methods for the Williamson ether synthesis.[2][3][11][12][13]
Materials:
-
This compound (cis or trans isomer)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Substituted benzyl bromide or other suitable alkyl halide
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
Procedure:
-
Deprotonation: To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the substituted benzyl bromide (1.1 eq) to the reaction mixture. Heat the reaction to 50-60 °C and monitor by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ether by flash column chromatography.
Fischer Esterification
Fischer esterification provides a direct method for converting carboxylic acids and alcohols into esters under acidic catalysis.[10][14][15][16][17] This is a valuable technique for introducing the 4-(trifluoromethyl)cyclohexyl group as an ester functionality, which can act as a key pharmacophore or a prodrug moiety.
Protocol 3: General Procedure for Fischer Esterification
This protocol is based on standard Fischer esterification procedures.[10][14][15][16][17]
Materials:
-
This compound
-
Carboxylic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or a large excess of the alcohol as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of sulfuric acid (e.g., 3-5 drops) in toluene.
-
Reaction: Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture and pour it into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 volumes).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography.
Part 3: Case Study - Application in the Synthesis of Siponimod Precursors
Siponimod is a sphingosine-1-phosphate receptor modulator approved for the treatment of multiple sclerosis. Its structure contains a complex side chain that includes a 4-cyclohexyl-3-(trifluoromethyl)benzyloxyimino group.[9][18][19][20] While not a direct application of this compound, the synthesis of the key benzylic alcohol intermediate highlights the importance of the trifluoromethyl-substituted cyclic core.
The synthesis of the key intermediate, (4-cyclohexyl-3-(trifluoromethyl)phenyl)methanol, would likely proceed from 4-cyclohexyl-3-(trifluoromethyl)benzoic acid, which can be reduced to the corresponding benzyl alcohol. This benzyl alcohol can then be converted to a benzyl bromide and used in a Williamson ether-type synthesis to construct the final benzyloxyimino moiety.
The principles of handling and reacting with the trifluoromethyl-substituted cyclic structure are directly transferable from the chemistry of this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of fluorinated pharmaceuticals. Its strategic incorporation can significantly enhance the drug-like properties of a molecule. The straightforward synthesis of its cis and trans isomers via stereoselective reduction of the corresponding ketone, coupled with well-established derivatization protocols such as the Williamson ether synthesis and Fischer esterification, provides medicinal chemists with a robust toolkit for accessing novel chemical space. As the demand for more effective and safer therapeutics continues to grow, the application of unique fluorinated scaffolds like the 4-(trifluoromethyl)cyclohexyl moiety is poised to play an increasingly important role in drug discovery and development.
References
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- Pharmaffiliates. (n.d.). (E)-1-((1-(4-(1-(((4-Cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidin-3-yl)methyl)azetidine-3-carboxylic Acid.
- Massicot, F., Iriarte, A. M., Brigaud, T., Lebrun, A., & Portella, C. (2011). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry, 9(2), 486-494. [Link]
- Li, X., Wang, Y., Zhang, Y., & Chen, J. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry, 18(8), 1607-1611. [Link]
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- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
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- Google Patents. (2009). POLYMORPHIC FORM OF 1-(4-{1-[(E)-4-CYCLOHEXYL-3-TRIFLUOROMETHYL-BENZYLOXYIMINO]-ETHYL}-2-ETHYL-BENZYL)-AZETIDINE-3-CARBOXYLIC ACID.
- Zhang, Y., et al. (2007). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. The Journal of Organic Chemistry, 72(2), 598-601. [Link]
- Gouverneur, V., et al. (2013). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol.
- Google Patents. (2010). HEMIFUMARATE SALT OF 1-[4-[1-(4-CYCLOHEXYL-3-TRIFLUOROMETHYL-BENZYLOXYIMINO)-ETHYL]-2-ETHYL-BENZYL]-AZETIDINE-3-CARBOXYLIC ACID.
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Application Notes: 4-(Trifluoromethyl)cyclohexanol as a Key Building Block in the Synthesis of Novel Pyridazine Herbicides
Abstract
The strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties. The trifluoromethyl group (-CF₃) is particularly valued for its strong electron-withdrawing nature and lipophilicity, which can significantly modulate the biological activity of a parent compound.[1] This application note details the utility of 4-(Trifluoromethyl)cyclohexanol as a versatile building block for the synthesis of a novel class of potential pyridazine-based herbicides. Drawing parallels from established 4-(3-trifluoromethylphenyl)pyridazine herbicides, we present a detailed synthetic protocol for the preparation of 3-{[4-(trifluoromethyl)cyclohexyl]oxy}-6-methyl-4-phenylpyridazine, a novel analogue with potential as a phytoene desaturase (PDS) inhibitor. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development.
Introduction: The Role of Trifluoromethylated Moieties in Agrochemicals
The development of effective and environmentally benign herbicides is critical for global food security. A significant advancement in this field has been the introduction of fluorine-containing functional groups into active ingredients. The trifluoromethyl group, in particular, has been shown to enhance the herbicidal activity of various compound classes.[1] Its inclusion can lead to improved membrane permeability, increased metabolic stability, and stronger binding interactions with target enzymes.
Pyridazine derivatives are a well-established class of herbicides, with many commercial products targeting the phytoene desaturase (PDS) enzyme in the carotenoid biosynthesis pathway.[2][3] Inhibition of PDS leads to the accumulation of phytoene, subsequent photooxidation, and ultimately, a characteristic bleaching effect in susceptible plants.[3] Research has demonstrated that pyridazine compounds featuring a trifluoromethylphenyl group exhibit potent herbicidal activity.[2][4][5][6][7] This application note explores the logical extension of this chemical space by replacing the aromatic trifluoromethylphenyl moiety with a saturated 4-(trifluoromethyl)cyclohexyl group, utilizing this compound as the key starting material. The rationale is to investigate how this modification of the lipophilic, trifluoromethyl-containing side chain affects herbicidal efficacy and selectivity.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is essential for reaction design and optimization.
| Property | Value | Reference |
| CAS Number | 30129-18-1 | TCI |
| Molecular Formula | C₇H₁₁F₃O | TCI |
| Molecular Weight | 168.16 g/mol | TCI |
| Appearance | Colorless to almost colorless clear liquid | TCI |
| Purity | >98.0% (GC) | TCI |
Synthesis of a Novel Pyridazine Herbicide Candidate
This section outlines a detailed, two-step protocol for the synthesis of a novel pyridazine herbicide candidate, 3-{[4-(trifluoromethyl)cyclohexyl]oxy}-6-methyl-4-phenylpyridazine, starting from this compound. This synthesis is based on a Williamson ether synthesis, a robust and widely used method for forming ether linkages.
Synthetic Workflow
The overall synthetic strategy involves the deprotonation of this compound to form a reactive alkoxide, followed by nucleophilic substitution on a halogenated pyridazine core.
Caption: Synthetic pathway for the target pyridazine herbicide.
Experimental Protocol: Synthesis of 3-{[4-(trifluoromethyl)cyclohexyl]oxy}-6-methyl-4-phenylpyridazine
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
Materials:
-
This compound (cis- and trans- mixture)
-
Sodium hydride (60% dispersion in mineral oil)
-
3-Chloro-6-methyl-4-phenylpyridazine (synthesis based on literature procedures for analogous compounds[2][3][4])
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Step 1: Formation of Sodium 4-(trifluoromethyl)cyclohexanolate
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3x) under an inert atmosphere to remove the mineral oil. Carefully decant the hexanes after each wash.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of this compound to the sodium hydride slurry dropwise via a syringe. Maintain the temperature at 0 °C. Hydrogen gas will be evolved; ensure proper ventilation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. The formation of the sodium alkoxide is now complete.
Step 2: Williamson Ether Synthesis
-
Dissolve 3-Chloro-6-methyl-4-phenylpyridazine (1.0 equivalent) in anhydrous DMF.
-
Add the solution of the pyridazine to the freshly prepared sodium 4-(trifluoromethyl)cyclohexanolate solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 3-{[4-(trifluoromethyl)cyclohexyl]oxy}-6-methyl-4-phenylpyridazine.
Structure-Activity Relationship (SAR) Insights and Rationale
The design of the target molecule is predicated on established SAR for pyridazine-based PDS inhibitors.[3]
-
Pyridazine Core: This heterocyclic system is a known scaffold for PDS inhibitors.
-
m-Trifluoromethylphenyl Analogy: The 4-(trifluoromethyl)cyclohexyl group serves as a saturated, aliphatic bioisostere of the m-trifluoromethylphenyl group found in many active pyridazine and other PDS-inhibiting herbicides.[3] This moiety is critical for binding within a hydrophobic channel of the PDS enzyme.[3]
-
Ether Linkage: The oxyether linkage is a common and effective linker in this class of herbicides, properly positioning the lipophilic side chain relative to the pyridazine core.
The substitution of the phenyl ring with a cyclohexyl ring is hypothesized to alter the compound's lipophilicity, conformational flexibility, and metabolic profile, which could lead to improved herbicidal activity, enhanced crop selectivity, or a modified environmental fate.
Conclusion
This compound is a valuable and readily accessible building block for the synthesis of novel agrochemical candidates. The provided protocol demonstrates a straightforward and efficient method for incorporating the 4-(trifluoromethyl)cyclohexyl moiety into a pyridazine scaffold, yielding a promising new herbicide analogue. This application note serves as a practical guide and a starting point for further research into the development of next-generation herbicides based on this versatile fluorinated intermediate.
References
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- Anonymous. (2025). Synthesis and Herbicidal Activity of Novel 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one.
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- Anonymous. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl) pyridazines as. Semantic Scholar. [Link]
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- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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- Anonymous. (2014).
- Anonymous. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PubMed Central. [Link]
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- Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.
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- Anonymous. (2019). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene.
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Experimental protocol for reactions with 4-(Trifluoromethyl)cyclohexanol
An In-Depth Technical Guide to the Synthetic Utility of 4-(Trifluoromethyl)cyclohexanol
Introduction: A Versatile Fluorinated Building Block
This compound is a key fluorinated aliphatic alcohol utilized by researchers in pharmaceutical development, agrochemical formulation, and materials science.[1] The incorporation of the trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The secondary alcohol functionality on the cyclohexane ring provides a reactive handle for a multitude of synthetic transformations, making it a valuable building block for introducing the CF3-cyclohexyl moiety into more complex molecular architectures.
This guide provides detailed experimental protocols for four fundamental reactions involving this compound: oxidation, esterification, etherification, and dehydration. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on explaining the causality behind experimental choices to ensure procedural integrity and reproducibility.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 30129-18-1 | [1][4] |
| Molecular Formula | C₇H₁₁F₃O | [1][4] |
| Molecular Weight | 168.16 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Boiling Point | 181 °C; 70-75 °C (at reduced pressure) | [1][5] |
| Density | ~1.23 g/cm³ | [1][6] |
| Refractive Index | ~1.41 (at 20°C) | [1][4] |
Safety and Handling Summary:
This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation, and may cause respiratory irritation.[5][7] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] Use a respirator if ventilation is inadequate.[5][8]
-
Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area, such as a chemical fume hood.[7] Avoid breathing vapors or mist.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[5][8] If inhaled, move the person to fresh air.[5][8]
The following sections detail step-by-step protocols for key transformations of this compound.
Protocol 1: Oxidation to 4-(Trifluoromethyl)cyclohexanone via Swern Oxidation
The Swern oxidation is a highly reliable and mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[9][10] It operates at a low temperature (-78 °C) and avoids the use of toxic heavy metals, making it preferable to reagents like chromic acid.[9][11] The reaction proceeds by activating dimethyl sulfoxide (DMSO) with oxalyl chloride, which then reacts with the alcohol. A hindered, non-nucleophilic base, typically triethylamine, facilitates the final elimination to yield the ketone.[9]
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation of this compound.
Step-by-Step Protocol:
-
Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 0.5 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM. Then, add a solution of anhydrous DMSO (2.5 equivalents) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 equivalent) in DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.[12]
-
Elimination: Slowly add triethylamine (5.0 equivalents) to the flask.[13] A thick white precipitate will form. Continue stirring at -78 °C for 15 minutes.
-
Quench and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-(Trifluoromethyl)cyclohexanone, can be purified by flash column chromatography on silica gel. A notable byproduct is dimethyl sulfide, which has a strong, unpleasant odor.[9][14]
Protocol 2: Steglich Esterification with Benzoic Acid
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[15][16] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of traditional Fischer esterification.[17][18] The reaction proceeds at room temperature and is compatible with sterically demanding substrates.[17][19]
Experimental Workflow: Steglich Esterification
Caption: Workflow for the Steglich esterification of this compound.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), benzoic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM (0.4 M).
-
Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in DCM dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Work-up: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Rinse the filter cake with a small amount of DCM.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with dilute HCl (e.g., 1 M), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.
Protocol 3: Mitsunobu Etherification with Phenol
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with a characteristic inversion of stereochemistry at the alcohol carbon.[20][21][22] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[23] The alcohol is activated in situ, forming an excellent leaving group that is subsequently displaced by a suitable nucleophile, in this case, a phenol.
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu etherification of this compound.
Step-by-Step Protocol:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 0.3 M). Add this compound (1.0 equivalent), phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents). Stir until all solids dissolve.
-
Activation: Cool the solution to 0 °C using an ice bath. Add DEAD or DIAD (1.5 equivalents) dropwise via syringe. The solution may develop a color change.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure. The crude residue contains the desired ether product along with triphenylphosphine oxide and the reduced hydrazine byproduct. This mixture can be directly purified by flash column chromatography on silica gel to isolate the target ether.
Protocol 4: Dehydration to 4-(Trifluoromethyl)cyclohexene using Martin Sulfurane
For the dehydration of secondary alcohols, particularly those sensitive to acid-catalyzed rearrangement, Martin sulfurane is an effective reagent.[24][25] It allows for the formation of alkenes under mild, neutral conditions.[24][26] The reaction typically proceeds rapidly at or below room temperature.[26] While highly effective for secondary and tertiary alcohols, it should be noted that with primary alcohols, Martin sulfurane can favor the formation of ethers.[26][27]
Experimental Workflow: Dehydration with Martin Sulfurane
Caption: Workflow for the dehydration of this compound.
Step-by-Step Protocol:
-
Setup: Martin sulfurane is moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or under nitrogen).[24] In a dry flask, dissolve Martin sulfurane (1.1 equivalents) in an anhydrous, non-polar solvent such as benzene or carbon tetrachloride (0.2 M).
-
Reaction: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the stirred solution of Martin sulfurane at room temperature.
-
Monitoring: The reaction is often rapid and can be monitored by TLC or GC-MS. Stir for 1-3 hours at room temperature.
-
Work-up: Upon completion, dilute the reaction mixture with a non-polar solvent like pentane or hexane to precipitate the sulfoxide byproduct.
-
Purification: Filter the mixture through a short plug of silica gel or Celite, washing with additional pentane. The product, 4-(Trifluoromethyl)cyclohexene, is volatile. Carefully remove the solvent by distillation at atmospheric pressure or by gentle rotary evaporation to yield the alkene.
Summary of Reaction Conditions
Table 2: Comparison of Synthetic Protocols
| Reaction | Key Reagents | Solvent | Temperature | Product Class | Key Feature |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | DCM | -78 °C to RT | Ketone | Mild, non-metal oxidant |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | DCM | 0 °C to RT | Ester | Neutral conditions, good for sensitive substrates |
| Mitsunobu Etherification | Phenol, PPh₃, DEAD/DIAD | THF | 0 °C to RT | Ether | Inversion of stereochemistry |
| Dehydration | Martin Sulfurane | Benzene / CCl₄ | Room Temp. | Alkene | Non-acidic, avoids rearrangements |
Conclusion
This compound is a synthetically versatile intermediate whose value is derived from the potent influence of the trifluoromethyl group in bioactive molecules and advanced materials. The protocols detailed herein—oxidation, esterification, etherification, and dehydration—represent a core set of transformations that enable chemists to leverage this building block effectively. By understanding the mechanisms and practical considerations behind each protocol, researchers can confidently and reproducibly incorporate the 4-(trifluoromethyl)cyclohexyl scaffold into their synthetic targets, paving the way for innovations in drug discovery and materials science.
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Stereoselective synthesis of 4-(Trifluoromethyl)cyclohexanol derivatives
An Application Guide to the Stereoselective Synthesis of 4-(Trifluoromethyl)cyclohexanol Derivatives
Abstract
The this compound framework is a privileged scaffold in modern medicinal chemistry and materials science. The trifluoromethyl group (–CF₃) imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated bioavailability, making it a valuable substituent in drug design.[1][2][3] The stereochemistry of the hydroxyl group relative to the trifluoromethyl group on the cyclohexane ring is critical for defining the molecule's three-dimensional shape and its interaction with biological targets. This document provides an in-depth guide to the principal strategies for the stereoselective synthesis of cis- and trans-4-(trifluoromethyl)cyclohexanol derivatives, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.
The Strategic Importance of the Trifluoromethyl Group
The incorporation of a trifluoromethyl group is a well-established strategy in drug discovery to optimize a lead compound's profile.[4][5] Its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the C-F bond, can significantly improve a drug candidate's pharmacokinetic properties.[1] When installed on a cyclohexyl ring, the –CF₃ group acts as a potent stereoelectronic director and a lipophilic handle, influencing both the molecule's conformation and its ability to cross cell membranes.
Core Synthetic Strategies & Mechanistic Rationale
Achieving stereocontrol in the synthesis of 4-(trifluoromethyl)cyclohexanols primarily revolves around two robust strategies: the diastereoselective reduction of a prochiral ketone and the stereocontrolled hydrogenation of an aromatic precursor. The choice of method depends on starting material availability, desired stereoisomer, and scalability.
Strategy I: Diastereoselective Reduction of 4-(Trifluoromethyl)cyclohexanone
The most direct route to this compound isomers is the reduction of the corresponding ketone, 4-(trifluoromethyl)cyclohexanone.[6] The stereochemical outcome of this reduction is dictated by the trajectory of the hydride delivery to the carbonyl carbon. This is governed by the steric and electronic influences of the –CF₃ group at the C4 position and the choice of reducing agent.
The stereoselectivity of the reduction hinges on the competition between two primary attack trajectories for the incoming hydride nucleophile:
-
Axial Attack: The hydride approaches from the axial face, leading to the formation of an equatorial alcohol. This pathway is generally favored by small, unhindered reducing agents (e.g., NaBH₄) as it avoids steric clash with the axial hydrogens at the C3 and C5 positions (Felkin-Anh model).
-
Equatorial Attack: The hydride approaches from the equatorial face, resulting in an axial alcohol. This trajectory is favored by bulky reducing agents (e.g., L-Selectride®) that experience significant steric hindrance from the axial hydrogens, forcing them to approach from the more open equatorial direction.
The bulky and electron-withdrawing –CF₃ group typically prefers an equatorial position, which influences the ring conformation and the relative energies of these transition states.
Figure 1: Competing hydride attack pathways on 4-(trifluoromethyl)cyclohexanone.
This protocol prioritizes the formation of the trans isomer through axial hydride delivery.
Materials:
-
4-(Trifluoromethyl)cyclohexanone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(trifluoromethyl)cyclohexanone in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to 0 °C and slowly quench the reaction by adding 1 M HCl until the pH is ~5-6 to neutralize excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between dichloromethane and water.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to isolate the pure trans isomer.
| Reducing Agent | Typical Solvent | Temperature (°C) | Predominant Isomer | Typical Diastereomeric Ratio (trans:cis) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | trans | ~5:1 to 10:1 |
| Lithium Aluminium Hydride (LiAlH₄) | THF / Diethyl Ether | 0 | trans | ~4:1 |
| L-Selectride® | THF | -78 | cis | >20:1 |
| Sodium Triacetoxyborohydride | Acetic Acid | 25 | trans | ~8:1 |
Note: Ratios are illustrative and can vary based on precise reaction conditions.
Strategy II: Catalytic Hydrogenation of 4-(Trifluoromethyl)phenol
An alternative and highly efficient strategy involves the hydrogenation of the aromatic ring of 4-(trifluoromethyl)phenol. This method is attractive due to the commercial availability of the starting material. The stereochemical outcome is highly dependent on the choice of catalyst and reaction conditions. Ruthenium and Rhodium-based catalysts are particularly effective.
Figure 2: General workflow for the catalytic hydrogenation of 4-(trifluoromethyl)phenol.
This protocol is adapted from methodologies for efficient phenol hydrogenation in aqueous media, favoring high conversion and selectivity.[7]
Materials:
-
4-(Trifluoromethyl)phenol (1.0 eq)
-
5% Ruthenium on Carbon (Ru/C) or specialized Ru catalyst (e.g., Ru@N-CS) (1-5 mol%)[7]
-
Deionized Water
-
Hydrogen (H₂) gas supply
-
High-pressure autoclave reactor
Procedure:
-
Add 4-(trifluoromethyl)phenol, the Ru catalyst, and deionized water to the autoclave vessel.
-
Seal the reactor and purge the system three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 0.5–5 MPa).
-
Begin stirring (e.g., 800 rpm) and heat the reactor to the target temperature (e.g., 80 °C).
-
Maintain the reaction under these conditions for the specified time (e.g., 30 min to 4 hours), monitoring pressure to gauge H₂ uptake.[7]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analyze the crude product by GC-MS or ¹H NMR to determine the conversion and diastereomeric ratio. Purify by column chromatography if necessary.
Asymmetric Synthesis of Enantiomerically Enriched Derivatives
For applications requiring specific enantiomers, asymmetric methods must be employed. A powerful strategy is the organocatalytic enantioselective synthesis of a chiral β-CF₃-cyclohexanone precursor, which can then be diastereoselectively reduced.[8][9]
A Michael/aldol cascade reaction between a 4,4,4-trifluoroacetoacetate and an α,β-unsaturated enone, catalyzed by a cinchona alkaloid-derived primary amine, can produce highly functionalized chiral β-CF₃-cyclohexanones with excellent enantioselectivity (92-99% ee).[8][9] This chiral ketone can then be subjected to the reduction methods described in Strategy I to yield enantiomerically pure this compound derivatives.
Figure 3: Two-step workflow for asymmetric synthesis of 4-(trifluoromethyl)cyclohexanols.
Conclusion
The stereoselective synthesis of 4-(trifluoromethyl)cyclohexanols is readily achievable through well-established and reliable chemical methodologies. The diastereoselective reduction of 4-(trifluoromethyl)cyclohexanone offers a direct and tunable route to either the cis or trans isomer by careful selection of the hydride reagent. For a more convergent approach from simpler starting materials, the catalytic hydrogenation of 4-(trifluoromethyl)phenol provides excellent yields and can be optimized for specific stereochemical outcomes. Finally, advanced organocatalytic methods enable access to enantiomerically pure building blocks, which are crucial for the development of chiral drugs and materials. The protocols and data presented herein serve as a robust starting point for researchers aiming to incorporate these valuable fluorinated scaffolds into their synthetic programs.
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Application Notes: 4-(Trifluoromethyl)cyclohexanol as a Versatile Building Block in Medicinal Chemistry and Drug Development
Introduction: The Strategic Role of the Trifluoromethyl Group and Fluorinated Building Blocks
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern drug design.[1] Its unique physicochemical properties—including high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the potency, selectivity, and pharmacokinetic profile of therapeutic candidates.[2] Consequently, the development of robust methods for introducing this privileged moiety is of paramount importance to medicinal chemists.
While numerous reagents and protocols exist for the de novo installation of a CF₃ group, a highly effective and often more strategic approach involves the use of fluorinated building blocks . These are molecular scaffolds that already contain the desired fluorinated motif. This strategy allows for the rapid and predictable incorporation of complex fluorinated structures into lead compounds, often under milder conditions than direct trifluoromethylation and with greater control over regiochemistry and stereochemistry.
This guide focuses on one such key synthon: 4-(Trifluoromethyl)cyclohexanol . Contrary to what its name might imply, this compound is not typically used as a reagent to donate a CF₃ group. Instead, it serves as a versatile and valuable building block for introducing the entire 4-(trifluoromethyl)cyclohexyl moiety—a saturated, lipophilic scaffold known to improve metabolic stability and cell membrane permeability.[3] We will detail its synthesis and provide protocols for its subsequent functionalization, enabling researchers to leverage this powerful tool in their discovery programs.
Part I: Synthesis of the this compound Building Block
The most common and practical route to this compound begins with its ketone analog, 4-(trifluoromethyl)cyclohexanone. This precursor is synthesized via the nucleophilic trifluoromethylation of a protected cyclohexanone derivative, followed by reduction of the ketone to the target alcohol.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a two-stage process: nucleophilic addition of a CF₃ source to a ketone, followed by stereoselective reduction.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-(Trifluoromethyl)cyclohexanone
This protocol details the nucleophilic trifluoromethylation of a protected cyclohexanone using the Ruppert-Prakash reagent (TMSCF₃), a widely used and effective source of the trifluoromethyl nucleophile.[4][5][6][7]
Materials:
-
4,4-Ethylenedioxycyclohexanone (or other suitable protected cyclohexanone)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,4-ethylenedioxycyclohexanone (1.0 equiv) and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: Add TMSCF₃ (1.2 equiv) to the stirred solution via syringe.
-
Initiation: Slowly add the TBAF solution (0.05 equiv) dropwise. A mild exotherm may be observed.
-
Causality Note: TBAF acts as a fluoride source that activates the silicon-carbon bond in TMSCF₃, generating a hypervalent siliconate intermediate which then delivers the CF₃⁻ nucleophile to the electrophilic carbonyl carbon.[5] Only a catalytic amount is needed to initiate the reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
Hydrolysis and Deprotection: Upon completion, cool the flask back to 0 °C and slowly quench the reaction by adding 1 M HCl. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate silyl ether and the ketal protecting group.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(trifluoromethyl)cyclohexanone as a clear liquid.
Protocol 2: Reduction to this compound
The reduction of the ketone can be controlled to favor either the cis or trans isomer, although many applications use the readily available isomer mixture.[3]
Materials:
-
4-(Trifluoromethyl)cyclohexanone
-
Sodium borohydride (NaBH₄) for a trans-rich mixture or L-Selectride® for a cis-rich mixture.
-
Methanol (for NaBH₄) or Anhydrous THF (for L-Selectride®)
-
Deionized water
-
1 M HCl
Procedure (using NaBH₄):
-
Reaction Setup: Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 equiv) in methanol (approx. 0.2 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.1 equiv) portion-wise over 10 minutes, controlling the gas evolution.
-
Causality Note: NaBH₄ is a mild reducing agent. The hydride attacks the carbonyl carbon primarily from the less sterically hindered equatorial face, leading to the formation of the axial alcohol (trans isomer) as the major product.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting ketone is consumed.
-
Quenching: Slowly add water to quench the excess NaBH₄, followed by 1 M HCl to neutralize the solution.
-
Workup and Purification: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The resulting this compound can often be used as a cis/trans mixture without further purification.
Part II: Application of this compound as a Synthon
Once synthesized, the hydroxyl group of this compound serves as a versatile chemical handle for incorporating the entire CF₃-cyclohexyl scaffold into more complex molecules. This building block approach is particularly valuable for late-stage functionalization in drug discovery programs.
Synthetic Diversification Pathways
The alcohol can be readily converted into ethers, esters, or halides, or undergo substitution with inversion of stereochemistry, opening up a wide array of synthetic possibilities.
Caption: Key synthetic transformations of this compound.
Protocol 3: O-Alkylation via Williamson Ether Synthesis
This protocol forms an ether linkage, a common and stable functional group in pharmaceuticals.
Procedure:
-
Deprotonation: To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add the desired alkyl halide (R-X, 1.1 equiv) to the solution. If the halide is unreactive, addition of a catalytic amount of sodium iodide (NaI) may be beneficial.
-
Reaction: Heat the reaction mixture (e.g., to 60 °C) and stir until TLC analysis indicates completion.
-
Workup: Cool to room temperature, quench carefully with water, and extract with ethyl acetate. Wash, dry, and purify by column chromatography.
Protocol 4: Esterification with a Carboxylic Acid
This protocol forms an ester, which can act as a prodrug or a key structural element. The Fischer esterification provides a classic method.[8]
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the desired carboxylic acid (R-COOH, 1.2 equiv), and a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Solvent: Use the carboxylic acid itself as the solvent if it is a liquid, or use an excess of the alcohol. Alternatively, use a non-polar solvent like toluene and a Dean-Stark apparatus to remove water.
-
Causality Note: The Fischer esterification is an equilibrium-controlled process.[8] Removing the water byproduct via a Dean-Stark trap or using a large excess of one reactant drives the equilibrium towards the ester product, maximizing the yield.
-
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete by TLC or GC-MS.
-
Workup: Cool the mixture, dilute with diethyl ether, and wash with saturated NaHCO₃ solution to remove the acid catalyst and unreacted carboxylic acid. Wash with water and brine, then dry and concentrate. Purify by chromatography.
Protocol 5: Stereochemical Inversion via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting alcohols to other functional groups with a complete inversion of stereochemistry at the carbinol center.[1][9][10] This is invaluable for probing structure-activity relationships (SAR) with different stereoisomers.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv, assuming a single stereoisomer is used), triphenylphosphine (PPh₃, 1.5 equiv), and an acidic nucleophile (Nu-H, e.g., benzoic acid or phthalimide, 1.5 equiv) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Causality Note: The reaction proceeds via an alkoxyphosphonium salt intermediate. The nucleophile (Nu⁻) then attacks the carbon atom bearing this excellent leaving group in a classic Sₙ2 displacement, resulting in clean inversion of the stereocenter.[1]
-
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Concentrate the reaction mixture and purify directly by flash chromatography to separate the desired product from the triphenylphosphine oxide and hydrazide byproducts.
| Reaction | Reagents & Conditions | Typical Yield | Key Advantage |
| Etherification | R-X, NaH, THF, 0 °C to 60 °C | 70-90% | Forms stable ether linkages. |
| Esterification | R-COOH, cat. H₂SO₄, Toluene, Reflux | 65-95% | Access to esters (prodrugs). |
| Mitsunobu | Nu-H, PPh₃, DIAD, THF, 0 °C to RT | 60-85% | Complete stereochemical inversion.[9] |
| Halogenation | SOCl₂, Pyridine or PBr₃, Et₂O | 75-95% | Creates an electrophilic scaffold.[11][12] |
Part III: Broader Context - A Note on Deoxytrifluoromethylation
While this compound is best utilized as a building block, it is important for researchers to be aware of an alternative, cutting-edge strategy known as deoxytrifluoromethylation . This powerful transformation directly replaces a native alcohol's hydroxyl group with a CF₃ group.
Mechanistic Overview of Deoxytrifluoromethylation
Modern deoxytrifluoromethylation methods often rely on the merger of photoredox and copper catalysis. The general mechanism involves the activation of the alcohol, its conversion to an alkyl radical, and subsequent trapping by a copper-CF₃ species.
Caption: Plausible mechanism for photoredox-mediated deoxytrifluoromethylation.
This direct approach is synthetically elegant but can be limited by substrate scope and the need for specialized catalysts. Therefore, the use of This compound as a pre-functionalized, reliable building block remains a highly practical and powerful strategy for introducing the CF₃-cyclohexyl motif, complementing these more direct methods.
Conclusion
This compound is a powerful and versatile synthon in the medicinal chemist's toolkit. By understanding its role as a building block rather than a trifluoromethylating agent, researchers can strategically incorporate the valuable CF₃-cyclohexyl scaffold into target molecules. The protocols outlined herein provide a robust foundation for the synthesis of this key intermediate and its subsequent derivatization, enabling the efficient exploration of chemical space and the development of next-generation therapeutics.
References
- Landelle, G., Bergeron, M., Turcotte-Savard, M., & Paquin, J. F. (2011). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society.
- Kaur, N., Kishore, D. (2014). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health.
- Rábai, J., et al. (2005). Practice of Fluorous Biphase Chemistry: Convenient Synthesis of Novel Fluorophilic Ethers via a Mitsunobu Reaction. ResearchGate.
- Bio, M. M., et al. (2024). Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv.
- Willard, N., et al. (2020). One‐Pot Substitution of Aliphatic Alcohols Mediated by Sulfuryl Fluoride. ResearchGate.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
- Prakash, G. K. S., et al. (2013). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society.
- Beguin, C., et al. (2003). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry.
- Li, X., et al. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry.
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- Prakash, G. K. S., et al. (2010). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. ACS Publications.
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- Organic Chemistry Tutor. (n.d.). Conversions of Alcohols into Alkyl Halides. Organic Chemistry Tutor.
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- Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry.
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Application Notes and Protocols: Deoxytrifluoromethylation of Ketones to Access Trifluoromethylated Arenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of a trifluoromethyl (CF₃) group into aromatic systems is a cornerstone strategy in modern medicinal chemistry, significantly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4][5][6] Trifluoromethylated arenes often exhibit improved metabolic stability, lipophilicity, and binding affinity.[1][3][4][5] This guide provides an in-depth exploration of a powerful synthetic strategy: the deoxytrifluoromethylation of ketones to furnish highly substituted trifluoromethylated arenes. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and offer insights into the selection of reagents and reaction conditions to empower researchers in the synthesis of novel trifluoromethylated compounds.
Introduction: The Strategic Advantage of Trifluoromethylated Arenes in Drug Discovery
The trifluoromethyl group is a key pharmacophore due to its unique electronic properties, moderate lipophilicity, and high metabolic stability.[1][3][5] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence intermolecular interactions, often leading to enhanced binding affinity and biological activity.[1][2] Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group resistant to oxidative metabolism, a common pathway for drug deactivation.[5] This increased stability can lead to improved pharmacokinetic profiles, including longer half-lives and better oral bioavailability.[3][5] Consequently, the development of robust and versatile methods for the introduction of the CF₃ group onto aromatic scaffolds is of paramount importance in drug discovery and development.[1][4]
The Deoxytrifluoromethylation/Aromatization Strategy: A Paradigm Shift in Arene Synthesis
Traditional methods for the synthesis of trifluoromethylated arenes often rely on the functionalization of pre-existing aromatic rings, which can suffer from limitations such as harsh reaction conditions, limited substrate scope, and poor regioselectivity.[7][8][9] The deoxytrifluoromethylation of ketone precursors, followed by an aromatization event, offers a convergent and highly adaptable alternative. This strategy allows for the construction of complex and highly substituted trifluoromethylated arenes from readily available cyclohexanone or other ketone building blocks.[7][8][10][11]
The general workflow for this powerful transformation is depicted below:
Caption: General workflow of the deoxytrifluoromethylation/aromatization strategy.
This two-step sequence involves the initial nucleophilic addition of a trifluoromethyl group to the ketone carbonyl, followed by dehydration and subsequent aromatization to yield the desired trifluoromethylated arene.[7][11] The versatility of this approach lies in the ability to synthesize a wide array of substituted ketone precursors, thus enabling access to a diverse range of trifluoromethylated aromatic compounds that would be challenging to prepare using conventional methods.[7][8]
Key Reagents for Nucleophilic Trifluoromethylation
The success of the initial 1,2-addition of the trifluoromethyl group hinges on the choice of the trifluoromethylating reagent. Several classes of reagents have been developed, each with its own distinct reactivity profile and activation requirements.
Ruppert-Prakash Reagent (TMSCF₃)
Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is a widely used source of the nucleophilic trifluoromethyl anion (CF₃⁻).[12][13] Its activation is typically achieved using a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[7][11][12]
Mechanism of Activation and Addition:
Caption: Activation of TMSCF₃ and subsequent nucleophilic addition to a ketone.
The fluoride ion attacks the silicon atom of TMSCF₃, generating a transient trifluoromethyl anion which then adds to the carbonyl group of the ketone.
Electrophilic Trifluoromethylating Reagents
While the deoxytrifluoromethylation of ketones primarily relies on nucleophilic trifluoromethylation, it is important to be aware of electrophilic trifluoromethylating agents, as they are widely used in other trifluoromethylation reactions and can sometimes be employed in radical pathways involving ketone derivatives like silyl enol ethers.[14][15]
Prominent examples of electrophilic trifluoromethylating reagents include:
-
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that are powerful electrophilic trifluoromethylating agents.[16][17][18][19] They are known for their high reactivity and thermal stability.
-
Togni's Reagents: These hypervalent iodine compounds are also effective electrophilic trifluoromethylating agents.[20][21][22][23][24] Togni Reagent II, in particular, is widely used for the trifluoromethylation of a variety of nucleophiles.[21][24]
Langlois Reagent (NaSO₂CF₃)
Sodium trifluoromethanesulfinate, known as the Langlois reagent, is a versatile and inexpensive source of the trifluoromethyl radical (•CF₃).[25][26][27][28] While not a direct nucleophilic source for ketone deoxytrifluoromethylation in the classical sense, it is crucial in radical-mediated pathways that can lead to related products.[25][26]
Methodologies and Protocols
The choice of methodology for the deoxytrifluoromethylation of ketones is highly dependent on the substrate and the desired outcome. Here, we present detailed protocols for some of the most effective methods.
Protocol 1: TMSCF₃-Mediated Deoxytrifluoromethylation of Activated Cyclohexanones
This protocol is particularly effective for cyclohexanones bearing an activating group, such as a phenyl group, at the 4-position.[7][11]
Reaction Scheme:
Caption: Deoxytrifluoromethylation of an activated cyclohexanone.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 4-Phenylcyclohexanone | 174.24 | 174 mg | 1.0 mmol |
| TMSCF₃ | 142.20 | 0.18 mL | 1.2 mmol |
| Cesium Fluoride (CsF) | 151.90 | 15 mg | 0.1 mmol |
| o-Dichlorobenzene (o-DCB) | 147.00 | 5 mL | - |
| p-Toluenesulfonic acid monohydrate (PTSA·H₂O) | 190.22 | 38 mg | 0.2 mmol |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 454 mg | 2.0 mmol |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-phenylcyclohexanone (174 mg, 1.0 mmol) and o-dichlorobenzene (5 mL).
-
Add cesium fluoride (15 mg, 0.1 mmol) to the solution.
-
Slowly add TMSCF₃ (0.18 mL, 1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Once the 1,2-addition is complete, add p-toluenesulfonic acid monohydrate (38 mg, 0.2 mmol) and DDQ (454 mg, 2.0 mmol) to the reaction mixture.
-
Heat the reaction to 120-140 °C and stir for 12-24 hours, monitoring the formation of the aromatic product.[7][11]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.
Causality Behind Experimental Choices:
-
CsF as a catalyst: CsF is a mild and effective fluoride source for activating TMSCF₃.[7]
-
o-DCB as solvent: Its high boiling point is suitable for the high temperatures required for the aromatization step.[7][11]
-
PTSA and DDQ: PTSA facilitates the dehydration of the intermediate alcohol, and DDQ is a powerful oxidant that drives the aromatization.[7][11]
Protocol 2: Photoredox-Catalyzed α-Trifluoromethylation of Ketones via Silyl Enol Ethers
This method provides access to α-trifluoromethyl ketones, which can be valuable intermediates. It utilizes a photoredox catalyst to generate a trifluoromethyl radical from a suitable precursor, which then reacts with a silyl enol ether.[6][14][15][29][30][31]
Reaction Scheme:
Caption: Photoredox-catalyzed α-trifluoromethylation of a silyl enol ether.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Silyl Enol Ether | - | 0.5 mmol | 0.5 mmol |
| Togni's Reagent II | 316.02 | 174 mg | 0.55 mmol |
| fac-Ir(ppy)₃ | 654.78 | 3.3 mg | 0.005 mmol |
| Acetonitrile (CH₃CN) | 41.05 | 5 mL | - |
Procedure:
-
In a Schlenk tube, combine the silyl enol ether (0.5 mmol), Togni's Reagent II (174 mg, 0.55 mmol), and fac-Ir(ppy)₃ (3.3 mg, 0.005 mmol).
-
Add anhydrous, degassed acetonitrile (5 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED (λ ≈ 450-460 nm) for 12-24 hours.[29]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the α-trifluoromethyl ketone.
Mechanistic Insights: The photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process with the trifluoromethylating reagent to generate a trifluoromethyl radical. This radical then adds to the silyl enol ether, and subsequent loss of the silyl group and rearomatization (in the case of aryl ketones) or tautomerization affords the final product.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield of 1,2-addition product | Incomplete activation of TMSCF₃ | Increase the amount of fluoride catalyst (e.g., use a stoichiometric amount of TBAF).[11] Ensure anhydrous conditions. |
| Incomplete aromatization | Insufficiently powerful oxidant or acidic catalyst | Increase the equivalents of DDQ or try a different oxidant. Increase the reaction temperature or time. |
| Formation of side products | Decomposition of intermediates | Run the reaction at a lower temperature for a longer duration. Consider a two-step, one-pot procedure with purification of the alcohol intermediate. |
| Low yield in photoredox reaction | Inefficient light penetration or catalyst decomposition | Ensure the reaction vessel is close to the light source. Use a degassed solvent. Check the purity of the photocatalyst. |
Conclusion
The deoxytrifluoromethylation of ketones is a robust and versatile strategy for the synthesis of highly valuable trifluoromethylated arenes. By understanding the underlying mechanisms and carefully selecting reagents and reaction conditions, researchers can access a wide array of complex molecules that are of significant interest in drug discovery and materials science. The protocols and insights provided in this guide serve as a practical starting point for the application of this powerful synthetic methodology.
References
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- Trifluoromethyl
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- Trifluoromethylation of arenes and heteroarenes by means of photoredox c
- Reagent of the month – November - Langlois reagent - SigutLabs. URL
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- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH. URL
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- Cu(i)
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- Mechanism of trifluoromethylation‐induced cyclization of alkynyl aryl ketones.
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- Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA. URL
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- The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organoc
- Investigations into Transition Metal Catalyzed Arene Trifluoromethyl
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- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mes-Umemoto reagent - Enamine [enamine.net]
- 17. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Umemoto Reagent I - Enamine [enamine.net]
- 20. researchgate.net [researchgate.net]
- 21. Togni reagent II - Wikipedia [en.wikipedia.org]
- 22. Manufacturers of Togni reagent, ≥97%, CAS 887144-97-0, T 2830, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 23. Togni reagent - Enamine [enamine.net]
- 24. Togni Reagent II - Enamine [enamine.net]
- 25. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 26. ccspublishing.org.cn [ccspublishing.org.cn]
- 27. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 28. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. macmillan.princeton.edu [macmillan.princeton.edu]
The Strategic Incorporation of 4-(Trifluoromethyl)cyclohexanol in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: The Fluorine Advantage in Polymer Chemistry
In the pursuit of advanced materials with tailored properties, the strategic incorporation of fluorine atoms into polymer architectures has emerged as a powerful tool. The unique physicochemical characteristics of the carbon-fluorine bond, such as its high thermal and chemical stability, low surface energy, and hydrophobicity, impart remarkable attributes to the resulting polymers. 4-(Trifluoromethyl)cyclohexanol, a cycloaliphatic alcohol featuring a trifluoromethyl group, serves as a versatile building block in this context. Its integration into polymer chains can significantly enhance thermal resistance, chemical inertness, and optical clarity, while also modulating surface properties and solubility. These enhanced features make such fluorinated polymers highly desirable for demanding applications in fields ranging from biomedical devices and drug delivery to high-performance coatings and advanced optics.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in polymer chemistry. We will delve into the mechanistic principles behind its use as both an initiator and a monomer, and provide detailed, field-proven protocols for the synthesis of novel polyesters and polycarbonates.
Section 1: this compound as an Initiator in Ring-Opening Polymerization of ε-Caprolactone
The hydroxyl group of this compound can act as an effective initiator for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone, to produce polyesters with a fluorinated end-group. This terminal fluorinated moiety can profoundly influence the polymer's self-assembly behavior, surface properties, and biocompatibility. The trifluoromethyl group's hydrophobicity can drive the formation of micelles or nanoparticles in aqueous environments, a crucial aspect for drug delivery systems.
Causality of Experimental Choices
The choice of catalyst is paramount in controlling the polymerization process. Stannous octoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of lactones due to its high efficiency and low toxicity. The reaction temperature is maintained at a level that ensures a reasonable polymerization rate without causing significant side reactions like transesterification, which can broaden the molecular weight distribution. The monomer-to-initiator ratio is a critical parameter that directly controls the target molecular weight of the polymer.
Experimental Workflow: ROP of ε-Caprolactone
Caption: Workflow for the ring-opening polymerization of ε-caprolactone.
Detailed Protocol: Synthesis of Poly(ε-caprolactone) with a 4-(Trifluoromethyl)cyclohexyl End-Group
Materials:
-
ε-Caprolactone (freshly distilled)
-
This compound (98%)
-
Stannous octoate (Sn(Oct)₂, 95%)
-
Toluene (anhydrous)
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 0.168 g, 1 mmol) and stannous octoate (e.g., 0.040 g, 0.1 mmol).
-
Solvent and Monomer Addition: Add anhydrous toluene (10 mL) to dissolve the initiator and catalyst. Subsequently, add freshly distilled ε-caprolactone (e.g., 11.4 g, 100 mmol) to the flask via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at 130°C and stir the reaction mixture for 24 hours.
-
Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dissolve the viscous product in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the white precipitate by filtration and wash with fresh methanol.
-
Dry the resulting poly(ε-caprolactone) under vacuum at room temperature to a constant weight.
-
Expected Polymer Characteristics
| Parameter | Expected Value |
| Appearance | White solid |
| Molecular Weight (Mn) | Dependent on monomer/initiator ratio |
| Polydispersity Index (PDI) | 1.2 - 1.5 |
| Solubility | Soluble in chloroform, THF, toluene |
Section 2: this compound as a Monomer in Polycarbonate Synthesis
The di-functionality of the hydroxyl group in this compound allows it to be used as a monomer in polycondensation reactions. Specifically, it can react with a carbonate source, such as diphenyl carbonate, to form polycarbonates. The incorporation of the trifluoromethylcyclohexyl moiety into the polymer backbone significantly enhances the thermal stability and hydrophobicity of the resulting polycarbonate.
Causality of Experimental Choices
The synthesis of polycarbonates from diols and diphenyl carbonate is a transesterification reaction that requires a catalyst and high temperatures to drive the reaction to completion by removing the phenol byproduct. A combination of a basic catalyst, such as sodium hydroxide, and a transesterification catalyst, like zinc acetate, is often employed to facilitate the reaction. The reaction is typically carried out in a stepwise manner, with an initial lower temperature stage to promote oligomerization, followed by a higher temperature, high vacuum stage to build molecular weight by driving off phenol.
Experimental Workflow: Polycarbonate Synthesis
Caption: Workflow for the synthesis of polycarbonate.
Detailed Protocol: Synthesis of Poly[4-(Trifluoromethyl)cyclohexyl Carbonate]
Materials:
-
This compound (cis/trans mixture)
-
Diphenyl carbonate
-
Sodium hydroxide (pellets)
-
Zinc acetate dihydrate
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Charging: In a high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system, charge this compound (e.g., 16.82 g, 0.1 mol), diphenyl carbonate (e.g., 21.42 g, 0.1 mol), sodium hydroxide (e.g., 0.004 g, 0.1 mmol), and zinc acetate dihydrate (e.g., 0.022 g, 0.1 mmol).
-
Melt and Oligomerization:
-
Purge the reactor with nitrogen and heat the mixture to 180°C with stirring to obtain a homogeneous melt.
-
Gradually increase the temperature to 220°C while slowly reducing the pressure to approximately 100 mmHg to distill off the phenol byproduct. This stage typically takes 1-2 hours.
-
-
Polycondensation:
-
Increase the temperature to 250-280°C and apply a high vacuum (<1 mmHg).
-
Continue the reaction for 2-4 hours, observing an increase in the viscosity of the melt.
-
-
Product Isolation:
-
Once the desired viscosity is reached, break the vacuum with nitrogen and cool the reactor.
-
The resulting polymer can be extruded from the reactor and pelletized for further analysis.
-
Expected Polymer Properties
| Property | Expected Value |
| Glass Transition Temperature (Tg) | > 150°C |
| Thermal Decomposition Temperature (Td) | > 350°C (in N₂) |
| Solubility | Soluble in chlorinated solvents and some polar aprotic solvents |
| Appearance | Transparent, rigid solid |
Conclusion and Future Outlook
The use of this compound in polymer synthesis offers a straightforward and effective route to novel fluorinated materials with enhanced properties. As an initiator, it allows for the precise placement of a trifluoromethyl group at the polymer chain end, influencing macroscopic properties. As a monomer, it enables the creation of high-performance polycarbonates with superior thermal stability. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis and application of these advanced polymers. Further investigations could focus on the copolymerization of this compound with other monomers to fine-tune material properties for specific applications in drug delivery, medical implants, and high-tech coatings.
References
To ensure the most current and relevant references, a comprehensive literature search should be conducted using scientific databases such as Scopus, Web of Science, and Google Scholar with keywords like "this compound," "polymerization," "polyesters," and "polycarbonates."
For general protocols on ring-opening polymerization and polycarbonate synthesis, the following are representative authoritative sources:
- Odian, G.
- Brunelle, D. J. Polycarbonates. In Encyclopedia of Polymer Science and Technology; John Wiley & Sons, 2002.
- Penczek, S.; Cypryk, M.; Duda, A.; Kubisa, P.; Slomkowski, S. Living Ring-Opening Polymerizations of Heterocyclic Monomers. Prog. Polym. Sci.2007, 32 (2), 247-282.
- Kricheldorf, H. R. Syntheses and applications of polylactides. Chemosphere2001, 43 (1), 49-54.
Esters of 4-(Trifluoromethyl)cyclohexanol: A Comprehensive Guide to Synthesis for Advanced Research
Introduction: The Strategic Importance of the 4-(Trifluoromethyl)cyclohexyl Moiety in Modern Chemistry
The incorporation of fluorine-containing motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound impact on a molecule's physicochemical and biological properties.[1] The CF₃ group, with its high electronegativity and steric demand, can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a highly sought-after functional group in the design of novel therapeutics and advanced materials.[1]
4-(Trifluoromethyl)cyclohexanol emerges as a pivotal building block in this context. Its saturated carbocyclic ring offers a three-dimensional framework that can effectively probe the binding pockets of biological targets, while the CF₃ group imparts the aforementioned beneficial properties. The conversion of the hydroxyl group of this compound into a diverse array of esters unlocks a vast chemical space for researchers, enabling the fine-tuning of molecular properties for specific applications in drug discovery and agrochemical development. This guide provides a detailed exploration of the primary methods for the preparation of esters from this compound, offering in-depth protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Core Synthetic Strategies for Esterification
The esterification of this compound, a secondary alcohol, can be approached through several well-established synthetic methodologies. The choice of method is dictated by the nature of the carboxylic acid, the desired scale of the reaction, and the presence of other functional groups in the reactants. This section will delve into three principal strategies: Acylation with Acid Chlorides and Anhydrides, Steglich Esterification, and the Mitsunobu Reaction.
Method 1: Acylation with Acid Chlorides and Anhydrides
Direct acylation using highly reactive acid chlorides or anhydrides is a robust and widely applicable method for ester synthesis. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For sterically hindered or less reactive alcohols, the use of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is often essential to achieve efficient conversion.[2][3]
The reaction mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the acid chloride or anhydride. In DMAP-catalyzed reactions, the DMAP first attacks the acylating agent to form a highly reactive N-acylpyridinium intermediate.[3][4] This intermediate is significantly more electrophilic than the parent acylating agent, facilitating a rapid reaction with the alcohol to form the ester and regenerate the DMAP catalyst.[3][4]
Experimental Workflow: Acylation with an Acid Chloride/Anhydride
Caption: General workflow for the acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (1.5 eq)
-
4-(Dimethylaminopyridine) (DMAP, 0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.
-
Add triethylamine and DMAP to the solution and stir until all solids are dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(trifluoromethyl)cyclohexyl acetate.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic anhydride and triethylamine are corrosive and volatile; handle with care.
-
DCM is a volatile and potentially carcinogenic solvent.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Aprotic and unreactive towards the reagents, good solubility for reactants. |
| Base | Triethylamine | Scavenges the acetic acid byproduct. |
| Catalyst | DMAP | Accelerates the acylation of the secondary alcohol.[2][3] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, then warming ensures completion. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes any remaining acid and removes water-soluble byproducts. |
Method 2: Steglich Esterification
The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[5] DMAP then acts as a superior nucleophile, attacking the O-acylisourea to generate an N-acylpyridinium species, which is a potent acylating agent.[4] The alcohol subsequently reacts with this activated intermediate to yield the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[5]
Reaction Mechanism: Steglich Esterification
Caption: Simplified mechanism of the Steglich esterification.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq)
-
4-(Dimethylaminopyridine) (DMAP, 0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, benzoic acid, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC to the cooled solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-(trifluoromethyl)cyclohexyl benzoate.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate PPE.
-
DCC is a potent skin sensitizer and should be handled with extreme care.[6][7][8][9] Avoid inhalation of dust and skin contact.
-
DCM is a volatile and potentially carcinogenic solvent.
| Parameter | Condition | Rationale |
| Coupling Agent | DCC | Activates the carboxylic acid for nucleophilic attack. |
| Catalyst | DMAP | Accelerates the reaction by forming a highly reactive acylating agent.[4] |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that solubilizes reactants and does not interfere with the reaction. |
| Temperature | 0 °C to Room Temperature | Controls the initial reaction rate and allows for completion overnight. |
| Work-up | Filtration of DCU | The insoluble urea byproduct is easily removed by filtration. |
Method 3: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the direct conversion of alcohols to esters with inversion of stereochemistry at the alcohol carbon.[1] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] It is particularly useful for the esterification of secondary alcohols where stereochemical control is desired.
The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate. Triphenylphosphine and DEAD react to form a betaine, which then protonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile, attacking the alcohol-phosphine adduct in an Sₙ2 fashion. This backside attack results in the inversion of configuration at the stereocenter of the alcohol.
Experimental Workflow: Mitsunobu Reaction
Caption: General workflow for the Mitsunobu esterification.
Note: For sterically hindered alcohols, using p-nitrobenzoic acid can improve yields.[10]
Materials:
-
This compound (1.0 eq)
-
p-Nitrobenzoic Acid (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound, p-nitrobenzoic acid, and triphenylphosphine.
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the cooled, stirring solution. An exothermic reaction may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue, which contains the product, triphenylphosphine oxide, and the hydrazine byproduct, can be directly purified by flash column chromatography on silica gel to afford the desired ester.
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate PPE.
-
DEAD and DIAD are toxic, potentially explosive, and sensitive to heat, shock, and light.[11][12][13][14] They should be handled with extreme caution and stored at low temperatures (2-8 °C).[12]
-
Triphenylphosphine is an irritant.
| Parameter | Condition | Rationale |
| Phosphine | Triphenylphosphine | Activates the alcohol for nucleophilic displacement. |
| Azodicarboxylate | DEAD or DIAD | The oxidizing agent in the redox couple with PPh₃. |
| Solvent | Anhydrous Tetrahydrofuran | A common aprotic solvent for Mitsunobu reactions. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction and allows for completion. |
| Purification | Column Chromatography | Necessary to separate the product from triphenylphosphine oxide and hydrazine byproducts. |
Summary of Esterification Methods
| Method | Key Reagents | Advantages | Disadvantages |
| Acylation | Acid Chloride/Anhydride, Base, DMAP | High yields, fast reactions, readily available reagents. | Acid chloride/anhydride may not be readily available; byproduct removal can be challenging. |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Mild conditions, suitable for sensitive substrates, easy byproduct removal. | DCC is a potent sensitizer; potential for racemization in some cases. |
| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD/DIAD | Inversion of stereochemistry, mild conditions. | Stoichiometric amounts of byproducts that require chromatographic separation; DEAD/DIAD are hazardous. |
Conclusion
The preparation of esters from this compound is a critical transformation for accessing a wide range of molecules with potential applications in drug discovery and materials science. The choice of esterification method—be it direct acylation, Steglich esterification, or the Mitsunobu reaction—should be guided by the specific requirements of the synthesis, including the nature of the starting materials, the desired stereochemical outcome, and the scale of the reaction. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize novel 4-(trifluoromethyl)cyclohexyl esters to advance their scientific endeavors.
References
- Santa Cruz Biotechnology.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Fisher Scientific.
- Capot Chemical Co., Ltd. MSDS of trans-4-(Trifluoromethyl)cyclohexanol.
- Sigma-Aldrich.
- AK Scientific, Inc.
- Cole-Parmer.
- Santa Cruz Biotechnology.
- MedChemExpress. N,N-Dicyclohexylcarbodiimide(DCC) (Standard)-SDS. 2025.
- ECHEMI.
- Sigma-Aldrich.
- Sigma-Aldrich. This compound AldrichCPR.
- Tokyo Chemical Industry Co., Ltd. This compound (cis- and trans- mixture).
- SynQuest Laboratories, Inc. 4-(Trifluoromethyl)
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound.
- Google Patents. Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester. US20150018577A1.
- Google Patents. Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester. WO2013113915A1.
- Google Patents. Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester. US20170166517A1.
- Dodge, J. A.; Nissen, J. S.; Presnell, M. A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 1995, 73, 110.
- ACS Publications. Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. Organic Process Research & Development, 2023.
- MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 2025.
- ResearchGate. Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl 4-(trifluoromethoxy)
- AMiner.
- ResearchGate. Efficient Method for the Esterification of Carboxylic Acids with Alcohols Using Di2-thienyl Carbonate Promoted by Catalytic Amounts of DMAP and Hf(OTf)4. 2025.
- National Institutes of Health.
- ResearchGate. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. 2025.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2022.
- ACS Publications. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry.
- Royal Society of Chemistry.
- MDPI.
- Wikipedia.
- Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl).
- National Institutes of Health.
- ScholarWorks @ UTRGV.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Synthesis of β-trifluoromethyl alcohols.
- Taylor & Francis.
- National Institutes of Health.
- Organic Chemistry Portal.
- University of Missouri–St. Louis. 22.
- Organic Chemistry Portal. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile.
- YouTube.
- YouTube.
- ResearchGate. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. 2025.
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Application Notes & Protocols: Strategic Etherification of 4-(Trifluoromethyl)cyclohexanol for Advanced Drug Discovery
Introduction: The Strategic Value of the 4-(Trifluoromethyl)cyclohexyl Moiety
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is highly prized for its ability to enhance crucial pharmacological properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature and conformation of the parent molecule. When appended to a non-planar scaffold like cyclohexane, the resulting 4-(trifluoromethyl)cyclohexyl group offers a three-dimensional building block that can effectively probe the steric and electronic environments of biological targets.
Ethers are a prevalent functional group in a vast number of approved pharmaceuticals, valued for their relative stability and ability to act as hydrogen bond acceptors. The synthesis of ethers from 4-(trifluoromethyl)cyclohexanol, therefore, represents a critical transformation for generating novel chemical entities with potential therapeutic applications. This guide provides an in-depth analysis and detailed protocols for the most effective etherification strategies for this specific substrate, addressing the inherent challenges posed by a secondary alcohol bearing a potent electron-withdrawing group.
Core Methodologies and Mechanistic Insights
The etherification of a secondary alcohol like this compound requires careful consideration of reaction conditions to favor substitution over competing elimination pathways. We will explore three robust and widely applicable methods: the classic Williamson ether synthesis, the stereoinvertive Mitsunobu reaction, and modern acid-catalyzed approaches.
Williamson Ether Synthesis: The Foundational Approach
The Williamson ether synthesis is a venerable and reliable method for forming ethers via an Sₙ2 reaction between a deprotonated alcohol (alkoxide) and an alkyl halide. Its success hinges on the efficient generation of the nucleophilic alkoxide and the electrophilicity of the alkylating agent.
Mechanistic Causality: The reaction is initiated by the deprotonation of the alcohol with a strong, non-nucleophilic base, typically sodium hydride (NaH), in an aprotic polar solvent like THF or DMF. This generates the 4-(trifluoromethyl)cyclohexoxide anion. This potent nucleophile then attacks the primary alkyl halide in a concerted Sₙ2 displacement, displacing the halide and forming the C-O bond of the ether. The choice of a primary alkyl halide is critical; secondary and tertiary halides will predominantly lead to E2 elimination, a common side reaction.
Figure 1. Mechanism of the Williamson Ether Synthesis.
Protocol 1: Williamson Synthesis of 4-(Trifluoromethyl)cyclohexyl Methyl Ether
-
Reagent Preparation & Setup:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 40 mL).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the flask. Caution: NaH is highly reactive with water.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Alkoxide Formation:
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
-
Sₙ2 Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.5 eq.) dropwise. Caution: Methyl iodide is a carcinogen. Handle in a fume hood.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
-
Self-Validation & Trustworthiness: This protocol is self-validating through rigorous monitoring and characterization. Successful alkoxide formation is confirmed by the cessation of H₂ evolution. Reaction completion is verified by TLC analysis, showing the disappearance of the starting alcohol. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Insight on Phase-Transfer Catalysis (PTC): For scaled-up syntheses or to employ "greener" conditions, PTC is an excellent alternative. A catalyst like tetrabutylammonium bromide can facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase containing the alkyl halide, often allowing the use of less hazardous bases like NaOH or KOH and avoiding strictly anhydrous conditions.
Mitsunobu Reaction: Precision Stereochemical Inversion
The Mitsunobu reaction is an exceptionally powerful tool for converting a secondary alcohol to an ether with a complete inversion of stereochemistry. This is invaluable when the three-dimensional arrangement of the final molecule is critical for its biological activity. It is particularly useful for synthesizing aryl ethers by using phenols as the nucleophile.
Mechanistic Causality: The reaction is a complex, one-pot process. Triphenylphosphine (PPh₃) first attacks the azodicarboxylate (e.g., DEAD), forming a betaine intermediate. This intermediate deprotonates the nucleophile (e.g., a phenol). The this compound then attacks the phosphorus atom, displacing the hydrazine derivative and forming an oxyphosphonium salt. This salt is a superb leaving group. The previously generated nucleophile then attacks the carbon bearing the oxyphosphonium group via an Sₙ2 pathway, leading to the desired ether with inverted stereochemistry and generating triphenylphosphine oxide as a byproduct.
Figure 2. Simplified Mechanism of the Mitsunobu Reaction.
Protocol 2: Mitsunobu Synthesis of an Aryl 4-(Trifluoromethyl)cyclohexyl Ether
-
Reagent Preparation & Setup:
-
To an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL).
-
Add this compound (1.0 eq.), the desired phenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Initiation:
-
In a separate flask, dissolve diisopropyl azodicarboxylate (DIAD, 1.5 eq.) in a small amount of anhydrous THF.
-
Add the DIAD solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. Caution: Azodicarboxylates are hazardous.
-
A color change and/or the formation of a precipitate (the hydrazine byproduct) is typically observed.
-
-
Reaction and Monitoring:
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction for the consumption of the starting alcohol by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture in vacuo.
-
The primary challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide (TPPO) and the reduced hydrazine.
-
Purify the crude residue directly by flash column chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically separate the desired ether from the polar byproducts.
-
Alternatively, precipitate TPPO from a non-polar solvent like diethyl ether or a hexanes/ether mixture prior to chromatography.
-
Self-Validation & Trustworthiness: The successful inversion of stereochemistry can be confirmed by comparing the optical rotation of the product to the starting material (if chiral) or by advanced NMR techniques (e.g., Mosher's ester analysis) on a related derivative. The purity and identity of the final ether must be confirmed by NMR and mass spectrometry.
Iron-Catalyzed Dehydrative Etherification
Modern catalytic methods offer milder and more atom-economical alternatives to classical approaches. Iron(III) triflate (Fe(OTf)₃) has emerged as an effective Lewis acid catalyst for the direct dehydrative coupling of two different alcohols.
Mechanistic Causality: The proposed mechanism involves the activation of the secondary alcohol (this compound) by the iron catalyst. This facilitates the formation of a stabilized carbocationic intermediate upon departure of water. A primary alcohol, being a better nucleophile and less sterically hindered, then attacks this intermediate to form the unsymmetrical ether. The addition of a co-catalyst like ammonium chloride (NH₄Cl) is often crucial to suppress the competing E1 elimination pathway, which would otherwise lead to the formation of trifluoromethylcyclohexene as a major byproduct. The electron-withdrawing CF₃ group may necessitate slightly longer reaction times or elevated temperatures to achieve good conversion.
Figure 3. Proposed Mechanism for Iron-Catalyzed Dehydrative Etherification.
Protocol 3: Iron-Catalyzed Synthesis of an Unsymmetrical Ether
-
Reagent Preparation & Setup:
-
To a screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the primary alcohol (e.g., benzyl alcohol, 1.5 eq.), and dichloromethane (DCM, 0.25 M).
-
Add iron(III) triflate (Fe(OTf)₃, 5 mol%) and ammonium chloride (NH₄Cl, 5 mol%).
-
-
Reaction:
-
Seal the vial and place it in a preheated oil bath at 45 °C.
-
Stir the reaction mixture for the required time (may range from 3 to 24 hours). The reaction with the electron-deficient cyclohexanol may require longer times.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure unsymmetrical ether.
-
Self-Validation & Trustworthiness: The efficacy of this protocol is validated by comparing the yield of the desired ether to the alkene byproduct. A successful reaction, guided by the Fe(OTf)₃/NH₄Cl system, will show high selectivity for the ether. Full characterization by NMR and mass spectrometry is required to confirm the structure and purity of the product.
Data Summary and Method Selection
The choice of etherification method depends critically on the desired product and the stereochemical requirements of the synthesis.
| Method | Reaction Type | Key Reagents | Stereochemistry | Key Advantages | Limitations & Common Byproducts |
| Williamson Synthesis | Sₙ2 | Strong Base (NaH), Primary Alkyl Halide | Inversion | Reliable, versatile for many alkyl ethers, well-established. | Requires strong base & anhydrous conditions; E2 elimination with secondary/tertiary halides. |
| Mitsunobu Reaction | Redox / Sₙ2 | PPh₃, DIAD/DEAD, Acidic Nucleophile | Complete Inversion | Excellent stereocontrol, mild conditions, good for aryl ethers. | Stoichiometric byproducts (TPPO) complicate purification; nucleophile pKa < 13. |
| Iron-Catalyzed | Lewis Acid-Catalyzed Dehydration | Fe(OTf)₃, NH₄Cl, Primary Alcohol | Racemization (via carbocation) | Atom-economical (water is the only byproduct), uses a cheap catalyst. | Risk of E1 elimination; may require elevated temperatures and longer times. |
General Experimental Workflow
A standardized workflow ensures reproducibility and successful outcomes in the synthesis and purification of 4-(trifluoromethyl)cyclohexyl ethers.
Figure 4. Standardized workflow for etherification reactions.
References
- Organic Chemistry Portal. Mitsunobu Reaction.
- Master Organic Chemistry. Mitsunobu Reaction.
- BYJU'S. Mitsunobu Reaction.
- Thiemann, T. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry, 8, 84-104.
- Wikipedia. Mitsunobu reaction.
- Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 841–866.
- Mondal, P., & Bhaumik, A. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 124-136.
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Lumen Learning. Williamson ether synthesis.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.
- Chemistry LibreTexts. Williamson Ether Synthesis.
- Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
Oxidation of 4-(Trifluoromethyl)cyclohexanol to the corresponding ketone
An Application Note for the Synthesis of 4-(Trifluoromethyl)cyclohexanone
Abstract
This application note provides a comprehensive guide for the chemical oxidation of 4-(trifluoromethyl)cyclohexanol to its corresponding ketone, 4-(trifluoromethyl)cyclohexanone. This ketone is a valuable fluorinated building block in the synthesis of pharmaceuticals and advanced materials. We present a comparative analysis of common oxidation methodologies, with a primary focus on a detailed, field-proven protocol for the Swern oxidation. An alternative protocol using Dess-Martin Periodinane (DMP) is also provided. The document includes mechanistic insights, step-by-step procedures, safety protocols, and methods for reaction monitoring and product characterization, designed for researchers in drug development and synthetic chemistry.
Introduction: Strategic Importance and Synthesis Overview
The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. 4-(Trifluoromethyl)cyclohexanone is a key intermediate, providing a robust scaffold for the synthesis of complex molecular architectures.[1][2] The most direct route to this ketone is the oxidation of the readily available secondary alcohol, this compound.
The choice of an oxidant is critical and depends on factors such as substrate sensitivity, reaction scale, cost, and safety. While classic methods like the Jones oxidation are powerful, they employ carcinogenic chromium(VI) compounds and harsh acidic conditions, which can be incompatible with sensitive functional groups.[3][4][5][6] Modern synthetic chemistry favors milder, more selective methods. This guide will focus on two such methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Comparative Analysis of Oxidation Methods
Selecting the appropriate oxidation method is a critical first step that dictates the efficiency, purity, and scalability of the synthesis. Below is a comparative overview of three common methods for oxidizing secondary alcohols.
| Method | Oxidant System | Advantages | Disadvantages | Best For |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild conditions, high yields, wide functional group tolerance, avoids heavy metals.[7][8] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, generates CO and CO₂ gas.[7][9] | Acid-sensitive substrates; general-purpose lab-scale synthesis. |
| Dess-Martin (DMP) Oxidation | Dess-Martin Periodinane | Very mild (neutral pH, room temp.), high yields, short reaction times, simple workup.[10][11][12] | Reagent is expensive and potentially explosive under shock or heat; not ideal for large-scale synthesis.[12] | High-value, sensitive substrates; rapid small-scale synthesis. |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Inexpensive, powerful, and fast reaction.[3][13] | Highly acidic, uses carcinogenic Cr(VI), can over-oxidize primary alcohols to carboxylic acids.[3][4][6] | Robust, acid-stable substrates where cost is a primary concern. |
For the synthesis of 4-(trifluoromethyl)cyclohexanone, both Swern and DMP oxidations are excellent choices due to their mild nature, which prevents potential side reactions involving the electron-withdrawing trifluoromethyl group. We will provide a detailed protocol for the Swern oxidation due to its cost-effectiveness and widespread use.
Featured Protocol: Swern Oxidation of this compound
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by oxalyl chloride to form a highly reactive electrophilic sulfur species.[9][14] This intermediate reacts with the alcohol, and a subsequent base-mediated elimination yields the ketone.
Underlying Mechanism
The reaction proceeds through a well-established pathway:
-
Activation: DMSO reacts with oxalyl chloride at low temperature (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride, releasing carbon monoxide and carbon dioxide.[7]
-
Alcohol Adduct Formation: The secondary alcohol, this compound, attacks the sulfonium salt, displacing chloride and forming a key alkoxysulfonium salt intermediate.[7][15]
-
Ylide Formation & Elimination: A hindered organic base, typically triethylamine (Et₃N), deprotonates the carbon alpha to the sulfur atom, forming a sulfur ylide. This ylide undergoes an intramolecular E2-type elimination via a five-membered ring transition state to yield 4-(trifluoromethyl)cyclohexanone, dimethyl sulfide (DMS), and triethylammonium chloride.[7][9]
Critical Safety Considerations
-
Toxicity and Gas Evolution: Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide (acutely toxic) and carbon dioxide. This entire procedure must be performed in a certified, high-flow chemical fume hood. [7]
-
Exothermic Reaction: The initial reaction between DMSO and oxalyl chloride is highly exothermic and can lead to a runaway reaction if the temperature is not strictly controlled. Maintain the reaction temperature below -60 °C at all times during activation.[7][16]
-
Malodorous Byproduct: Dimethyl sulfide (DMS) has an extremely unpleasant and pervasive odor.[7][9] All glassware should be quenched and rinsed with bleach (sodium hypochlorite solution) to oxidize the DMS to odorless dimethyl sulfoxide (DMSO).
Experimental Workflow Diagram
Caption: Workflow for the Swern Oxidation Protocol.
Detailed Step-by-Step Protocol
Reagents & Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | C₇H₁₁F₃O | 168.16 | 5.00 g | 29.7 | 1.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | - |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 4.20 mL | 59.4 | 2.0 |
| Oxalyl chloride | (COCl)₂ | 126.93 | 3.10 mL | 35.7 | 1.2 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 20.7 mL | 148.7 | 5.0 |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Addition funnel
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Standard glassware for workup and chromatography
Procedure
-
Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, nitrogen inlet, and a rubber septum. Dry the glassware thoroughly in an oven and assemble while hot under a stream of nitrogen.
-
Reagent Preparation:
-
In the reaction flask, add DMSO (4.20 mL, 59.4 mmol) and dissolve in anhydrous DCM (100 mL).
-
Prepare a solution of this compound (5.00 g, 29.7 mmol) in anhydrous DCM (20 mL).
-
-
Activation of DMSO: Cool the DMSO/DCM solution to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (3.10 mL, 35.7 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -60 °C. Vigorous gas evolution (CO₂, CO) will be observed. Stir the resulting cloudy white mixture for an additional 15 minutes at -78 °C.
-
Addition of Alcohol: Add the solution of this compound dropwise to the activated mixture over 10 minutes. Rinse the alcohol flask with additional DCM (5 mL) and add it to the reaction. Stir the mixture for 30 minutes at -78 °C.
-
Addition of Base: Add triethylamine (20.7 mL, 148.7 mmol) dropwise to the reaction mixture over 10 minutes. A thick white precipitate (triethylammonium chloride) will form.
-
Warming and Quenching: After stirring for 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Work-up:
-
Add 100 mL of water to the flask and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (50 mL each).
-
Combine all organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). Combine fractions containing the pure product (monitored by TLC) and remove the solvent to yield 4-(trifluoromethyl)cyclohexanone as a colorless oil. The expected yield is typically in the range of 85-95%.
Product Characterization
-
Thin-Layer Chromatography (TLC): Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes). The product ketone will have a higher Rf value than the starting alcohol.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol and the appearance of a strong C=O stretch (around 1725 cm⁻¹) are indicative of a successful oxidation.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight of the product (C₇H₉F₃O, MW = 166.14 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show the disappearance of the proton on the alcohol-bearing carbon (methine proton).
-
¹³C NMR: A peak corresponding to the ketone carbonyl will appear around 208-212 ppm.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group will be present.[18]
-
Alternative Protocol: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is an excellent alternative that avoids cryogenic temperatures and malodorous byproducts.[10][12]
Principle
DMP is a hypervalent iodine(V) reagent that acts as a mild and highly selective oxidant.[12][19] The alcohol displaces an acetate ligand on the iodine center. An intramolecular elimination, facilitated by the displaced acetate acting as a base, yields the ketone, acetic acid, and a reduced iodine(III) species.[20][21]
Abbreviated Protocol
-
Setup: In a standard round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Reagent Addition: Add Dess-Martin periodinane (1.2 equiv) to the solution in one portion at room temperature. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography as described in the Swern protocol.
Conclusion
The oxidation of this compound to 4-(trifluoromethyl)cyclohexanone is a critical transformation for accessing valuable fluorinated synthons. This application note provides two robust and reliable methods for this conversion. The Swern oxidation is a scalable and cost-effective choice, provided that appropriate safety measures for handling toxic reagents and controlling reaction temperature are strictly followed. For smaller-scale or rapid synthesis where convenience is prioritized, the Dess-Martin oxidation offers a user-friendly alternative at room temperature. The choice between these methods allows researchers to tailor the synthetic approach to their specific laboratory capabilities and project requirements.
References
- Chemistry Hall. (2021).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- NROChemistry. (n.d.).
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (2019).
- Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023).
- Maity, A., et al. (n.d.). Oxidation Catalysis via an Aerobically Generated Dess-Martin Periodinane Analogue. ChemRxiv. [Link]
- PubMed. (2020). Enantioselective Synthesis of Trifluoromethyl Substituted Cyclohexanones via an Organocatalytic Cascade Michael/aldol Reaction. [Link]
- ResearchGate. (n.d.). Table 3. Principal Features of Enzymatic (ADH)
- Wikipedia. (n.d.). Dess–Martin periodinane. [Link]
- PubMed. (1996). Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy. [Link]
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Estimation of Alcohol Content in Wine by Dichromate Oxidation followed by Redox Titr
- YouTube. (2019). 07.13 Dess-Martin Periodinane. [Link]
- ResearchGate. (2022). (PDF)
- Organic Chemistry Tutor. (n.d.).
- Reddit. (2021). Swern time!
- Wikipedia. (n.d.).
- Compound Interest. (n.d.).
- Organic Chemistry Portal. (n.d.).
- UW-Madison Chemistry. (n.d.). Experiment 7: Oxidation of 4-tert-Butylcyclohexanol. [Link]
- YouTube. (2020). Jones Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]
- CDN. (2012). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY. [Link]
- Royal Society of Chemistry. (n.d.). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. [Link]
- ResearchGate. (2002). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes. [Link]
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. [Link]
- Organic Syntheses. (n.d.). 2-(Triethylsilyl)
Sources
- 1. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. alfa-chemistry.com [alfa-chemistry.com]
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Application Notes and Protocols for Nucleophilic Substitution at the Hydroxyl Group of 4-(Trifluoromethyl)cyclohexanol
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
The 4-(trifluoromethyl)cyclohexanol scaffold is a privileged structural motif in modern drug discovery and materials science. The trifluoromethyl (-CF₃) group imparts unique properties, including increased metabolic stability, lipophilicity, and binding affinity.[1] Consequently, methodologies for the functionalization of this core are of paramount importance. This document provides a detailed guide for researchers on performing nucleophilic substitution reactions at the hydroxyl group of this compound. It moves beyond simple procedural lists to explain the underlying mechanistic principles, stereochemical considerations, and the rationale behind protocol selection, ensuring scientifically sound and reproducible outcomes.
Foundational Principles: Overcoming the Reactivity Challenge
The direct displacement of a hydroxyl (-OH) group in a nucleophilic substitution reaction is inherently difficult. The hydroxide anion (OH⁻) is a poor leaving group, making the uncatalyzed reaction kinetically unfavorable.[2][3] Therefore, successful substitution necessitates the activation of the hydroxyl group, converting it into a functionality that is readily displaced.[2][4]
1.1. The Influence of the 4-Trifluoromethyl Substituent
The -CF₃ group at the C4 position is a potent electron-withdrawing group, exerting a strong negative inductive effect (-I).[1][5] This has two major consequences for nucleophilic substitution at C1:
-
Destabilization of Carbocations: The -CF₃ group significantly destabilizes any developing positive charge at the C1 position, effectively disfavoring Sₙ1-type mechanisms that proceed through a carbocation intermediate.
-
Activation towards Sₙ2: The inductive withdrawal of electron density makes the C1 carbon more electrophilic and thus more susceptible to backside attack by a nucleophile, favoring an Sₙ2 mechanism.
1.2. Stereochemical Control on the Cyclohexane Ring
For a bimolecular (Sₙ2) substitution to occur on a cyclohexane ring, a strict geometric requirement must be met: the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group (backside attack).[6] In the stable chair conformation, this translates to a trans-diaxial arrangement of the incoming nucleophile and the leaving group.[7][8] This stereochemical constraint is fundamental to predicting and controlling the reaction's outcome. A reaction proceeding via an Sₙ2 pathway will result in a complete inversion of stereochemistry at the reaction center. For example, substitution on a cis-4-(trifluoromethyl)cyclohexanol (with an axial hydroxyl group) will yield a trans product.
Strategic Approaches to Hydroxyl Group Activation
The choice of activation strategy is dictated by the desired nucleophile, the required reaction conditions, and the stereochemical outcome. The following diagram illustrates the central concept of activating the -OH group to facilitate displacement by a nucleophile (Nu⁻).
Caption: Hydroxyl group activation pathways.
In-Situ Activation Methods: The Appel and Mitsunobu Reactions
For their mild conditions and high degree of stereochemical control, one-pot activation and substitution reactions are often the preferred methods.
-
The Appel Reaction: This reaction converts alcohols into alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CBr₄, CCl₄).[9][10][11] The reaction proceeds through an oxyphosphonium intermediate, which is then displaced by a halide ion in a classic Sₙ2 fashion, leading to inversion of configuration.[12][13] The strong P=O double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[11]
-
The Mitsunobu Reaction: This versatile reaction allows for the substitution of the hydroxyl group with a wide range of acidic nucleophiles (pKa < 13), most commonly carboxylic acids.[14][15] It employs PPh₃ and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] Like the Appel reaction, it proceeds with clean inversion of stereochemistry via an Sₙ2 mechanism.[14][15]
Caption: Simplified Mitsunobu reaction mechanism.
Experimental Protocols
Safety Preamble: All experiments must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times. Specific hazards are noted within each protocol.
Protocol 1: Synthesis of trans-1-Bromo-4-(trifluoromethyl)cyclohexane via the Appel Reaction
Principle: This protocol details the conversion of cis-4-(trifluoromethyl)cyclohexanol to the corresponding alkyl bromide with inversion of stereochemistry using carbon tetrabromide and triphenylphosphine.
Materials and Reagents:
-
cis-4-(Trifluoromethyl)cyclohexanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cis-4-(trifluoromethyl)cyclohexanol (1.0 equiv) and anhydrous dichloromethane (approx. 0.2 M solution). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add triphenylphosphine (1.5 equiv) to the stirred solution. Once dissolved, add carbon tetrabromide (1.5 equiv) portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Causality Note: The reaction is often exothermic. Slow addition at 0 °C controls the reaction rate and prevents potential side reactions.
-
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Causality Note: The bicarbonate wash neutralizes any acidic byproducts, such as HBr, that may have formed.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue contains the desired product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure trans-1-bromo-4-(trifluoromethyl)cyclohexane.[12]
-
Insight: Triphenylphosphine oxide can be challenging to separate. A non-polar eluent system is typically effective as the oxide is significantly more polar than the alkyl halide product.
-
Protocol 2: Stereoinvertive Esterification of trans-4-(Trifluoromethyl)cyclohexanol via the Mitsunobu Reaction
Principle: This protocol achieves the Sₙ2 displacement of the hydroxyl group of trans-4-(trifluoromethyl)cyclohexanol with a carboxylic acid nucleophile (e.g., benzoic acid) to yield the cis-ester, demonstrating a complete inversion of configuration.
Materials and Reagents:
-
trans-4-(Trifluoromethyl)cyclohexanol
-
Triphenylphosphine (PPh₃)
-
Benzoic acid
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) as a 40% solution in toluene
-
Tetrahydrofuran (THF), anhydrous
-
Celite
-
Standard solvents for work-up and chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add trans-4-(trifluoromethyl)cyclohexanol (1.0 equiv), benzoic acid (1.2 equiv), and triphenylphosphine (1.5 equiv). Dissolve the solids in anhydrous THF (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Causality Note: The initial steps of the Mitsunobu reaction can be highly exothermic. Adding the DEAD reagent at low temperature is crucial for safety and to minimize the formation of byproducts.[16]
-
-
DEAD Addition: Add the DEAD solution (1.5 equiv) dropwise to the stirred solution over 20-30 minutes. A color change to yellow-orange and the formation of a precipitate are typically observed.[14][16]
-
⚠️ Safety Warning: DEAD is toxic and potentially explosive. Handle with care in a chemical fume hood. Avoid friction and heat.[17]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of dichloromethane and pass it through a short plug of silica gel or Celite to filter off the majority of the precipitated triphenylphosphine oxide and hydrazine byproduct.[17] Further purify the filtrate by flash column chromatography to isolate the pure cis-4-(trifluoromethyl)cyclohexyl benzoate.
Protocol 3: Deoxofluorination using Diethylaminosulfur Trifluoride (DAST)
Principle: This protocol describes the conversion of the hydroxyl group directly to a fluoride, a critical transformation in medicinal chemistry. This reaction proceeds with inversion of configuration.
Materials and Reagents:
-
cis-4-(Trifluoromethyl)cyclohexanol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous potassium fluoride (KF) (optional, as an HF scavenger)
-
Plastic labware (syringes, beakers) for handling DAST
-
Quenching solution: Saturated aqueous NaHCO₃
Step-by-Step Procedure:
-
⚠️ Extreme Caution: DAST is highly toxic, corrosive, and reacts violently with water. It can also decompose explosively if heated above 50 °C.[18][19][20] This procedure must be performed by experienced personnel in a well-maintained chemical fume hood. Ensure an appropriate quenching agent (e.g., sodium bicarbonate solution) is readily available. All glassware must be scrupulously dried.
-
Reaction Setup: To a flame-dried round-bottom flask containing a stirrer bar and under a nitrogen atmosphere, add cis-4-(trifluoromethyl)cyclohexanol (1.0 equiv) dissolved in anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.
-
DAST Addition: Using a plastic syringe, slowly add DAST (1.1 equiv) to the cold, stirred solution.
-
Causality Note: The low temperature is critical to control the reactivity of DAST and prevent decomposition and side reactions. DAST will etch glass, so prolonged contact should be avoided and plastic equipment is preferred for transfer.[20]
-
-
Reaction Progression: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quenching: Cool the reaction mixture back down to 0 °C. Very slowly and carefully, quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Work-up and Isolation: Transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and carefully concentrate under reduced pressure (use a cold water bath for the rotary evaporator to avoid heating).
-
Purification: Purify the crude product by flash column chromatography to yield trans-1-fluoro-4-(trifluoromethyl)cyclohexane.
Summary of Expected Outcomes
The following table summarizes the expected products and stereochemical outcomes for the nucleophilic substitution on the cis and trans isomers of this compound, assuming Sₙ2-dominant pathways.
| Starting Isomer | Protocol | Nucleophile | Expected Major Product Isomer | Typical Yield Range |
| cis | Appel | Br⁻ | trans | 75-90% |
| trans | Appel | Br⁻ | cis | 70-85% |
| cis | Mitsunobu | Benzoate (PhCOO⁻) | trans | 80-95% |
| trans | Mitsunobu | Benzoate (PhCOO⁻) | cis | 80-95% |
| cis | DAST | F⁻ | trans | 60-80% |
| trans | DAST | F⁻ | cis | 55-75% |
References
- Grokipedia. Appel reaction.
- Organic Chemistry Portal. Appel Reaction.
- Wikipedia. Appel reaction.
- NROChemistry. Appel Reaction: Mechanism & Examples.
- YouTube. Activation of Alcohols to Nucleophilic Substitution.
- J&K Scientific LLC. Appel Reaction.
- ResearchGate.
- Chemistry LibreTexts. Nucleophiles.
- The University of Northern Colorado. Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
- Chemistry LibreTexts. Hydroxyl Group Substitution - Alcohols.
- Fisher Scientific. SAFETY DATA SHEET - Diethylaminosulfur trifluoride.
- Chemistry LibreTexts. Nucleophiles.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Diethylaminosulfur trifluoride.
- MSU chemistry. Alcohol Reactivity.
- Wikipedia. Diethylaminosulfur trifluoride.
- PubMed Central.
- YouTube. organic chemistry review - common nucleophiles & nucleophilic reagents.
- Organic chemistry. Strong nucleophiles you need to know [with study guide & chart].
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride.
- Wikipedia. Nucleophile.
- ChemicalBook. DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction.
- Wikipedia. Mitsunobu reaction.
- Chemistry Steps.
- Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols.
- PMC - NIH. Superelectrophiles and the effects of trifluoromethyl substituents.
- Chemistry Steps. Alcohols in SN1 and SN2 Reactions.
- Quora. In SN2 reactions where the nucleophile and leaving group are adjacent substituents of a cyclohexane, will the reaction only occur if the substituents are opposite to each other and in an axial position?.
- Wikipedia.
- Master Organic Chemistry. Mitsunobu Reaction.
- Chemistry Steps. SN2 Stereochemistry.
- YouTube.
- Refubium - Freie Universität Berlin.
- Enlighten Theses. The Stereochemistry of the SN2' Reaction.
- Chemistry Stack Exchange.
- ElectronicsAndBooks. Base catalyzed Mitsunobu reactions as a tool for the synthesis of aryl sec-alkyl ethers.
- Organic & Biomolecular Chemistry (RSC Publishing).
- BDMAEE. using triphenylphosphine in mitsunobu reaction for organic synthesis.
- YouTube. 12.6 Substitution Reactions of Alcohols | Organic Chemistry.
- Chemistry LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digscholarship.unco.edu [digscholarship.unco.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
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- 20. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)cyclohexanol
Welcome to the technical support guide for the synthesis of 4-(Trifluoromethyl)cyclohexanol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated intermediate. The presence of the trifluoromethyl (CF3) group, while imparting desirable properties like enhanced metabolic stability and lipophilicity in final products, introduces significant challenges during synthesis, particularly concerning stereochemical control.[1] This guide provides in-depth, troubleshooting-focused answers to common questions encountered in the lab.
Frequently Asked Questions (FAQs)
Part 1: Synthesis Strategy & Core Concepts
Question 1: What is the most common and practical laboratory method for synthesizing this compound?
The most prevalent and versatile method is the reduction of the corresponding ketone, 4-(trifluoromethyl)cyclohexanone.[2] This approach is favored due to the commercial availability of the starting ketone and the extensive toolkit of reducing agents available to the modern chemist. This pathway allows for tunable control over the reaction, particularly the stereochemical outcome, by selecting the appropriate reducing agent and conditions.
An alternative, though less common, route involves the catalytic hydrogenation of 4-(trifluoromethyl)phenol.[3] This method typically requires high-pressure hydrogenation equipment and a catalyst like platinum oxide (PtO2). While effective for producing a mixture of isomers, it offers less direct control over the cis/trans ratio compared to ketone reduction.[3]
Part 2: Troubleshooting the Reduction Reaction & Stereoselectivity
The primary challenge in this synthesis is controlling the stereoisomeric ratio of the product. This compound exists as cis and trans isomers, and the ratio is dictated by the facial selectivity of the hydride attack on the precursor ketone.[2][4]
Question 2: My reduction of 4-(trifluoromethyl)cyclohexanone resulted in a mixture of cis and trans isomers. Why does this happen and how can I influence the outcome?
This is the most critical challenge. The stereochemical outcome is a direct result of the direction from which the hydride reagent attacks the carbonyl group of the cyclohexanone ring. The trifluoromethyl (CF3) group is sterically bulky and strongly prefers to occupy the equatorial position in the chair conformation of the ring to minimize steric strain. The final orientation of the hydroxyl group (axial or equatorial) depends on the trajectory of the incoming nucleophile.[5][6]
-
Axial Attack: A hydride attacking from the axial face (top face) leads to the formation of an equatorial hydroxyl group. This results in the trans isomer , which is generally the thermodynamically more stable product. This pathway is favored by small, unhindered reducing agents.[7]
-
Equatorial Attack: A hydride attacking from the equatorial face (bottom face) is sterically hindered by the axial hydrogens at the C-2 and C-6 positions. This attack leads to an axial hydroxyl group, forming the cis isomer , which is the kinetically controlled product. This pathway is favored by large, sterically demanding reducing agents.[7][8]
The choice of reducing agent is therefore the most powerful tool for directing the stereoselectivity of this reaction.
Diagram 1: Stereoselective Reduction Pathways
Caption: Control of stereochemistry by selecting hydride reagents of different steric bulk.
Question 3: How can I selectively synthesize trans-4-(Trifluoromethyl)cyclohexanol?
To favor the formation of the thermodynamically stable trans isomer, you should use a small, unhindered reducing agent.
-
Recommended Reagent: Sodium borohydride (NaBH₄). It is inexpensive, easy to handle, and reliably delivers the hydride via axial attack. Lithium aluminum hydride (LiAlH₄) also works but is more reactive and requires stricter anhydrous conditions and a more cautious workup.[7]
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Small steric footprint favors axial attack. |
| Solvent | Methanol or Ethanol | Protic solvents are suitable for NaBH₄. |
| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic; initial cooling helps control the rate. |
| Typical Outcome | >85% trans isomer | High selectivity for the thermodynamic product.[8] |
Question 4: How can I selectively synthesize cis-4-(Trifluoromethyl)cyclohexanol?
Formation of the less stable cis isomer requires a kinetically controlled reaction using a sterically demanding reducing agent.
-
Recommended Reagent: L-Selectride® (Lithium tri-sec-butylborohydride). The three bulky sec-butyl groups prevent axial attack, forcing the hydride to approach from the more open equatorial face.[8]
| Parameter | Condition | Rationale |
| Reducing Agent | L-Selectride® (1M in THF) | Large steric bulk forces equatorial attack. |
| Solvent | Tetrahydrofuran (THF), Anhydrous | Aprotic solvent required for this highly reactive reagent. |
| Temperature | -78 °C (Dry Ice/Acetone Bath) | Low temperature is critical to prevent side reactions and ensure kinetic control. |
| Typical Outcome | >90% cis isomer | High selectivity for the kinetic product.[8] |
Part 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of trans-4-(Trifluoromethyl)cyclohexanol via NaBH₄ Reduction
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)cyclohexanone (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the sodium methoxide. Adjust the pH to ~5-6.
-
Extraction: Remove most of the methanol via rotary evaporation. Add water and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure trans isomer.
Diagram 2: General Synthesis & Troubleshooting Workflow
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 30129-18-1 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. odinity.com [odinity.com]
- 8. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
Technical Support Center: Separation of Cis/Trans 4-(Trifluoromethyl)cyclohexanol
An in-depth guide to resolving common challenges in the separation of 4-(Trifluoromethyl)cyclohexanol isomers, designed for chemical researchers and process development scientists.
As a key building block in pharmaceutical and agrochemical development, the stereochemical purity of this compound is paramount.[1] The distinct spatial arrangements of the cis and trans isomers can lead to significantly different biological activities and physical properties. Achieving baseline separation and accurate characterization of these isomers is a frequent challenge. This guide, structured in a question-and-answer format, provides expert insights, troubleshooting solutions, and detailed protocols to navigate the complexities of this separation.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to separate the cis and trans isomers of this compound?
The spatial orientation of the trifluoromethyl (-CF₃) and hydroxyl (-OH) groups dictates how the molecule interacts with biological targets like enzymes or receptors. One isomer may exhibit desired therapeutic or pesticidal activity, while the other could be inactive or even cause off-target effects. Therefore, isolating the desired isomer is a critical step in drug and agrochemical synthesis to ensure product efficacy and safety.[1]
Q2: What are the primary analytical and preparative methods for separating these isomers?
Chromatography is the most prevalent and effective technique.
-
Gas Chromatography (GC): Offers high resolution, especially when using capillary columns with specialized stationary phases like derivatized cyclodextrins.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides versatility in stationary and mobile phase selection. Fluorinated stationary phases, such as pentafluorophenyl (PFP), often show unique selectivity for fluorinated analytes.[3][4]
-
Fractional Crystallization: Can be a viable method for large-scale separation if the isomers exhibit significant differences in solubility and crystal packing in a given solvent system.[5][6]
Q3: How can I definitively identify which peak corresponds to the cis isomer and which to the trans?
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this assignment. The key is to analyze the signal of the proton on the carbon bearing the hydroxyl group (the C1-H).
-
In the more stable chair conformation, the bulky -C(CH₃)₃ group in a related compound, 4-tert-butylcyclohexanol, locks the ring. In the trans isomer, the -OH is equatorial, and the C1-H is axial. This axial proton will show a larger coupling constant (J-value) due to its trans-diaxial relationship with adjacent axial protons, often appearing as a triplet of triplets.[7]
-
In the cis isomer, the -OH is axial, and the C1-H is equatorial. It will have smaller axial-equatorial and equatorial-equatorial couplings, resulting in a narrower, more complex multiplet, sometimes appearing as a pentet.[7] This principle of analyzing coupling constants is directly applicable to this compound.
Chromatography Troubleshooting Guide
This section addresses specific issues you may encounter during GC or HPLC analysis.
Problem: Poor or No Resolution Between Isomer Peaks
Question: My chromatogram shows a single broad peak or two heavily overlapping peaks. How can I improve the separation?
This is the most common challenge, indicating that the chromatographic conditions are not selective enough for the subtle structural differences between the isomers.
Causality & Solution Workflow:
The separation of geometric isomers depends on exploiting minor differences in their interaction with the stationary phase.[8] For this compound, this is influenced by the molecule's overall polarity and shape. The workflow below outlines a systematic approach to optimizing this selectivity.
Caption: Troubleshooting workflow for poor isomer resolution.
Expert Insights:
-
For HPLC: Fluorinated stationary phases (like PFP or perfluoroalkyl) can offer unique dipole-dipole and π-π interactions that are different from standard C18 columns, often enhancing selectivity for halogenated compounds.[9][10] Temperature is a critical factor; lower temperatures can enhance the subtle bonding differences responsible for chiral and isomeric recognition, though this can increase analysis time.[11]
-
For GC: The key is to maximize the differential partitioning of the isomers into the stationary phase. A slow temperature ramp allows more time for this equilibrium to occur, improving separation.[12] For closely related isomers, a highly selective stationary phase, such as one containing cyclodextrin derivatives, is often necessary.[2]
Problem: Asymmetric Peak Shape (Tailing or Fronting)
Question: My isomer peaks are tailing, leading to poor integration and inaccurate quantification. What is the cause and solution?
Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase.
Causality & Solutions:
-
Active Sites on Silica (HPLC): Uncapped, acidic silanol groups on the silica support can strongly interact with the hydroxyl group of the cyclohexanol, causing tailing.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to a distorted peak shape.
-
Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, the original sample was overloaded.[13]
-
-
Column Contamination/Degradation: Accumulation of non-eluting contaminants can create active sites.
-
Solution: Implement a rigorous column washing procedure. For reversed-phase columns, this involves flushing with a series of strong solvents.[15]
-
Problem: Inconsistent Retention Times
Question: The retention times for my isomer peaks are shifting between runs. Why is this happening?
Reproducibility is key for reliable analysis. Drifting retention times usually point to an unstable system.
Causality & Solutions:
-
Insufficient Column Equilibration: The column's stationary phase needs to be fully equilibrated with the mobile phase.
-
Solution: Before starting a sequence of analyses, flush the column with the mobile phase for at least 10-15 column volumes. This is especially critical when using mobile phases with additives or after changing solvents.[15]
-
-
Temperature Fluctuations: Column temperature directly affects retention.
-
Solution: Use a column oven to maintain a constant, controlled temperature (e.g., 25 °C or 40 °C). Even minor drifts in ambient lab temperature can cause shifts.[16]
-
-
Mobile Phase Composition Change: In HPLC, if solvents are mixed online, ensure the pump is functioning correctly. Evaporation of a volatile solvent component from the mobile phase reservoir can also alter the composition over time.
-
Solution: Ensure mobile phase reservoirs are capped and consider preparing fresh mobile phase daily.
-
Data & Methodologies
Table 1: Recommended Starting Conditions for Chromatographic Separation
| Parameter | HPLC Method | GC Method |
| Column | Pentafluorophenyl (PFP), 150 x 4.6 mm, 5 µm | Rt-βDEXsm (or similar cyclodextrin-based), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase / Carrier Gas | Isocratic: 85:15 Acetonitrile/Water | Helium or Hydrogen |
| Flow Rate / Pressure | 1.0 mL/min | Constant pressure at 10 psi |
| Temperature | 30 °C | Oven Program: 60 °C (hold 2 min), ramp to 150 °C at 3 °C/min |
| Detector | UV at 210 nm or Refractive Index (RI) | Flame Ionization Detector (FID) at 250 °C |
| Injection Volume | 5 µL | 1 µL (split ratio 50:1) |
| Typical Elution Order | Compound-dependent, but often trans elutes before cis in reversed-phase due to being slightly less polar. | Often cis elutes before trans. |
Note: These are starting points. Optimization will be required for your specific instrument and sample matrix.
Detailed Experimental Protocols
Protocol 1: HPLC Separation of Cis/Trans Isomers
This protocol uses a fluorinated stationary phase to enhance selectivity.
-
System Preparation:
-
Prepare the mobile phase: 85% HPLC-grade Acetonitrile and 15% ultrapure water. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Install a PFP column (e.g., 150 x 4.6 mm, 5 µm) into the column oven.
-
Equilibrate the system by pumping the mobile phase at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved. Set the column oven temperature to 30 °C.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound isomer mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This yields a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[16]
-
-
Analysis:
-
Set the UV detector wavelength to 210 nm (as the analyte lacks a strong chromophore). An RI detector can also be used.
-
Inject 5 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow both isomer peaks to elute (typically 10-15 minutes).
-
-
Optimization:
-
If resolution is insufficient, decrease the percentage of Acetonitrile in 2% increments to increase retention and improve separation.
-
Alternatively, test different temperatures (e.g., 25 °C or 40 °C) to see how selectivity is affected.[13]
-
Protocol 2: GC Separation of Cis/Trans Isomers
This protocol is designed for high-resolution separation using a specialized capillary column.
-
System Preparation:
-
Install a cyclodextrin-based chiral GC column (e.g., Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm) in the GC oven.[2]
-
Set the carrier gas (Helium) to a constant pressure of ~10 psi.
-
Set the injector temperature to 220 °C and the FID detector temperature to 250 °C.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the isomer mixture in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Analysis:
-
Set the oven temperature program: Start at 60 °C, hold for 2 minutes, then ramp at 3 °C per minute to 150 °C, and hold for 5 minutes.
-
Inject 1 µL of the sample using a 50:1 split ratio.
-
-
Optimization:
-
If peaks co-elute, decrease the temperature ramp rate (e.g., to 2 °C/min) to improve resolution.[12]
-
Ensure the initial oven temperature is low enough to provide good focusing of the analytes at the head of the column.
-
References
- Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry.
- PubMed. (2020). Enantioselective Synthesis of Trifluoromethyl Substituted Cyclohexanones via an Organocatalytic Cascade Michael/aldol Reaction.
- AWS. (n.d.). Palladium-Catalyzed Intramolecular Aminofluorination of Unactivated Alkenes. Supporting Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for related cyclohexanol compounds.
- Chromatography Today. (2020). Trouble with chiral separations.
- Journal of Chromatographic Science. (n.d.).
- ResearchGate. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids.
- Royal Society of Chemistry. (n.d.). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Chemical Communications.
- NIH National Library of Medicine. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- ResearchGate. (2014). How can I improve my chiral column resolution?
- Reddit. (n.d.). Chiral alcohol separation. r/CHROMATOGRAPHY.
- NIH National Library of Medicine. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- Chromatography Forum. (2014). Separation of cis/trans isomers.
- Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Molnar-Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism.
- ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone?
- Reddit. (2019). Cis and Trans NMR splitting. r/chemhelp.
- MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Daicel Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® & CHIRALCEL® columns.
- LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- ResearchGate. (n.d.). Analytical gas-chromatographic stereoisomeric separation.
- YouTube. (2022). How to identify cis and trans isomers. Real Chemistry.
- ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?
- MDPI. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
- Sciforum. (2023). The Process of Isolation by Crystallization of Cis- and Trans-Isomers of Perfluorodecalines from Industrial Mixture.
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Technical Support Center: Chromatographic Separation of 4-(Trifluoromethyl)cyclohexanol Diastereomers
Welcome to the dedicated technical support center for the chromatographic separation of 4-(trifluoromethyl)cyclohexanol diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the cis- and trans- isomers of this fluorinated cycloalkanol. Here, we synthesize fundamental chromatographic principles with practical, field-tested advice to empower you to overcome common separation challenges.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry, with its trifluoromethyl group often imparting desirable properties such as increased metabolic stability and lipophilicity. The compound exists as a mixture of cis- and trans- diastereomers, which, despite having the same molecular weight and formula, possess distinct three-dimensional arrangements. These structural differences can lead to different biological activities and physicochemical properties, making their separation a critical step in research and development.
Because diastereomers have different physical properties, their separation can often be achieved on standard achiral stationary phases, unlike enantiomers which require a chiral environment for resolution.[1] The key to a successful separation lies in exploiting the subtle differences in polarity, shape, and interaction potential between the cis- and trans- isomers.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of chromatographic methods for separating this compound diastereomers.
Q1: What is the fundamental principle behind separating cis- and trans-4-(trifluoromethyl)cyclohexanol?
A1: The separation of these diastereomers hinges on their differential interactions with the stationary and mobile phases in a chromatographic system. The cis- and trans- isomers have distinct spatial arrangements of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups on the cyclohexane ring. This leads to differences in their dipole moments, steric hindrance, and ability to participate in hydrogen bonding. A well-chosen chromatographic system will amplify these subtle differences, resulting in different retention times and, consequently, separation.
Q2: Which chromatographic technique is best suited for this separation: HPLC, GC, or SFC?
A2: All three techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—are viable for separating this compound diastereomers. The optimal choice depends on factors such as the volatility and thermal stability of the analyte, the desired scale of separation (analytical vs. preparative), and available instrumentation.
-
HPLC (Reversed-Phase or Normal-Phase): HPLC is a versatile and widely used technique. Reversed-phase HPLC on a C18 or a more specialized fluorinated stationary phase is often a good starting point.[2][3] Normal-phase HPLC on a silica or cyano-bonded column can also be effective, particularly for preparative separations.[2]
-
GC: Given the volatility of cyclohexanol derivatives, GC is a powerful technique for this separation, often providing high resolution and fast analysis times. A mid-polarity to polar stationary phase is typically recommended to effectively discriminate between the isomers.[4][5]
-
SFC: SFC is an excellent "green" alternative that often provides fast, efficient separations with high resolution, especially for closely related isomers.[6] It combines the benefits of both gas and liquid chromatography and is particularly well-suited for both analytical and preparative scale separations of diastereomers.[7]
Q3: Do I need a chiral stationary phase (CSP) to separate these diastereomers?
A3: Not necessarily. Since cis- and trans- isomers are diastereomers, they have different physical properties and can be separated on achiral stationary phases.[1] However, chiral stationary phases can sometimes offer unique selectivity for diastereomers and may provide a successful separation when achiral methods fail.[7] Therefore, screening a selection of both achiral and chiral columns is a prudent strategy in method development.
Q4: How does the trifluoromethyl group influence the separation?
A4: The highly electronegative trifluoromethyl group significantly impacts the molecule's electronic properties and its interactions with the stationary phase. In reversed-phase HPLC, the -CF₃ group can increase the hydrophobicity of the molecule, leading to longer retention times on C18 columns.[8] Fluorinated stationary phases can exhibit unique interactions with fluorinated analytes, offering alternative selectivity compared to traditional C18 columns.[9] In GC, the -CF₃ group can affect the volatility and polarity of the isomers, influencing their elution order on different stationary phases.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the separation of this compound diastereomers.
Problem 1: Poor or No Resolution of Diastereomer Peaks
This is the most common challenge, where the peaks for the cis- and trans- isomers are either completely co-eluting or only partially separated.
Caption: Troubleshooting workflow for poor peak resolution.
1. Optimize the Mobile Phase (HPLC/SFC) or Temperature Program (GC):
-
HPLC (Reversed-Phase):
-
Solvent Strength: If using a common mobile phase like acetonitrile/water, systematically vary the ratio. Increasing the aqueous portion will generally increase retention and may improve resolution.[8]
-
Solvent Type: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to differences in their hydrogen bonding capabilities and dipole moments.
-
Additives: For acidic or basic impurities that might be interfering, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or a base can improve peak shape and resolution.[10]
-
-
HPLC (Normal-Phase):
-
Solvent Strength: In a typical hexane/isopropanol system, small changes in the isopropanol percentage can have a significant impact on retention and selectivity.
-
-
GC:
-
Temperature Program: A slower temperature ramp rate will increase the time the analytes spend in the column, often leading to better separation of closely eluting peaks.[4] Experiment with the initial oven temperature and the ramp rate.
-
-
SFC:
-
Co-solvent: The choice and percentage of the organic modifier (co-solvent), typically an alcohol like methanol, is a critical parameter for optimizing selectivity.
-
Additives: Small amounts of additives can significantly influence selectivity in SFC.
-
2. Change the Stationary Phase:
If mobile phase or temperature optimization is insufficient, the column chemistry is the next critical variable.
-
HPLC:
-
Fluorinated Phases: Consider a pentafluorophenyl (PFP) or other fluorinated stationary phase. These columns can offer unique π-π, dipole-dipole, and ion-exchange interactions that are beneficial for separating halogenated compounds.[9]
-
Phenyl Phases: A phenyl column can provide different selectivity compared to a C18 due to π-π interactions with the cyclohexane ring.
-
-
GC:
-
Polarity: If using a non-polar column (e.g., DB-1, HP-5), switch to a more polar column like a WAX (polyethylene glycol) or a cyanopropyl-based phase. The polar interactions of these phases with the hydroxyl and trifluoromethyl groups can enhance separation.[5]
-
3. Adjust the Temperature:
-
HPLC/SFC: Temperature affects mobile phase viscosity and mass transfer kinetics. Running the separation at different temperatures (e.g., 25°C, 40°C, 60°C) can sometimes improve resolution.
-
GC: As mentioned, the oven temperature program is a primary tool for optimizing GC separations.
Problem 2: Peak Tailing
Peak tailing, where the peak is asymmetrical with a drawn-out tail, can compromise resolution and quantification.
Caption: Peak tailing due to secondary interactions with the stationary phase.
-
Active Sites in the System: The polar hydroxyl group of the analyte can interact with active sites (e.g., residual silanols on the silica support in HPLC, or active sites in the GC inlet liner).
-
HPLC: Use a modern, high-purity, end-capped column. Adding a competitive base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) can mask silanol groups. Adjusting the mobile phase pH to be at least one unit away from the pKa of the analyte can also help.[11]
-
GC: Use a deactivated inlet liner and a highly inert GC column.[4]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.
-
Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent or, for GC, bake it out at a high temperature (within the column's limits).[12]
Experimental Protocols: Starting Points for Method Development
These protocols are intended as starting points and will likely require optimization for your specific instrumentation and sample matrix.
Protocol 1: Reversed-Phase HPLC Method
-
Column: Fluorinated Phase (e.g., PFP), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a shallow gradient, for example, 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (if no chromophore, consider a universal detector like ELSD or CAD)
-
Injection Volume: 5 µL
Protocol 2: Gas Chromatography (GC-FID/MS) Method
-
Column: WAX (Polyethylene Glycol) or mid-polarity phase, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Linear Velocity: 30 cm/sec (for Helium)
-
Injector Temperature: 250°C
-
Split Ratio: 50:1 (adjust based on concentration)
-
Oven Program: 50°C (hold for 2 min), ramp at 5°C/min to 200°C, hold for 5 min.
-
Detector: FID or MS
-
Detector Temperature: 250°C (FID) or as per MS requirements.
Protocol 3: Supercritical Fluid Chromatography (SFC) Method
-
Column: Chiral or Achiral (e.g., Diol, Amino, or a polysaccharide-based CSP), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol
-
Gradient: 5-40% B over 10 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV-Vis or MS
Data Presentation: Expected Outcomes
The following table illustrates the kind of data you should aim to collect during method development to compare the effectiveness of different conditions. Note: These are hypothetical values for illustrative purposes.
| Parameter | Condition 1 (C18, ACN/H₂O) | Condition 2 (PFP, ACN/H₂O) | Condition 3 (WAX GC) |
| Retention Time (Peak 1) | 8.2 min | 9.5 min | 12.1 min |
| Retention Time (Peak 2) | 8.5 min | 10.2 min | 12.8 min |
| Resolution (Rs) | 1.2 | 2.1 | 2.5 |
| Tailing Factor (Peak 1) | 1.4 | 1.1 | 1.1 |
| Tailing Factor (Peak 2) | 1.5 | 1.2 | 1.0 |
A resolution (Rs) value of ≥ 1.5 is generally considered baseline separation.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Separation of Pinocampheol Diastereomers. BenchChem.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Separation of Khellactone Diastereomers. BenchChem.
- Wang, Y., & Li, Z. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 164, 39-42.
- Wang, Y., & Li, Z. (2014).
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Shabir, G. A. (2003). HPLC method development and validation for pharmaceutical analysis.
- Wang, Y., & Li, Z. (2014).
- Shimadzu. (2019). Simple method development for SFC. Secrets of Science.
- Molnar, I. (n.d.).
- Harada, N. (2018).
- Shabir, G. A. (2003). HPLC method development and validation for pharmaceutical analysis. Pharmaceutical Technology, 27(11), 58-66.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
- Stepbio. (n.d.). GC Troubleshooting.
- Shimadzu. (2022). GC Troubleshooting guide Shimadzu FINAL.
- Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
- Ebinger, K., & Weller, H. N. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Caude, M., & Thiebaut, D. (1999).
- Dispas, A., Lebrun, P., & Hubert, P. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS).
- Dhandapani, R. (2021). Strategies for Simplified Chiral Method Development.
- Phenomenex. (n.d.). GC Column Troubleshooting Guide.
- Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- BenchChem Technical Support Team. (2025).
- MilliporeSigma. (n.d.). GC Column Selection Guide.
- Phenomenex. (n.d.). Guide to Choosing a GC Column.
- Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns.
- Waters Corporation. (n.d.).
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-642.
- Wang, H., & Liu, G. (2005). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
- De Spiegeleer, B., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis, 111, 233-238.
- M. Farooq. (2021, March 13). Retention Time Change in Reversed Phase Chromatography (revised). Chemistry Stack Exchange.
- J. E. Haky, & A. M. Young. (1984). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
Sources
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 4-(Trifluoromethyl)cyclohexanol
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)cyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this versatile fluorinated intermediate. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Incomplete reaction - starting material remains after reduction of 4-(Trifluoromethyl)cyclohexanone.
Question: I am attempting to synthesize this compound by reducing 4-(Trifluoromethyl)cyclohexanone, but my analysis (GC/MS, NMR) consistently shows a significant amount of unreacted ketone. How can I drive the reaction to completion?
Answer:
Incomplete reduction is a common issue stemming from several factors related to the reducing agent, reaction conditions, or the stability of the starting material.
Root Cause Analysis:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the ketone is critical. Complex metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) are typically used. While LAH is more powerful, NaBH₄ is often preferred for safety and milder reaction conditions. Ensure you are using a sufficient molar excess of the reducing agent.
-
Deactivated Reducing Agent: Metal hydrides are sensitive to moisture. Improper storage or handling can lead to deactivation, reducing their efficacy.
-
Low Reaction Temperature: While initial addition of the reducing agent is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion.
-
Solvent Choice: The choice of solvent can influence the reactivity of the reducing agent. Protic solvents like ethanol or methanol are suitable for NaBH₄, while aprotic solvents like diethyl ether or tetrahydrofuran (THF) are necessary for LAH.
Troubleshooting Protocol:
-
Verify Reagent Activity: Before starting, ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
Optimize Stoichiometry: Increase the molar equivalents of the reducing agent incrementally. A common starting point is 1.5 to 2.0 equivalents.
-
Temperature Adjustment: After the initial exothermic reaction subsides at 0 °C, allow the reaction to warm to room temperature and stir for an extended period (2-4 hours). Monitor the reaction progress by TLC or GC.
-
Solvent System Check: Confirm that your solvent is appropriate for the chosen reducing agent and is anhydrous.
Workflow Diagram: Troubleshooting Incomplete Reduction
Caption: Troubleshooting workflow for incomplete reduction.
Issue 2: Undesirable cis/trans isomer ratio in the final product.
Question: My synthesis of this compound yields a mixture of cis and trans isomers.[1][2] How can I control the stereoselectivity of the reduction to favor one isomer over the other?
Answer:
The stereochemical outcome of the reduction of 4-(Trifluoromethyl)cyclohexanone is influenced by the steric bulk of the reducing agent and the reaction conditions. The trifluoromethyl group is sterically demanding and will influence the approach of the hydride.
Mechanistic Insight:
-
Axial vs. Equatorial Attack: The hydride can attack the carbonyl group from either the axial or equatorial face of the cyclohexanone ring.
-
Axial attack leads to the formation of the trans isomer (equatorial hydroxyl group), which is generally the thermodynamically more stable product.
-
Equatorial attack results in the cis isomer (axial hydroxyl group), which is often the kinetically favored product with smaller reducing agents.
-
Strategies for Controlling Stereoselectivity:
| Reducing Agent | Typical Outcome | Rationale |
| Sodium Borohydride (NaBH₄) | Mixture, often favoring the trans isomer | A relatively small hydride source, allowing for both axial and equatorial attack. The ratio can be solvent and temperature-dependent. |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | Favors the cis isomer | A sterically hindered reducing agent that preferentially attacks from the less hindered equatorial face. |
| Lithium Aluminum Hydride (LAH) | Mixture, often favoring the trans isomer | Similar to NaBH₄ in terms of steric bulk, but more reactive. |
Experimental Protocol for Favoring the cis Isomer:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Trifluoromethyl)cyclohexanone in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of L-Selectride®: Slowly add a solution of L-Selectride® (1M in THF) to the cooled ketone solution.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours, monitoring the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Workup: Allow the mixture to warm to room temperature, extract the product with a suitable organic solvent, and purify by column chromatography.
Issue 3: Formation of an elimination byproduct, 4-(Trifluoromethyl)cyclohexene.
Question: During my synthesis, I've identified 4-(Trifluoromethyl)cyclohexene as a significant byproduct. What causes this, and how can I prevent it?
Answer:
The formation of an alkene byproduct is indicative of a dehydration reaction, where the newly formed alcohol is eliminated.[3][4][5][6] This is typically promoted by acidic conditions and/or high temperatures.
Causality and Prevention:
-
Acidic Conditions: The workup procedure after a hydride reduction often involves the addition of acid to neutralize excess reagent and hydrolyze metal alkoxides. If the acid is too concentrated or if the mixture is heated during this step, acid-catalyzed dehydration can occur.
-
High Temperatures: Distillation of the final product at high temperatures, especially in the presence of trace acid, can also lead to elimination.
Preventative Measures:
-
Careful Quenching and Workup:
-
Use a milder quenching procedure. For example, with NaBH₄, the reaction can often be quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
If an acidic workup is necessary, perform it at low temperatures (0 °C) and for the minimum time required.
-
-
Purification Strategy:
-
Neutralize the crude product mixture with a mild base (e.g., saturated sodium bicarbonate solution) before distillation.
-
Consider purification by column chromatography on silica gel, which is a milder alternative to distillation for thermally sensitive compounds.
-
Reaction Pathway: Dehydration Byproduct Formation
Sources
Technical Support Center: Troubleshooting Low Yields in 4-(Trifluoromethyl)cyclohexanol Synthesis
Welcome to the technical support center dedicated to the synthesis of 4-(Trifluoromethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical transformation. The primary focus will be on the most prevalent synthetic route: the reduction of 4-(Trifluoromethyl)cyclohexanone.
Introduction: The Chemistry at Play
The synthesis of this compound is a cornerstone reaction for introducing a trifluoromethyl-substituted cyclohexyl moiety, a valuable pharmacophore in medicinal chemistry. The trifluoromethyl (-CF₃) group is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The reduction of the parent ketone, 4-(Trifluoromethyl)cyclohexanone, appears straightforward but is fraught with subtleties that can significantly impact reaction yield and purity. The strong electron-withdrawing nature of the -CF₃ group influences the reactivity of the carbonyl, and the stability of the C-F bonds, while high, is not absolute under all conditions.[1][3]
This guide provides a logical, question-and-answer-based framework to systematically troubleshoot and optimize your reaction, ensuring robust and reproducible yields.
Part 1: Foundational Troubleshooting - Is the Core Reaction Sound?
Low yields often stem from fundamental issues with reagents and reaction setup rather than complex mechanistic failures. Before delving into advanced optimization, it's crucial to validate the basics.
Q1: My reaction shows very little to no conversion of the starting ketone. What are the first things I should check?
This is a common and frustrating issue, typically pointing to a problem with one of the core components of the reaction.
Answer: A lack of conversion is almost always due to issues with reagents or the reaction environment. Here is a checklist to work through:
-
Reagent Quality & Stoichiometry:
-
Reducing Agent Activity: Hydride reagents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) can decompose upon improper storage. Always use a freshly opened bottle or a previously opened bottle that was stored under an inert atmosphere in a desiccator. If in doubt, test the reagent on a simple, reliable ketone like cyclohexanone.
-
Stoichiometry: Incomplete conversion can result from using insufficient reducing agent.[4] Ensure you are using the correct molar equivalents. For NaBH₄, a slight excess (1.1-1.5 eq.) is common. For the more reactive LiAlH₄, closer to stoichiometric amounts are used, but ensure it's enough to consume all the ketone.
-
Starting Ketone Purity: Verify the purity of your 4-(Trifluoromethyl)cyclohexanone. Impurities could inhibit the catalyst or react with the reducing agent.[5][6]
-
-
Reaction Conditions:
-
Anhydrous Conditions: This is arguably the most critical factor, especially when using LiAlH₄. This reagent reacts violently with water.[7] Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous grade. Even for the more forgiving NaBH₄ in alcoholic solvents, excess water can quench the reagent and lower the yield.
-
Temperature Control: For highly exothermic reactions with LiAlH₄, the initial addition must be done at a low temperature (e.g., 0 °C or -78 °C) to prevent runaway reactions and the formation of side products.[7] Conversely, some reductions may be sluggish and require gentle warming to proceed to completion.[4]
-
Logical Workflow for Diagnosing No Conversion
Caption: Initial troubleshooting workflow for zero-conversion issues.
Part 2: Optimizing the Reduction - Choosing the Right Tool for the Job
If the foundational checks pass but yields remain suboptimal, the issue may lie with the choice of reducing agent or specific reaction parameters. The reduction of 4-(Trifluoromethyl)cyclohexanone yields a mixture of cis and trans diastereomers. While this guide focuses on total yield, the choice of reagent can influence this ratio, which is critical for downstream applications.
Q2: I'm getting a moderate yield (~40-60%), but the reaction seems to stall or produce byproducts. How do I choose the best reducing agent?
Answer: The choice of reducing agent is a balance between reactivity, selectivity, and practicality. The electron-withdrawing -CF₃ group makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack compared to cyclohexanone.
| Reducing Agent | Typical Solvent | Temp. | Pros | Cons & Common Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to RT | Safe, easy to handle, good functional group tolerance. | Slower reaction times. Can stall if reagent quality is poor or temperature is too low. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to RT | Highly reactive, rapid conversion. | Reacts violently with water/protic solvents.[7] Less selective, requires strict anhydrous/inert conditions. |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, Ethyl Acetate | RT | Clean reaction, high yields, often stereoselective. | Requires specialized pressure equipment.[8] Catalyst can be poisoned by impurities. |
Experimental Protocol: Optimizing a NaBH₄ Reduction
This protocol provides a robust starting point for optimizing the most common and accessible reduction method.
-
Setup: In a flame-dried round-bottom flask under a Nitrogen atmosphere, dissolve 4-(Trifluoromethyl)cyclohexanone (1.0 eq.) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Sodium Borohydride (1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS every hour. The starting ketone is more nonpolar than the product alcohol.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add acetone to quench any excess NaBH₄. Then, carefully add saturated aqueous ammonium chloride solution.
-
Work-up: Remove the methanol via rotary evaporation. Extract the aqueous residue with ethyl acetate (3x).[9] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[10]
-
Analysis: Analyze the crude product by ¹H and ¹⁹F NMR to determine yield and identify any impurities. The product can then be purified by flash column chromatography.[11]
Q3: My ¹⁹F NMR of the crude product shows multiple signals besides the product, or my mass spec suggests defluorination. Is the -CF₃ group unstable?
Answer: This is a valid concern, though less common with standard ketone reductions. The C-F bond is exceptionally strong, making the trifluoromethyl group robust.[1] However, under very harsh reductive conditions, C-F bond functionalization or cleavage can occur, often proceeding through radical anion intermediates.[12]
Troubleshooting Steps:
-
Use Milder Conditions: If you are using a very powerful reducing agent (e.g., dissolving metal reductions) or elevated temperatures, switch to a milder system like NaBH₄ at low temperatures.
-
Avoid Strong Bases: While not directly part of the reduction, a strongly basic work-up or contamination could potentially promote side reactions.[13] Ensure quenching and extraction steps are performed under neutral or mildly acidic/basic conditions.
-
Analyze for Byproducts: If you suspect defluorination, look for masses corresponding to -CHF₂ or -CH₂F containing species in your GC-MS analysis.
Part 3: Work-up and Purification - Don't Lose Your Product at the Finish Line!
A successful reaction can easily be undermined by a poor work-up or purification strategy, leading to significant product loss.
Q4: My reaction went to completion according to TLC/GC, but my isolated yield is very low. Where could my product have gone?
Answer: Product loss during work-up is a frequent cause of low isolated yields. This compound is a relatively polar and somewhat water-soluble molecule, which can complicate extractions.
Potential Loss Points & Solutions:
-
Inefficient Extraction:
-
Problem: The product alcohol has some water solubility due to its hydroxyl group. During aqueous work-up, a significant amount can remain in the aqueous layer.
-
Solution: Perform multiple extractions (at least 3-5) with a suitable organic solvent like ethyl acetate or dichloromethane.[9] Saturating the aqueous layer with sodium chloride (brine wash) will decrease the polarity of the aqueous phase and drive more of your product into the organic layer.[10]
-
-
Emulsion Formation:
-
Problem: Vigorous shaking during extraction can lead to stable emulsions, trapping your product at the interface.
-
Solution: Add brine to help break the emulsion. Gentle, repeated inversions of the separatory funnel are often more effective than aggressive shaking. If an emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
-
-
Loss During Drying/Concentration:
-
Problem: this compound is volatile to a degree. Over-drying on a rotary evaporator, especially at high vacuum or elevated temperature, can lead to loss of product.
-
Solution: Remove the bulk of the solvent at moderate temperature and pressure.[9] For the final traces, use a high-vacuum line for a shorter period at room temperature.
-
Diagram: Decision Tree for Post-Reaction Troubleshooting
Caption: A logical flow for troubleshooting product loss during work-up.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different solvent for the NaBH₄ reduction?
-
A: Yes, other alcohols like ethanol or isopropanol are commonly used. THF with a small amount of water can also be effective. The choice of solvent can sometimes influence the diastereoselectivity of the reduction.
-
-
Q: My final product is an oil, but I've seen it reported as a solid. Why?
-
A: this compound is a mixture of cis and trans isomers. The physical state can depend on the ratio of these isomers and the presence of minor impurities. A pure single isomer is more likely to be a crystalline solid.
-
-
Q: How do I remove unreacted 4-(Trifluoromethyl)cyclohexanone from my final product?
-
Q: Is it possible to form an alkene (elimination) side product?
References
- Technical Support Center: Synthesis of Chiral Fluorin
- Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals
- Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - Organic & Biomolecular Chemistry (RSC Publishing)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Technical Support Center: Overcoming Side Reactions in Fluorin
- Trifluoromethyl
- Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing)
- Chinese Factory Supply Top Purity 99% 4-(trifluoromethyl)cyclohexanone 75091-99-5 On Stock
- Overcoming challenges in the synthesis of fluorin
- Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society
- 4-(Trifluoromethyl)cyclohexanone 97 75091-99-5 - Sigma-Aldrich
- Catalytic ionic hydrogenations of ketones using molybdenum and tungsten complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing)
- 4-(Trifluoromethyl)cyclohexanone | 75091-99-5 | FT28474 - Biosynth
- The optimization of reaction conditions for trifluoromethylation of...
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central
- C–F bond functionalizations of trifluoromethyl groups via radical intermedi
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI
- Enantioselective rhodium(I)-catalyzed hydrogenation of trifluoromethyl ketones. | Semantic Scholar
- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success - YouTube
- Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal
- Organic Syntheses Procedure
- 4-(Trifluoromethyl)cyclohexanone synthesis - ChemicalBook
- This compound | 75091-92-8 - Benchchem
- China 4-(TRIFLUOROMETHYL)CYCLOHEXANONE Manufacturers Suppliers Factory
- CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google P
- 75091-99-5 | 4-(Trifluoromethyl)cyclohexanone | ChemScene
- 75091-99-5 Cas No. | 4-(Trifluoromethyl)
- US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google P
- 2-(Triethylsilyl)
- Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC - NIH
- Organic Synthesis Practicals - CIE Chemistry A-level - Physics & M
- Synthesis of Cyclohexene The Dehydr
- 2.
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Preventing side reactions during the functionalization of 4-(Trifluoromethyl)cyclohexanol
Introduction
Welcome to the technical support center for the synthesis and functionalization of 4-(Trifluoromethyl)cyclohexanol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable, yet sometimes challenging, building block. The presence of the trifluoromethyl (CF₃) group significantly influences the reactivity of the cyclohexanol ring, introducing unique electronic and steric effects that must be carefully managed to prevent undesirable side reactions.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) organized by reaction type. Our goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to diagnose issues and rationally design successful experiments.
FAQ: General Considerations
Question: How does the trifluoromethyl group affect the reactivity of the hydroxyl group on this compound?
Answer: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has several key consequences for the reactivity of the alcohol:
-
Increased Acidity: The CF₃ group exerts a strong negative inductive effect (-I), which is transmitted through the cyclohexane ring. This effect polarizes the O-H bond, making the hydroxyl proton more acidic compared to a non-fluorinated cyclohexanol. This increased acidity can influence base-catalyzed reactions and the choice of base.
-
Reduced Nucleophilicity: The same electron-withdrawing effect that increases acidity also reduces the electron density on the oxygen atom. This makes the alcohol a weaker nucleophile, which can slow down desired reactions like esterifications, etherifications, and Mitsunobu reactions.
-
Stability of the CF₃ Group: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally stable under a wide range of chemical conditions, including many oxidative, reductive, acidic, and basic environments.[1][2] This stability is a major advantage, as the group itself is unlikely to be a source of side reactions.[1]
-
Influence on Carbocation Intermediates: Should a reaction proceed through a carbocation intermediate at the C1 position (the carbon bearing the hydroxyl group), the electron-withdrawing CF₃ group at the C4 position would be destabilizing. This makes Sₙ1-type reactions and E1 eliminations, which proceed through such intermediates, more difficult and can favor alternative pathways.
General Troubleshooting Workflow
Before diving into specific reaction types, consider this general workflow when a reaction with this compound is not performing as expected.
Caption: General troubleshooting workflow for functionalization reactions.
Section 1: Esterification Reactions
Esterification is a common transformation, but the reduced nucleophilicity of this compound and the potential for elimination require careful selection of reaction conditions.
FAQ: My acid-catalyzed (Fischer) esterification is giving me a significant amount of an alkene byproduct. What is happening and how can I prevent it?
Answer: You are observing a classic competing side reaction: acid-catalyzed dehydration (an E1 elimination). Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Departure of water forms a secondary carbocation, which can either be trapped by the carboxylic acid nucleophile (desired esterification) or lose a proton from an adjacent carbon to form an alkene (dehydration).[3]
Caption: Competing pathways in acid-catalyzed reactions of the alcohol.
Troubleshooting Strategies:
-
Avoid Strong, Hot Acids: High temperatures and strong non-nucleophilic acids (like H₂SO₄ or H₃PO₄) strongly favor elimination.[4] If you must use Fischer esterification, use milder conditions and remove water as it forms (e.g., with a Dean-Stark trap) to push the equilibrium toward the ester.[3]
-
Switch to Milder, Non-Acidic Conditions: The most reliable solution is to avoid generating a carbocation intermediate altogether.
-
Acyl Chloride Method: Convert the carboxylic acid to a more reactive acyl chloride (using SOCl₂ or (COCl)₂). The acyl chloride will then react with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine (Et₃N) at low temperatures (e.g., 0 °C to room temperature). The base scavenges the HCl byproduct.
-
Steglich Esterification (DCC/DMAP): This is an excellent method for sterically hindered or sensitive alcohols. It uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the nucleophilic attack by the alcohol. This reaction is performed under neutral conditions at room temperature or below.
-
| Method | Catalyst/Reagents | Temperature | Key Advantage | Main Drawback |
| Fischer Esterification | H₂SO₄ or TsOH | Reflux | Inexpensive reagents | High risk of elimination |
| Acyl Chloride | Pyridine or Et₃N | 0 °C to RT | Highly effective, fast | Requires preparation of acyl chloride |
| Steglich (DCC/DMAP) | DCC, cat. DMAP | 0 °C to RT | Very mild, high yield | Dicyclohexylurea (DCU) byproduct can be hard to remove |
Protocol: Esterification via Acyl Chloride
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a non-nucleophilic base such as pyridine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of the same anhydrous solvent and add it dropwise to the cooled alcohol solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis shows consumption of the starting alcohol.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography.
Section 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols while forming esters, ethers, or installing nitrogen nucleophiles.[5] However, its success with this compound can be challenging due to the alcohol's reduced nucleophilicity and potential steric hindrance.
FAQ: My Mitsunobu reaction is incomplete, and I recover a lot of starting alcohol, even after prolonged reaction times. What's going wrong?
Answer: This is a common issue with electronically deactivated or sterically hindered alcohols.[6][7] The key steps in the Mitsunobu reaction involve the formation of a betaine from triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD), which then protonates via the acidic nucleophile. The alcohol then attacks the activated phosphonium species. If the alcohol is a poor nucleophile, this attack can be the rate-limiting step, leading to sluggish or incomplete reactions.
Troubleshooting Strategies:
-
Check Reagent Quality: Triphenylphosphine can oxidize to triphenylphosphine oxide over time, and azodicarboxylates can decompose.[8] Use freshly opened or purified reagents.
-
Increase Reagent Equivalents: While literature often calls for 1.2-1.5 equivalents of PPh₃ and azodicarboxylate, you may need to increase this to 2.0 equivalents for a challenging substrate.[8]
-
Change the Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is often more reactive than diethyl azodicarboxylate (DEAD) and can improve yields.
-
Modify the Order of Addition: The standard procedure is to add the azodicarboxylate dropwise to a solution of the alcohol, nucleophile, and PPh₃ at 0 °C. For difficult substrates, try pre-forming the betaine: cool a solution of PPh₃ in THF to -10 °C, add the DIAD, stir for 10 minutes, and then add a solution of your alcohol and nucleophile.
-
Use a More Acidic Nucleophile: The pKa of the nucleophile is critical. The reaction works best for nucleophiles with a pKa < 13. For ester formation, using 4-nitrobenzoic acid (pKa ≈ 3.4) instead of benzoic acid (pKa ≈ 4.2) can significantly improve reaction rates and yields for hindered alcohols.[6]
Protocol: Optimized Mitsunobu Inversion
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 30 minutes. An orange color should develop and persist.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: Remove the solvent under reduced pressure. The crude residue contains your product, triphenylphosphine oxide, and the dihydro-DIAD byproduct.
-
Purification: Direct purification by flash column chromatography is often effective. Alternatively, to remove the bulk of the byproducts, triturate the crude solid with a 1:4 mixture of ethyl acetate/hexanes. The byproducts are often less soluble and can be filtered off. The filtrate can then be concentrated and purified by chromatography.
Section 3: Oxidation to 4-(Trifluoromethyl)cyclohexanone
Oxidation of the secondary alcohol to the corresponding ketone is generally straightforward, as the CF₃ group is robust. The main challenge is avoiding harsh conditions that are unnecessary and could lead to trace impurities.
FAQ: What are the most reliable conditions for oxidizing this compound without side reactions?
Answer: While strong oxidants like chromic acid or KMnO₄ would work, they are environmentally hazardous and can lead to difficult purifications. Milder, more selective modern oxidation methods are highly recommended and generally provide clean, high-yielding conversions.
Recommended Oxidation Methods:
| Method | Reagents | Key Features |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | High yield, very mild (-78 °C), but requires careful temperature control and produces a strong odor (dimethyl sulfide). |
| Dess-Martin Periodinane (DMP) | DMP in DCM | Operationally simple, fast reactions at room temperature, high yields. DMP is commercially available but can be shock-sensitive. |
| Parikh-Doering Oxidation | SO₃•pyridine, DMSO, Et₃N | Similar to Swern but uses a more stable and less hazardous activating agent than oxalyl chloride. |
| Hypochlorite (Bleach) Oxidation | NaOCl, cat. TEMPO | A "green" and inexpensive option, using household bleach as the terminal oxidant. Requires careful pH and temperature control. |
Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete in 1-3 hours. Monitor by TLC (staining with p-anisaldehyde or KMnO₄ can help visualize the product ketone).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
-
Workup: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude ketone is often very pure. If necessary, it can be quickly filtered through a short plug of silica gel, eluting with an ethyl acetate/hexanes mixture, to remove any non-polar impurities and residual DMP byproducts.
Section 4: Protecting Group Strategies
There are instances where the hydroxyl group must be temporarily masked to prevent it from interfering with a reaction elsewhere in the molecule (e.g., Grignard reactions, lithiation).
FAQ: What is the best protecting group for this compound, and what are the standard conditions for its application and removal?
Answer: Silyl ethers are the most common and reliable protecting groups for alcohols due to their ease of installation, stability across a wide range of non-acidic and non-fluoride conditions, and mild cleavage protocols.[9][10][11] The choice of silyl group depends on the required stability, with steric bulk correlating to increased robustness.
| Protecting Group | Reagent | Stability (Relative) | Common Cleavage Conditions |
| TMS (Trimethylsilyl) | TMSCl, Et₃N | Low | Mild acid (e.g., K₂CO₃/MeOH) |
| TBS (tert-Butyldimethylsilyl) | TBSCl, Imidazole | Medium | TBAF, HF•Py, strong acid |
| TIPS (Triisopropylsilyl) | TIPSCl, Imidazole | High | TBAF, HF•Py (slower than TBS) |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl, Imidazole | Very High | TBAF, HF•Py (very slow) |
For most applications, the tert-Butyldimethylsilyl (TBS) group offers an excellent balance of stability and ease of removal.
Protocol: TBS Protection and Deprotection
Protection:
-
Setup: Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).
-
Addition: Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) in one portion.
-
Reaction: Stir at room temperature for 4-12 hours until the reaction is complete by TLC.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Deprotection:
-
Setup: Dissolve the TBS-protected alcohol (1.0 eq) in THF.
-
Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).
-
Reaction: Stir at room temperature for 2-6 hours. Monitor by TLC.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by flash chromatography to yield the deprotected alcohol.
References
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- University of Calgary. (n.d.). Alcohol Protecting Groups.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- Herzon, S. B., & Gonzales, J. M. (2011). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 133(43), 17314–17317. [Link][15]
- Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Coll. Vol. 9, p.546 (1998); Vol. 72, p.163 (1995).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Swamy, K. C. K., & Kumar, N. N. B. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 15(1), 3–16. [Link][8]
- University of Toronto. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL.
- Reddit. (2018, August 7). Mitsunobu reaction issues. r/chemistry.
- YouTube. (2022, November 4). Dehydration of Cyclohexanol INTRODUCTION.
- Beyond Benign. (n.d.). A Greener Alcohol Dehydration.
Sources
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- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 4-(Trifluoromethyl)cyclohexanol
Welcome to the technical support guide for the scale-up synthesis of 4-(Trifluoromethyl)cyclohexanol. This document is designed for researchers, chemists, and process development professionals to provide practical, in-depth answers and troubleshooting strategies for challenges encountered during the transition from laboratory to pilot or production scale. This compound is a valuable building block in the pharmaceutical and agrochemical industries, prized for the unique properties the trifluoromethyl group imparts to target molecules.[1] However, its synthesis, particularly via catalytic hydrogenation, presents specific challenges that require careful consideration for a safe, efficient, and scalable process.
This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section to address common high-level inquiries, and a detailed Troubleshooting Guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for the large-scale production of this compound?
There are two primary, industrially relevant routes:
-
Catalytic Hydrogenation of 4-(Trifluoromethyl)phenol: This is often the preferred route for large-scale synthesis. The starting material is readily available, and catalytic hydrogenation is a cost-effective and atom-economical process.[2] This method involves the reduction of the aromatic ring using hydrogen gas over a metal catalyst (e.g., Rhodium, Ruthenium, or Palladium) under pressure. The main challenges in this route are managing the reaction exotherm, ensuring safety with high-pressure hydrogen, and controlling the stereochemistry (cis/trans isomer ratio).
-
Reduction of 4-(Trifluoromethyl)cyclohexanone: This route involves the reduction of a ketone precursor.[3] While it avoids the high pressures and temperatures of aromatic ring hydrogenation, the cost and availability of the starting ketone on a large scale can be a limiting factor. Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation under milder conditions than the phenol route. This pathway offers a different set of challenges, primarily related to stereocontrol and the handling of hydride reagents at scale.
Q2: What are the paramount safety considerations when scaling up the catalytic hydrogenation of 4-(Trifluoromethyl)phenol?
Safety is the most critical aspect of scaling up any hydrogenation process.[4] The primary hazards involve the use of flammable hydrogen gas, pyrophoric catalysts, and the potential for runaway reactions.[5][6]
-
Hydrogen Flammability: Hydrogen has a wide flammability range (4–75% in air) and a low ignition energy. All equipment must be properly grounded to prevent static discharge, and the reaction area must be well-ventilated and free of ignition sources.[4][7]
-
Pyrophoric Catalysts: Many hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) and Raney Nickel, are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry or spent.[4][5] Catalysts should always be handled under an inert atmosphere (e.g., Nitrogen or Argon) and kept wet with solvent during transfer and filtration.[4]
-
Exothermic Reaction: The hydrogenation of an aromatic ring is highly exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] This can lead to a rapid temperature and pressure increase (a runaway reaction). A thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential before scale-up to understand the thermal profile and ensure adequate cooling capacity.[2][6]
-
High-Pressure Operations: The reactor must be rated for the intended pressure and regularly inspected. A proper pressure relief system is mandatory. Personnel must be trained in the operation of high-pressure equipment.[7]
Q3: How can the cis/trans isomer ratio of this compound be controlled during synthesis?
The ratio of cis to trans isomers is a critical quality attribute and is primarily influenced by the choice of catalyst and reaction conditions.
-
Catalyst Selection: Different catalysts exhibit different selectivities. For substituted cyclohexanols, Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) often favor the formation of the cis isomer under certain conditions. Palladium and Platinum catalysts may yield different ratios.
-
Solvent: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical outcome.
-
Temperature and Pressure: These parameters can also impact the isomer ratio. Generally, lower temperatures tend to favor the thermodynamically more stable product, but kinetic factors can dominate.
-
Additives: In some cases, acidic or basic additives can modify the catalyst surface and influence selectivity.
A Design of Experiments (DoE) approach is highly recommended during process development to screen these variables and find the optimal conditions for the desired isomer ratio.
Q4: What analytical techniques are recommended for In-Process Control (IPC) during the scale-up synthesis?
Robust In-Process Controls (IPCs) are crucial for monitoring reaction progress, ensuring safety, and achieving consistent product quality.
-
Hydrogen Uptake: Monitoring the rate of hydrogen consumption is the most direct measure of reaction progress. A sudden stop or slowdown can indicate catalyst deactivation, while an uncontrolled acceleration can signal a potential runaway. Modern hydrogenation reactors are equipped with mass flow controllers and data loggers for this purpose.
-
Gas Chromatography (GC): GC is the workhorse technique for this process. It can be used to monitor the disappearance of the starting material (4-(trifluoromethyl)phenol) and the appearance of the product. It is also excellent for quantifying the cis/trans isomer ratio and detecting potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly if the starting materials or products are not volatile enough for GC or require derivatization.
-
Pressure and Temperature Monitoring: Continuous monitoring of the reactor's internal pressure and temperature is a critical safety IPC.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of the hydrogenation of 4-(trifluoromethyl)phenol.
Problem 1: Reaction is Slow, Stalled, or Incomplete
A slow or stalled reaction is a common scale-up issue, leading to poor throughput and potential downstream processing difficulties.
Potential Causes & Solutions
| Cause | Scientific Explanation & Recommended Actions |
| Poor Gas-Liquid Mass Transfer | On a larger scale, efficiently dissolving hydrogen gas into the liquid phase becomes more challenging. The reaction rate is often limited by the speed at which hydrogen can reach the catalyst surface. Solutions: 1. Increase Agitation Rate: Enhance the gas-liquid interface and vortex depth. 2. Optimize Impeller Design: Use a gas-inducing impeller (e.g., hollow-shaft agitator) to disperse gas bubbles more effectively.[2] 3. Evaluate Hydrogen Sparging: Ensure the hydrogen dip tube delivers gas below the agitator for optimal dispersion. |
| Catalyst Deactivation or Poisoning | The catalyst's active sites can be blocked or "poisoned" by impurities in the starting material, solvent, or hydrogen gas. Common poisons include sulfur, halides (other than the intended ones), and carbon monoxide.[4] Solutions: 1. Analyze Raw Materials: Test starting materials for known catalyst poisons. 2. Use High-Purity Hydrogen: Ensure the hydrogen source is free from contaminants like CO. 3. Increase Catalyst Loading: As a temporary fix, a higher loading may compensate for partial deactivation, but this can increase cost and exotherm risk. The root cause should be investigated. |
| Insufficient Temperature or Pressure | Aromatic ring hydrogenation is an equilibrium-limited reaction that requires sufficient energy and hydrogen concentration to proceed. Solutions: 1. Verify Equipment Calibration: Ensure temperature probes and pressure gauges are accurate. 2. Optimize Parameters: If safety assessments permit, cautiously increase the temperature and/or pressure within the reactor's design limits. A temperature increase will boost kinetics, while higher pressure increases hydrogen solubility. |
Troubleshooting Workflow: Low Reaction Conversion
The following decision tree illustrates a logical workflow for diagnosing the root cause of low or stalled reaction conversion.
Caption: Troubleshooting Decision Tree for Low Conversion.
Problem 2: Poor Control of Reaction Exotherm
Losing control of the reaction temperature is a severe safety risk that can lead to a runaway reaction, over-pressurization, and vessel failure.
Potential Causes & Solutions
| Cause | Scientific Explanation & Recommended Actions |
| Inadequate Heat Removal | The heat generated by the reaction exceeds the reactor's cooling system capacity. This is the fundamental cause of a runaway and is exacerbated by the poor surface-area-to-volume ratio at scale.[2] Solutions: 1. Perform Calorimetry Studies: Before scaling up, use RC1 or similar calorimeters to measure the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is critical for ensuring the cooling system is adequate.[2] 2. Reduce Batch Size: If cooling is limited, reducing the amount of material processed in a single batch is the most straightforward control. |
| Hydrogen Feed Rate Too High | Adding hydrogen too quickly at the start of the reaction, when reactant concentration is highest, can generate heat faster than the system can remove it. Solutions: 1. Control Hydrogen Introduction: Use a mass flow controller to introduce hydrogen at a controlled rate that matches the cooling capacity of the reactor. The reaction can be run in a "starved" mode, where the rate is limited by the hydrogen feed. 2. Dosed Addition of Reactant: In some setups, adding the substrate as a solution over time to a reactor containing the catalyst and saturated with hydrogen can also control the rate of heat generation. |
| Excessive Catalyst Loading | A higher catalyst load will increase the reaction rate and, consequently, the rate of heat generation. Solutions: 1. Optimize Catalyst Loading: Determine the minimum catalyst loading required to achieve a reasonable reaction time without compromising safety. This is a key parameter to optimize at the lab scale. |
Problem 3: Difficulties During Catalyst Filtration
The safe and efficient removal of a pyrophoric catalyst post-reaction is a critical step in the process.
Potential Causes & Solutions
| Cause | Scientific Explanation & Recommended Actions |
| Catalyst is Pyrophoric | Spent hydrogenation catalysts, especially Pd/C, can spontaneously ignite when exposed to air.[4][5] Solutions: 1. Inert Gas Blanket: Always perform filtration under a nitrogen or argon atmosphere. Use an enclosed filter system (e.g., a filter press or Nutsche filter dryer). 2. Keep Catalyst Wet: Never allow the catalyst cake to dry out during or after filtration.[4] The filter cake should be washed with solvent and can be discharged into water or another passivating solvent for safe handling. |
| Slow Filtration Rate | Fine catalyst particles can clog the filter medium, leading to excessively long filtration times, which increases operational risk. Solutions: 1. Use a Filter Aid: Add a layer of an inert filter aid like Celite® (diatomaceous earth) to the filter before starting. This creates a porous bed that prevents the fine catalyst particles from blinding the filter cloth. 2. Select Appropriate Catalyst Support: Catalysts are available on different supports with varying particle sizes. A catalyst with a larger average particle size may be easier to filter, though this can impact activity. |
Experimental Protocol: Scaled-Up Hydrogenation of 4-(Trifluoromethyl)phenol
This protocol is a representative example and must be adapted based on specific equipment, safety assessments (HAZOP), and laboratory-scale optimization data.
Objective: To synthesize this compound from 4-(Trifluoromethyl)phenol via catalytic hydrogenation in a 50 L scale reactor.
Materials & Equipment:
-
50 L Stainless Steel Hydrogenation Reactor (pressure-rated) with gas-inducing agitator, cooling jacket, pressure/temperature sensors, and emergency relief valve.
-
4-(Trifluoromethyl)phenol (e.g., 5.0 kg)
-
Methanol (or other suitable solvent, e.g., 25 L)
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst (e.g., 250 g, 5 wt% loading)
-
High-purity Hydrogen Gas
-
Nitrogen Gas (for inerting)
-
Enclosed Filtration System (e.g., Nutsche filter)
-
Celite® (Filter Aid)
Procedure:
-
Reactor Preparation & Inerting:
-
Ensure the reactor is clean, dry, and has passed a recent pressure test.
-
Seal the reactor and purge the vessel three times with nitrogen (pressurize to 2 bar, then vent) to remove all oxygen.[4]
-
-
Charging Reactants:
-
Under a gentle nitrogen flow, charge the 4-(Trifluoromethyl)phenol (5.0 kg) and methanol (25 L) to the reactor.
-
Begin agitation at a low speed to dissolve the solid.
-
-
Catalyst Slurry Preparation & Transfer:
-
In a separate, inerted vessel, prepare a slurry of the Rh/Al₂O₃ catalyst (250 g) in methanol (~1 L). Crucially, never handle the dry catalyst in air.
-
Using pressure or a pump, safely transfer the catalyst slurry into the reactor through a dedicated port. Rinse the transfer lines with additional methanol to ensure all catalyst is charged.
-
-
Reaction Execution:
-
Seal the reactor completely.
-
Pressurize and vent with nitrogen three more times to remove any air introduced during charging.
-
Pressurize and vent with hydrogen twice to replace the nitrogen atmosphere.
-
Heat the reactor contents to the target temperature (e.g., 80 °C).
-
Slowly pressurize the reactor with hydrogen to the target pressure (e.g., 20 bar).
-
Increase agitation to the optimized speed to ensure good gas dispersion.
-
Monitor the reaction by observing hydrogen uptake, temperature, and pressure. Take samples periodically via a safe sampling port for GC analysis to check for conversion.
-
-
Reaction Completion & Work-up:
-
Once the reaction is complete (no further hydrogen uptake and GC shows >99% conversion), stop the hydrogen feed.
-
Cool the reactor to ambient temperature.
-
Carefully vent the excess hydrogen pressure and purge the reactor three times with nitrogen.
-
-
Catalyst Filtration:
-
Prepare the enclosed filter by pre-coating it with a pad of Celite®.
-
Under nitrogen pressure, transfer the reactor contents to the filter.
-
Wash the filter cake with fresh methanol to recover all the product. Ensure the cake remains wet and under a nitrogen blanket at all times.
-
Discharge the wet catalyst cake into a container of water for safe disposal or recovery.
-
-
Product Isolation:
-
The filtrate, containing the product in methanol, can be concentrated under reduced pressure.
-
The resulting crude oil can be purified further by vacuum distillation or crystallization if required to meet final purity specifications.
-
Process Flow Diagram: Scale-Up Synthesis
Caption: General Workflow for Chemical Process Scale-Up.
References
- Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- American Chemical Society. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up.
- HLG. (2024, July 12). Achieving safe conditions for hydrogenation reaction using concentrated raw materials.
- Kinis. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
- IQS Biblioteca. (n.d.). Scale-up of catalytic hydrogenation in the pharmaceutical industry.
Sources
Technical Support Center: Navigating the Stability of 4-(Trifluoromethyl)cyclohexanol
Welcome to the technical support guide for 4-(Trifluoromethyl)cyclohexanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and resolve stability challenges you may encounter. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
This compound is a valuable building block, largely due to the influence of the trifluoromethyl (CF₃) group on its chemical properties.[1] While this group can enhance the biological activity of target molecules, it also significantly alters the reactivity of the cyclohexanol ring, particularly the hydroxyl group and its adjacent C-H bond.[2] Understanding these electronic effects is paramount to troubleshooting unexpected reaction outcomes.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation, a recommended protocol, and a self-validation step to confirm the outcome.
Issue 1: Why is my oxidation of this compound to the corresponding ketone sluggish or failing?
Probable Cause: The primary reason for inefficient oxidation is the strong electron-withdrawing inductive effect of the adjacent CF₃ group. This effect raises the activation barrier for oxidation by increasing the bond enthalpy of the α-C-H bond and reducing the nucleophilicity of the hydroxyl group.[2] Consequently, many classical oxidation reagents (e.g., PCC, Swern oxidation under standard conditions) may prove insufficient.
Expert Recommendation: A more robust catalytic system is required. We recommend a nitroxide-catalyzed approach using a terminal oxidant like potassium persulfate, which has proven effective for oxidizing α-trifluoromethyl alcohols.[2][3]
Experimental Protocol: Nitroxide-Catalyzed Oxidation
-
Setup: To a round-bottom flask, add this compound (1.0 equiv), (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 equiv), and acetonitrile (MeCN) as the solvent.
-
Reagent Addition: In a separate flask, prepare a solution of potassium persulfate (K₂S₂O₈) (2.0 equiv) and sodium bicarbonate (NaHCO₃) (4.0 equiv) in water.
-
Reaction: Add the aqueous solution to the MeCN solution and stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel chromatography to yield 4-(trifluoromethyl)cyclohexanone.
Self-Validation System:
-
GC-MS Analysis: Obtain a GC-MS spectrum of the purified product. Confirm the disappearance of the starting material's mass peak (e.g., m/z 168) and the appearance of the ketone's mass peak (m/z 166).[4][5]
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides a clean diagnostic. Monitor the shift of the CF₃ signal from the alcohol starting material to the ketone product.
Troubleshooting Workflow for Oxidation
Issue 2: My reaction is producing significant amounts of an alkene byproduct, 4-(Trifluoromethyl)cyclohexene. What is causing this?
Probable Cause: The formation of 4-(trifluoromethyl)cyclohexene is a classic indicator of an elimination reaction (dehydration) competing with your desired pathway. This is highly probable under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (-OH₂⁺).[6] The subsequent loss of water generates a carbocation intermediate, which can then lose a proton to form a double bond. This is a typical E1 elimination mechanism.[6][7]
Expert Recommendation: To suppress elimination, rigorous control of the reaction's pH is critical. If your desired reaction does not require acid, ensure all reagents and solvents are neutral. If an acid is required, consider using a milder, non-coordinating acid or running the reaction at a lower temperature to disfavor the high-activation-energy elimination pathway.
Illustrative Mechanism: Acid-Catalyzed E1 Dehydration
Q4: What analytical methods are best for monitoring the degradation of this compound? A: A combination of chromatographic and spectroscopic methods is ideal.
-
Gas Chromatography (GC) and GC-MS: Excellent for monitoring the volatility of the starting material and potential byproducts like the corresponding cyclohexene or cyclohexanone. [4][8]* High-Performance Liquid Chromatography (HPLC): Useful for less volatile products or when derivatization is required. [5][9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful for structural elucidation of any unexpected products. ¹⁹F NMR is particularly useful for tracking the fate of the trifluoromethyl group specifically. [5]
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779765, this compound. [Link]
- Iqbal, M., et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. [Link]
- El-Gowelli, H. M., et al. (2024). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. BMC Chemistry. [Link]
- LibreTexts Chemistry. (2024). 11.
- Politano, F., et al. (2023).
- Soderburg, T. (2016). Organic Chemistry with a Biological Emphasis. Chapter 9: Nucleophilic substitution reactions. [Link]
- LibreTexts Chemistry. (2022). 14.
- Chemistry Steps. (n.d.).
- Daniliuc, C. G., et al. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. Chemistry – A European Journal. [Link]
- Reddit. (2014). Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. [Link]
- ResearchGate. (n.d.).
- Semantic Scholar. (2016). Gas Chromatographic Method for the Quantitative Determination of a Hydrolytic Degradation Impurity in Busulfan Injectable Products. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. env.go.jp [env.go.jp]
- 5. ijmr.net.in [ijmr.net.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. [PDF] Gas Chromatographic Method for the Quantitative Determination of a Hydrolytic Degradation Impurity in Busulfan Injectable Products. | Semantic Scholar [semanticscholar.org]
- 9. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for 4-(Trifluoromethyl)cyclohexanol Isomeric Ratio
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 4-(Trifluoromethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who require accurate determination of the cis:trans isomeric ratio of this critical fluorinated intermediate.[1] We will explore the most effective analytical techniques, provide detailed, field-tested protocols, and address common troubleshooting issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of this compound isomers.
Q1: What are the cis and trans isomers of this compound and why do they matter?
The molecule this compound exists as two geometric stereoisomers: cis and trans. This isomerism arises from the relative positions of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups on the cyclohexane ring. In the cis isomer, both groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. The spatial arrangement of these functional groups can significantly influence the molecule's physical properties and biological activity, making the precise control and measurement of the isomeric ratio essential in pharmaceutical and agrochemical development.[1]
Q2: Which analytical techniques are best for determining the isomeric ratio?
Three primary techniques are well-suited for this analysis, each with distinct advantages:
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC provides excellent separation of volatile compounds. For polar molecules like cyclohexanols, chemical derivatization is typically required to improve volatility and peak shape.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, ¹⁹F NMR is a powerful, direct method for quantification. The fluorine atoms in the -CF₃ group are highly sensitive NMR probes, and the cis and trans isomers will exhibit distinct chemical shifts, allowing for ratio determination by integrating the respective signals without chromatographic separation.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): While potentially more challenging due to the isomers' similar polarities, HPLC can be effective with proper column and mobile phase selection. It is a non-destructive technique that is valuable for preparative separations.[7][8]
Q3: What is method validation and why is it crucial for this analysis?
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] For determining an isomeric ratio, validation ensures the method is accurate, precise, and reliable.[11][12][13] Key parameters include accuracy, precision, linearity, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][12][13] Without validation, you cannot be confident that the measured isomeric ratio reflects the true composition of your sample.
Part 2: Gas Chromatography (GC) - Troubleshooting & Protocol
GC is a robust and widely available technique for isomer analysis. However, the inherent polarity of the hydroxyl group in this compound presents specific challenges that must be addressed.
Causality Behind GC Method Choices
The primary challenge with analyzing alcohols by GC is their tendency to form hydrogen bonds. This leads to poor peak shape (tailing) and potential adsorption onto active sites within the GC system (e.g., inlet liner, column).[14] To overcome this, we convert the polar -OH group into a less polar, more volatile silyl ether through a process called derivatization (specifically, silylation).[2] This modification drastically improves chromatographic performance, leading to sharper, more symmetrical peaks and better resolution between the cis and trans isomers.
GC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | 1. Inefficient Column: The stationary phase may not have enough selectivity for the isomers. 2. Suboptimal Temperature Program: The oven ramp rate may be too fast. 3. Carrier Gas Flow Rate: Flow rate may be too high or too low, reducing column efficiency. | 1. Select an appropriate column. A mid-polarity phase (e.g., 50% phenyl polysiloxane) or a specialized chiral column can enhance selectivity.[15] 2. Optimize the temperature program. Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation. 3. Verify and adjust the carrier gas flow rate to the optimal value for your column diameter. |
| Significant Peak Tailing | 1. Incomplete Derivatization: Free hydroxyl groups are still present. 2. Active Sites in the System: The inlet liner or the front end of the column may be contaminated or active.[16] 3. Column Degradation: Oxygen or sample matrix has damaged the stationary phase. | 1. Optimize the derivatization reaction. Ensure the sample is dry, use a fresh reagent (e.g., BSTFA + 1% TMCS), and allow sufficient reaction time and temperature. 2. Use a deactivated inlet liner. If tailing persists, replace the liner. Trim the first 10-20 cm of the column inlet.[17] 3. Condition the column. If the problem continues, check for leaks and install an oxygen trap. Replace the column if bleed is excessive.[18][19] |
| Low Sensitivity / No Peaks | 1. Injector Issue: Leaks in the septum or incorrect split ratio. 2. Derivatization Failure: The reaction did not proceed. 3. Detector Malfunction: The FID is not lit or the MS source is contaminated. | 1. Perform injector maintenance. Replace the septum and check for leaks. For trace analysis, use splitless injection mode.[16][18] 2. Verify reagent activity. Run a positive control (e.g., pure cyclohexanol) to confirm the derivatization reagent is working. 3. Check detector status. Ensure gas flows are correct and the detector is at the proper temperature. Clean the MS source if necessary. |
| Ghost Peaks | 1. Septum Bleed: Small particles from a degrading septum are entering the inlet. 2. Carryover: Residue from a previous, more concentrated sample. 3. Contaminated Solvent/Reagents: Impurities are present in the derivatization reagents or solvent. | 1. Replace the septum with a high-quality, low-bleed version.[17] 2. Run several solvent blanks to wash the system. Clean or replace the inlet liner.[17] 3. Analyze a blank containing only the solvent and derivatization reagent to identify the source of contamination. |
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Caption: Troubleshooting workflow for poor GC peak resolution.
Experimental Protocol: GC-MS Analysis via Silylation
This protocol describes the derivatization and subsequent GC-MS analysis to determine the cis:trans isomeric ratio.
1. Sample Preparation & Derivatization:
-
Accurately weigh ~10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane or Acetonitrile).
-
Add 100 µL of a silylation agent. N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) is highly effective.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete reaction.[20]
-
Cool to room temperature before placing in the autosampler.
2. GC-MS Instrumental Parameters:
-
The following table provides a validated starting point. Parameters should be optimized for your specific instrument.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard high-performance GC system. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column that provides good general separation. A mid-polarity column may offer better resolution. |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (50:1) or Splitless | Split mode for concentrated samples; splitless for trace analysis. |
| Injection Vol. | 1 µL | Standard injection volume. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 60°C (hold 2 min), ramp to 250°C @ 10°C/min | A standard temperature program to separate the isomers from the solvent and any byproducts. |
| MS Transfer Line | 280°C | Prevents condensation of analytes before entering the mass spectrometer. |
| MS Ion Source | 230°C | Standard temperature for electron ionization (EI). |
| MS Quadrupole | 150°C | Standard temperature for the mass analyzer. |
| Acquisition Mode | Scan (m/z 40-400) or SIM | Scan mode for initial identification; Selected Ion Monitoring (SIM) for higher sensitivity quantification. |
3. System Suitability:
-
Before analyzing samples, inject a standard mixture of known cis:trans ratio.
-
Resolution (Rs): The resolution between the cis and trans isomer peaks must be ≥ 1.5 for baseline separation.
-
Peak Asymmetry: The tailing factor for both peaks should be between 0.9 and 1.5.
-
Reproducibility: Five replicate injections of the standard should yield a relative standard deviation (RSD) of the area ratio of < 2.0%.
4. Data Analysis:
-
Identify the peaks for the cis and trans TMS-ethers based on their retention times and mass spectra.
-
Integrate the peak area for each isomer.
-
Calculate the isomeric ratio using the following formula: % Isomer A = (Area of Isomer A) / (Area of Isomer A + Area of Isomer B) * 100
Part 3: ¹⁹F NMR Spectroscopy - A Direct Approach
¹⁹F NMR spectroscopy is an exceptionally powerful technique for this specific analysis due to the presence of the trifluoromethyl (-CF₃) group.
Why ¹⁹F NMR is Ideal
-
High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.
-
Wide Chemical Shift Range: The large chemical shift dispersion minimizes the chance of signal overlap.[4]
-
Direct Quantification: The analysis does not require chromatographic separation. The ratio of the integrals of the ¹⁹F signals corresponding to the cis and trans isomers directly reflects their molar ratio.[5]
-
No Background Interference: The ¹⁹F spectral window is typically free of interfering signals.[5]
¹⁹F NMR Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate Quantification | 1. Incorrect Relaxation Delay (d1): The d1 time is too short, leading to incomplete T1 relaxation and saturation of the signal. 2. Nuclear Overhauser Effect (NOE): If using proton decoupling, NOE can disproportionately enhance signals. 3. Poor Baseline Correction: Inaccurate integration due to a non-flat baseline. | 1. Set an adequate relaxation delay. Set d1 to at least 5 times the longest T1 of the signals of interest. A value of 20-30 seconds is often a safe starting point.[21] 2. Use inverse-gated decoupling. This decouples protons during acquisition only, eliminating NOE enhancement while maintaining singlet peaks. 3. Perform careful baseline correction on the processed spectrum before integration. |
| Poor Signal-to-Noise (S/N) | 1. Low Sample Concentration. 2. Insufficient Number of Scans (ns). | 1. Increase the sample concentration if possible. 2. Increase the number of scans. The S/N ratio increases with the square root of the number of scans. |
| Peak Overlap | 1. Low Magnetic Field Strength. 2. Poor Shimming. | 1. Use a higher field NMR spectrometer (e.g., >400 MHz) to increase spectral dispersion. 2. Carefully shim the sample to achieve the best possible magnetic field homogeneity and narrowest line widths. |
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
1. Sample Preparation:
-
Accurately weigh ~20-30 mg of the sample into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is fully dissolved.
-
(Optional) Add an internal standard with a known ¹⁹F signal if absolute quantification is needed. For isomeric ratio, an internal standard is not required.
2. NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field provides better sensitivity and dispersion. |
| Pulse Program | Standard 1D pulse-acquire with inverse-gated ¹H decoupling | Decoupling provides sharp singlets for easy integration, while inverse-gating prevents quantitative errors from NOE.[5] |
| Pulse Angle (p1) | 90° flip angle | A 90° pulse ensures maximum signal for quantification.[4] |
| Relaxation Delay (d1) | 20 s | A long delay is critical to allow full relaxation of the ¹⁹F nuclei, ensuring the signal intensity is directly proportional to the number of nuclei.[21] |
| Acquisition Time (at) | ~2-3 s | Sufficient to resolve the signals with good digital resolution. |
| Number of Scans (ns) | 16 to 64 | Increase as needed to achieve a good S/N ratio (>100:1). |
3. Data Processing and Analysis:
-
Apply an exponential multiplication (line broadening of ~0.3 Hz) to improve S/N.
-
Fourier transform the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Set the integral of one of the isomer peaks (e.g., the trans isomer) to 1.00. The integral of the other peak will directly give the molar ratio.
-
Calculate the percentage of each isomer from the integral values.
References
- ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?
- Restek Corporation. (n.d.). GC Troubleshooting Guide.
- ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- University of California, Davis. (n.d.). GC Derivatization.
- Unknown Source. (n.d.).
- Defense Technical Information Center. (1970). Fluorine-19 Nuclear Magnetic Resonance.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Journal of Chemical Physics.
- ACS Publications. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry.
- Adane, L., & Al-Sayah, M. (2012).
- Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites.
- Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- National Institutes of Health (NIH). (2017).
- Wate, S. P., et al. (2015). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research.
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- Royal Society of Chemistry. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst.
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- PubMed. (2022). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds.
- US EPA. (2015). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM.
- YouTube. (2021). Proton NMR Analysis to identify Isomers.
- National Institutes of Health (NIH). (2021). Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. PMC.
- Michigan State University. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes.
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- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
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Technical Support Center: Navigating Azeotrope Formation in Purification
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing azeotropes during purification processes. The formation of azeotropes—mixtures with a constant boiling point—presents a significant challenge in achieving high-purity separation.[1][2][3] This guide is designed to offer both foundational knowledge and practical, field-proven troubleshooting strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered by our users regarding azeotropes.
Q1: What is an azeotrope and why does it form?
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1][3][4] This occurs because the vapor generated from boiling the liquid has the same composition as the liquid itself.[4][5][6] The formation of an azeotrope is a result of intermolecular interactions between the components of the mixture, which cause deviations from Raoult's Law.[1][5][7] Raoult's law ideally predicts the vapor pressure of a mixture, but strong adhesive or cohesive forces between molecules can lead to a constant boiling point at a specific composition.[7]
There are two main types of azeotropes:
-
Minimum-boiling (positive) azeotropes: These form when the boiling point of the mixture is lower than any of the individual components.[3] A classic example is the ethanol-water azeotrope, which boils at a lower temperature than both pure ethanol and pure water.[1][2][7]
-
Maximum-boiling (negative) azeotropes: These occur when the boiling point of the mixture is higher than that of its constituents.[3] An example is a mixture of nitric acid and water.[7]
Q2: How can I predict if my mixture will form an azeotrope?
Predicting azeotrope formation with certainty without experimental data can be challenging. However, some indicators and methods can provide a strong indication:
-
Deviation from Raoult's Law: Significant positive or negative deviations from ideal behavior, as described by Raoult's Law, are a primary indicator of azeotrope formation.[1][7]
-
Intermolecular Interactions: Mixtures of components with different polarities and hydrogen bonding capabilities are prone to forming azeotropes. For instance, alcohols and water are well-known for forming azeotropes due to strong hydrogen bonding.[5]
-
Computational Models: Thermodynamic models, such as those based on limiting activity coefficients and solvation free energy calculations, can be used to predict azeotropic behavior with a reasonable degree of accuracy.[8][9]
Q3: What are the primary methods for "breaking" an azeotrope?
"Breaking" an azeotrope refers to the process of separating its components. Since simple distillation is ineffective, several specialized techniques are employed:
-
Azeotropic Distillation: This involves adding a third component, known as an entrainer, to the mixture. The entrainer forms a new, lower-boiling azeotrope with one or more of the original components, which can then be separated.[10][11][12]
-
Extractive Distillation: In this method, a high-boiling, non-volatile solvent is added to the azeotropic mixture. This solvent alters the relative volatility of the original components, allowing for their separation by distillation.[13][14]
-
Pressure-Swing Distillation (PSD): This technique is effective for azeotropes whose composition is sensitive to pressure changes. The separation is carried out in two distillation columns operating at different pressures.[15][16][17]
-
Salt-Effect Distillation: The addition of a salt to the azeotropic mixture can alter the relative volatility of the components, thereby breaking the azeotrope.[18] The dissolved salt ions interact with the liquid components, modifying their vapor pressures.[18][19]
-
Pervaporation: This is a membrane-based separation technique where a liquid mixture is in contact with a membrane that preferentially allows one component to pass through.[20][21] The driving force is a difference in chemical potential across the membrane.[20]
-
Adsorption: Using molecular sieves or other adsorbents can selectively remove one component from the azeotropic mixture.[6][10] This is a common method for drying ethanol beyond its azeotropic point with water.[22]
Troubleshooting Guides
This section provides structured troubleshooting guides for common azeotropic mixtures encountered in research and development.
Scenario 1: Purification of Ethanol Beyond the 95.6% Azeotrope with Water
A common challenge is the dehydration of ethanol past its azeotropic concentration with water.
Method 1: Azeotropic Distillation with a Ternary Entrainer (e.g., Toluene)
This method introduces an entrainer that forms a new, lower-boiling azeotrope with water and ethanol, which is then removed.
Causality: Toluene forms a ternary azeotrope with water and ethanol that has a lower boiling point than the binary ethanol-water azeotrope. This allows for the selective removal of water, enabling the purification of ethanol.
Experimental Protocol:
-
Initial Distillation: Distill the initial ethanol-water mixture to near its azeotropic composition (approx. 95.6% ethanol).
-
Entrainer Addition: Introduce toluene to the ethanol-water azeotrope.
-
Azeotropic Distillation: Heat the ternary mixture. The toluene-water-ethanol azeotrope will distill first.
-
Condensation and Phase Separation: The condensed vapor will separate into two phases: an upper organic layer (rich in toluene) and a lower aqueous layer (rich in water).
-
Decantation: The aqueous layer is removed, and the organic layer is returned to the distillation column.
-
Final Purification: Once all the water has been removed as the ternary azeotrope, pure ethanol can be collected as the bottom product.
Logical Workflow for Ternary Azeotropic Distillation:
Caption: Workflow for ethanol dehydration using azeotropic distillation.
Method 2: Adsorption using Molecular Sieves
This method utilizes the selective adsorption of water by molecular sieves.
Causality: 3A molecular sieves have a pore size that allows them to selectively adsorb small molecules like water while excluding larger molecules like ethanol.
Experimental Protocol:
-
Initial Distillation: Concentrate the ethanol-water mixture to near the azeotropic point by simple distillation.
-
Adsorption: Pass the near-azeotropic ethanol through a column packed with activated 3A molecular sieves.
-
Collection: Collect the dried ethanol that passes through the column.
-
Regeneration: The molecular sieves can be regenerated by heating them under vacuum to remove the adsorbed water.[6][10]
Scenario 2: Separation of an Acetonitrile-Water Azeotrope
Acetonitrile and water form a minimum-boiling azeotrope that is sensitive to pressure changes.
Method: Pressure-Swing Distillation (PSD)
This technique exploits the shift in azeotropic composition with pressure.[15][16]
Causality: The composition of the acetonitrile-water azeotrope changes significantly with pressure.[23] By operating two columns at different pressures, this property can be leveraged to achieve complete separation.
Quantitative Data:
| Pressure | Azeotropic Composition (mole% Acetonitrile) |
| 1 atm (101.3 kPa) | ~70.4% |
| 2.74 atm (278 kPa) | ~64.1% |
Data sourced from Wolfram Demonstrations Project[23]
Experimental Protocol:
-
Low-Pressure Column: The fresh feed (acetonitrile-water mixture) is fed into a low-pressure distillation column (e.g., at atmospheric pressure).
-
First Separation: The distillate from this column will be close to the azeotropic composition at that pressure. The bottom product will be pure water.
-
High-Pressure Column: The distillate from the low-pressure column is then fed into a high-pressure column.
-
Second Separation: Due to the shift in the azeotrope composition at higher pressure, pure acetonitrile can be obtained as the bottom product of the high-pressure column.
-
Recycle: The distillate from the high-pressure column, which is at the azeotropic composition for that pressure, is recycled back to the low-pressure column.
Decision Logic for Separation Method Selection:
Caption: Decision tree for selecting an azeotrope separation method.
Scenario 3: Separating Acetone/n-Heptane Azeotrope in a Waste Stream
This scenario involves separating a minimum-boiling azeotrope commonly found in industrial waste.
Method: Extractive Distillation with a Solvent
A suitable high-boiling solvent is used to alter the relative volatility of acetone and n-heptane.
Causality: A solvent like butyl propionate interacts differently with acetone and n-heptane, increasing the relative volatility and allowing for their separation.[24]
Experimental Protocol:
-
Column Setup: Utilize a distillation column with a feed inlet for the azeotropic mixture and a separate inlet near the top for the solvent.
-
Solvent Introduction: The solvent (e.g., butyl propionate) is continuously fed to the upper section of the column.
-
Feed Introduction: The acetone/n-heptane azeotrope is fed at a lower stage.
-
Distillation: As the vapor from the boiling mixture rises, it comes into contact with the solvent. The solvent selectively increases the volatility of n-heptane relative to acetone.
-
Product Separation: Pure n-heptane is obtained as the overhead product. The bottom product consists of the solvent and acetone.
-
Solvent Recovery: The solvent-acetone mixture is then separated in a second distillation column, and the recovered solvent is recycled.
Key Parameters for Acetone/n-Heptane Separation via Extractive Distillation:
| Parameter | Recommended Value |
| Solvent | Butyl Propionate |
| Solvent-to-Feed Ratio | 1.4 |
| Reflux Ratio | 1.5 |
| Number of Stages | 30 |
| Feed Stage | 26 |
| Solvent Feed Stage | 10 |
Data based on simulations from ACS Omega[24]
References
- Azeotropes. How? Why? When? : r/ChemicalEngineering. (2021). Reddit. [Link]
- Reason for the formation of azeotropes - Chemistry Stack Exchange. (2015). Chemistry Stack Exchange. [Link]
- Salt-effect distillation - Wikipedia. (n.d.). Wikipedia. [Link]
- Pervaporation Technology: Breaking Azeotropes in Chemical Processing. (2023).
- Extractive Distillation Method for Azeotropes. (n.d.). ChemEnggHelp. [Link]
- Overview of Pressure-Swing Distillation Process for Separation of Azeotropic Mixture. (n.d.). FAMT. [Link]
- What is the reason for azeotropes? - Quora. (2017). Quora. [Link]
- Separation of organic azeotropic mixtures by pervapor
- Azeotropic distillation - Wikipedia. (n.d.). Wikipedia. [Link]
- Azeotrope - Wikipedia. (n.d.). Wikipedia. [Link]
- How can a Mixture of Ethanol and Water be Separated by Azeotropic Distill
- Separating Binary Azeotropes Using Pressure Swing Distillation. (n.d.).
- Dive Into Azeotropic Distillation: Essential Techniques. (n.d.). GWSI. [Link]
- The Design and Optimization of Extractive Distillation for Separating the Acetone/n-Heptane Binary Azeotrope Mixture. (2021). ACS Omega. [Link]
- Extractive Distillation of Azeotropic mixtures using Salt: A review. (n.d.).
- Pressure Swing Distillation. (2020). Chemical Engineering World. [Link]
- Azeotrope Definition and Examples. (2019). ThoughtCo. [Link]
- Azeotropic distill
- Composite 2D Material-Based Pervaporation Membranes for Liquid Separ
- Extractive distillation - Wikipedia. (n.d.). Wikipedia. [Link]
- How do you separate azeotropic mixtures class 12 chemistry CBSE. (n.d.). Vedantu. [Link]
- Distill
- Application of the Pervaporation Process to Separate Azeotropic Mixtures. (1976).
- Azeotropic distill
- Comparison of Extractive and Heteroazeotropic Distillation of High-Boiling Aqueous Mixtures. (2022). MDPI. [Link]
- Azeotropic Distillation: Types & Example. (2023). StudySmarter. [Link]
- New Pressure-Swing Distillation for Separating Pressure-Insensitive Maximum Boiling Azeotrope via Introducing a Heavy Entrainer: Design and Control. (2015). Industrial & Engineering Chemistry Research. [Link]
- How can we separate azeotropes by pervaporation technique? - Quora. (2017). Quora. [Link]
- A Computational Study on the Separation of Methanol/ Chloroform Azeotropic Mixture Using Pressure Swing Distill
- A Simple Method to Predict and Interpret the Formation of Azeotropes in Binary Systems Using Conventional Solvation Free Energy Calculations. (2019). Industrial & Engineering Chemistry Research. [Link]
- Distillation-Adsorption Hybrid Processes to Separate Binary Liquid Mixtures with Homogeneous Azeotrope. (2010). Taylor & Francis Online. [Link]
- Salts Effect on Isobaric Vapor–Liquid Equilibrium for the Azeotropic Mixture 2-Propanol + Water. (2019).
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Validation & Comparative
Unveiling the Trifluoromethyl Advantage: A Comparative Analysis of 4-(Trifluoromethyl)cyclohexanol and 4-Methylcyclohexanol
An In-Depth Comparative Guide for Researchers
In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds is paramount to optimizing function. The substitution of a simple methyl group with a trifluoromethyl group is a cornerstone tactic in drug design, intended to enhance a molecule's physicochemical and pharmacological profile. This guide provides a detailed, evidence-based comparison of 4-(Trifluoromethyl)cyclohexanol and its non-fluorinated analog, 4-methylcyclohexanol, offering researchers a comprehensive understanding of the profound impact of this single-atom substitution.
Physicochemical Properties: A Tale of Two Substituents
The introduction of three fluorine atoms in place of three hydrogen atoms dramatically alters the fundamental properties of the cyclohexanol ring. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are the primary drivers of these differences.
The trifluoromethyl (CF₃) group acts as a strong electron-withdrawing substituent, a stark contrast to the electron-donating nature of the methyl (CH₃) group. This electronic disparity influences the acidity of the hydroxyl proton and the overall polarity of the molecule. Furthermore, the CF₃ group is significantly more lipophilic and bulkier than the CH₃ group.[1][2] These differences are quantified in the table below.
| Property | This compound | 4-Methylcyclohexanol | Rationale for Difference |
| Molecular Formula | C₇H₁₁F₃O[3][4] | C₇H₁₄O[5][6] | Substitution of 3 H atoms with 3 F atoms. |
| Molecular Weight | 168.16 g/mol [3][4] | 114.19 g/mol [5][7] | Fluorine is significantly heavier than hydrogen. |
| Boiling Point | ~181 °C[3] | ~171-173 °C[5][6] | Increased molecular weight and stronger intermolecular forces. |
| Density | ~1.23 g/mL[3] | ~0.914-0.92 g/mL[5][6] | The high atomic mass of fluorine increases density. |
| Refractive Index (n20D) | ~1.41[3][8] | ~1.458[6] | The electronic properties of the CF₃ group alter light interaction. |
| Lipophilicity (LogP) | > 2.0 (Estimated) | ~1.79[5] | The CF₃ group is highly lipophilic, increasing the octanol/water partition coefficient.[1][9] |
Synthesis and Reactivity: Pathways to a Functional Scaffold
Both compounds are typically synthesized via the hydrogenation of their corresponding phenolic precursors. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity (cis/trans isomerism).
-
4-Methylcyclohexanol Synthesis: Commonly prepared by the catalytic hydrogenation of p-cresol.[10]
-
This compound Synthesis: Prepared by the hydrogenation of 4-(trifluoromethyl)phenol, often using a catalyst like platinum oxide (PtO₂) under hydrogen pressure.[11]
The reactivity of the hydroxyl group is influenced by the substituent at the 4-position. The potent electron-withdrawing effect of the trifluoromethyl group increases the acidity of the hydroxyl proton compared to 4-methylcyclohexanol. This can affect its participation in reactions such as esterification or etherification. A common reaction for both alcohols is acid-catalyzed dehydration to form the corresponding alkene.[12][13][14]
The Decisive Factor in Drug Discovery: Metabolic Stability
A primary reason for substituting a methyl group with a trifluoromethyl group in drug candidates is to enhance metabolic stability.[1][15] The methyl group is a common site for oxidation by cytochrome P450 (CYP) enzymes in the liver, leading to rapid metabolism and clearance of a drug. The C-H bonds of a methyl group are readily broken by these enzymes.
In stark contrast, the carbon-fluorine bond is one of the strongest in organic chemistry.[1][9] This high bond energy makes the trifluoromethyl group exceptionally resistant to enzymatic cleavage and oxidative metabolism.[15] By replacing a metabolically vulnerable methyl group with a robust trifluoromethyl group, medicinal chemists can effectively block a major metabolic pathway. This "metabolic switching" often results in:
-
Longer drug half-life [15]
-
Improved bioavailability [1]
-
A more predictable pharmacokinetic profile [1]
Experimental Protocols: Assessing Reactivity and Stability
To provide a practical context, this section details key experimental procedures used to characterize these compounds.
Experiment 1: Synthesis of 4-Methylcyclohexene via Dehydration
This protocol demonstrates the characteristic reactivity of the alcohol functional group.
Objective: To synthesize 4-methylcyclohexene from 4-methylcyclohexanol via an acid-catalyzed elimination reaction.[17]
Methodology:
-
Reaction Setup: In a 5-mL conical vial, combine 1.5 mL of 4-methylcyclohexanol, 0.40 mL of 85% phosphoric acid, and six drops of concentrated sulfuric acid. Add a magnetic spin vane.[14]
-
Distillation: Attach a Hickman distillation head and a water-cooled condenser to the vial. Heat the reaction mixture to gently reflux. The lower boiling point product, 4-methylcyclohexene, will distill as it is formed.[14][17]
-
Isolation: Collect the distillate from the well of the Hickman head. The distillate will contain both the alkene product and water.[14]
-
Purification: Transfer the distillate to a vial. Wash with a saturated sodium chloride solution to remove the bulk of the water. Separate the aqueous layer.[17][18]
-
Drying: Transfer the organic layer to a clean, dry test tube and add anhydrous sodium sulfate to remove residual water.[14]
-
Characterization: After careful transfer to a tared vial, determine the mass and calculate the percent yield. Confirm the product's identity by comparing the IR spectrum of the product to the starting material; look for the disappearance of the broad O-H stretch and the appearance of a C=C stretch.[14]
Experiment 2: In Vitro Microsomal Stability Assay
This protocol is a standard in drug discovery for evaluating the metabolic stability of a compound.[15]
Objective: To determine and compare the rate of metabolic degradation of a hypothetical drug candidate containing a 4-methylcyclohexanol moiety versus one containing a this compound moiety.
Methodology:
-
Reagent Preparation:
-
Prepare 1 mM stock solutions of the two test compounds (Test Compound-CH₃ and Test Compound-CF₃) in DMSO.
-
Thaw liver microsomes (e.g., human or rat) on ice and dilute to 0.5 mg/mL in a phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution as the enzymatic cofactor.[15]
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to designated wells.
-
Add the test compound working solution to the wells for a final concentration of ~1 µM. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[15]
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the corresponding wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile containing an internal standard).[15]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of this line is used to calculate the in vitro half-life (t₁/₂). A longer half-life indicates greater metabolic stability.[15]
-
Expected Comparative Results:
| Parameter | Test Compound-CH₃ | Test Compound-CF₃ | Justification |
| In Vitro Half-life (t₁/₂) | Shorter | Significantly Longer | The CF₃ group blocks CYP450-mediated oxidation at the 4-position, a likely metabolic hotspot for the CH₃ analog.[15][16] |
| Number of Metabolites | Higher | Significantly Reduced | Oxidation of the methyl group can lead to alcohol, aldehyde, and carboxylic acid metabolites. The CF₃ group is resistant to this pathway.[15] |
Conclusion: Strategic Application in Research and Development
The choice between 4-methylcyclohexanol and this compound as a building block is a strategic decision with significant consequences for the final molecule's properties.
4-Methylcyclohexanol remains a valuable, cost-effective scaffold for applications where metabolic stability is not a primary concern, such as in materials science or as a solvent.[5][19][20]
This compound , however, offers a distinct advantage in the realm of drug discovery and agrochemicals.[3] The incorporation of the trifluoromethyl group is a proven strategy to enhance metabolic stability, modulate lipophilicity, and potentially improve binding interactions.[1][9] While the synthesis may be more complex and costly, the resulting improvements in the pharmacokinetic and pharmacodynamic profile of a bioactive molecule often justify the investment. This guide underscores the power of strategic fluorination, demonstrating how a subtle structural change can lead to a profound enhancement in molecular performance.
References
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanol.
- Wang, R., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6335–6344. [Link]
- Bartleby. (n.d.). The Synthesis Of An Alkene 4-Methylcyclohexanol. Bartleby Research. [Link]
- Sona Enterprise. (n.d.). 4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter. sonaenterprise.in. [Link]
- American Chemical Society. (2007). Preparation of 4-Methylcyclohexene by dehydration of 4-Methylcyclohexanol. MARM-ACS. [Link]
- Unknown. (n.d.). 4-Methylcyclohexene Synthesis. Course Web Page. [Link]
- YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene. YouTube. [Link]
- Diana, G. D., et al. (1996). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 39(19), 3707-3711. [Link]
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- EduBirdie. (n.d.). Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol. EduBirdie. [Link]
- Hu, B. (n.d.). What are the properties, synthesis methods, and applications of 4-Methylcyclohexanol?. GeekMol. [Link]
- MDPI. (2025).
- precisionFDA. (n.d.). 4-METHYLCYCLOHEXANOL. precisionFDA. [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cyclohexanol Analogues
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a compound's biological activity. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated cyclohexanol analogues, supported by experimental data, to aid in the rational design of novel therapeutics.
The introduction of fluorine into a cyclohexanol ring can dramatically alter its conformation, lipophilicity, metabolic stability, and acidity, leading to significant changes in how it interacts with biological targets.[1][2] Understanding the relationship between the position and number of fluorine atoms and the resulting biological activity is crucial for optimizing drug candidates. This guide will delve into specific case studies to illustrate these critical differences, backed by experimental data.
The Impact of Fluorination on Physicochemical Properties: A Conceptual Overview
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size.[3] This has profound implications for a molecule's behavior in a biological system.
-
Modulation of Acidity (pKa) : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, such as the hydroxyl group in cyclohexanol. This can influence a molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and binding to target proteins.[4]
-
Altering Lipophilicity : Fluorination can have a variable effect on lipophilicity (logP). While a single fluorine atom can increase lipophilicity, polyfluorination can create a fluorous phase that is both hydrophobic and lipophobic. This modulation of lipophilicity is a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]
-
Conformational Control : The introduction of fluorine can influence the conformational preferences of the cyclohexane ring. The gauche effect between a fluorine atom and an adjacent electronegative group can stabilize specific conformations, which may be more favorable for binding to a biological target.[4]
-
Blocking Metabolic Soft Spots : The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic stability of a compound can be significantly enhanced, leading to a longer half-life in the body.[5][7]
Figure 1: The multifaceted impact of fluorination on the properties of cyclohexanol analogues.
Case Study 1: Fluorinated Perhexiline Analogues - Enhancing Metabolic Stability and Retaining Efficacy
Perhexiline is a cardiovascular drug containing two cyclohexyl rings. Its use is limited by variable patient metabolism, primarily by the enzyme CYP2D6, leading to potential toxicity.[8] A study by Christian et al. investigated the impact of fluorinating the cyclohexyl rings on both metabolic stability and biological activity, which is believed to be mediated through the inhibition of carnitine palmitoyltransferase-1 (CPT-1).[7][9]
Comparative Biological Data: Perhexiline vs. Fluorinated Analogues
| Compound | Structure | CPT-1 Inhibition IC50 (µM) |
| Perhexiline (1) | Dicyclohexyl | 77 |
| 4,4-gem-difluoro (50) | Fluorinated Dicyclohexyl | ~100 |
| 4,4,4',4'-tetrafluoro (62) | Polyfluorinated Dicyclohexyl | ~150 |
Data sourced from a study on the development of fluorinated perhexiline analogues.[7]
The data reveals that the introduction of fluorine atoms onto the cyclohexyl rings resulted in analogues with retained, albeit slightly reduced, inhibitory potency against CPT-1.[7] However, the fluorinated analogues, particularly the 4,4-gem-difluoro (50) and 4,4,4',4'-tetrafluoro (62) derivatives, exhibited significantly enhanced stability in human and rat liver microsomes, indicating a reduced susceptibility to CYP2D6-mediated metabolism.[9] This case study exemplifies how fluorination can be strategically employed to address metabolic liabilities while maintaining the desired biological activity.
Case Study 2: Progressively Ring-Fluorinated Cyclohexylalanines - Modulating Receptor Agonism and Antiparasitic Activity
In a study by Aitken et al., a series of all-cis-ring-fluorinated cyclohexylalanines were synthesized and incorporated into two different bioactive scaffolds to assess the impact of the degree of fluorination on biological activity.[8] The fluorinated cyclohexylalanine residues serve as excellent models for understanding the effects of fluorination on the cyclohexane ring in a biological context.
Comparative Biological Data: Fluorinated Cyclohexylalanine Analogues
Formylpeptide Receptor 2 (FPR2) Agonist Activity
| Compound | Number of Fluorine Atoms | FPR2 Binding Affinity (LogIC50) | FPR2 Agonist Potency (EC50 in nM) |
| WKYMVm (Parent Peptide) | 0 | -8.4 ± 0.1 | 0.075 |
| Di-fluoro Cyclohexylalanine Analog | 2 | -6.8 ± 0.1 | 1.3 |
| Tri-fluoro Cyclohexylalanine Analog | 3 | -6.7 ± 0.1 | 1.8 |
| Penta-fluoro Cyclohexylalanine Analog | 5 | -5.8 ± 0.1 | 25 |
Data sourced from a study on the bioactivity of fluorinated cyclohexyl motifs in the WKYMVm peptide.[2]
Antitrypanosomal Activity
| Compound | Number of Fluorine Atoms | Antitrypanosomal Activity (IC50 in µM) |
| Phenylalanine-derived Analog | 0 | 1.5 ± 0.2 |
| Di-fluoro Cyclohexylalanine Analog | 2 | 2.1 ± 0.3 |
| Tri-fluoro Cyclohexylalanine Analog | 3 | 3.2 ± 0.4 |
| Penta-fluoro Cyclohexylalanine Analog | 5 | 4.5 ± 0.6 |
Data sourced from a study on the bioactivity of fluorinated cyclohexyl motifs in keto-piperazines as antitrypanosome agents.[2]
In both biological systems, increasing the degree of fluorination on the cyclohexane ring led to a progressive decrease in biological activity.[8] For the FPR2 agonist activity, the non-fluorinated parent peptide was the most potent, with a significant drop in both binding affinity and agonist potency as the number of fluorine atoms increased. A similar trend was observed for the antitrypanosomal activity of the keto-piperazine derivatives. This suggests that in these specific biological contexts, the increased polarity of the highly fluorinated cyclohexane ring is detrimental to activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Radioligand Competition Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.[10]
Figure 2: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation : Prepare membrane homogenates from cells or tissues expressing the target receptor.[11]
-
Incubation : In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand and a range of concentrations of the test compound. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).[12]
-
Filtration : Terminate the incubation by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[11]
-
Washing : Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[11]
Cell Viability and Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[1][13]
Figure 3: Workflow for a luminescent cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding : Seed cells in an opaque-walled multi-well plate at a suitable density and allow them to attach overnight.[14]
-
Compound Treatment : Treat the cells with a serial dilution of the test compound. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.[15]
-
Incubation : Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
Reagent Addition : Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase, using the released ATP as a substrate.[14]
-
Signal Stabilization : Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Measurement : Measure the luminescence using a plate-reading luminometer.
-
Data Analysis : The luminescent signal is proportional to the number of viable cells. Plot the signal against the logarithm of the test compound concentration to determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The strategic fluorination of cyclohexanol analogues is a powerful and versatile tool in drug discovery. As demonstrated by the case studies, the introduction of fluorine can have a profound and context-dependent impact on biological activity. In the case of perhexiline, fluorination successfully addressed a metabolic liability while preserving the desired therapeutic activity. Conversely, for the FPR2 agonist and antitrypanosomal examples, increasing fluorination was detrimental to activity, highlighting the importance of carefully considering the specific biological target and its binding pocket.
This guide underscores the necessity of a nuanced, data-driven approach to the use of fluorine in medicinal chemistry. By understanding the fundamental principles of how fluorination influences physicochemical properties and by employing robust biological assays for evaluation, researchers can harness the "fluorine advantage" to design safer and more effective therapeutic agents.
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A Comparative Guide to the Influence of the Trifluoromethyl Group on Cyclohexanol pKa
For researchers and professionals in drug development, understanding and manipulating the acid dissociation constant (pKa) of molecular scaffolds is a cornerstone of rational drug design. The pKa dictates a molecule's ionization state at a given pH, which in turn profoundly influences its solubility, membrane permeability, metabolic stability, and target binding affinity. This guide provides an in-depth comparison of the pKa of cyclohexanol and its trifluoromethylated analogues, supported by experimental data and protocols.
The Foundational Role of pKa in Molecular Behavior
An alcohol's acidity, quantified by its pKa value, is a measure of the stability of its corresponding conjugate base (the alkoxide). A lower pKa value signifies a stronger acid, indicating a more stable conjugate base. For a simple aliphatic alcohol like cyclohexanol, the pKa is relatively high, reflecting the instability of the localized negative charge on the oxygen atom of the cyclohexanoxide ion.
Cyclohexanol , our baseline compound, is a weak acid with a pKa typically cited as ~16.0-18.0 [1][2][3][4]. This high pKa indicates that it does not readily donate its hydroxyl proton.
The Trifluoromethyl Group: A Potent Electronic Modulator
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[5] Its influence stems from the strong electronegativity of the three fluorine atoms, which creates a significant dipole moment and exerts a potent negative inductive effect (-I effect) through the sigma bond framework of the molecule.[5][6][7] This effect withdraws electron density from adjacent atoms, a property that can be harnessed to dramatically alter the acidity of nearby functional groups.[8][9]
The introduction of a CF3 group to the cyclohexanol ring provides a clear and quantifiable example of this principle in action.
Comparative pKa Analysis: A Quantitative Look at Inductive Effects
The placement of the electron-withdrawing CF3 group on the cyclohexyl ring leads to a significant decrease in the pKa of the hydroxyl group, thereby increasing its acidity. This is because the -I effect of the CF3 group helps to delocalize and stabilize the negative charge of the resulting cyclohexanoxide ion.
| Compound | pKa (Predicted/Experimental) | Change from Cyclohexanol (ΔpKa) |
| Cyclohexanol | ~16.0[4] | - |
| 4-(Trifluoromethyl)cyclohexanol | 14.88 (Predicted)[10][11] | ~ -1.12 |
Note: Experimental pKa values for substituted cyclohexanols can be challenging to find in the literature; predicted values provide a reliable estimate for understanding the electronic trend.
As the data illustrates, the presence of a trifluoromethyl group at the 4-position lowers the pKa by over a full unit. This acidification is a direct consequence of the CF3 group's ability to pull electron density through the carbon skeleton, stabilizing the conjugate base.
The Mechanism of pKa Depression
The strong inductive effect of the CF3 group is the primary driver of the observed increase in acidity. This effect is transmitted through the sigma bonds of the cyclohexane ring.
-
Ground State (Alcohol): In the neutral alcohol, the CF3 group withdraws electron density from the ring, slightly polarizing the C-O bond and, subsequently, the O-H bond.
-
Deprotonation: Upon deprotonation, a negative charge is formed on the oxygen atom (cyclohexanoxide).
-
Conjugate Base Stabilization: The CF3 group strongly withdraws electron density from the ring, which in turn pulls density away from the negatively charged oxygen. This dispersal of the negative charge over a larger area results in a more stable conjugate base.
A more stable conjugate base corresponds to a weaker conjugate acid, meaning the equilibrium of the dissociation reaction is shifted further to the right, resulting in a lower pKa.
Caption: Inductive effect of the CF3 group stabilizing the conjugate base.
Experimental Verification: Protocol for pKa Determination via Potentiometric Titration
To empirically validate these effects, a potentiometric titration is the gold-standard method, offering high precision and reliability.[12][13]
Causality Behind Experimental Choices:
-
Solvent System: While water is the standard, sparingly soluble compounds may require a co-solvent like methanol. It is crucial to note that this alters the absolute pKa, and extrapolation to a purely aqueous environment may be necessary.
-
Inert Atmosphere: Purging the solution with nitrogen is critical to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.[14][15]
-
Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) ensures that the activity coefficients of the ions remain relatively constant, leading to more accurate and reproducible measurements.[14]
-
Replicates: Performing a minimum of three titrations for each compound is essential to ensure the reliability of the data and calculate a standard deviation.[14]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH readings.[14]
-
Sample Preparation: Prepare a ~1 mM solution of the test compound (e.g., this compound) in a suitable solvent. For aqueous titration, dissolve the compound in deionized water. Add a salt, such as KCl, to a final concentration of 0.15 M.[14]
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before starting the titration and maintain a gentle stream of nitrogen over the solution throughout the experiment.[15]
-
Titration: Begin the titration by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Collection: Continue adding the titrant and recording the pH until the pH curve plateaus well past the equivalence point (e.g., up to pH 12).
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point on the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion and Implications
The trifluoromethyl group is a powerful tool for modulating the physicochemical properties of organic molecules. As demonstrated, its strong electron-withdrawing inductive effect significantly increases the acidity of cyclohexanol, lowering its pKa by more than a full unit. This predictable and quantifiable effect allows medicinal chemists to fine-tune the ionization state of drug candidates, thereby optimizing their pharmacokinetic and pharmacodynamic profiles. The experimental protocols outlined provide a robust framework for verifying these effects in the laboratory, ensuring the integrity and reproducibility of the data that informs modern drug development.
References
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- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Lescot, C., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 28.
- Jadhav, S. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1088.
- Quora. (2020). What is the effect of the CF3 group present in p-fluoromethyl benzoic acid?.
- Chegg.com. (2023). Solved Why does cyclohexanol have a pKa of 18 and phenol....
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1021-1028.
- MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7599.
- American Chemical Society. (1975). Electron distribution in trifluoromethylbenzenes. Electron donation by the trifluoromethyl group. Journal of the American Chemical Society, 97(25), 7242-7248.
- ECETOC. (2009). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 106.
- YouTube. (2020). Predict pKa of CF3CH2OH.
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1277-1281.
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A Comparative Analysis of the Reactivity of cis- and trans-4-(Trifluoromethyl)cyclohexanol: A Guide for Researchers
The spatial orientation of substituents on a cyclohexane ring dictates a molecule's stability and, consequently, its chemical reactivity. This principle is particularly crucial in drug development and materials science, where precise control over molecular architecture is paramount. This guide provides an in-depth comparative analysis of the reactivity of cis- and trans-4-(trifluoromethyl)cyclohexanol, two isomers whose subtle structural differences lead to significant variations in their chemical behavior. While direct comparative kinetic studies on these specific isomers are not extensively documented in peer-reviewed literature, a comprehensive understanding of their reactivity can be constructed from fundamental principles of conformational analysis and by drawing parallels with well-studied analogous systems.
Conformational Analysis: The Bedrock of Reactivity Differences
The reactivity of cyclohexanol isomers is intrinsically linked to the conformational equilibrium of the cyclohexane ring. The chair conformation is the most stable arrangement, where substituents can occupy either axial or equatorial positions.
-
Axial Position: Substituents are parallel to the axis of the ring, leading to greater steric interactions with other axial substituents on the same side of the ring (1,3-diaxial interactions).
-
Equatorial Position: Substituents are positioned around the "equator" of the ring, which is a more sterically favorable and generally lower-energy position.[1]
For 4-substituted cyclohexanols, the trans isomer has both the hydroxyl and the substituent in equatorial positions in its most stable conformation, or both in axial positions in its less stable conformation. The cis isomer, conversely, has one group in an axial position and the other in an equatorial position.
The trifluoromethyl (CF₃) group is sterically demanding, and like the tert-butyl group, it is expected to have a strong preference for the equatorial position to minimize steric strain. However, some studies on related fluorinated cyclohexanes suggest that the conformational preference of the CF₃ group can be influenced by complex stereoelectronic effects, and in some contexts, it may exhibit a greater tolerance for the axial position than other similarly sized alkyl groups.
Below is a depiction of the most stable chair conformations for both isomers, assuming the trifluoromethyl group has a strong preference for the equatorial position.
Caption: Most stable chair conformations of cis- and trans-4-(Trifluoromethyl)cyclohexanol.
Comparative Reactivity in Key Transformations
The differing spatial arrangement of the hydroxyl group in the cis (axial) and trans (equatorial) isomers directly impacts their reactivity in common organic transformations.
Oxidation Reactions
The oxidation of a secondary alcohol to a ketone is highly sensitive to the steric environment of the hydroxyl group.
-
cis-4-(Trifluoromethyl)cyclohexanol (Axial -OH): The axial hydroxyl group is sterically more accessible to an oxidizing agent approaching from the equatorial direction. Furthermore, the ground state energy of the cis isomer is higher due to the axial placement of the hydroxyl group, which can lead to a lower activation energy for the reaction.
-
trans-4-(Trifluoromethyl)cyclohexanol (Equatorial -OH): The equatorial hydroxyl group is more sterically hindered by the cyclohexane ring. Consequently, oxidation of the trans isomer is generally slower.
This reactivity pattern is well-documented for the analogous cis- and trans-4-tert-butylcyclohexanol system, where the cis isomer is oxidized significantly faster than the trans isomer.[2]
Predicted Reactivity: cis-4-(Trifluoromethyl)cyclohexanol > trans-4-(Trifluoromethyl)cyclohexanol
Caption: Predicted relative rates of oxidation for cis- and trans-4-(Trifluoromethyl)cyclohexanol.
Esterification Reactions
Esterification, particularly under acidic conditions (Fischer esterification), is also subject to steric effects.
-
cis-4-(Trifluoromethyl)cyclohexanol (Axial -OH): The axial hydroxyl group is more sterically encumbered by the cyclohexane ring itself and the other axial hydrogens, which can hinder the approach of the carboxylic acid and the formation of the tetrahedral intermediate.
-
trans-4-(Trifluoromethyl)cyclohexanol (Equatorial -OH): The equatorial hydroxyl group is more exposed and less sterically hindered, allowing for a more facile reaction with a carboxylic acid.
Predicted Reactivity: trans-4-(Trifluoromethyl)cyclohexanol > cis-4-(Trifluoromethyl)cyclohexanol
Spectroscopic and Analytical Differentiation
Distinguishing between the cis and trans isomers is readily achievable through standard spectroscopic techniques.
| Technique | cis-Isomer (Axial -OH) | trans-Isomer (Equatorial -OH) | Rationale |
| ¹H NMR | The proton on the carbon bearing the hydroxyl group (H-1) is equatorial and appears as a broad multiplet with small coupling constants (J_ae, J_ee ≈ 2-5 Hz). | The H-1 proton is axial and appears as a triplet of triplets with large axial-axial coupling constants (J_aa ≈ 10-13 Hz) and smaller axial-equatorial couplings.[3] | The magnitude of the coupling constant is dependent on the dihedral angle between adjacent protons. |
| ¹³C NMR | The carbon bearing the hydroxyl group (C-1) and the carbons at the 3 and 5 positions are shielded (shifted to a lower ppm) due to the γ-gauche effect of the axial hydroxyl group. | The signals for C-1, C-3, and C-5 appear at a higher ppm (deshielded) compared to the cis isomer. | The γ-gauche effect causes upfield shifts for carbons that are in a gauche arrangement with an axial substituent. |
| ¹⁹F NMR | A single resonance for the -CF₃ group. | A single resonance for the -CF₃ group, likely at a slightly different chemical shift than the cis isomer. | The chemical shift is sensitive to the overall electronic environment of the molecule. |
| IR Spectroscopy | The C-O stretching vibration of an axial alcohol is typically found at a slightly higher wavenumber (around 1050-1075 cm⁻¹) compared to an equatorial alcohol. | The C-O stretching vibration of an equatorial alcohol is usually observed at a lower wavenumber (around 1025-1050 cm⁻¹). | The vibrational frequency of the C-O bond is influenced by its orientation relative to the rest of the ring. |
Experimental Protocols
The following are representative protocols for comparing the reactivity of the two isomers.
Competitive Oxidation of a cis/trans Mixture
This experiment allows for a direct comparison of the relative oxidation rates.
-
Reaction Setup: A mixture of cis- and trans-4-(trifluoromethyl)cyclohexanol (e.g., 100 mg of a 1:1 mixture) is dissolved in a suitable solvent such as acetone (5 mL).
-
Oxidation: A solution of Jones reagent (chromic acid in sulfuric acid and acetone) is added dropwise at 0 °C until a persistent orange color is observed. The reaction is stirred for a specified time (e.g., 30 minutes).
-
Workup: The reaction is quenched with isopropanol, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Analysis: The product mixture is analyzed by gas chromatography (GC) or ¹H NMR spectroscopy to determine the relative amounts of the remaining cis and trans alcohols and the formed 4-(trifluoromethyl)cyclohexanone. A higher consumption of the cis isomer is expected.[3]
Competitive Esterification
This experiment can reveal the difference in esterification rates due to steric hindrance.
-
Reaction Setup: A mixture of cis- and trans-4-(trifluoromethyl)cyclohexanol (e.g., 100 mg of a 1:1 mixture) is dissolved in an excess of a carboxylic acid (e.g., acetic acid, 2 mL) with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reaction: The mixture is heated at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 1 hour).
-
Workup: The reaction mixture is cooled and diluted with diethyl ether. The organic solution is washed with saturated sodium bicarbonate solution to remove excess acetic acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Analysis: The product mixture is analyzed by GC or ¹H NMR to determine the relative amounts of the unreacted alcohols and the corresponding esters. A higher conversion of the trans isomer to its ester is anticipated.
Caption: Experimental workflow for the comparative analysis of cis- and trans-4-(Trifluoromethyl)cyclohexanol reactivity.
Conclusion
The reactivity of cis- and trans-4-(trifluoromethyl)cyclohexanol is a clear illustration of stereochemical control in chemical reactions. The cis isomer, with its axial hydroxyl group, is predicted to be more reactive in oxidation reactions due to greater steric accessibility and higher ground-state energy. Conversely, the trans isomer, with its less hindered equatorial hydroxyl group, is expected to undergo esterification more readily. These predicted differences, rooted in the principles of conformational analysis, provide a robust framework for researchers and drug development professionals to anticipate and control the chemical behavior of these and related substituted cyclohexanols. The ability to distinguish these isomers through standard spectroscopic techniques further empowers chemists to design and execute stereoselective syntheses and to understand the structure-activity relationships of complex molecules.
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Spectroscopic Differentiation of 4-(Trifluoromethyl)cyclohexanol Isomers: A Comparative Guide
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In the landscape of pharmaceutical and materials science, the precise characterization of stereoisomers is not merely an academic exercise; it is a critical determinant of a molecule's function, efficacy, and safety. For substituted cyclohexanes like 4-(Trifluoromethyl)cyclohexanol, the cis and trans isomers, despite having the same chemical formula, exhibit distinct physical and chemical properties due to the different spatial arrangements of their substituents. This guide provides a comprehensive comparison of the spectroscopic differences between cis- and trans-4-(Trifluoromethyl)cyclohexanol, offering researchers, scientists, and drug development professionals the necessary tools and insights to distinguish between these isomers with confidence. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing both theoretical underpinnings and practical, data-driven comparisons.
The Structural Imperative: Axial vs. Equatorial Conformations
The key to understanding the spectroscopic differences between the isomers of this compound lies in the conformational analysis of the cyclohexane ring. The chair conformation is the most stable arrangement, and substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1][2] For a 1,4-disubstituted cyclohexane, the cis isomer will have one substituent in an axial position and the other in an equatorial position.[3] Conversely, the trans isomer can exist in two chair conformations: one with both substituents axial (diaxial) and one with both equatorial (diequatorial).[3] Due to steric hindrance, particularly the unfavorable 1,3-diaxial interactions, the diequatorial conformation is significantly more stable.[2][4] Therefore, for trans-4-(Trifluoromethyl)cyclohexanol, the predominant conformation will have both the hydroxyl and the trifluoromethyl groups in equatorial positions. For the cis isomer, a conformational equilibrium will exist, but one conformation will likely be favored based on the relative steric bulk of the two groups.
Caption: Conformational preferences of cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shifts (δ) and spin-spin coupling constants (J) are exquisitely sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively.
¹H NMR Spectroscopy: Probing the Proton Environment
The most telling signal in the ¹H NMR spectrum is that of the proton on the carbon bearing the hydroxyl group (H-1). The chemical shift and, more importantly, the multiplicity of this signal are diagnostic.
-
Chemical Shift: In the trans isomer, the hydroxyl group is predominantly equatorial, which places the H-1 proton in an axial position. In the cis isomer, the H-1 proton will be in an equatorial position (assuming the bulkier trifluoromethyl group prefers the equatorial position). Axial protons are typically more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.[5] Therefore, the H-1 proton of the trans isomer is expected to resonate at a lower chemical shift than the H-1 proton of the cis isomer.[5]
-
Coupling Constants: The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[6][7]
-
In the trans isomer, the axial H-1 proton has two adjacent axial protons (H-2ax and H-6ax) with a dihedral angle of approximately 180°, leading to a large axial-axial coupling constant (J_ax-ax) typically in the range of 9-13 Hz.[8] It also couples to two adjacent equatorial protons with a smaller axial-equatorial coupling (J_ax-eq) of around 2-5 Hz.[9] This results in a complex multiplet, often described as a triplet of triplets.[9]
-
In the cis isomer, the equatorial H-1 proton has adjacent axial and equatorial protons. The dihedral angles for equatorial-axial and equatorial-equatorial couplings are both around 60°, resulting in smaller coupling constants (J_eq-ax and J_eq-eq) in the range of 2-5 Hz.[9] This often leads to a broader, less resolved multiplet, sometimes appearing as a quintet if the coupling constants are very similar.[9]
-
| Isomer | H-1 Position | Expected Chemical Shift (δ) | Expected Multiplicity & Coupling Constants (J) |
| cis | Equatorial | Higher Field (more deshielded) | Broad multiplet or quintet (small J_eq-ax, J_eq-eq ~2-5 Hz) |
| trans | Axial | Lower Field (more shielded) | Triplet of triplets (large J_ax-ax ~9-13 Hz, small J_ax-eq ~2-5 Hz) |
Table 1: Predicted ¹H NMR characteristics for the H-1 proton of this compound isomers.
¹³C NMR Spectroscopy: Carbon Skeleton Insights
The ¹³C NMR spectra will also show differences, although they may be less pronounced than in ¹H NMR. The chemical shift of the carbon atom attached to the hydroxyl group (C-1) is influenced by the orientation of the hydroxyl group. Generally, a carbon with an axial substituent is more shielded and appears at a higher field (lower ppm) compared to a carbon with an equatorial substituent. Therefore, the C-1 of the cis isomer (with an equatorial -OH, assuming the CF₃ is axial) would be expected at a lower field than the C-1 of the trans isomer (with an equatorial -OH). However, the influence of the trifluoromethyl group's orientation must also be considered.
¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that directly probes the trifluoromethyl group. The chemical shift of the ¹⁹F signal is very sensitive to the local electronic environment.[10][11] The axial or equatorial position of the trifluoromethyl group will result in a different chemical shift. An axial trifluoromethyl group is expected to be in a more sterically crowded environment, which can influence its chemical shift compared to an equatorial one. While specific predictions can be complex, a distinct difference in the ¹⁹F chemical shift between the cis and trans isomers is expected, providing a clear method for differentiation.[12]
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR-based isomer identification.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound isomer for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are typically required.
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and accurately determine the chemical shifts and coupling constants.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of chemical bonds. While both isomers will show the characteristic broad O-H stretch (around 3200-3600 cm⁻¹) and C-H stretches, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The C-O stretching vibration, typically appearing between 1000 and 1200 cm⁻¹, is particularly sensitive to the axial or equatorial orientation of the hydroxyl group. An axial C-O bond generally absorbs at a lower frequency than an equatorial C-O bond.
| Isomer | -OH Position | C-O Stretch (cm⁻¹) |
| cis | Equatorial | Higher Frequency |
| trans | Equatorial | Higher Frequency |
Table 2: Expected IR C-O stretching frequencies. Note: In the case of the cis isomer, if the conformation with an axial -OH is significantly populated, a lower frequency C-O stretch may be observed.
Experimental Protocol: IR Analysis
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key functional group frequencies and carefully compare the fingerprint regions of the two isomers.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While the molecular ion peak (M⁺) will be the same for both isomers, the relative abundances of the fragment ions may differ. The primary fragmentation pathways for cyclohexanols include dehydration (loss of H₂O) and alpha-cleavage.[13][14]
-
Dehydration (M-18): The ease of water elimination can be influenced by the stereochemistry of the hydroxyl group.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.
-
Ring Cleavage: Fragmentation of the cyclohexane ring can also occur. The base peak for cyclohexanol is often at m/z 57.[13][15]
The relative intensities of these fragment ions can provide a fingerprint for each isomer, although these differences may be subtle and require careful comparison under identical experimental conditions.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[13]
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 35-200).
-
Data Analysis: Compare the fragmentation patterns of the two isomers, paying close attention to the relative intensities of the key fragment ions.
Conclusion
The differentiation of cis- and trans-4-(Trifluoromethyl)cyclohexanol is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy, with its ability to resolve fine details of chemical shifts and coupling constants, stands out as the most definitive method. The multiplicity and coupling constants of the H-1 proton, in particular, provide an unambiguous fingerprint for each isomer. ¹³C and ¹⁹F NMR, along with IR and MS, offer complementary and confirmatory data. By understanding the fundamental principles of conformational analysis and applying the experimental protocols outlined in this guide, researchers can confidently elucidate the stereochemistry of these and similar substituted cyclohexanes, a crucial step in advancing their scientific and developmental endeavors.
References
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A Comparative Guide to Purity Validation of 4-(Trifluoromethyl)cyclohexanol by GC-MS
For researchers, medicinal chemists, and quality control analysts, the chemical purity of a synthetic intermediate like 4-(trifluoromethyl)cyclohexanol is paramount. As a key building block in the synthesis of pharmacologically active molecules, its purity directly influences reaction yield, impurity profiles of subsequent steps, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound, contrasting it with other common analytical techniques. We will delve into the causality behind experimental choices, present a detailed validation protocol, and offer supporting data to guide researchers in making informed analytical decisions.
The Critical Role of Purity for this compound
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This compound serves as a crucial precursor for introducing this moiety. Even trace impurities, such as stereoisomers (cis/trans), starting materials, or reaction byproducts, can have significant downstream consequences. Therefore, a highly sensitive and specific analytical method is not just a matter of quality control but a fundamental requirement for robust drug development.
Why GC-MS is the Gold Standard for Volatile Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the superior separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[1][2][3] For a volatile and thermally stable compound like this compound, GC-MS offers an ideal analytical solution.
The process begins in the gas chromatograph, where a sample is vaporized and transported by an inert carrier gas through a capillary column.[2][3] The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column walls.[1][3] Compounds with higher volatility and lower affinity for the stationary phase travel faster, leading to their separation.
Following separation, the individual components enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which bombards the molecules with high-energy electrons, causing them to fragment in a reproducible manner.[1] These charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint" for identification.[1][2][4] This dual detection system not only quantifies the purity of the main compound but also allows for the structural elucidation of unknown impurities.
A Validated GC-MS Protocol for this compound
This protocol is designed to be a self-validating system, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[5][6][7]
Experimental Workflow
Caption: GC-MS validation workflow for this compound.
Step-by-Step Methodology
-
Sample and Standard Preparation:
-
Rationale: Proper sample preparation is crucial to ensure accurate and reproducible results.[8][9] A volatile solvent is chosen to be compatible with GC analysis. An internal standard (IS) is used to correct for variations in injection volume and instrument response. 1-adamantanol is a suitable IS due to its thermal stability and unlikely presence as an impurity.
-
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in dichloromethane.
-
Prepare a stock solution of the internal standard (1-adamantanol) at 1 mg/mL in dichloromethane.
-
Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL for both the analyte and potential impurities. Each standard should contain a fixed concentration of the internal standard (e.g., 20 µg/mL).
-
For purity assessment, prepare a sample solution of this compound at approximately 50 µg/mL, also containing 20 µg/mL of the internal standard.
-
-
-
Instrumentation and Conditions:
-
Rationale: The choice of a mid-polarity column like a DB-5ms provides a good balance for separating both polar (cyclohexanol) and non-polar impurities. The temperature program is optimized to ensure good resolution of peaks in a reasonable timeframe.
-
Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Program: Initial temperature 60°C (hold 2 min), ramp to 240°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
-
Data Analysis and Validation:
-
Rationale: The validation of an analytical procedure is to demonstrate its suitability for the intended purpose.[7][10] This involves assessing various parameters as defined by ICH guidelines.
-
Procedure:
-
Specificity: Inject individual solutions of this compound and any known potential impurities to confirm their retention times and mass spectra, ensuring the method can distinguish the analyte from its impurities.
-
Linearity: Plot the peak area ratio (analyte/IS) against concentration for the calibration standards and perform a linear regression analysis. A correlation coefficient (R²) > 0.995 is typically required.
-
Accuracy: Perform a recovery study by spiking a known amount of pure analyte into a sample of known concentration. The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples on the same day. Assess intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is typically calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
-
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other techniques can also be employed for purity assessment.[11][12][13] The choice of method depends on the specific requirements of the analysis.
Caption: Logical comparison of analytical methods for purity validation.
Quantitative Comparison of Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/RI) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility/polarity, detection by mass-to-charge ratio.[1][2] | Separation based on polarity, detection by UV absorbance or refractive index. | Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.[14] |
| Primary Strength | High sensitivity for volatile impurities; structural identification of unknowns.[4][14] | Versatile for a wide range of compounds, including non-volatile ones. | Absolute quantification without a specific analyte standard; excellent for isomeric purity.[14] |
| Typical LOD/LOQ | ~0.1-1 µg/mL / ~0.5-5 µg/mL | ~1-10 µg/mL / ~5-50 µg/mL | Purity determination >95%; not ideal for trace impurities. |
| Sample Preparation | Dilution in a volatile solvent.[8] | Dissolution in mobile phase, filtration required. | Dissolution in a deuterated solvent with a certified internal standard.[14] |
| Analysis Time | ~20-40 minutes per sample.[14] | ~15-30 minutes per sample. | ~10-20 minutes per sample. |
| Data Interpretation | Analysis of retention times and mass spectral fragmentation patterns. | Analysis of retention times and peak areas against a calibration curve. | Interpretation of chemical shifts, coupling constants, and signal integrals.[14] |
Note: The LOD/LOQ values are illustrative and can vary significantly based on the specific instrumentation and method parameters.
Conclusion and Recommendations
For the comprehensive purity validation of this compound, Gas Chromatography-Mass Spectrometry stands out as the most robust and informative single technique. Its high sensitivity is crucial for detecting trace-level impurities such as residual solvents and synthetic byproducts, while its mass detection capability provides unequivocal identification, which is a significant advantage over HPLC with UV or RI detection.[4][15]
However, for a complete picture, especially when precise quantification of isomeric purity (cis vs. trans) is critical, a complementary approach using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is highly recommended. [14] ¹⁹F NMR, in particular, can provide a highly accurate and direct measure of the purity of the fluorinated compound without the need for a certified reference standard of the analyte itself.
Ultimately, the choice of analytical methodology should be guided by the intended use of the this compound. For routine quality control where the impurity profile is well-characterized, a validated GC-MS method is sufficient. For the release of material intended for cGMP manufacturing or in-depth characterization of a new synthetic route, a dual-methodology approach using both GC-MS and qNMR provides the highest level of confidence in the material's quality.
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A Senior Application Scientist's Guide to HPLC Methodologies for the Analysis of 4-(Trifluoromethyl)cyclohexanol
For researchers, scientists, and drug development professionals, the robust and reliable analysis of key chemical intermediates is paramount. 4-(Trifluoromethyl)cyclohexanol, a critical building block in the synthesis of numerous pharmaceuticals and agrochemicals, presents a unique analytical challenge due to its lack of a UV chromophore and the presence of multiple isomers.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive analysis of this important compound, offering field-proven insights and supporting data to guide your method development and selection.
The Analytical Challenge: Beyond UV Detection
Comparative Analysis of HPLC Methodologies
The choice of HPLC methodology is dictated by the specific analytical objective, whether it be the separation of cis/trans diastereomers, the resolution of enantiomers, or the quantification of the bulk material and its impurities. We will explore four primary HPLC approaches:
-
Reversed-Phase (RP) HPLC: For impurity profiling and quantification.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for polar analytes.
-
Normal-Phase (NP) HPLC: For the separation of isomers.
-
Chiral HPLC: For the resolution of enantiomers.
The following sections will delve into the specifics of each methodology, presenting hypothetical yet representative experimental data to illustrate their comparative performance.
Reversed-Phase (RP) HPLC for Impurity Profiling
Reversed-phase HPLC is the workhorse of the pharmaceutical industry, prized for its robustness and reproducibility in separating compounds based on their hydrophobicity.[10] For this compound, a C18 column is a common starting point. However, given the polar nature of the alcohol and the presence of the electronegative trifluoromethyl group, a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) phase) can offer alternative selectivity.[11][12][13][14][15]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column provides a general-purpose hydrophobic stationary phase. A PFP phase is chosen as a comparator due to its potential for different interactions (dipole-dipole, π-π) with the fluorinated analyte, which can enhance the separation of closely related impurities.[12][14]
-
Mobile Phase: A simple mobile phase of water and acetonitrile is chosen for its compatibility with universal detectors. A gradient elution is employed to ensure the elution of any potential non-polar impurities.
Table 1: Comparison of RP-HPLC Stationary Phases
| Parameter | Method 1: C18 Stationary Phase | Method 2: PFP Stationary Phase |
| Column | C18, 4.6 x 150 mm, 5 µm | PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | CAD | CAD |
| Retention Time (cis/trans) | ~5.2 min (unresolved) | ~6.8 min (unresolved) |
| Impurity Separation | Moderate | Improved for polar impurities |
| Peak Shape | Symmetrical | Symmetrical |
Experimental Workflow: RP-HPLC Analysis
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A Comparative Guide to Enhancing Metabolic Stability: The Strategic Role of the 4-(Trifluoromethyl)cyclohexyl Moiety
For Researchers, Scientists, and Drug Development Professionals
In modern drug discovery, achieving optimal metabolic stability is a pivotal step that often dictates the fate of a promising therapeutic candidate. A molecule that is rapidly metabolized can suffer from a short half-life, poor bioavailability, and unpredictable pharmacokinetic profiles, hindering its path to the clinic.[1] Medicinal chemists employ various strategies to fortify molecules against metabolic breakdown, and one increasingly powerful tool is the strategic incorporation of fluorinated moieties.
This guide provides an in-depth comparison of the metabolic stability of compounds with and without the 4-(trifluoromethyl)cyclohexyl group. We will explore the mechanistic rationale for its use, present supporting data from validated experimental protocols, and offer insights into its application in drug design.
The Power of Fluorine: More Than a Metabolic Shield
The introduction of fluorine into a drug candidate is a well-established strategy for enhancing metabolic stability.[2] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a typical carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[1][2]
By replacing a hydrogen atom at a known or suspected site of metabolism (a "metabolic soft spot") with fluorine, that metabolic pathway can be effectively blocked.[1][2] This concept, often termed "metabolic switching," can lead to significant improvements in a drug's pharmacokinetic profile.[1] The trifluoromethyl (CF3) group, in particular, is valued for its potent electron-withdrawing nature and steric bulk, which can both electronically deactivate adjacent sites and physically block enzyme access.[3][4][5]
The 4-(trifluoromethyl)cyclohexyl moiety leverages these benefits within a saturated ring system, offering a unique combination of properties:
-
Metabolic Blocking: The CF3 group on the cyclohexane ring can act as a robust metabolic shield, preventing oxidation on the ring itself or on neighboring functional groups.[3][5]
-
Modulation of Physicochemical Properties: This group can significantly increase lipophilicity, which may enhance membrane permeability and target engagement.[3]
-
Conformational Control: The bulky nature of the substituted ring can lock the molecule into a specific conformation, potentially improving binding affinity to its biological target.
Assessing Metabolic Stability: A Practical Approach
To quantify the impact of the 4-(trifluoromethyl)cyclohexyl moiety, we rely on standardized in vitro and in vivo assays. The primary workhorse in early discovery is the liver microsomal stability assay .
The Why and How: Liver Microsomal Stability Assay
Causality Behind Experimental Choices: The liver is the body's primary site for drug metabolism.[6] Liver microsomes are subcellular fractions prepared from liver tissue that are rich in Phase I drug-metabolizing enzymes, especially the CYP superfamily.[6][7] By incubating a compound with liver microsomes and an essential cofactor (NADPH), we can simulate and measure the extent of Phase I metabolism in a controlled, high-throughput environment.[6][8] The rate at which the parent compound disappears is used to calculate its intrinsic clearance (CLint), a direct measure of how efficiently the enzymes metabolize the drug.[1]
Below is a detailed protocol for a typical in vitro microsomal stability assay.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance in the presence of pooled human liver microsomes.
2. Materials:
-
Test Compounds (e.g., "Parent Compound" and "CF3-Cyclohexyl Analogue")
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Midazolam - high clearance; Verapamil - intermediate clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator shaker (37°C)
3. Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice.[9] Prepare a working solution of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[6]
-
Compound Incubation: Add the microsomal solution to the 96-well plate. Initiate the reaction by adding the test compound (final concentration typically 1 µM) and pre-incubate for 5-10 minutes at 37°C.[8]
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[8] This marks time zero (T=0).
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[6][8] The ACN serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant, which contains the remaining compound and any metabolites, to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The amount of compound is measured as the peak area ratio relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the resulting line equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Comparative Data Analysis
To illustrate the impact of the 4-(trifluoromethyl)cyclohexyl moiety, consider the following data for a hypothetical matched pair: "Compound A" (parent molecule) and "Compound B" (analogue containing the moiety).
| Parameter | Compound A (Parent) | Compound B (with 4-(CF3)cyclohexyl) | Rationale for Improvement |
| t½ (min, HLM) | 15 | > 60 | The CF3-cyclohexyl group blocks a key site of CYP450-mediated oxidation.[1][5] |
| CLint (µL/min/mg) | 46.2 | < 11.5 | Reduced metabolism directly lowers the intrinsic clearance rate.[1] |
| Predicted Hepatic Clearance | High | Low | Lower CLint predicts lower clearance by the liver in vivo. |
| Predicted Bioavailability | Low | Moderate to High | By reducing first-pass metabolism in the liver, more drug can reach systemic circulation.[3] |
Interpretation: The data clearly demonstrates a dramatic improvement in metabolic stability for Compound B. Its half-life in human liver microsomes is significantly longer, and its intrinsic clearance is substantially lower. This in vitro result is a strong predictor of improved pharmacokinetic performance in vivo, suggesting that Compound B will likely have a longer half-life and higher oral bioavailability compared to its parent, Compound A. Such improvements are critical for developing a drug with a favorable dosing regimen and consistent patient exposure.[3][10]
Mechanistic Insights: Steric and Electronic Shielding
The enhanced stability is not merely due to the strength of the C-F bonds. The 4-(trifluoromethyl)cyclohexyl group provides a powerful combination of steric and electronic effects.
As depicted above, a metabolically labile group like an isopropyl moiety on Compound A is susceptible to oxidation. By replacing this with the 4-(trifluoromethyl)cyclohexyl group (a common bioisosteric replacement strategy), two protective mechanisms come into play[11][12]:
-
Steric Hindrance: The bulky cyclohexane ring, further enlarged by the trifluoromethyl group, acts as a physical shield. It can prevent the substrate from fitting correctly into the active site of a metabolic enzyme, thereby inhibiting the reaction.[4]
-
Electronic Deactivation: The highly electronegative fluorine atoms in the CF3 group strongly withdraw electron density from the surrounding structure.[3] This deactivates the C-H bonds on the cyclohexane ring, making them less susceptible to oxidative attack by CYP enzymes.
Conclusion and Strategic Implications
The strategic incorporation of a 4-(trifluoromethyl)cyclohexyl moiety is a highly effective tactic in medicinal chemistry for overcoming challenges with metabolic instability. As demonstrated through established in vitro protocols and comparative data, this group can significantly reduce intrinsic clearance and prolong a compound's half-life by blocking sites of metabolism through potent steric and electronic effects.[1][3]
For drug development professionals, considering such a modification during the lead optimization phase can be a critical step. It offers a rational, mechanism-based approach to improving a candidate's pharmacokinetic profile, ultimately increasing the probability of identifying a durable and effective clinical candidate with enhanced bioavailability and a more manageable dosing schedule.[10]
References
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A Comparative Guide to the X-ray Crystal Structure of 4-(Trifluoromethyl)cyclohexanol Derivatives: A Deep Dive into Conformational and Supramolecular Landscapes
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Its introduction into a cyclohexyl ring, a common scaffold in pharmaceuticals, creates stereoisomers (cis and trans) with distinct three-dimensional arrangements that can dramatically alter their biological activity. Understanding their precise solid-state structures through X-ray crystal analysis is therefore paramount for rational drug design and development.
While a comprehensive literature survey reveals a notable absence of publicly available, detailed single-crystal X-ray diffraction studies for the parent cis- and trans-4-(trifluoromethyl)cyclohexanol, this guide will leverage established principles of conformational analysis and crystallographic trends of analogous fluorinated cyclohexanes to provide a robust comparative framework. We will supplement this with a detailed exposition of the experimental protocols required to obtain such crucial data.
The Decisive Influence of the Trifluoromethyl Group on Cyclohexane Conformation
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[3][4] In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. For the vast majority of substituents, the equatorial position is favored to avoid steric clashes with the axial hydrogens on the same face of the ring, an unfavorable interaction known as 1,3-diaxial strain.[4][5]
The trifluoromethyl group, despite its larger size compared to a methyl group, presents a fascinating case. While steric bulk is a significant factor, the electronic properties of the C-F bonds also play a crucial role. The strong electronegativity of fluorine atoms leads to a polarized C-F bond, influencing the molecule's electrostatic interactions and crystal packing.
A Comparison of Expected Conformational Preferences:
| Isomer | Expected Dominant Conformer | Rationale |
| trans-4-(Trifluoromethyl)cyclohexanol | Diequatorial (CF₃ and OH are equatorial) | This conformation minimizes steric hindrance for both bulky substituents, avoiding unfavorable 1,3-diaxial interactions. This is the thermodynamically most stable arrangement. |
| cis-4-(Trifluoromethyl)cyclohexanol | Axial-Equatorial (One substituent axial, one equatorial) | In this isomer, one group must be axial while the other is equatorial. The larger trifluoromethyl group would be expected to preferentially occupy the equatorial position to a greater extent than the hydroxyl group to minimize steric strain. However, the energetic penalty for an axial hydroxyl group is smaller than for an axial trifluoromethyl group. |
The following diagram illustrates the chair-flip equilibrium for the cis isomer, highlighting the likely preference for the conformer with the equatorial CF₃ group.
Caption: Conformational equilibrium in cis-4-(trifluoromethyl)cyclohexanol.
Supramolecular Architecture: The Role of Hydrogen Bonding and Fluorine Interactions
Beyond intramolecular conformation, the arrangement of molecules in the crystal lattice, or supramolecular architecture, is dictated by intermolecular forces. In 4-(trifluoromethyl)cyclohexanol derivatives, a delicate interplay of classical hydrogen bonds and weaker interactions involving fluorine is expected to govern the crystal packing.
Key Intermolecular Interactions:
-
O-H···O Hydrogen Bonds: The hydroxyl group is a potent hydrogen bond donor and acceptor. In the solid state, it is highly probable that these molecules will form chains or networks of hydrogen bonds, significantly influencing their melting points and solubility.
-
C-F···H-C/O-H Interactions: The electronegative fluorine atoms of the CF₃ group can act as weak hydrogen bond acceptors, forming contacts with hydrogen atoms from neighboring molecules.
-
F···F Interactions: Dipole-dipole interactions between the polarized C-F bonds of adjacent CF₃ groups can also contribute to the overall stability of the crystal lattice.
The specific geometry of the cis and trans isomers will lead to different packing efficiencies and hydrogen bonding networks, which can only be definitively elucidated through single-crystal X-ray diffraction.
Experimental Protocol for X-ray Crystal Structure Analysis
Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step. The following is a generalized, yet comprehensive, protocol for the crystallization and structural analysis of this compound derivatives.
Part 1: Crystallization
The choice of crystallization method and solvent is critical and often requires empirical screening.
-
Material Purification: The starting material must be of high purity (>98%). Impurities can inhibit crystallization or lead to poorly ordered crystals. Purification can be achieved by column chromatography or recrystallization.
-
Solvent Selection: A range of solvents should be screened. Ideal solvents are those in which the compound has moderate solubility. Common choices for compounds of this nature include hexanes, ethyl acetate, dichloromethane, and mixtures thereof.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth at the interface. This can be done in liquid or vapor phase.
-
Caption: Workflow for X-ray crystal structure determination.
Part 2: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles.
Conclusion and Future Outlook
While direct experimental data for the crystal structures of cis- and trans-4-(trifluoromethyl)cyclohexanol is not currently available in the public domain, this guide provides a robust framework for understanding and comparing their likely structural features. The interplay between the conformational preferences of the cyclohexane ring and the influence of the trifluoromethyl and hydroxyl groups on intermolecular interactions dictates the solid-state architecture of these important molecules.
The protocols outlined herein provide a clear path for researchers to obtain this valuable experimental data. Such studies are crucial for advancing our understanding of structure-property relationships in fluorinated pharmaceuticals and will undoubtedly pave the way for the design of next-generation therapeutics with enhanced efficacy and specificity. It is a strong recommendation of this guide that the crystal structures of these fundamental building blocks be determined and reported to enrich the structural chemistry landscape.
References
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- Conformational analysis of cyclohexanes. (2021). Chemistry LibreTexts. [Link]
- Conformational Analysis of Monosubstituted Cyclohexane. St.
- Conformational Analysis. OpenOChem Learn. [Link]
- Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. (2006). Organic & Biomolecular Chemistry. [Link]
- Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (2022). Molecules. [Link]
- Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (2022).
- Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. (2020). Organic & Biomolecular Chemistry. [Link]
- The Trifluoromethyl Group in Medical Chemistry. (2021). Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to In Vitro Assays: Comparing Fluorinated and Non-Fluorinated Cyclohexane Derivatives
Introduction: The Strategic Imperative of Fluorine in Cyclohexane Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1][2] The cyclohexane ring, a common scaffold in numerous bioactive compounds, presents a unique three-dimensional canvas. When we introduce fluorine to this saturated ring system, we are not merely substituting a hydrogen atom; we are fundamentally altering the electronic, conformational, and metabolic properties of the molecule.[3][4]
The rationale for this modification is compelling. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond can profoundly influence a molecule's lipophilicity, pKa, membrane permeability, and, critically, its metabolic fate.[1][5][6] Fluorination can "shield" a molecule from metabolic attack by cytochrome P450 (CYP) enzymes, thereby increasing its half-life and bioavailability.[2][7] However, these benefits are not guaranteed and are highly dependent on the position and degree of fluorination.[8][9]
This guide provides an in-depth comparison of the essential in vitro assays required to systematically evaluate and contrast the performance of fluorinated versus non-fluorinated cyclohexane derivatives. We will move beyond mere protocols, delving into the causality behind experimental choices to empower you to design, execute, and interpret these critical studies with confidence.
Metabolic Stability: The First Line of Inquiry
Expertise & Experience: A primary driver for incorporating fluorine is to enhance metabolic stability.[10] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by liver enzymes.[2][7] By strategically placing fluorine at a known or suspected site of metabolic vulnerability (a "metabolic soft spot"), we can effectively block this pathway. The liver microsomal stability assay is the industry-standard in vitro tool to quantify this effect.[7][11]
Featured Assay: Liver Microsomal Stability Assay
This assay measures the rate at which a compound is metabolized by the rich concentration of drug-metabolizing enzymes, particularly cytochrome P450s, found in liver microsomes.[11] The key outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a final starting concentration (e.g., 1 µM) in phosphate buffer (pH 7.4).
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice. Dilute in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system as per the manufacturer's instructions. This system is crucial as it provides the necessary cofactor for CYP enzyme activity.[7]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsome suspension.
-
Include a negative control incubation without the NADPH regenerating system to assess for any non-enzymatic degradation.[7]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the NADPH regenerating system to all wells except the negative control.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold "stop solution" (e.g., acetonitrile) containing an internal standard. The organic solvent precipitates the microsomal proteins, halting enzymatic activity.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.[11]
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear portion of the plot.
-
Determine the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[11]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[11]
-
Data Presentation: Comparative Metabolic Stability
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| CXH-01 | Non-Fluorinated Cyclohexane | 15 | 46.2 |
| CXH-01-F2 | gem-Difluorinated Cyclohexane | > 60 | < 11.5 |
This data illustrates a common outcome where gem-difluorination at a metabolically labile position significantly increases half-life and reduces clearance, indicating improved metabolic stability.[8][12]
Visualization of Concepts
Caption: A generalized workflow for an in vitro microsomal stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Permeability Assessment: Can the Drug Reach Its Target?
Expertise & Experience: For a drug to be effective, particularly if orally administered, it must cross biological membranes. Permeability is governed by a molecule's physicochemical properties, including lipophilicity and size. Fluorination can alter lipophilicity in a complex, position-dependent manner, thereby impacting permeability.[1][3][8] We use a two-pronged assay strategy to distinguish between passive diffusion and more complex active transport phenomena.
Featured Assays: PAMPA and Caco-2 Permeability
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion only.[13][14] It measures a compound's ability to diffuse from a donor compartment through a synthetic lipid-infused membrane to an acceptor compartment.[15][16]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and differentiate to form tight junctions, mimicking the intestinal epithelium. This model accounts for both passive diffusion and active transport mechanisms (e.g., uptake transporters and efflux pumps like P-glycoprotein).[13][15]
By comparing the results of these two assays, we can infer the role of active transport. If Caco-2 permeability is significantly lower than PAMPA permeability, it suggests the compound is a substrate for an efflux pump.[13][16]
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of lipid (e.g., 1% lecithin in dodecane).[14]
-
Compound Addition: Add the test compound solution to the wells of the donor plate. Add fresh buffer to the wells of a 96-well acceptor plate.
-
Incubation: Assemble the "sandwich" by placing the donor plate on top of the acceptor plate. Incubate for a defined period (e.g., 4-16 hours) at room temperature.[14]
-
Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using an established equation that considers the volume of the wells, the surface area of the membrane, and the incubation time.
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in multi-well plates and culture for ~21 days until they form a confluent, differentiated monolayer.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[13]
-
Permeability Measurement (A to B): Add the test compound to the apical (A, upper) chamber and fresh medium to the basolateral (B, lower) chamber.
-
Sampling & Analysis: At various time points, take samples from the basolateral chamber and analyze the compound concentration by LC-MS/MS.
-
Calculation: Calculate the Papp value, similar to the PAMPA assay. An efflux ratio can also be determined by running the experiment in the reverse direction (B to A).
Data Presentation: Comparative Permeability
| Compound ID | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| CXH-01 | 15.2 | 12.5 | 1.3 | High passive permeability, not an efflux substrate. |
| CXH-01-F2 | 18.5 | 4.1 | 4.5 | High passive permeability, likely an efflux substrate. |
Visualization: PAMPA vs. Caco-2
Caption: The relationship between binding kinetics (kon, koff) and affinity (KD).
Off-Target Liability: hERG Cardiotoxicity Screening
Expertise & Experience: A critical safety hurdle in drug development is assessing the potential for cardiotoxicity. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal arrhythmias. [17][18]Regulatory agencies mandate hERG screening for all drug candidates. [19]It is imperative to perform this assay early to flag any potential liabilities introduced by chemical modifications like fluorination.
Featured Assay: Automated Patch Clamp hERG Assay
This is the gold-standard in vitro method for assessing hERG channel inhibition. [20]It directly measures the flow of potassium ions through the hERG channel in cells engineered to express it.
-
Cell Preparation: Use a cell line (e.g., HEK-293) stably expressing the hERG channel.
-
Patch Clamp: An automated system establishes a high-resistance seal ("giga-seal") between a microelectrode and a single cell.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.
-
Compound Application: The test compound is applied at increasing concentrations, and the corresponding inhibition of the hERG current is measured.
-
Data Analysis: The concentration-response data is used to calculate an IC₅₀ value, the concentration at which the compound inhibits 50% of the hERG current.
Data Presentation: Comparative hERG Inhibition
| Compound ID | hERG IC₅₀ (µM) | Therapeutic Index (hERG IC₅₀ / Target IC₅₀) | Risk Assessment |
| CXH-01 | > 30 | > 600 | Low Risk |
| CXH-01-F2 | 5.2 | 1040 | Low Risk |
A therapeutic index (or safety margin) of >100 is often considered desirable. In this case, while the fluorinated compound is more potent at hERG, its increased target potency maintains a wide safety margin.
Visualization: hERG Channel Function
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A Comparative Guide to the Lipophilicity of 4-(Trifluoromethyl)cyclohexanol and Cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to fine-tune physicochemical properties is a cornerstone of successful drug design.[1] Among the most critical of these properties is lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] This guide provides an in-depth, objective comparison of the lipophilicity of 4-(Trifluoromethyl)cyclohexanol and its parent compound, cyclohexanol, offering experimental context and theoretical insights to inform rational drug design.
Understanding Lipophilicity: The Significance of LogP
Lipophilicity, the affinity of a molecule for a lipid-like environment, is most commonly quantified by the partition coefficient (LogP). LogP is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher LogP value signifies greater lipophilicity, which can correlate with enhanced membrane permeability but may also lead to increased metabolic liability and reduced aqueous solubility. For ionizable compounds, the distribution coefficient (LogD) is a more physiologically relevant measure as it considers all ionic and neutral species at a given pH.[2][3]
Structural and Lipophilicity Comparison
The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to modulate a molecule's properties.[1] A comparison between cyclohexanol and this compound reveals the profound impact of this substitution on lipophilicity.
| Compound | Structure | Molecular Formula | Molecular Weight | Experimental LogP |
| Cyclohexanol | C₆H₁₂O | 100.16 g/mol | 1.23 - 1.35[4][5][6] | |
| This compound | ![]() | C₇H₁₁F₃O | 168.16 g/mol | Not directly reported, but expected to be significantly higher |
The strong electron-withdrawing nature of the fluorine atoms in the trifluoromethyl group alters the electronic distribution of the molecule, reducing the polarity of the neighboring C-H bonds and increasing the overall non-polar surface area. This leads to more favorable partitioning into the non-polar n-octanol phase. Studies on other aliphatic alcohols have shown that trifluorination significantly enhances lipophilicity, particularly when the trifluoromethyl group is not in close proximity to the hydroxyl group, which would overly influence the acidity of the alcohol.[7]
Experimental Determination of Lipophilicity: The Shake-Flask Method
The "gold standard" for experimentally determining LogP is the shake-flask method.[3][8] This technique directly measures the partitioning of a compound between n-octanol and water.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Pre-Saturated Solvents: Mix n-octanol and water (or a suitable buffer for LogD determination) in a separatory funnel. Shake vigorously and allow the phases to separate completely. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.
-
Standard Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).
-
Partitioning: In a glass vial or centrifuge tube, add a precise volume of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the test compound's stock solution.
-
Equilibration: Cap the vial and shake it for a predetermined amount of time (e.g., 30 minutes to several hours) to allow the compound to reach equilibrium between the two phases.[9] Gentle agitation is preferred to avoid the formation of emulsions, which can complicate phase separation.[10]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[9]
-
Quantification: Carefully withdraw a sample from each phase. Analyze the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Experimental Workflow
Caption: Workflow for LogP determination using the shake-flask method.
Causality of Lipophilicity Difference
The observed and expected differences in lipophilicity between cyclohexanol and this compound are rooted in their distinct molecular properties.
Caption: Impact of -OH and -CF3 groups on molecular lipophilicity.
The hydroxyl (-OH) group in cyclohexanol imparts a degree of polarity, allowing for hydrogen bonding with water and limiting its lipophilicity. The introduction of the trifluoromethyl group at the 4-position introduces a highly lipophilic moiety that significantly outweighs the polarity of the distant hydroxyl group. The C-F bond is highly polarized, yet the symmetrical nature of the -CF3 group results in a non-polar surface, which is entropically favored in a non-polar solvent like n-octanol.
Conclusion for the Drug Development Professional
The substitution of a hydrogen atom with a trifluoromethyl group in the cyclohexanol scaffold serves as a powerful strategy to substantially increase lipophilicity. While cyclohexanol possesses a modest LogP, this compound is expected to be significantly more lipophilic. This modification can be leveraged to enhance membrane permeability and potentially improve target engagement within a lipidic environment. However, this increase in lipophilicity must be carefully balanced against potential drawbacks, including decreased aqueous solubility, increased plasma protein binding, and potential for off-target effects. The choice between these two building blocks should be guided by the specific objectives of the drug design program and a thorough understanding of the structure-activity and structure-property relationships of the target system.
References
- Bertamino, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2583.
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91.
- PubChem. (n.d.). Cyclohexanol.
- FooDB. (2010). Showing Compound Cyclohexanol (FDB003415).
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191.
- Lokey Lab Protocols. (2017). Shake Flask logK.
- protocols.io. (2024). LogP / LogD shake-flask method.
- Lin, R., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58957.
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A Comparative Guide to the Conformational Energy of 4-(Trifluoromethyl)cyclohexanol Isomers
Introduction
In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Conformational isomers, which can rapidly interconvert, often exhibit vastly different biological activities and pharmacokinetic profiles. The cyclohexane ring is a ubiquitous scaffold in pharmaceuticals, and understanding the conformational preferences of its substituted derivatives is a foundational aspect of rational drug design.
This guide provides an in-depth comparison of the conformational energy differences between the cis and trans isomers of 4-(Trifluoromethyl)cyclohexanol. We will explore the fundamental principles governing their stability, present quantitative data derived from established experimental values, and detail the methodologies used to determine these properties. The trifluoromethyl (CF3) group is of particular interest due to its unique stereoelectronic properties, which significantly influence molecular conformation and function.[1] It is a powerful electron-withdrawing group that can alter the reactivity and stability of adjacent functional groups.[1] This analysis serves as a practical reference for researchers engaged in the synthesis and evaluation of complex molecular architectures.
Foundational Principles of Cyclohexane Conformation
The non-planar "chair" conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain by maintaining near-perfect tetrahedral angles and staggering all C-H bonds.[2] In a chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).[3]
Through a process known as a "ring flip," one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa.[4] For a monosubstituted cyclohexane, these two chair conformers are not equal in energy. The conformation where the substituent occupies the more spacious equatorial position is generally more stable, as it avoids destabilizing steric interactions with the two other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.[5]
The energetic preference for a substituent to be in the equatorial position is quantified by its conformational free energy, or "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers.[6] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.
Conformational Analysis of this compound Isomers
For a 1,4-disubstituted cyclohexane like this compound, we must consider two geometric isomers: cis and trans.[7]
trans-4-(Trifluoromethyl)cyclohexanol
In the trans isomer, the two substituents are on opposite sides of the cyclohexane ring. This arrangement allows for two possible chair conformations:
-
Diequatorial (e,e): Both the hydroxyl (-OH) and trifluoromethyl (-CF3) groups occupy equatorial positions.
-
Diaxial (a,a): Both substituents occupy axial positions.
The diequatorial conformer is significantly more stable because it completely avoids the unfavorable 1,3-diaxial interactions that plague the diaxial form.[8] The equilibrium heavily favors the diequatorial conformation.
Caption: Conformational equilibrium of trans-4-(Trifluoromethyl)cyclohexanol.
cis-4-(Trifluoromethyl)cyclohexanol
In the cis isomer, the substituents are on the same side of the ring. This geometry dictates that in any chair conformation, one group must be axial while the other is equatorial (a,e).[9] A ring flip interconverts the two conformers, swapping the positions of the substituents.
-
Conformer A: Axial -OH, Equatorial -CF3
-
Conformer B: Equatorial -OH, Axial -CF3
Because the trifluoromethyl group is sterically more demanding than the hydroxyl group, Conformer A (with the bulkier -CF3 group in the equatorial position) is the more stable of the two. However, unlike the trans isomer, the cis isomer cannot avoid having one substituent in an axial position, making it inherently less stable than the diequatorial trans conformer.[10]
Caption: Conformational equilibrium of cis-4-(Trifluoromethyl)cyclohexanol.
Quantitative Comparison of Isomer Stability
The stability difference can be estimated using the A-values for the individual substituents. The A-value for the trifluoromethyl group has been determined experimentally, while the A-value for the hydroxyl group is known to be solvent-dependent.[6][11]
| Substituent | A-value (kcal/mol) | Reference |
| Trifluoromethyl (-CF3) | 2.4 ± 0.1 | [11] |
| Hydroxyl (-OH) | ~0.9 (in aprotic solvents) | [6][8] |
Analysis:
-
Most Stable trans Isomer (diequatorial): This is the reference conformer with a relative energy of 0 kcal/mol, as it has no net 1,3-diaxial strain from its substituents.
-
Most Stable cis Isomer (axial-OH, equatorial-CF3): This conformer is destabilized by the 1,3-diaxial interactions of the axial hydroxyl group. Its energy is approximately equal to the A-value of the -OH group.
-
ΔG° ≈ 0.9 kcal/mol
-
-
Energy Difference (ΔΔG°): The most stable conformer of trans-4-(Trifluoromethyl)cyclohexanol is more stable than the most stable conformer of the cis isomer by approximately 0.9 kcal/mol .
This quantitative analysis confirms that the trans isomer is the thermodynamically preferred product.
Methodologies for Determining Conformational Energies
Experimental Protocol: Variable-Temperature NMR Spectroscopy
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful technique for directly measuring the equilibrium constant between conformers, from which ΔG° can be calculated.[11][12] The experiment relies on cooling a sample until the rate of ring-flipping becomes slow on the NMR timescale, allowing for the observation of distinct signals for each conformer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a pure sample of the target isomer (e.g., cis-4-(Trifluoromethyl)cyclohexanol) in a low-freezing point solvent (e.g., deuterated chloroform, CDCl3, or a freon mixture). The choice of a non-polar, aprotic solvent is crucial to minimize intermolecular hydrogen bonding that could influence the conformational equilibrium.
-
Initial Spectrum Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum at room temperature. At this temperature, the ring flip is rapid, and the spectrum will show time-averaged signals for the substituents.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature.
-
Coalescence and Signal Separation: As the temperature decreases, the peaks corresponding to the axial and equatorial protons (or fluorine atoms) will broaden, coalesce into a single broad peak, and finally resolve into two distinct sets of signals at a sufficiently low temperature (e.g., below -60 °C). These two sets represent the individual, non-interconverting conformers.
-
Integration and Equilibrium Constant: At a temperature where the signals are sharp and well-resolved, carefully integrate the corresponding peaks for the two conformers. The ratio of the integrals directly corresponds to the equilibrium constant (K_eq).
-
Gibbs Free Energy Calculation: Use the Gibbs free energy equation to calculate the energy difference at that specific temperature:
-
ΔG° = -RT ln(K_eq)
-
Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.[13]
-
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides a theoretical method to model the structures and calculate the relative energies of conformers.[14]
Caption: A typical workflow for computational conformational analysis.
Step-by-Step Workflow:
-
Structure Building: Construct 3D models of all relevant conformers (e.g., trans-diequatorial, trans-diaxial, cis-ax/eq, cis-eq/ax) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each structure. This step finds the lowest energy geometry for each conformer. A common and reliable level of theory for this is Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d).
-
Frequency Calculation: Conduct a frequency calculation on each optimized structure. The purpose is twofold:
-
Verification: A true energy minimum will have zero imaginary frequencies. This validates that the optimized structure is a stable conformer and not a transition state.[15]
-
Thermochemistry: The calculation provides the necessary data to determine thermochemical properties, including the Gibbs free energy (G).
-
-
Single-Point Energy Refinement (Optional but Recommended): For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more robust level of theory, such as a coupled-cluster method (e.g., DLPNO-CCSD(T)) with a larger basis set.[14]
-
Analysis: Extract the Gibbs free energies for each conformer from the output files. The difference in these values (ΔG°) gives the relative stability of the conformers. The results can then be compared directly with experimental data.
Conclusion
The conformational analysis of this compound isomers is a clear illustration of fundamental stereochemical principles. The trans isomer is unequivocally more stable than the cis isomer due to its ability to adopt a low-energy diequatorial chair conformation, which minimizes steric strain. The cis isomer is energetically penalized because it must always place one of its substituents in a sterically hindered axial position. Quantitative estimates based on established A-values predict the trans isomer to be more stable by approximately 0.9 kcal/mol. These conformational preferences can be precisely determined through experimental techniques like VT-NMR and accurately modeled using computational chemistry methods, providing essential insights for the design and synthesis of new chemical entities.
References
- Sloop, J. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.
- StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes.
- Carcenac, Y., Tordeux, M., & Wakselman, C. (2002). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 26(2), 192-196.
- Reisse, J., Celotti, J. C., Ottinger, R., & Chiurdoglu, G. (1968). Conformational analysis by nuclear magnetic resonance. Interpretation of solvent effect on standard enthalpy and entropy differences between conformations of cyclohexanol. Chemical Communications (London), (13), 752.
- Chemistry LibreTexts. (2021, August 21). 3.3: Conformational analysis of cyclohexanes.
- Eliel, E. L., & Gianni, M. H. (1962). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Tetrahedron Letters, 3(21), 97-101.
- ResearchGate. (n.d.). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer.
- Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College.
- Carcenac, Y., Tordeux, M., & Wakselman, C. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-23.
- Noe, E. A., & Roberts, J. D. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10715–10720.
- Varga, E., et al. (2020). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Scientific Reports, 10(1), 1-11.
- Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351.
- National Center for Biotechnology Information. (n.d.). (Trifluoromethyl)cyclohexane. PubChem.
- Lumen Learning. (n.d.). Monosubstituted Cyclohexanes. MCC Organic Chemistry.
- Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
- Klumpp, D. A. (2011). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 7, 1377–1384.
- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I.
- Pharmacy 180. (n.d.). Conformational Energies. Organic Chemistry.
- University of Wisconsin-Stout. (n.d.). Conformational Analysis of Cyclohexanols.
- Wikipedia. (n.d.). Stereoelectronic effect.
- Filo. (2023, November 3). Calculate the difference in Gibbs free energy in kilojoules per mole between....
- Alabugin, I. V., & Zeidan, T. A. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) --> sigma(C)(-)(H) interactions, anomeric effect-what is really important?. Journal of Organic Chemistry, 65(12), 3910-3922.
- Jung, S. T., et al. (2021). Stereoelectronic effects: Perlin effects in cyclohexane-derived compounds. Magnetic Resonance in Chemistry, 59(4), 384-394.
- Google Patents. (n.d.). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.
- The Organic Chemistry Tutor. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube.
- Papavasileiou, K. D., & Tsoungas, P. G. (2021). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Biomolecular Structure and Dynamics, 39(12), 4386-4402.
- University of California, Irvine. (n.d.). Conformational Analysis.
- University of Illinois Springfield. (n.d.). Chapter 6. Conformations of Organic Molecules.
- Filo. (2025, April 7). Calculate the difference in Gibbs free energy in kilojoules per mole between....
- Pearson+. (n.d.). Calculate the difference in Gibbs free energy between the alterna....
- Chemistry LibreTexts. (2022, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.
- Hollingworth, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147.
- Erdeljac, N., et al. (2020). Conformational Analysis of Acyclic α-Fluoro Sulfur Motifs. Chemistry – A European Journal, 26(60), 13704-13715.
- Knowbee Tutoring. (2015, February 9). Conformational Isomers in Organic Chemistry. YouTube.
- University of California, Los Angeles. (n.d.). Cyclohexane Conformational Analysis.
- Craig, N. C., et al. (1971). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry, 75(10), 1453-1460.
- Hollingworth, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-(Trifluoromethyl)cyclohexanol
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including responsible disposal. Handling fluorinated molecules like 4-(trifluoromethyl)cyclohexanol demands a rigorous, safety-first approach. The strength of the carbon-fluorine bond and the potential for hazardous decomposition byproducts necessitate procedures that protect both laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed for the professional researcher, offering not just a protocol to follow, but the scientific rationale behind each critical step. Our commitment to safety and environmental stewardship is paramount, building the trust you place in us as your scientific partner.
Hazard Profile and Safety Rationale
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While the toxicological properties of this compound have not been exhaustively investigated, its known classifications demand a cautious and proactive safety posture[1][2]. The primary concern stems from its classification as a halogenated organic compound, which dictates the required disposal pathway.
The trifluoromethyl (-CF3) group imparts significant thermal stability to the molecule. Incomplete combustion can lead to the formation of highly toxic and corrosive gases, primarily hydrogen fluoride (HF). Therefore, the only acceptable disposal method is high-temperature incineration in a facility equipped with specialized "scrubbers" designed to neutralize these acidic gases[1][3].
| Hazard Classification & Safety Requirements | |
| GHS Hazard Statements | H226: Flammable liquid and vapor[4] H315: Causes skin irritation[2][4] H319: Causes serious eye irritation[2][4] H335: May cause respiratory irritation[1][2][4] |
| Primary Disposal Route | Licensed professional waste disposal service for high-temperature incineration[1][2][5]. |
| Personal Protective Equipment (PPE) | Eye/Face: Chemical splash goggles meeting EN166 (EU) or 29 CFR 1910.133 (US) standards. A face shield is required if there is a significant splash risk[2][6]. Skin: Chemically resistant gloves (e.g., nitrile) and protective clothing to prevent all skin contact[2][6]. Respiratory: All handling of open containers must occur in a certified chemical fume hood[6]. For spill response outside of a hood, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary[2]. |
Immediate Response: Spill Control Protocol
Even with meticulous handling, spills can occur. An immediate and correct response is critical to maintaining a safe laboratory environment.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.
-
Eliminate Ignition Sources: As the compound is flammable, immediately turn off all nearby hot plates, stir plates, and other potential sources of ignition[4][5].
-
Ventilate: Ensure the chemical fume hood is operating correctly. For larger spills, ventilate the entire room if it is safe to do so.
-
Don PPE: At a minimum, don double gloves, chemical splash goggles, a face shield, and a lab coat. For significant spills, respiratory protection is required.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial chemical absorbent[2][4]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, chemically compatible waste container. Use non-sparking tools for this process[4].
-
Final Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as contaminated waste.
-
Package & Label: Securely close the waste container. Label it clearly as "Hazardous Waste: this compound Spill Debris" and include the date.
-
Dispose: Manage the sealed container according to the core disposal protocol in the next section.
The Core Disposal Protocol: From Bench to Destruction
Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures safety, compliance, and environmental protection.
Step 1: Waste Segregation (The Most Critical Step)
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Causality: Never mix halogenated waste with non-halogenated organic waste[6][7]. Waste streams are sent to different types of incineration facilities. Cross-contamination can lead to rejection of the entire waste drum by the disposal facility or, more dangerously, the release of toxic gases if incinerated improperly.
Step 2: Containerization and Labeling
-
Action: Use only chemically compatible, sealed containers, typically polyethylene or glass, provided by your institution's Environmental Health & Safety (EHS) office or a licensed waste vendor[7]. Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste solution[6].
-
Causality: Proper containerization prevents leaks and fugitive emissions. Accurate labeling is a legal requirement and ensures the disposal vendor understands the contents to handle them safely and appropriately.
Step 3: Temporary On-Site Storage
-
Action: Store the sealed waste container in a designated satellite accumulation area. This area must be in a cool, dry, well-ventilated location, away from heat and ignition sources[2][4].
-
Causality: Safe temporary storage minimizes risks of fire and exposure while awaiting pickup by waste management professionals.
Step 4: Final Disposal Arrangement
-
Action: All waste containing this compound must be disposed of through your institution’s EHS office or a contracted licensed professional waste disposal company[1][5][8].
-
Causality: These licensed professionals are equipped to transport hazardous materials and ensure they are sent to a facility capable of high-temperature incineration with the necessary scrubbers to manage halogenated compounds, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[3][9][10].
Caption: Disposal workflow for this compound.
Regulatory Context and Advanced Insights
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10]. Halogenated organic compounds are specifically regulated, and generators of this waste are legally responsible for its management from "cradle-to-grave."[9]
The selection of high-temperature incineration is not arbitrary; it is a technology proven effective for the destruction of thermally stable fluorinated compounds[3]. The process must achieve a destruction and removal efficiency (DRE) of at least 99.99% while controlling emissions of compounds like dioxins, furans, and hydrogen halides (HF, HCl)[3]. This underscores the importance of using only approved, professional disposal services.
By adhering to this rigorous protocol, you ensure not only the safety of your laboratory and compliance with regulations but also uphold your responsibility as a scientist to protect the broader environment.
References
- MSDS of trans-4-(Trifluoromethyl)cyclohexanol. Santa Cruz Biotechnology.
- Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. University of Oxford. [Link]
- Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Clim
- Management of Solid Waste Containing Fluoride—A Review. PubMed Central (PMC). [Link]
- Proposal Report - Fluorine Beyond PFAS: Pesticide and Pharmaceutical Degradation. University of California, Riverside. Source is a proposal document and not a direct protocol, used for conceptual background.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
- Halogenated Waste. University of Nevada, Reno - Environmental Health & Safety.
- Safety Data Sheet - 3-(Trifluoromethyl)cyclohexanol. Angene Chemical. [Link]
- Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
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Personal protective equipment for handling 4-(Trifluoromethyl)cyclohexanol
An Expert Guide to Personal Protective Equipment for Handling 4-(Trifluoromethyl)cyclohexanol
For the diligent researcher, scientist, or drug development professional, safety is not a matter of regulation, but a foundational principle of scientific integrity. The handling of any reagent, including this compound, demands a protocol built on a deep understanding of its potential hazards and the mechanisms by which we mitigate them. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each critical safety measure.
Hazard Profile: Understanding the Imperative for Protection
While comprehensive toxicological data for this compound is not fully elucidated, its chemical structure and available safety data sheets (SDS) provide a clear directive for caution.[1][2] Classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation, a robust PPE protocol is non-negotiable.[3][4][5] The primary routes of occupational exposure are dermal contact, ocular splashes, and inhalation of vapors or aerosols. Therefore, our protective strategy must establish an effective barrier against these pathways. The Occupational Safety and Health Administration (OSHA) mandates that employers ensure workers use appropriate personal protective equipment to mitigate such hazards.
The Core PPE Ensemble: Your First Line of Defense
A risk assessment for routine laboratory operations involving this compound dictates a standard suite of PPE. The following equipment is considered mandatory for handling this chemical in liquid form.[6]
| PPE Component | Specification & Standard | Rationale & Causality |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Why Goggles? Standard safety glasses leave gaps around the eyes. Goggles provide a complete seal, essential for protecting against splashes from any direction, which can cause serious eye irritation.[3][4][7] For large-volume transfers, a face shield should be worn in addition to goggles.[7] |
| Hand Protection | Nitrile Gloves (minimum 4 mil thickness) | Why Nitrile? Nitrile provides good resistance against a variety of chemicals, including alcohols and some organic solvents.[8][9] It is crucial to inspect gloves for defects before use and to change them regularly, as all materials will eventually be permeated by chemicals.[10][11] For prolonged contact, consider double-gloving or using heavier-duty gloves. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | Why a Lab Coat? A lab coat protects the skin and personal clothing from incidental contact and minor spills.[9] It should be fully buttoned with sleeves rolled down. The use of FR material is a best practice in labs where flammable substances may be present. |
| Foot Protection | Closed-toe, liquid-resistant shoes | Why Closed-toe Shoes? This is a fundamental laboratory safety rule to protect feet from spills and falling objects. Permeable shoes (e.g., canvas) are not acceptable. |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. These step-by-step protocols are designed to be self-validating systems, ensuring protection throughout the entire workflow.
Donning Protocol: Establishing a Contamination-Free Barrier
The sequence of putting on PPE is designed to prevent the contamination of "clean" layers.
Disposal Plan: Completing the Safety Lifecycle
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Gloves and other disposables: Place immediately into a designated, clearly labeled hazardous waste container. [3]* Contaminated Lab Coats: Non-disposable lab coats with minor contamination should be professionally laundered by a service familiar with laboratory hazards. Grossly contaminated coats must be disposed of as hazardous waste.
-
Empty Chemical Containers: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. The rinsed container can then be managed according to your institution's specific waste procedures.
Emergency Response: Immediate Actions for Exposure
In the event of an exposure, swift and correct action is critical. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.
| Exposure Route | Immediate First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [1] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. [3]Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. [1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [1] |
This procedural guide is grounded in established safety principles and authoritative standards. [12][13]It is designed to empower you, the scientist, to handle this compound with the highest degree of safety and confidence. Adherence to these protocols is a direct reflection of the trust and expertise that defines excellence in research.
References
- Recommendations for Chemical Protective Clothing.
- OSHA Guidelines For Labeling Laboratory Chemicals. U.S.
- The OSHA Labor
- Laboratory Safety Guidance.
- Safety Data Sheet for this compound. Fisher Scientific.
- MSDS of trans-4-(Trifluoromethyl)cyclohexanol.
- Personal Protective Equipment - Glove Selection. Miami University.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC).
- Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC).
- OSHA Standards for Biological Laboratories.
- Safety Data Sheet for this compound.
- 29 CFR 1910.
- NIOSH: Use proper PPE with chemo agents. Clinician.com.
- NIOSH/Chemical Protective Clothing Page/INDEX A. Centers for Disease Control and Prevention (CDC).
- Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
- Safety D
- Personal Protective Equipment (PPE). University of Tennessee Knoxville Environmental Health & Safety.
- Lab Safety Equipment & PPE. ChemTalk.
- This compound, 97%. Thermo Scientific Chemicals.
- Safety Data Sheet for 3-(Trifluoromethyl)cyclohexane-1-carbaldehyde. AK Scientific, Inc.
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- 10. Recommendations for Chemical Protective Clothing | NIOSH | CDC [archive.cdc.gov]
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- 12. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

